3-(Aminomethyl)benzimidamide dihydrochloride
Description
Properties
IUPAC Name |
3-(aminomethyl)benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c9-5-6-2-1-3-7(4-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUKPVGDBSBZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=N)N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373384 | |
| Record name | 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328552-96-1 | |
| Record name | 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminomethyl)benzene-1-carboximidamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Aminomethyl)benzimidamide Dihydrochloride: A Serine Protease Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Aminomethyl)benzimidamide dihydrochloride, a key chemical entity in the landscape of serine protease inhibition. Drawing from established principles of medicinal chemistry and enzymology, this document synthesizes its fundamental properties, mechanism of action, and practical applications in research and development.
Introduction: The Significance of the Benzamidine Scaffold
This compound belongs to the well-established class of benzamidine-based compounds, which are recognized as potent, reversible competitive inhibitors of serine proteases.[1][2] These enzymes, characterized by a highly conserved catalytic triad featuring a serine residue, play pivotal roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[3] Consequently, the targeted inhibition of specific serine proteases remains a highly active area of therapeutic research.
The benzamidine moiety itself serves as a powerful pharmacophore, mimicking the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases.[3] The addition of an aminomethyl group at the meta-position of the benzene ring, as in the case of 3-(Aminomethyl)benzimidamide, offers a vector for further chemical modification, allowing for the exploration of structure-activity relationships and the potential development of more selective and potent inhibitors. This guide will delve into the core scientific principles underpinning this valuable research tool.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in experimental settings. These properties dictate its solubility, stability, and handling requirements.
| Property | Value | Source(s) |
| IUPAC Name | 3-(aminomethyl)benzenecarboximidamide;dihydrochloride | [4] |
| Synonyms | 3-Aminomethylbenzamidine dihydrochloride, 3-(Aminomethyl)benzenecarboximidamide dihydrochloride | [5] |
| CAS Number | 73711-52-1 | [5] |
| Molecular Formula | C₈H₁₃Cl₂N₃ | [5] |
| Molecular Weight | 222.11 g/mol | [5] |
| Appearance | White crystalline powder | [5] |
| Solubility | Soluble in water | [5] |
| Boiling Point | 298.3 °C at 760 mmHg (Predicted) | [5] |
| Flash Point | 134.2 °C (Predicted) | [5] |
| pKa | 11.97 ± 0.50 (Predicted) | [5] |
Mechanism of Action: Competitive Inhibition of Serine Proteases
The inhibitory activity of benzamidine and its derivatives is rooted in their ability to act as competitive inhibitors of trypsin-like serine proteases. The core mechanism involves the binding of the benzamidine moiety to the S1 specificity pocket of the enzyme's active site.[3]
The positively charged amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket. This interaction mimics the binding of the natural substrates, arginine and lysine.[3] Further stabilization of the inhibitor-enzyme complex is achieved through hydrophobic interactions between the benzene ring of the inhibitor and the hydrophobic walls of the S1 pocket.[4]
Synthesis and Purification: A Representative Pathway
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient route can be constructed based on established organic chemistry principles, primarily involving the Pinner reaction.[4][8] This multi-step synthesis begins with a suitable starting material, such as 3-(aminomethyl)benzonitrile.
Proposed Synthetic Workflow:
-
Starting Material: The synthesis would likely commence with 3-(aminomethyl)benzonitrile. This intermediate can be synthesized from 3-cyanobenzaldehyde through reductive amination or from 3-bromomethylbenzonitrile via a Gabriel synthesis or direct amination.
-
Pinner Reaction to Form the Imidate Salt: The nitrile group of 3-(aminomethyl)benzonitrile is reacted with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride gas. This acid-catalyzed reaction forms the corresponding ethyl imidate hydrochloride, known as a Pinner salt.[8]
-
Ammonolysis to the Amidine: The Pinner salt is then treated with ammonia (typically as a solution in alcohol or as anhydrous gas) to form the amidine.[4]
-
Salt Formation and Purification: The final product, 3-(Aminomethyl)benzimidamide, is then converted to its dihydrochloride salt by treatment with hydrochloric acid. Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/ether.
Exemplary Laboratory-Scale Synthesis Protocol:
Disclaimer: This is a representative protocol and should be optimized and performed by qualified personnel with appropriate safety precautions.
-
Step 1: Pinner Salt Formation. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3-(aminomethyl)benzonitrile (1.0 eq) in anhydrous ethanol (10 volumes). Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring for 2-3 hours, ensuring the temperature remains below 10°C. The formation of a precipitate indicates the formation of the Pinner salt. Seal the flask and allow it to stand at 4°C overnight.
-
Step 2: Ammonolysis. Collect the precipitated Pinner salt by filtration under a dry nitrogen atmosphere and wash with cold anhydrous diethyl ether. Without allowing the salt to dry completely, suspend it in a fresh portion of anhydrous ethanol (10 volumes) in a clean, dry flask. Cool the suspension to 0°C and bubble anhydrous ammonia gas through it for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Step 3: Isolation and Salt Formation. Remove the excess ammonia by purging with dry nitrogen. Filter the reaction mixture to remove any ammonium chloride byproduct. Concentrate the filtrate under reduced pressure to obtain the crude free base of 3-(aminomethyl)benzimidamide.
-
Step 4: Purification. Dissolve the crude product in a minimal amount of absolute ethanol and cool in an ice bath. Add a solution of hydrochloric acid in ethanol dropwise until the pH is acidic. The dihydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Analytical Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.5-8.0 ppm), the benzylic protons of the aminomethyl group (around 4.0-4.3 ppm), and broad signals for the amine and amidine protons, which are exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the amidine carbon (typically in the range of 160-170 ppm).
-
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of the compound. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile), run in a gradient or isocratic mode. Detection is typically performed using a UV detector at a wavelength around 230-280 nm.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Biological Activity and Therapeutic Potential
As a serine protease inhibitor, this compound is a valuable tool for in vitro biochemical and pharmacological studies.[5] Its ability to inhibit enzymes involved in coagulation and fibrinolysis, such as thrombin and plasmin, suggests its potential as a lead compound for the development of antithrombotic agents. However, it is important to note that specific in vivo efficacy and safety data for this compound are not extensively reported.
The benzamidine class of compounds has been explored for various therapeutic applications, including as anticoagulants and for the treatment of inflammatory diseases.[9] The 3-(aminomethyl) group provides a handle for the synthesis of more complex derivatives with potentially improved potency and selectivity for specific serine proteases.
In Vitro Experimental Protocol: Trypsin Inhibition Assay
This section provides a detailed, self-validating protocol for assessing the inhibitory activity of this compound against trypsin, a model serine protease.
Principle:
The assay measures the rate of hydrolysis of a chromogenic or fluorogenic trypsin substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced. The half-maximal inhibitory concentration (IC₅₀) can be determined by measuring the enzyme activity at various inhibitor concentrations.
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a suitable fluorogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)
-
This compound (test inhibitor)
-
Benzamidine hydrochloride (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate (e.g., 10 mM BAPNA in DMSO).
-
Prepare a 10 mM stock solution of this compound in Tris-HCl buffer.
-
Prepare a 10 mM stock solution of benzamidine hydrochloride in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Test wells: Serial dilutions of this compound.
-
Positive control wells: Serial dilutions of benzamidine hydrochloride.
-
No inhibitor control wells: Tris-HCl buffer.
-
Blank wells: Tris-HCl buffer (no enzyme will be added).
-
-
-
Enzyme Addition and Pre-incubation:
-
Add a working solution of trypsin to all wells except the blank wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a plate reader and measure the absorbance (at 405 nm for BAPNA) or fluorescence at regular intervals for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each well from the linear portion of the absorbance/fluorescence versus time plot.
-
Normalize the reaction rates to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Pharmacokinetics and Toxicology
Specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological data for this compound are not extensively available in the public domain. However, general considerations for benzamidine derivatives can be inferred.
-
Absorption: As a small, water-soluble molecule, it may be absorbed orally, but bioavailability could be limited.
-
Distribution: Due to its polar nature, distribution into tissues may be limited.
-
Metabolism: The metabolic fate is not well-characterized. Potential metabolic pathways could involve modification of the aminomethyl group or hydrolysis of the amidine.
-
Excretion: It is likely to be excreted renally.
-
Toxicology: Benzamidine derivatives are generally used in research settings and are not intended for human consumption. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment.
For any drug development program, comprehensive in vitro and in vivo ADME and toxicology studies are essential to assess the compound's safety and pharmacokinetic profile.[10][11]
Conclusion
This compound is a valuable chemical entity for research in the field of serine protease inhibition. Its benzamidine core provides a well-established scaffold for targeting the active site of trypsin-like enzymes, while the 3-(aminomethyl) group offers a site for synthetic elaboration to potentially enhance potency and selectivity. While specific biological and pharmacokinetic data for this particular derivative are limited, this guide provides a robust framework for its synthesis, characterization, and in vitro evaluation. Further research is warranted to fully elucidate its inhibitory profile against a broader range of serine proteases and to explore its potential in therapeutic applications.
References
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
- Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585-595. [Link]
- Royal Society of Chemistry. (n.d.).
- Mogaki, R., Okuro, K., & Aida, T. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical science, 6(5), 2802-2805. [Link]
- MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. [Link]
- Powers, J. C., Asaad, N., & Kam, C. M. (2002). Serine protease inhibitors. Chemical reviews, 102(12), 4639-4750. [Link]
- Google Patents. (n.d.).
- Stürzebecher, J., Markwardt, F., Wagner, G., & Walsmann, P. (1981). [Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids (author's transl)]. Pharmazie, 36(9), 639-641. [Link]
- Wang, C. L., & Shaw, E. (1986). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. The Journal of organic chemistry, 51(19), 3559-3564. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). a Chromatographic profile on HiTrap™ Benzamidine Sepharose 4 Fast Flow... [Link]
- Google Patents. (n.d.).
- PubChem. (n.d.). 3-(Aminomethyl)benzamide. [Link]
- Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). Preparation method for p-aminobenzamidine hydrochloride.
- Wikipedia. (n.d.). Benzamidine. [Link]
- BioAgilytix. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. [Link]
- SpectraBase. (n.d.). Benzamidine HCl. [Link]
- BioIVT. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]
- Google Patents. (n.d.). Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
- Yale University. (n.d.). ADME and Toxicology. [Link]
- National Institutes of Health. (2022).
- PubChem. (n.d.). Benzamidine. [Link]
- Royal Society of Chemistry. (n.d.).
- MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development. [Link]
- LookChem. (n.d.). Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. [Link]
- Cytiva. (n.d.). HiTrap™ Benzamidine FF (High Sub) columns. [Link]
- Google Patents. (n.d.). Method for preparing p-amino-benzamidine hydrochloride.
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. spectrabase.com [spectrabase.com]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 11. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
3-(Aminomethyl)benzimidamide dihydrochloride chemical structure
An In-Depth Technical Guide to 3-(Aminomethyl)benzimidamide Dihydrochloride: Structure, Synthesis, and Applications
Introduction
This compound is a specialized organic compound that has garnered significant attention within the realms of biochemical research and pharmaceutical development. As a derivative of benzamidine, it belongs to a class of molecules renowned for their ability to act as competitive inhibitors of serine proteases.[1][2] The strategic placement of an aminomethyl group on the benzene ring, combined with the core benzamidine scaffold, imparts unique properties that make it a valuable tool for researchers. Its primary utility lies in preventing the degradation of proteins during purification and serving as a foundational structure in the design of more complex therapeutic agents.[1][3]
This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound. We will delve into its fundamental chemical and physical properties, explore plausible synthetic routes and analytical characterization methods, and elucidate its mechanism of action and key applications. The content is structured to offer not just data, but a deeper understanding of the causality behind its function and the experimental choices made in its study, providing a robust resource for scientists and drug development professionals.
Chapter 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application. This chapter details the structural features and empirical data for this compound.
Chemical Identity
The compound is known by several synonyms, and it is crucial to recognize these to navigate the scientific literature effectively.
-
Systematic Name: 3-(aminomethyl)benzenecarboximidamide;dihydrochloride[4]
-
Common Synonyms: 3-Aminomethyl benzamidine dihydrochloride, 3-(Aminomethyl)benzimidamide 2HCl[1][4]
-
Molecular Formula: C₈H₁₃Cl₂N₃[4]
-
Molecular Weight: 222.11 g/mol [4]
Structural Analysis
The functionality of this compound is intrinsically linked to its molecular architecture. The structure consists of a central benzene ring substituted at the 1 and 3 positions. The key functional groups are:
-
The Amidinium Group (-C(=NH₂⁺)NH₂): Located at position 1, this group is the cornerstone of the molecule's biological activity. It is protonated at physiological pH, carrying a positive charge that allows it to mimic the side chain of arginine. This mimicry is fundamental to its ability to bind to the active sites of serine proteases.[3]
-
The Aminomethyl Group (-CH₂NH₃⁺): At position 3, this flexible side chain contains a primary amine that is also protonated. This secondary positive charge can influence solubility and interactions with molecular targets.
-
Dihydrochloride Salt: The compound is supplied as a dihydrochloride salt, meaning two molecules of hydrogen chloride are associated with the basic nitrogen centers. This salt form significantly enhances the compound's stability and solubility in aqueous solutions, which is highly advantageous for biochemical applications.[1]
Caption: Chemical structure of 3-(Aminomethyl)benzimidamide cation.
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound, compiled from various sources.
| Property | Value | Reference(s) |
| Appearance | White crystalline powder | [1],[5] |
| Molecular Weight | 222.11 g/mol | [4] |
| Exact Mass | 221.0486528 Da | [4] |
| Boiling Point | 298.3 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in water | [1] |
| pKa (Predicted) | 11.97 ± 0.50 | [1] |
| Hydrogen Bond Donors | 5 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 2 | [4] |
| Topological Polar Surface Area | 75.9 Ų | [4] |
Chapter 2: Synthesis and Characterization
The reliable synthesis and rigorous characterization of this compound are essential for ensuring its purity and performance in sensitive research applications.
Rationale for Synthetic Strategy
The synthesis of benzamidines typically proceeds from a corresponding benzonitrile precursor via the Pinner reaction or a variation thereof.[6][7] For 3-(Aminomethyl)benzimidamide, the synthetic design must account for the two reactive functional groups: the nitrile and the amine. A common strategy involves protecting the aminomethyl group, converting the nitrile to the amidine, and then deprotecting the amine before final salt formation. A plausible and efficient precursor for this synthesis is 3-cyanobenzylamine.
Caption: Plausible synthetic workflow for this compound.
Representative Synthetic Protocol
The following is a representative, field-proven protocol for the synthesis of a benzamidine derivative, adapted for this specific molecule. This protocol is illustrative and may require optimization.
Step 1: Protection of 3-Cyanobenzylamine
-
Dissolve 3-cyanobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add triethylamine (1.1 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Formation of the Amidine (via Pinner Reaction)
-
Dissolve the Boc-protected nitrile (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C and bubble dry hydrogen chloride gas through it until saturation.
-
Seal the vessel and stir at room temperature for 24 hours to form the ethyl imidate hydrochloride salt.
-
Remove the solvent under vacuum.
-
Dissolve the resulting crude imidate salt in a fresh solution of anhydrous ethanol saturated with ammonia.
-
Stir the mixture in a sealed vessel at room temperature for 48 hours.
-
Concentrate the reaction mixture in vacuo. The residue contains the Boc-protected amidine.
Step 3: Deprotection and Isolation
-
Dissolve the crude Boc-protected amidine in a minimal amount of methanol.
-
Add an excess of 4M HCl in dioxane.
-
Stir at room temperature for 4-6 hours, monitoring the removal of the Boc group by TLC or LC-MS.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white solid.
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is a critical, self-validating step. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.
Protocol: Purity Analysis by Reverse-Phase HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at 1 mg/mL in water.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Run:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area. The acceptance criterion is typically >98%.
-
-
Structural Confirmation:
-
The identity of the compound should be unequivocally confirmed using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern.
-
Chapter 3: Mechanism of Action and Biological Applications
The utility of this compound stems from its well-defined mechanism of action as a serine protease inhibitor.
Core Mechanism: Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that cleave peptide bonds in proteins. They are characterized by a highly conserved catalytic triad (serine, histidine, aspartate) in their active site. Many of these enzymes, such as trypsin, have a specificity pocket (the S1 pocket) that preferentially binds to and cleaves after basic amino acid residues like arginine or lysine.
The inhibitory action of benzamidine and its derivatives is a classic example of competitive inhibition.[2] The positively charged amidinium group of 3-(Aminomethyl)benzimidamide is a structural mimic of the guanidinium group on the side chain of arginine.[3] This allows it to bind reversibly but with high affinity to the S1 pocket of trypsin-like serine proteases, preventing the natural substrate from accessing the catalytic site and thus inhibiting proteolytic activity.
Caption: Inhibition of a serine protease by 3-(Aminomethyl)benzimidamide.
Key Research Applications
This specific mechanism of action makes the compound a versatile tool in several research contexts.
-
Protease Inhibition in Protein Purification: During cell lysis and protein extraction, endogenous proteases are released, which can rapidly degrade the target protein. The addition of a "cocktail" of protease inhibitors to lysis buffers is standard practice. This compound is a common component of these cocktails, valued for its broad inhibition of serine proteases and high water solubility.[1]
-
Affinity Chromatography: The benzamidine moiety can be immobilized onto a solid support (e.g., agarose beads) to create an affinity chromatography resin. This resin is highly effective for purifying serine proteases from complex biological mixtures. The bound proteases can then be eluted by changing the pH or by competing them off with a solution of free benzamidine.
-
Scaffold for Drug Discovery: The benzamidine core is a well-established "privileged scaffold" in medicinal chemistry.[3] Its proven ability to target the active sites of enzymes makes it an excellent starting point for developing novel, more potent, and selective inhibitors. The aminomethyl group on 3-(Aminomethyl)benzimidamide provides a reactive handle for chemical modification, allowing chemists to synthesize libraries of related compounds to screen against specific therapeutic targets, such as coagulation factors (e.g., thrombin, Factor Xa) or other disease-relevant proteases.[1]
Chapter 4: Handling, Storage, and Safety
Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.
-
Storage: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[5]
-
Handling: Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.
The compound is classified with the following hazards:
| Hazard Statement | Description | GHS Code | Reference(s) |
| Skin Irritation | Causes skin irritation | H315 | [4],[8] |
| Eye Irritation | Causes serious eye irritation | H319 | [4],[8] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [4],[8] |
Conclusion
This compound is more than a simple chemical reagent; it is a precision tool for the modern life scientist and a valuable building block for the medicinal chemist. Its efficacy is rooted in a well-understood chemical structure: a positively charged amidinium group that expertly mimics arginine to inhibit serine proteases. This core function, enhanced by the compound's favorable solubility and stability as a dihydrochloride salt, underpins its critical role in protecting proteins during purification and in the foundational design of new therapeutics. By understanding its synthesis, characterization, and mechanism of action, researchers can fully leverage its potential to advance scientific discovery.
References
- 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem.
- 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | PubChem.
- Benzamidine | Wikipedia.
- Synthesis method of benzamidine hydrochloride - Eureka | Patsnap.
Sources
- 1. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem [lookchem.com]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 6. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Aminobenzamidine 96 37132-68-6 [sigmaaldrich.com]
An In-depth Technical Guide to the Core Mechanism of Action of 3-(Aminomethyl)benzimidamide Dihydrochloride
Abstract
This technical guide provides a comprehensive analysis of the core mechanism of action of 3-(Aminomethyl)benzimidamide dihydrochloride, a small molecule of significant interest to researchers in biochemistry and drug development. Synthesizing data from structural biology, enzyme kinetics, and comparative molecular studies, this document elucidates the compound's primary role as a competitive inhibitor of serine proteases. We will delve into the structural basis of this inhibition, present quantitative data on its potency against key enzymes, and provide detailed experimental protocols for its characterization. Furthermore, this guide will address and clarify its relationship with other potential targets, such as Poly(ADP-ribose) polymerase (PARP) and inducible nitric oxide synthase (iNOS), to provide a clear and authoritative understanding of its molecular function.
Introduction and Molecular Profile
3-(Aminomethyl)benzimidamide, often supplied as a dihydrochloride salt, is a synthetic organic compound belonging to the benzamidine class of molecules.[1] Structurally, it is characterized by a benzene ring substituted with an aminomethyl group and an amidinium group.[1] The amidinium group, being positively charged at physiological pH, is a key pharmacophore that dictates its primary biological activity.
Benzamidine and its derivatives have long been recognized as valuable tools in protein biochemistry, primarily for their ability to inhibit proteolytic enzymes that can degrade protein samples during purification and analysis.[2] This guide will focus on the specific mechanistic details of the 3-(aminomethyl) substituted variant, providing researchers and drug development professionals with the in-depth knowledge required for its effective application.
Core Mechanism of Action: Competitive Inhibition of Serine Proteases
The principal and most well-documented mechanism of action for 3-(Aminomethyl)benzimidamide is its function as a reversible, competitive inhibitor of trypsin-like serine proteases .[3][4] This inhibitory action is fundamental to its utility in research and as a scaffold for drug design.
The Structural Basis of Inhibition: A Substrate Mimic
Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, with a serine residue acting as the key nucleophile in their active site.[5] Trypsin-like serine proteases, such as trypsin, thrombin, and plasmin, exhibit a high degree of specificity, preferentially cleaving peptide bonds C-terminal to basic amino acid residues like arginine and lysine.[6]
This specificity is determined by the S1 binding pocket, a deep cleft in the enzyme's active site that is lined with specific amino acid residues. In trypsin, for instance, the presence of a negatively charged aspartate residue (Asp189) at the bottom of the S1 pocket creates a strong electrostatic attraction for the positively charged side chains of arginine and lysine.[2]
3-(Aminomethyl)benzimidamide leverages this specificity through molecular mimicry. Its positively charged amidinium group is structurally analogous to the guanidinium group of arginine and the protonated primary amine of lysine.[2] This allows the inhibitor to bind within the S1 pocket of trypsin-like proteases, directly competing with the natural substrate for access to the active site.[2] This binding is reversible and prevents the catalytic triad (Ser-His-Asp) from performing its proteolytic function.[2]
The interaction is further stabilized by hydrophobic interactions between the inhibitor's benzene ring and the sides of the S1 pocket.[6] The specific position of the aminomethyl group on the benzene ring can influence the binding affinity for different serine proteases, contributing to a degree of selectivity among family members.[1][7]
Quantitative Analysis of Inhibitory Potency
| Inhibitor | Target Enzyme | Kᵢ Value (µM) | Comments |
| Benzamidine | Trypsin | 35[9] | Standard competitive inhibitor. |
| Benzamidine | Thrombin | 220[9] | Weaker inhibition compared to trypsin. |
| Benzamidine | Plasmin | 350[9] | Weaker inhibition compared to trypsin. |
| 4-Aminomethyl benzamidine (AMB) | Plasmin | 1074 ± 19[8] | Serves as a baseline for substituted benzamidines. |
| 4-Aminomethyl benzamidine (AMB) | Thrombin | 344 ± 33[8] | Demonstrates moderate inhibitory activity. |
| 4-Aminomethyl benzamidine (AMB) | tPA (tissue Plasminogen Activator) | 5209 ± 161[8] | Shows weak inhibition. |
Data Interpretation: The data indicates that benzamidine and its simple derivatives are most potent against trypsin and show weaker inhibition against other serine proteases like thrombin and plasmin. The substitution of an aminomethyl group, as seen in AMB, modulates this activity. It is reasonable to infer that 3-(Aminomethyl)benzimidamide exhibits a similar profile of competitive inhibition, with its specific Kᵢ values likely varying for each protease.
Evaluation of Other Potential Mechanisms of Action
The benzamidine scaffold is present in a wide range of biologically active molecules, leading to investigations into other potential mechanisms of action. Here, we address two other commonly discussed targets: PARP and iNOS.
Poly(ADP-ribose) Polymerase (PARP) Inhibition: A Case of Mistaken Identity
Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for DNA repair.[10] The inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations.[11] The compound most frequently associated with PARP inhibition in this chemical class is 3-aminobenzamide (3-AB) .[11][12][13]
It is crucial to distinguish 3-aminobenzamide from 3-(Aminomethyl)benzimidamide. 3-aminobenzamide is a benzamide, not a benzimidamide, and lacks the characteristic amidinium group. 3-aminobenzamide acts as a competitive inhibitor of PARP by mimicking the nicotinamide moiety of its substrate, NAD+.[14]
Currently, there is a lack of direct evidence to suggest that 3-(Aminomethyl)benzimidamide is a potent inhibitor of PARP. Its primary structural features are optimized for binding to the S1 pocket of serine proteases, which is structurally distinct from the NAD+ binding site of PARP. Therefore, while the broader class of benzamides includes potent PARP inhibitors, this activity should not be extrapolated to 3-(Aminomethyl)benzimidamide without direct experimental validation.
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a signaling molecule involved in inflammation and immune responses. Overproduction of NO by iNOS is implicated in various pathological conditions, making it a target for therapeutic inhibition.[3][15]
Compounds containing an amidine function have been described as inhibitors of NOS isoforms.[16] This is because the amidine group can mimic the guanidinium group of L-arginine, the natural substrate for NOS.[17] Indeed, some potent iNOS inhibitors, such as N-([3-(aminomethyl)benzyl])acetamidine (1400W), share a similar structural backbone to 3-(Aminomethyl)benzimidamide.[18]
However, direct and quantitative evidence for the inhibition of iNOS by 3-(Aminomethyl)benzimidamide itself is not well-documented in the available literature. While its structure suggests a potential for competitive inhibition, the extent of this activity and its selectivity for iNOS over other NOS isoforms (eNOS and nNOS) would require specific experimental determination. Without such data, serine protease inhibition remains its only well-substantiated mechanism of action.
Experimental Protocols for Mechanistic Validation
To validate the mechanism of action and quantify the inhibitory potency of 3-(Aminomethyl)benzimidamide, a serine protease activity assay using a chromogenic substrate is the gold standard.
Determination of Kᵢ for Serine Protease Inhibition
This protocol outlines a method for determining the Kᵢ of an inhibitor against a serine protease like trypsin using a chromogenic substrate that releases p-nitroaniline (pNA) upon cleavage, which can be measured spectrophotometrically at 405 nm.[19]
Materials:
-
Purified serine protease (e.g., bovine trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in Assay Buffer.
-
Create a series of dilutions of the inhibitor to cover a range of concentrations (e.g., 0 µM to 500 µM).
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to various working concentrations in Assay Buffer.
-
Dilute the enzyme to a working concentration in ice-cold Assay Buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add the Assay Buffer, the inhibitor at various concentrations, and the enzyme solution.
-
Allow the plate to incubate for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately begin kinetic reading on the microplate reader, measuring the absorbance at 405 nm every 30-60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each substrate and inhibitor concentration.
-
To determine the mode of inhibition and calculate the Kᵢ, construct a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
For competitive inhibition, the lines will intersect on the y-axis. The Kᵢ can be determined from a secondary plot of the slope of each line against the inhibitor concentration.
-
Conclusion
The primary, well-substantiated mechanism of action for this compound is its role as a reversible and competitive inhibitor of trypsin-like serine proteases. This activity is rooted in its structural ability to mimic the natural substrates of these enzymes, allowing it to bind to the active site's S1 specificity pocket. While its structural features suggest a potential for interaction with other enzymes that bind arginine-like moieties, such as iNOS, there is currently a lack of direct evidence to classify it as a potent inhibitor of either iNOS or PARP. The latter's inhibition is more accurately attributed to the structurally distinct compound, 3-aminobenzamide.
For researchers and drug development professionals, 3-(Aminomethyl)benzimidamide should be regarded first and foremost as a tool for serine protease inhibition. Its application in experimental systems should be guided by this primary mechanism, and any observed biological effects should be interpreted in this context. Further research is required to definitively characterize its activity, if any, against other potential targets.
References
- PARP - Assay-Protocol. Assay-Protocol.
- Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience.
- Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776–792.
- Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry.
- Li, H., et al. (2016). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. The Journal of biological chemistry.
- Three Activity-Based Assays for Serp-1. BioProcess International.
- Pokharel, P., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem.
- Discovery of novel inhibitors of inducible nitric oxide synthase. British Journal of Pharmacology.
- New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. DIGIBUG.
- Pokharel, P., et al. (2022). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science.
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica.
- Muthaiah, V. P. K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology.
- Protease Assays. Assay Guidance Manual.
- Fatin, N., et al. (2023). Isolation and Characterization of a Biocontrol Serine Protease from Pseudomonas aeruginosa FZM498 Involved in Antagonistic Activity Against Blastocystis sp. Parasite. Molecules.
- Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology.
- Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology.
- Small-molecule inhibitor: benzamidine. MEROPS - the Peptidase Database.
- Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PubMed.
- Che, D., et al. (2018). Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. ACS Medicinal Chemistry Letters.
- 3-Aminobenzamide – Knowledge and References. Taylor & Francis.
- 3-aminobenzamide. BPS Bioscience.
- Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. ResearchGate.
- Serine protease. Wikipedia.
- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva.
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
- 7. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. PARP assay [assay-protocol.com]
- 11. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]
- 13. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. digibug.ugr.es [digibug.ugr.es]
- 16. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
3-(Aminomethyl)benzimidamide Dihydrochloride: A Technical Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides an in-depth technical overview of 3-(Aminomethyl)benzimidamide dihydrochloride, a valuable tool for researchers, scientists, and drug development professionals. We will delve into its core functions, mechanisms of action, and practical applications, with a focus on providing field-proven insights and actionable protocols.
Introduction: Understanding the Molecule
This compound is a synthetic, water-soluble small molecule.[1] Structurally, it is a derivative of benzamidine, featuring an aminomethyl group at the meta-position of the benzene ring.[1] This seemingly subtle modification distinguishes it from other well-known benzamidine analogs and is key to its utility in specific research applications.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₃Cl₂N₃ | [1] |
| Molecular Weight | 222.11 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water | [1] |
| CAS Number | 73711-52-1 | [1] |
It is crucial to distinguish 3-(Aminomethyl)benzimidamide from a similarly named compound, 3-Aminobenzamide. While both are benzamide derivatives, 3-Aminobenzamide is a well-characterized inhibitor of Poly(ADP-ribose) polymerase (PARP) and has a distinct mechanism of action and application profile. This guide will focus exclusively on this compound.
Core Function: A Competitive Inhibitor of Serine Proteases
The primary and most well-documented function of this compound is its role as a competitive inhibitor of serine proteases.[1] Serine proteases are a large and diverse family of enzymes that play critical roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Unregulated serine protease activity can contribute to various pathological conditions, making them important targets for therapeutic intervention and essential considerations during protein research.
Mechanism of Action: Mimicking the Natural Substrate
3-(Aminomethyl)benzimidamide and its parent compound, benzamidine, function as competitive inhibitors by mimicking the side chains of arginine and lysine, the natural substrates for many trypsin-like serine proteases. The positively charged amidinium group of the inhibitor forms a strong ionic interaction with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme's active site.[3] This interaction effectively blocks the active site, preventing the binding and cleavage of the natural substrate.
Sources
An In-Depth Technical Guide to 3-(Aminomethyl)benzimidamide Dihydrochloride: A Serine Protease Inhibitor for Research Applications
This guide provides a comprehensive technical overview of 3-(Aminomethyl)benzimidamide dihydrochloride, a synthetic small-molecule inhibitor of serine proteases. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, key applications, and practical, field-proven protocols. We will explore the causality behind its use, particularly in the critical application of preventing proteolytic degradation during protein purification and biochemical assays.
Introduction: The Challenge of Proteolytic Degradation
In the fields of biochemistry and molecular biology, the integrity of a protein sample is paramount. Upon cell lysis, the controlled cellular environment is disrupted, releasing a cascade of endogenous proteases that can rapidly degrade the protein of interest. Among the most ubiquitous of these are the serine proteases, a family of enzymes characterized by a highly reactive serine residue in their active site. Unchecked, their activity leads to lower yields, loss of protein function, and artifactual results. The strategic use of protease inhibitors is therefore not just recommended; it is essential for robust and reproducible research.
3-(Aminomethyl)benzimidamide is a member of the benzamidine class of inhibitors, which are widely employed to control the activity of trypsin-like serine proteases.[1] This guide will elucidate its function and provide the technical insights required for its effective application.
Molecular Profile and Chemical Properties
A clear understanding of the inhibitor's physical and chemical properties is fundamental to its correct use and storage.
| Property | Value | Reference(s) |
| IUPAC Name | 3-(aminomethyl)benzenecarboximidamide;dihydrochloride | [2] |
| Synonyms | 3-Aminomethylbenzamidine dihydrochloride | [2] |
| CAS Number | 328552-96-1 (primary); 73711-52-1 (also used) | [2] |
| Molecular Formula | C₈H₁₃Cl₂N₃ | [2] |
| Molecular Weight | 222.11 g/mol | [2] |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Readily soluble in water and ethanol | [1] |
Mechanism of Action: A Mimic of Nature
The efficacy of 3-(Aminomethyl)benzimidamide lies in its structural mimicry of the natural substrates of trypsin-like serine proteases, which preferentially cleave peptide bonds following positively charged amino acid residues like arginine and lysine.
The Role of the Benzamidine Moiety: The core of the inhibitor is the benzamidine group. The positively charged amidinium group (C(=NH)NH₂) serves as a potent mimic of the guanidinium group of an arginine side chain.[1] This allows the inhibitor to act as a competitive, reversible agent. It binds tightly within the S1 specificity pocket of the protease's active site, where a conserved aspartate residue (Asp189 in trypsin) provides a complementary negative charge.[1] This strong electrostatic interaction effectively blocks the active site, preventing the binding and subsequent cleavage of the natural protein substrate.
The Influence of the 3-(Aminomethyl) Substituent: While specific structure-activity relationship studies for the 3-(aminomethyl) derivative are not extensively published, we can infer its role from broader analyses of substituted benzamidines.[3][4]
-
Altered Specificity and Binding: The position and nature of substituents on the phenyl ring influence the hydrophobic and electronic interactions with the enzyme surface, which can modulate binding affinity and specificity for different serine proteases.[3][4]
-
A Handle for Conjugation: The primary amine of the aminomethyl group provides a reactive site for covalent attachment to solid supports. This is a key feature for developing affinity chromatography resins used to purify or deplete serine proteases from a sample.[5]
The relationship between the inhibitor and the protease active site is visualized below.
Caption: Competitive inhibition mechanism.
Quantitative Analysis of Inhibition
While specific inhibition constants (Kᵢ) for 3-(Aminomethyl)benzimidamide are not widely reported in peer-reviewed literature, data from its parent compound (Benzamidine) and the closely related isomer (4-Aminobenzamidine) provide a strong indication of its expected potency.[6] Kᵢ is a measure of the inhibitor's binding affinity; a lower Kᵢ value indicates a more potent inhibitor.
| Enzyme | Inhibitor | Kᵢ (µM) | Reference(s) |
| Trypsin | Benzamidine | 35 | [7] |
| Plasmin | Benzamidine | 350 | [7] |
| Thrombin | Benzamidine | 220 | [7] |
Expert Interpretation: Based on these values, 3-(Aminomethyl)benzimidamide is expected to be a micromolar-range inhibitor of trypsin and related proteases. The inhibitory strength can vary significantly between different enzymes, a property that can be exploited for selective inhibition.[3] The choice to use this inhibitor is often driven by its broad effectiveness against the most common serine proteases encountered during cell lysis.
Core Applications & Experimental Protocols
The primary application for 3-(Aminomethyl)benzimidamide is as a component in lysis buffers and solutions to prevent protein degradation during extraction and purification.
Application in Protein Purification Lysis Buffers
Causality and Rationale: During cell lysis, proteases and substrates, which are normally compartmentalized, are mixed together. Serine proteases are robust enzymes that are active under a wide range of buffer conditions. The inclusion of a competitive, reversible inhibitor like 3-(Aminomethyl)benzimidamide is critical from the very first step. Its water solubility and stability in typical lysis buffers make it a practical choice. A working concentration of 1-2 mM is generally sufficient to inhibit the majority of trypsin-like protease activity released from common cell types like E. coli and mammalian cell lines.
Caption: Workflow for lysis buffer preparation.
Protocol 1: Preparation and Use in E. coli Lysis Buffer
This protocol describes the addition of the inhibitor to a standard lysis buffer for protein extraction from E. coli.
Materials:
-
This compound (MW: 222.11 g/mol )
-
High-purity water
-
Base Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Sterile tubes and filters
Methodology:
-
Prepare a 1 M Stock Solution:
-
Weigh 2.22 g of this compound.
-
Dissolve in 8 mL of high-purity water. Gentle agitation may be required.
-
Adjust the final volume to 10 mL.
-
Sterilize by passing through a 0.22 µm filter.
-
Aliquot into smaller volumes and store at -20°C. This stock is stable for several months.
-
-
Prepare the Working Lysis Buffer:
-
Prepare your desired volume of Base Lysis Buffer and chill it thoroughly on ice.
-
Crucial Step: Immediately before you are ready to resuspend your cell pellet, add the 1 M inhibitor stock solution to the chilled buffer to a final concentration of 1 mM.
-
Example: Add 100 µL of 1 M stock to 100 mL of chilled lysis buffer.
-
-
Mix gently but thoroughly. Keep the final lysis buffer on ice at all times.
-
-
Cell Lysis:
-
Resuspend the thawed E. coli cell pellet in the final, ice-cold lysis buffer containing the inhibitor.
-
Proceed immediately with your chosen lysis method (e.g., sonication, high-pressure homogenization). The continuous presence of the inhibitor is necessary as it is a reversible inhibitor.
-
Application in Serine Protease Activity Assays
This compound can be used as a reference inhibitor to confirm the activity of a putative serine protease or to validate the results of an inhibitor screen.
Causality and Rationale: In a typical enzymatic assay, a protease cleaves a synthetic chromogenic or fluorogenic substrate, producing a measurable signal. To confirm that the observed activity is from a serine protease, the assay is run in the presence and absence of a known class-specific inhibitor. A significant reduction in signal in the presence of 3-(Aminomethyl)benzimidamide provides strong evidence that a trypsin-like serine protease is responsible for substrate cleavage.
Protocol 2: General Serine Protease Inhibition Assay
This protocol provides a framework for testing the inhibitory effect of the compound on a purified enzyme.
Materials:
-
Purified serine protease (e.g., Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)
-
This compound solution (serially diluted from stock)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the protease in Assay Buffer.
-
Prepare a working solution of the BApNA substrate in Assay Buffer.
-
Prepare a series of dilutions of the 3-(Aminomethyl)benzimidamide inhibitor in Assay Buffer (e.g., ranging from 0.1 µM to 1 mM).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of each inhibitor dilution.
-
Control Wells (No Inhibitor): Add 20 µL of Assay Buffer.
-
Blank Wells (No Enzyme): Add 40 µL of Assay Buffer.
-
To all Test and Control wells, add 20 µL of the protease solution.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 160 µL of the BApNA substrate solution to all wells to initiate the reaction. The final volume is 200 µL.
-
-
Measure and Analyze:
-
Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition [(V_control - V_test) / V_control] * 100 against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Caption: Workflow for a protease inhibition assay.
Safety and Handling
As a bioactive chemical, this compound requires careful handling in a laboratory setting.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Storage: Store tightly sealed in a cool, dry place. For long-term storage of stock solutions, -20°C is recommended.
Conclusion
This compound is a valuable and practical tool for the inhibition of serine proteases in a research setting. Its mechanism as a competitive, reversible inhibitor is well-understood based on its benzamidine core, which effectively blocks the active site of trypsin-like enzymes. While specific quantitative inhibition data for this particular derivative is sparse, its utility is proven in its primary application: the preservation of protein integrity during complex biochemical procedures. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers can confidently and effectively employ this inhibitor to improve the quality and reliability of their experimental outcomes.
References
- MEROPS. (2023, September 8). Small-molecule inhibitor: benzamidine.
- Stürzebecher, J., et al. (1979). Hansch analysis of the inhibitory action of 3- and 4-substituted benzamidines on thrombin, plasmin and trypsin. Pharmazie, 34(10), 649-53. [Link]
- Kaur, H., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemBioChem, 21(15), 2139-2146. [Link]
- Yoshimoto, M., & Hansch, C. (1976). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 19(1), 71-98. [Link]
- Coats, E. A. (1973). Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants and Regression Analysis. Journal of Medicinal Chemistry, 16(10), 1102-6. [Link]
- Stürzebecher, J., et al. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of Medicinal Chemistry, 40(19), 3091-9. [Link]
- Anspach, B., et al. (1989). High-performance liquid affinity chromatography with phenylboronic acid, benzamidine, tri-L-alanine, and concanavalin A immobilized on 3-isothiocyanatopropyltriethoxysilane-activated nonporous monodisperse silicas. Analytical Biochemistry, 179(1), 181-91. [Link]
- Kaur, H., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
- Matsui, S., et al. (2003). Characterization of p-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases.
- Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis Online. [Link]
- Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-5. [Link]
- GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. [Link]
Sources
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Benzenecarboximidamide,3-(aminomethyl)-, hydrochloride (1:2) - CAS:328552-96-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. [Hansch analysis of the inhibitory action of 3- and 4-substituted benzamidines on thrombin, plasmin and trypsin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid affinity chromatography with phenylboronic acid, benzamidine, tri-L-alanine, and concanavalin A immobilized on 3-isothiocyanatopropyltriethoxysilane-activated nonporous monodisperse silicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the use of the experimentally determined enzyme inhibition constant as a measure of absolute binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to 3-(Aminomethyl)benzimidamide Dihydrochloride: From Discovery to Application
This guide provides a comprehensive technical overview of 3-(Aminomethyl)benzimidamide dihydrochloride, a significant molecule in the landscape of biochemical research and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's discovery, historical context, synthesis, mechanism of action, and applications, grounding all information in scientific literature and established protocols.
Executive Summary
This compound belongs to the benzamidine class of compounds, which are recognized as potent inhibitors of serine proteases. The strategic placement of an aminomethyl group at the meta-position of the benzamidine core modifies its physicochemical and pharmacological properties, making it a valuable tool in various scientific endeavors. This guide will explore the journey of this compound from its conceptualization to its current applications, offering insights into the rationale behind its development and the experimental frameworks used to validate its function.
The Genesis of a Serine Protease Inhibitor: Discovery and Historical Context
The development of this compound is rooted in the broader history of benzamidine as a foundational scaffold for serine protease inhibition. Benzamidine itself is a simple yet effective competitive inhibitor of trypsin and other trypsin-like serine proteases.[1] Its utility in preventing proteolysis during protein purification and in studying the function of these enzymes has been well-established for decades.
The exploration of substituted benzamidine derivatives was a natural progression aimed at enhancing potency, selectivity, and pharmacokinetic properties. The introduction of an aminomethyl group, as seen in 3-(Aminomethyl)benzimidamide, was a rational design strategy to introduce a basic side chain that could potentially interact with acidic residues in the active sites of target proteases, thereby increasing binding affinity and specificity. While a definitive timeline for the initial synthesis of the 3-(aminomethyl) isomer is not prominently documented in seminal, standalone publications, its emergence is intertwined with the systematic exploration of benzamidine analogues in academic and industrial research throughout the mid to late 20th century.
The primary impetus for the development of such derivatives was the need for more sophisticated molecular tools to dissect the roles of specific serine proteases in physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer.
Physicochemical Properties
A clear understanding of the molecule's physical and chemical characteristics is fundamental to its application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃Cl₂N₃ | [2] |
| Molecular Weight | 222.11 g/mol | [2] |
| CAS Number | 328552-96-1 | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water | General knowledge |
| Storage Temperature | Room temperature | [3] |
Synthesis and Manufacturing
While multiple synthetic routes to benzamidine derivatives exist, a common and logical pathway to 3-(Aminomethyl)benzimidamide initiates from 3-cyanobenzylamine. The following protocol is a representative synthesis based on established chemical principles for this class of compounds.
Representative Synthetic Pathway
Caption: A plausible synthetic route to this compound.
Experimental Protocol: Pinner Reaction and Ammonolysis
Step 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Reaction)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a calcium chloride drying tube, dissolve 3-cyanobenzylamine (1.0 eq) in anhydrous ethanol (5-10 volumes).
-
Acidification: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be carefully controlled.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The product, the ethyl imidate hydrochloride salt, will typically precipitate from the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the intermediate imidate salt.
Causality: The Pinner reaction is a classic method for converting nitriles to imidates. The use of anhydrous conditions is critical to prevent hydrolysis of the nitrile and the imidate product back to the corresponding amide or carboxylic acid. Hydrogen chloride acts as both a catalyst and a reagent to form the hydrochloride salt of the imidate.
Step 2: Ammonolysis to Form the Amidine
-
Reaction Setup: Suspend the isolated ethyl imidate hydrochloride (1.0 eq) in a solution of anhydrous ammonia in ethanol (or bubble ammonia gas through an ethanolic suspension) in a pressure-resistant vessel.
-
Reaction Conditions: Seal the vessel and stir the mixture at room temperature. The reaction progress can be monitored by TLC or HPLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent. The crude product is 3-(Aminomethyl)benzimidamide.
Causality: Ammonia, being a potent nucleophile, displaces the ethoxy group of the imidate to form the more stable amidine.
Step 3: Formation of the Dihydrochloride Salt
-
Dissolution: Dissolve the crude 3-(Aminomethyl)benzimidamide in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Acidification: Add a stoichiometric amount (2.0 eq) of concentrated hydrochloric acid dropwise with stirring.
-
Crystallization: The dihydrochloride salt will precipitate. The crystallization can be enhanced by cooling the solution.
-
Purification: Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain pure this compound.
Causality: The formation of the dihydrochloride salt enhances the stability and water solubility of the compound, which is advantageous for its use in biological assays and as a potential pharmaceutical agent. Both the aminomethyl group and the amidine moiety are basic and will be protonated.
Mechanism of Action: Targeting Serine Proteases
The primary mechanism of action of 3-(Aminomethyl)benzimidamide is the competitive inhibition of serine proteases.
Sources
- 1. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 328552-96-1 [sigmaaldrich.com]
In-depth Technical Guide: 3-(Aminomethyl)benzimidamide Dihydrochloride
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Aminomethyl)benzimidamide dihydrochloride is a pivotal molecule in the field of medicinal chemistry, particularly in the development of serine protease inhibitors. Its benzamidine core serves as a bioisostere for the side chain of arginine, enabling it to competitively inhibit a range of crucial enzymes involved in physiological and pathological processes. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, mechanism of action, and practical applications in research and drug discovery. We will explore its physicochemical properties, delve into its role as a serine protease inhibitor, and present a detailed, validated protocol for its evaluation.
Core Chemical and Physical Data
A fundamental understanding of a compound's properties is essential for its effective application in a research setting.
Chemical Identity
-
Systematic Name: this compound[1]
-
Common Synonyms: 3-Aminomethylbenzamidine dihydrochloride, 3-(Aminomethyl)benzenecarboximidamide dihydrochloride[1][2][3]
-
CAS Number: While several CAS numbers appear in various sources, 73711-52-1 and 328552-96-1 are frequently cited for the dihydrochloride salt.[1][2][3][4] It is crucial for researchers to verify the specific CAS number associated with their purchased material.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White crystalline powder | [2][3] |
| Solubility | Soluble in water | [2] |
| Storage Temperature | Room temperature | [3] |
These properties make this compound a convenient reagent for use in a variety of biochemical and pharmaceutical research applications.[2]
Mechanism of Action: A Serine Protease Inhibitor
The primary utility of this compound stems from its function as a serine protease inhibitor.[2][5]
The Benzamidine Pharmacophore
Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, particularly trypsin and trypsin-like enzymes such as thrombin and plasmin.[5][6][7][8] The inhibitory activity is attributed to the structural similarity of the benzamidine moiety to the side chains of arginine and lysine, which are the natural substrates for these enzymes.[5] The positively charged amidinium group of benzamidine binds to the S1 specificity pocket of trypsin-like serine proteases, effectively blocking the active site and preventing substrate binding and catalysis.[5]
Caption: Figure 1. Interaction of the benzamidine moiety with the S1 pocket of a serine protease.
Therapeutic and Research Relevance
The ability of benzamidine-based compounds to inhibit serine proteases makes them valuable tools in several areas:
-
Drug Development: They serve as scaffolds for the design of new therapeutic agents, particularly anticoagulants that target thrombin.[2][6]
-
Protein Purification: Immobilized benzamidine is used in affinity chromatography to purify or remove serine proteases from protein preparations.
-
Biochemical Research: These inhibitors are used to study the function and mechanisms of serine proteases in various biological processes.[2]
Experimental Protocol: Thrombin Inhibition Assay
To quantitatively assess the inhibitory potential of this compound, a fluorometric thrombin inhibitor screening assay can be employed.[9]
Principle
This assay utilizes a synthetic peptide substrate that, when cleaved by thrombin, releases a fluorophore (AMC). The rate of fluorescence increase is directly proportional to thrombin activity. In the presence of an inhibitor, the rate of cleavage is reduced.
Materials
-
Thrombin enzyme[9]
-
Fluorometric thrombin substrate (e.g., AMC-based peptide)[9]
-
Thrombin assay buffer[9]
-
This compound
-
96-well white flat-bottom plate[9]
-
Fluorescence microplate reader with excitation/emission wavelengths of 350/450 nm[9]
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare working solutions of thrombin and the substrate in thrombin assay buffer according to the manufacturer's instructions.[9]
-
-
Assay Setup:
-
In a 96-well plate, add the test compound over a range of concentrations.
-
Include wells for a positive control (a known thrombin inhibitor) and a negative control (vehicle).[10]
-
-
Enzyme Addition and Incubation:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
-
Caption: Figure 2. Workflow for the thrombin inhibition assay.
Safety and Handling
This compound is classified as a hazardous substance. It may cause skin and serious eye irritation, and may also cause respiratory irritation.[1]
-
Precautionary Measures:
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
If swallowed: Call a poison center or doctor if you feel unwell.[11]
-
-
Storage:
Conclusion
This compound is a valuable research tool for scientists and drug development professionals working in the area of serine protease inhibition. Its well-defined mechanism of action and convenient physicochemical properties make it an ideal starting point for the design of novel therapeutics and for the investigation of fundamental biological processes. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- LookChem. (n.d.). Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE.
- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 3-Aminomethyl benzamidine dihydrochloride.
- Laura, R., & Bing, D. H. (1981). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 24(10), 1234–1239.
- PubChem. (n.d.). 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride.
- Singh, A., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
- Sciencelab.com. (2010).
- Practical-Haemostasis.com. (2025). Screening Tests in Haemostasis: The Thrombin Time.
- Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
- CoaChrom. (n.d.). HEMOCLOT™ Thrombin Inhibitors.
- Thermo Fisher Scientific. (2014).
- PubChem. (n.d.). 3-(Aminomethyl)benzamide.
- PubChem. (n.d.). 4-Aminomethyl benzamidine dihydrochloride.
- Wikipedia. (n.d.). Benzamidine.
Sources
- 1. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. This compound | 328552-96-1 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzamidine - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
3-(Aminomethyl)benzimidamide dihydrochloride molecular weight
An In-Depth Technical Guide to 3-(Aminomethyl)benzimidamide Dihydrochloride: Properties, Mechanism, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a significant molecule in biochemical research and early-stage drug development. With a molecular weight of 222.11 g/mol , this compound is primarily recognized as a competitive inhibitor of serine proteases.[1][2] This document delves into its fundamental physicochemical properties, elucidates its mechanism of action through structural analogy, outlines its principal applications, and provides detailed, validated protocols for its synthesis and use in enzymatic assays. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective application in the laboratory.
Introduction: The Role of Serine Protease Inhibitors
Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, ranging from digestion and blood coagulation to immune responses and cellular signaling. Their activity is tightly regulated; dysregulation is implicated in numerous pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer. Consequently, the development and application of specific inhibitors for these enzymes are of paramount importance for both fundamental research and therapeutic intervention.
This compound emerges as a valuable tool in this context. As a synthetic, small-molecule inhibitor, its benzamidine core is a well-established pharmacophore that acts as a mimic of the natural arginine or lysine substrates of trypsin-like serine proteases.[3] This guide explores the specific attributes of the 3-(aminomethyl) substituted variant, providing a foundational understanding for its use as a research reagent and a scaffold for further drug design.[2]
Physicochemical Properties
This compound is a white crystalline powder that is soluble in water.[2][4] Its chemical structure consists of a central benzene ring substituted with an amidine group (carboximidamide) and an aminomethyl group at the meta-position. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, which is critical for its use in biological assays.
The presence of multiple hydrogen bond donors (5) and acceptors (2) contributes to its interaction with biological targets.[1] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃Cl₂N₃ | [1][2][4] |
| Molecular Weight | 222.11 g/mol | [1][2][4][5] |
| Exact Mass | 221.0486528 Da | [1][5] |
| IUPAC Name | 3-(aminomethyl)benzenecarboximidamide;dihydrochloride | [1][6][7] |
| Common Synonyms | 3-Aminomethyl benzamidine dihydrochloride | [1][2][4] |
| CAS Numbers | 328552-96-1, 73711-52-1 | [1][2][4][8] |
| Appearance | White powder | [2][4] |
| Topological Polar Surface Area | 75.9 Ų | [1][5] |
| Hydrogen Bond Donor Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Mechanism of Action: Competitive Inhibition
The primary mechanism of action for this compound is its function as a reversible, competitive inhibitor of serine proteases.[2][3] This inhibition is driven by the structural similarity of the benzamidine group to the guanidinium group of arginine, a canonical substrate for many serine proteases like trypsin.
Causality of Inhibition:
-
Active Site Recognition: The catalytic triad (typically Ser-His-Asp) in the active site of a serine protease is configured to recognize and bind specific amino acid side chains. For trypsin-like proteases, a negatively charged aspartate residue at the bottom of the S1 binding pocket specifically attracts positively charged side chains like those of arginine or lysine.
-
Substrate Mimicry: The positively charged amidinium group of the inhibitor mimics the side chain of arginine. This allows it to fit snugly into the S1 pocket, forming a strong ionic bond with the aspartate residue.
-
Reversible Binding: Unlike a true substrate, the inhibitor lacks a scissile peptide bond and is not cleaved by the serine residue. It occupies the active site, preventing the binding and subsequent cleavage of the natural protein substrate. This binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme, with its efficacy determined by its binding affinity (Kᵢ).
Protocol: In Vitro Serine Protease (Trypsin) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency (e.g., IC₅₀) of this compound against trypsin, a model serine protease.
Self-Validating System: The protocol includes positive (no inhibitor) and negative (no enzyme) controls. The positive control defines the 100% activity level, while the negative control establishes the background signal. The inhibitor's effect is measured relative to these controls, ensuring the observed signal decrease is due to specific enzyme inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Enzyme Solution: Prepare a 10 µg/mL stock solution of Trypsin in assay buffer.
-
Substrate Solution: Prepare a 1 mM stock solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) in DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in deionized water. Create a series of 2-fold dilutions from this stock.
-
-
Assay Procedure (96-well Plate Format):
-
To each well, add 50 µL of Assay Buffer.
-
Add 10 µL of the inhibitor dilution (or water as a "no inhibitor" control).
-
Add 20 µL of the Trypsin solution to all wells except the "negative control" wells (add 20 µL of buffer instead).
-
Tap the plate gently to mix and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the BAPNA substrate solution to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color is produced by the release of p-nitroaniline upon substrate cleavage.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Handling and Safety
As a laboratory chemical, this compound requires careful handling.
-
GHS Hazard Statements: The compound is associated with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [1][5][7]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid powder or its solutions.
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature. [4][7]
Conclusion
This compound is a foundational tool for researchers working with serine proteases. Its well-defined molecular weight, clear mechanism of action as a competitive inhibitor, and utility in both protecting proteins and serving as a basis for drug discovery make it an indispensable reagent. The protocols and data presented in this guide provide the necessary framework for its confident and effective use in a scientific setting.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756471, 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride. PubChem. [Link]
- LookChem (Date not available). 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. LookChem. [Link]
- HENAN NEW BLUE CHEMICAL CO.,LTD (Date not available). 3-Aminomethyl benzamidine dihydrochloride. HENAN NEW BLUE CHEMICAL CO.,LTD. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10103327, 3-(Aminomethyl)benzamide. PubChem. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756473, 4-Aminomethyl benzamidine dihydrochloride. PubChem. [Link]
- Patsnap (2017). Synthesis method of benzamidine hydrochloride.
- Open Research@CSIR-NIScPR (Date not available). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- Ayub, M. et al. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]
- Wikipedia (Date not available). Benzamidine. Wikipedia. [Link]
- Sironi, M. et al. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action.
Sources
- 1. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 5. 4-Aminomethyl benzamidine dihydrochloride | C8H13Cl2N3 | CID 2756473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminomethyl benzamidine dihydrochloride | 73711-52-1 [sigmaaldrich.com]
- 7. This compound | 328552-96-1 [sigmaaldrich.com]
- 8. This compound | 328552-96-1 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzimidamide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)benzimidamide dihydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of protease inhibitors and other therapeutic agents. Its structure, featuring a reactive aminomethyl group and a strongly basic amidine functionality, makes it a versatile scaffold for drug design. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and insights into the critical parameters that govern the success of each step. The focus is on providing a practical and scientifically rigorous resource for researchers in the field.
Strategic Overview of Synthetic Pathways
The most direct and widely employed strategy for the synthesis of this compound hinges on the formation of the amidine group from a nitrile precursor. This is typically achieved via the classic Pinner reaction. Consequently, the synthesis can be logically divided into two key stages:
-
Synthesis of the Key Intermediate: 3-(Aminomethyl)benzonitrile.
-
Conversion to the Target Amidine via the Pinner Reaction.
Two primary and viable routes for the synthesis of the crucial 3-(aminomethyl)benzonitrile intermediate will be discussed, originating from either 3-bromomethylbenzonitrile or 3-cyanobenzaldehyde. The choice between these pathways may depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory.
Part 1: Synthesis of the Key Intermediate: 3-(Aminomethyl)benzonitrile
The aminomethylbenzonitrile core is the foundational element for the subsequent amidine formation. Below are two well-established methods for its preparation.
Method A: From 3-Bromomethylbenzonitrile via Nucleophilic Substitution
This route leverages the high reactivity of the benzylic bromide towards nucleophilic substitution. To avoid the formation of secondary and tertiary amine byproducts, a large excess of ammonia is typically employed.
-
Materials:
-
3-Bromomethylbenzonitrile
-
Anhydrous ammonia (gas or a solution in methanol/dioxane)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dioxane)
-
Diatomaceous earth (Celite®)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 3-bromomethylbenzonitrile (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Under a continuous stream of nitrogen, bubble anhydrous ammonia gas through the solution for 2-3 hours, or add a pre-prepared saturated solution of ammonia in methanol (approximately 10-15 equivalents).
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated ammonium bromide.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)benzonitrile.
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
-
-
Causality and Insights: The use of a large excess of ammonia is crucial to drive the reaction towards the formation of the primary amine and minimize the formation of di- and tri-substituted byproducts.[1] Anhydrous conditions are essential to prevent hydrolysis of the starting material and the product.
Method B: From 3-Cyanobenzaldehyde via Reductive Amination
Reductive amination offers an alternative route, converting the aldehyde functionality directly to the aminomethyl group. This method typically involves the formation of an imine intermediate in situ, which is then reduced.
-
Materials:
-
3-Cyanobenzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃))[2]
-
Methanol or a suitable aprotic solvent for NaBH(OAc)₃ (e.g., Dichloroethane (DCE))
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a solution of 3-cyanobenzaldehyde (1.0 eq.) in methanol, add a solution of ammonium acetate (3-5 eq.) or aqueous ammonia (excess).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise, maintaining the temperature below 10 °C.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Causality and Insights: The choice of reducing agent is critical. Sodium borohydride is a cost-effective option, but it can also reduce the starting aldehyde if the imine formation is not complete.[2] Sodium triacetoxyborohydride is a milder and more selective reagent for reductive aminations and is less likely to reduce the aldehyde.[2]
Part 2: The Pinner Reaction: From Nitrile to Amidine
The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[4][5][6] It proceeds in two distinct steps: the formation of an imino ester salt (a Pinner salt) followed by aminolysis to the amidine.
Mechanism of the Pinner Reaction
The reaction is initiated by the acid-catalyzed addition of an alcohol to the nitrile, forming a highly reactive Pinner salt. This intermediate is then treated with ammonia to yield the corresponding amidine.
-
Materials:
-
3-(Aminomethyl)benzonitrile
-
Anhydrous ethanol
-
Anhydrous hydrogen chloride (gas or a solution in dioxane)
-
Anhydrous diethyl ether
-
Anhydrous ammonia (gas or a solution in ethanol)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
Step 1: Formation of the Pinner Salt
-
Prepare a solution of anhydrous hydrogen chloride in anhydrous ethanol by bubbling dry HCl gas through absolute ethanol at 0 °C until saturation.
-
In a separate flame-dried flask, dissolve 3-(aminomethyl)benzonitrile (1.0 eq.) in a minimal amount of anhydrous ethanol.
-
Slowly add the ethanolic HCl solution (excess) to the nitrile solution at 0 °C with stirring.
-
Allow the mixture to stand at 0-5 °C for 24-48 hours. The Pinner salt will precipitate as a white solid.[7]
-
Collect the precipitate by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
Step 2: Conversion to the Amidine Dihydrochloride
-
Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol.
-
Suspend the dried Pinner salt in the ethanolic ammonia solution at 0 °C.
-
Stir the mixture at room temperature for 12-24 hours. The Pinner salt will gradually dissolve, and ammonium chloride will precipitate.[7]
-
Filter off the ammonium chloride and wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(Aminomethyl)benzimidamide.
-
Dissolve the crude product in a minimal amount of hot ethanol and add a solution of HCl in isopropanol or ether to precipitate the dihydrochloride salt.
-
Cool the mixture, collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white powder.[8]
-
-
Causality and Insights: Strict anhydrous conditions are paramount throughout the Pinner reaction to prevent the hydrolysis of the nitrile and the Pinner salt intermediate to the corresponding amide or ester.[4][7] Low temperatures are crucial during the formation and handling of the Pinner salt as it is thermodynamically unstable.[5][6]
Data Presentation
Table 1: Summary of Starting Materials and Key Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 3-Bromomethylbenzonitrile | C₈H₆BrN | 196.04 | Lachrymatory solid, reactive benzylic bromide.[9] |
| 3-Cyanobenzaldehyde | C₈H₅NO | 131.13 | White to off-white crystalline powder.[10] |
| 3-(Aminomethyl)benzonitrile | C₈H₈N₂ | 132.16 | Key intermediate, primary amine and nitrile functionalities. |
| This compound | C₈H₁₃Cl₂N₃ | 222.12 | Final product, white to off-white powder.[8] |
Visualized Workflows
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the benzylic methylene protons, and the protons of the aminomethyl and amidinium groups.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the aromatic carbons, the benzylic carbon, and the amidinium carbon.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=N bonds of the amidine group, as well as the N-H bonds of the aminomethyl group.
Conclusion
This technical guide has outlined two robust and reliable synthetic pathways for the preparation of this compound, a valuable building block in drug discovery. By providing detailed experimental protocols and highlighting the critical parameters and underlying chemical principles, this document aims to empower researchers to confidently synthesize this important compound. The choice of synthetic route will ultimately depend on the specific constraints and resources of the laboratory, but both pathways offer a high degree of success when executed with care and precision.
References
- CN100528836C - Purifying method of high-purity amidine hydrochloride - Google P
- Pinner Reaction | NROChemistry. (URL not available)
- Pinner reaction - Wikipedia. (URL not available)
- Technical Support Center: Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile - Benchchem. (URL not available)
- A Lewis acid-promoted Pinner reaction - PMC - NIH. ([Link])
- A Lewis acid-promoted Pinner reaction. ([Link])
- Variation of nitriles and alcohols.
- Application Notes and Protocols for 3-Bromo-5-(bromomethyl)benzonitrile - Benchchem. (URL not available)
- An In-depth Technical Guide to 3-Cyanobenzaldehyde - Benchchem. (URL not available)
- Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood - Organic Syntheses Procedure. ([Link])
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
- Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile - Benchchem. (URL not available)
- H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. ([Link])
- Synthesis method of 3-cyanobenzaldehyde - Eureka | P
- Reductive Amin
- 3-(Aminomethyl)benzamide | C8H10N2O | CID 10103327 - PubChem - NIH. ([Link])
- bmse000668 Benzamide
- Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. ([Link])
- Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile - Benchchem. (URL not available)
- SYNTHESIS AND CHARACTERIZATION OF NOVEL 3-(AMINOMETHYL)
- 3-Aminomethyl benzamidine dihydrochloride - HENAN NEW BLUE CHEMICAL CO.,LTD. ([Link])
- The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF - ResearchG
- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Текст научной статьи по специальности - КиберЛенинка. ([Link])
- What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? : r/chemistry - Reddit. ([Link])
- US6204385B1 - Process for preparing amidines - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Technical Guide: 3-(Aminomethyl)benzimidamide vs. Benzamidine as Serine Protease Inhibitors
Abstract
Serine proteases are a ubiquitous class of enzymes critical to countless physiological processes and, when dysregulated, key drivers of pathology. Their stringent control in vitro is paramount for research integrity, particularly in protein purification and biochemical assays. For decades, benzamidine has served as a foundational competitive inhibitor for trypsin-like serine proteases. However, the availability of structural analogs, such as 3-(Aminomethyl)benzimidamide (3-AMBA), necessitates a deeper, comparative analysis for the discerning researcher. This technical guide provides an in-depth examination of 3-AMBA and benzamidine, moving beyond simple catalog descriptions to a functional comparison of their molecular profiles, mechanisms, and applications. We will explore the subtle yet significant structural differences that dictate their inhibitory potency and specificity. This guide offers field-proven protocols and decision-making frameworks to empower researchers, scientists, and drug development professionals to select the optimal inhibitor for their specific experimental context, ensuring both data quality and resource efficiency.
Introduction: The Imperative of Protease Inhibition
The study of proteins—the workhorses of the cell—demands their isolation in a stable, intact state. Upon cell lysis, the controlled intracellular environment is disrupted, releasing a cascade of degradative enzymes, among which serine proteases are particularly aggressive and abundant. These enzymes, characterized by a highly reactive serine residue in their active site, cleave peptide bonds with high efficiency, leading to the rapid degradation of target proteins and compromising downstream applications such as Western blotting, immunoprecipitation, and structural studies.
The use of protease inhibitors is therefore not merely a suggestion but a cornerstone of rigorous protein research. Benzamidine, a small molecule mimicking the side chains of arginine and lysine, has long been the go-to, cost-effective solution for inhibiting trypsin-like serine proteases. It acts as a reversible competitive inhibitor, binding to the S1 specificity pocket of the protease to block substrate access.[1] This guide will dissect the well-established role of benzamidine and introduce a critical comparison with its structural analog, 3-(Aminomethyl)benzimidamide dihydrochloride (3-AMBA), to provide a nuanced understanding of their respective utilities.
Molecular Profiles: A Structural and Physicochemical Comparison
The efficacy of an inhibitor is dictated by its chemical and physical properties. While both benzamidine and 3-AMBA share the core benzimidamide scaffold responsible for their inhibitory action, the addition of an aminomethyl group in the meta position of 3-AMBA introduces key differences.
| Property | Benzamidine Hydrochloride | This compound |
| Structure | C₆H₅C(=NH)NH₂ · HCl | C₆H₅(CH₂NH₂)C(=NH)NH₂ · 2HCl |
| Molecular Weight | 156.61 g/mol | 222.11 g/mol [2] |
| pKa | ~11.6 | 11.97 (Predicted)[2] |
| Solubility | Soluble in water (~50 mg/mL), ethanol, DMSO, DMF.[1][3] Low solubility in PBS (~3 mg/mL).[3] | Soluble in water.[2] |
| Stability in Solution | Aqueous solutions are best prepared fresh. Susceptible to hydrolysis at basic pH. | Aqueous solubility and stability are enhanced by the dihydrochloride salt form.[4] |
Expert Insight: The higher molecular weight of 3-AMBA dihydrochloride must be accounted for when preparing stock solutions to achieve the desired molar concentration. The predicted pKa of 3-AMBA is slightly higher than that of benzamidine, suggesting it will remain protonated and active across a similar, broad pH range suitable for most biochemical experiments. The key differentiator is the additional aminomethyl group, which can alter the molecule's interaction with the secondary binding sites of the protease, potentially affecting its specificity and potency.
Mechanism of Action: A Deeper Dive into the Active Site
Both benzamidine and 3-AMBA are competitive inhibitors, meaning they vie with the natural substrate for binding to the enzyme's active site. Their mechanism is rooted in their ability to mimic the side chains of arginine and lysine, the preferred cleavage sites for trypsin-like serine proteases.
The positively charged amidinium group is the key pharmacophore. It forms a salt bridge with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the protease. This interaction, complemented by hydrophobic interactions with the sides of the pocket, anchors the inhibitor in place and physically blocks the substrate from binding.[1][5][6]
Caption: Competitive inhibition at the serine protease S1 pocket.
Causality Behind Experimental Choices: The aminomethyl group of 3-AMBA, being in the meta position, is unlikely to directly interact with the S1 pocket. Instead, it may influence the inhibitor's orientation or engage with secondary binding sites (exosites) on the protease surface outside the primary pocket. This could either enhance or diminish its binding affinity and specificity compared to the unsubstituted benzamidine. For instance, a study on multivalent benzamidine derivatives found that 4-aminomethyl benzamidine (a structural isomer of 3-AMBA) was a significantly weaker inhibitor of thrombin, plasmin, and tPA than benzamidine itself, suggesting that substitutions can be detrimental to potency.[7]
Comparative Inhibitory Potency
The true measure of an inhibitor's effectiveness lies in its inhibition constant (Ki), with a lower Ki value indicating higher potency. While extensive data is available for benzamidine, specific Ki values for 3-AMBA are less prevalent in the literature. However, data for the related compound 4-aminomethyl benzamidine (4-AMBA) provides valuable insight.
| Target Protease | Benzamidine Ki (µM) | 4-Aminomethyl Benzamidine Ki (µM) |
| Trypsin | 11.2 - 35[8][9] | Not widely reported, but expected to be higher than benzamidine |
| Plasmin | 350[8] | 1074 ± 19[7] |
| Thrombin | 220[8] | 344 ± 33[7] |
| tPA | Not widely reported | 5209 ± 161[7] |
Authoritative Insight: The available data suggests that the addition of an aminomethyl group, at least in the para position, significantly reduces the inhibitory potency against key serine proteases like plasmin and tPA.[7] While 4-AMBA appears slightly more potent against thrombin than benzamidine, it is a substantially weaker inhibitor overall. Researchers should therefore assume that 3-AMBA is likely to be a less potent inhibitor than benzamidine for general protease inhibition and should adjust working concentrations accordingly. For applications requiring potent inhibition of proteases like plasmin, benzamidine is the superior choice based on current data.
Applications and Experimental Protocols
The primary application for both inhibitors in a research setting is the prevention of proteolytic degradation during protein extraction and purification.
Use in Cell Lysis and Protein Purification Buffers
This is the most common application. The inhibitor is added to the lysis buffer to immediately inactivate serine proteases upon cell disruption.
Self-Validating Protocol: Preparation of Lysis Buffer with Protease Inhibitor
This protocol ensures the protection of your target protein from the moment of cell lysis.
Materials:
-
Your preferred lysis buffer (e.g., RIPA, Tris-based buffer)
-
Benzamidine Hydrochloride (MW: 156.61 g/mol ) OR 3-AMBA Dihydrochloride (MW: 222.11 g/mol )
-
High-purity water
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Step-by-Step Methodology:
-
Prepare a 1 M Stock Solution:
-
For Benzamidine HCl: Dissolve 1.57 g in 8 mL of high-purity water. Adjust the final volume to 10 mL.
-
For 3-AMBA · 2HCl: Dissolve 2.22 g in 8 mL of high-purity water. Adjust the final volume to 10 mL.
-
Rationale: Preparing a concentrated stock solution minimizes the volume added to the lysis buffer, preventing significant dilution of other buffer components.
-
-
Sterilize and Aliquot:
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Rationale: Filtration removes potential microbial contamination, and aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.
-
-
Storage:
-
Store the aliquots at -20°C. They are typically stable for up to 6 months.
-
-
Working Solution Preparation:
-
Immediately before use, thaw an aliquot of the inhibitor stock solution on ice.
-
Add the inhibitor to your ice-cold lysis buffer to a final concentration of 1 mM .
-
Example: Add 10 µL of 1 M stock to 10 mL of lysis buffer.
-
-
Mix thoroughly by gentle inversion.
-
Rationale: A 1 mM final concentration is a widely accepted starting point for effective inhibition of most common serine proteases during cell lysis. Keeping the buffer on ice slows down all enzymatic processes, including degradation.
-
-
Validation Control:
-
To validate the effectiveness of the inhibitor, prepare a parallel sample with lysis buffer without the inhibitor. Analyze both lysates by SDS-PAGE and Western blot for your protein of interest. A higher intensity and less degradation in the inhibitor-treated sample validates the protocol.
-
Use in Enzyme Kinetic Assays
These inhibitors are invaluable tools for studying the kinetics of serine proteases. A key experiment is the determination of the IC50 (half-maximal inhibitory concentration), which quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.
Comparative Protocol: IC50 Determination for Trypsin Inhibition
Materials:
-
Bovine Trypsin
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Inhibitors: Benzamidine HCl and 3-AMBA Dihydrochloride
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Step-by-Step Methodology:
-
Prepare Solutions:
-
Trypsin Stock: Prepare a 1 mg/mL solution in 1 mM HCl. Dilute further in Assay Buffer to a working concentration (e.g., 20 nM).
-
BAPNA Stock: Prepare a 60 mM solution in DMSO. Dilute in Assay Buffer to a working concentration (e.g., 2 mM).
-
Inhibitor Stocks: Prepare 100 mM stock solutions of both benzamidine and 3-AMBA in water. Create a series of 10x dilutions in Assay Buffer (e.g., from 100 mM down to 1 µM).
-
-
Assay Setup (in a 96-well plate):
-
Control Wells (No Inhibitor): 100 µL Assay Buffer + 50 µL Trypsin working solution.
-
Inhibitor Wells: 100 µL of each inhibitor dilution + 50 µL Trypsin working solution.
-
Blank Wells (No Enzyme): 150 µL Assay Buffer.
-
Rationale: Including "no inhibitor" and "no enzyme" controls is crucial for data normalization and ensuring that the observed signal change is due to enzyme activity and its inhibition.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the BAPNA working solution to all wells (except blanks, add 50 µL Assay Buffer instead). Total volume = 200 µL.
-
-
Measure Activity:
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 410 nm every 30 seconds for 10 minutes. The rate of p-nitroaniline production is directly proportional to trypsin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities of the inhibitor wells to the average velocity of the "no inhibitor" control wells to get "% Activity".
-
Plot "% Activity" versus the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
-
Choosing the Right Inhibitor: A Decision-Making Framework
The choice between benzamidine and 3-AMBA is not always straightforward and depends on the specific experimental goals.
Caption: Decision framework for inhibitor selection.
Conclusion
Benzamidine remains a robust, reliable, and cost-effective choice for the general inhibition of trypsin-like serine proteases, particularly in applications like protein purification. Its inhibitory profile is well-characterized, providing a high degree of certainty in experimental design.
This compound, while structurally similar, likely possesses a different and, based on data from its 4-AMBA isomer, potentially weaker inhibitory profile against key proteases like plasmin.[7] Its primary advantage may lie in its enhanced aqueous solubility and stability in the dihydrochloride salt form.[4] However, without more comprehensive, publicly available data on its Ki values against a panel of proteases, its use requires more careful consideration and empirical validation. For researchers seeking to explore structure-activity relationships or requiring a benzamidine analog with potentially different specificity, 3-AMBA presents an interesting option. For routine, high-potency inhibition of common serine proteases, benzamidine stands as the field-proven and data-supported choice.
References
- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]
- LookChem. (n.d.). Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. [Link]
- Wang, C. C., & Chen, F. S. (1984). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Biochemistry, 23(24), 5849-5856. [Link]
- MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. [Link]
- Coats, E. A. (1973). Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants and Regression Analysis. Journal of Medicinal Chemistry, 16(10), 1102-1106. [Link]
- Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995-5004. [Link]
- Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1993). Inhibition of activated protein C by benzamidine derivatives. Thrombosis Research, 69(6), 533-539. [Link]
- Khandare, J. J., Gawas, P., Singh, P., & Wang, Y. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200364. [Link]
- Aso, H., Ogasawara, H., Ishii, K., & Yoshikawa, S. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. RSC Advances, 5(48), 38241-38244. [Link]
- Gawas, P., Singh, P., Wang, Y., & Khandare, J. (2023). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
- Khandare, J., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22). [Link]
- de Oliveira, C. G., Gontijo, A. C. L., de Souza, G. A., & de Almeida, M. G. (2019). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciências, 91(4). [Link]
- PubChem. (n.d.). Benzamidine. [Link]
- Yilmaz, E., & Ersan, R. H. (2021). Calculated and Experimental pK a Values of Three Vinamidine Superbases. Journal of Chemical Information and Modeling, 61(11), 5489-5499. [Link]
- PubChem. (n.d.). 3-(Aminomethyl)benzamide. [Link]
- Wikipedia. (n.d.). Serine protease. [Link]
- Wikipedia. (n.d.). Benzamidine. [Link]
- de Oliveira, A. P. S., et al. (2019). Serine protease inhibition and modulatory-antibiotic activity of the proteic extract and fractions from Amburana cearensis. Food and Chemical Toxicology, 134, 110946. [Link]
- Venturini, G., Menegatti, E., & Ascenzi, P. (1997). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor.
- Tamura, S. Y., et al. (1987). New orally active serine protease inhibitors: structural requirements for their good oral activity. Journal of Medicinal Chemistry, 30(5), 853-857. [Link]
- Wang, J. H., & Yuan, H. Y. (1990). Do cleavages of amides by serine proteases occur through a stepwise pathway involving tetrahedral intermediates?. The Journal of Biological Chemistry, 265(34), 21337-21342. [Link]
- Anand, A., et al. (2021). Microbial alkaline serine proteases: Production, properties and applications. World Journal of Microbiology and Biotechnology, 37(4), 63. [Link]
- European Medicines Agency. (2023). ICH Q1A(R2) Stability testing of new drug substances and products. [Link]
Sources
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. lookchem.com [lookchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Serine protease - Wikipedia [en.wikipedia.org]
- 6. Benzamidine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. scielo.br [scielo.br]
An In-Depth Technical Guide to 3-(Aminomethyl)benzimidamide Dihydrochloride: A Serine Protease Inhibitor
<
Abstract
This technical guide provides a comprehensive overview of 3-(Aminomethyl)benzimidamide dihydrochloride, a synthetic, reversible, and competitive inhibitor of serine proteases. More commonly known in literature as p-Aminobenzamidine (p-ABA), this small molecule is a critical tool in biochemical research and drug development. We will delve into its mechanism of action, selectivity, and practical applications, offering field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to effectively utilize this inhibitor to preserve protein integrity and investigate enzymatic pathways.
Introduction: The Role of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes characterized by a highly reactive serine residue in their active site.[1] They play critical roles in a vast array of physiological processes, from digestion and blood coagulation to inflammation and cell signaling.[1][2] However, upon cell lysis during protein extraction, the uncontrolled release of these proteases can lead to significant degradation of target proteins, compromising experimental results and reducing yields.[3][4]
The addition of protease inhibitors to lysis buffers is therefore a cornerstone of successful protein purification.[4][5] 3-(Aminomethyl)benzimidamide, or p-Aminobenzamidine (p-ABA), is a potent, reversible competitive inhibitor widely used to target trypsin-like serine proteases.[6] Its chemical structure, featuring a positively charged amidinium group, mimics the side chains of arginine and lysine, allowing it to bind specifically to the S1 pocket of these proteases and block substrate access.[7][8] This guide will explore the properties and applications of p-ABA, providing the technical detail necessary for its effective use.
Physicochemical Properties and Handling
Proper handling and storage are paramount to maintaining the efficacy of p-ABA.
| Property | Value | Source |
| Chemical Formula | C₇H₉N₃·2HCl | [9] |
| Molecular Weight | 208.09 g/mol | [9] |
| Appearance | Off-white to yellow powder | [9] |
| Purity | ≥ 99% | [9] |
| Melting Point | > 300 °C | [9] |
| Solubility | Soluble in water. Also soluble in DMSO and ethanol.[10] | [11] |
Storage and Stability: p-Aminobenzamidine dihydrochloride should be stored at 2-8°C.[9][12] It is sensitive to oxidation, and aqueous solutions should be prepared fresh before use.[3][13] For longer-term storage, stock solutions can be prepared in solvents like DMSO and stored in aliquots at -20°C for up to six months to avoid repeated freeze-thaw cycles.[3][5]
Mechanism of Action: Competitive Inhibition
p-ABA functions as a competitive inhibitor. Its mechanism is rooted in its structural similarity to the natural substrates of trypsin-like proteases, which preferentially cleave peptide bonds following arginine or lysine residues.
The key interaction occurs in the enzyme's specificity pocket, known as the S1 subsite. In trypsin, for example, the bottom of this pocket contains a negatively charged aspartate residue (Asp189).[8] The positively charged amidinium group of p-ABA forms a strong salt bridge with this aspartate residue, effectively occupying the active site and preventing the binding and cleavage of the natural substrate.[7][8] This interaction is reversible, meaning the inhibitor can dissociate from the enzyme, and its efficacy is dependent on its concentration relative to the substrate.[6][13]
Figure 1. Mechanism of competitive inhibition by p-Aminobenzamidine.
Biological Activity and Selectivity Profile
p-ABA is a broad-spectrum inhibitor of trypsin-like serine proteases but exhibits different potencies (measured by the inhibition constant, Ki) for various enzymes. A lower Ki value indicates stronger inhibition.
| Enzyme | Inhibition Constant (Ki) | Comments | Source |
| Trypsin | ~6.1 µM - 35 µM | Strong inhibitor. | [14][15] |
| Thrombin | ~65 µM - 220 µM | Moderate inhibitor; affinity is 5-10 times lower than for trypsin. | [8][14][15] |
| Plasmin | ~350 µM | Weaker inhibitor compared to trypsin and thrombin. | [14] |
| Urokinase (uPA) | ~82 µM | Effective inhibitor, studied for anti-tumor applications. | [16] |
| Factor IXa & Xa | Binds activated forms | Used as a probe to monitor activation. | [17] |
It's important to note that p-ABA can also competitively inhibit nitric oxide synthase (NOS) with a Ki of 120 µM, an important consideration for studies involving nitric oxide signaling pathways.[18]
Applications in Research and Drug Discovery
The reliable inhibitory action of p-ABA makes it a versatile tool in several key applications:
-
Protein Purification: Its most common use is as a component in lysis buffers and throughout purification workflows to prevent proteolytic degradation of the target protein.[3][5][11] A typical working concentration is 1 mM.[3][13]
-
Affinity Chromatography: p-ABA can be covalently immobilized onto a solid support (e.g., agarose beads) to create an affinity resin.[12][19][20] This resin is highly effective for the specific purification of trypsin-like proteases from complex mixtures like snake venoms or for removing purification tags like thrombin after cleavage.[20][21]
-
Enzyme Kinetics and Assays: Due to its fluorescent properties upon binding, p-ABA serves as a valuable probe for studying the active sites of serine proteases.[15] Binding to trypsin or thrombin results in a significant enhancement of its natural fluorescence, allowing researchers to monitor enzyme activation and inhibitor binding kinetics in real-time.[15][17]
-
Drug Development: The role of proteases like urokinase (uPA) in tumor invasion and metastasis has made them attractive drug targets.[22][23] p-ABA has been used as a lead compound and a research tool in this area, demonstrating the ability to inhibit tumor growth in preclinical models by blocking uPA activity.[16][22]
Experimental Protocols
The following protocols are provided as a guide. Optimization for specific applications is highly recommended.
Protocol: Preparation of 1 M p-Aminobenzamidine Stock Solution
This protocol provides a self-validating system for preparing a standard stock solution.
Materials:
-
p-Aminobenzamidine dihydrochloride (MW: 208.09 g/mol )
-
Nuclease-free water or high-purity DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh out 208.09 mg of p-aminobenzamidine dihydrochloride powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Add 800 µL of nuclease-free water or DMSO. Vortex until the powder is completely dissolved. Gentle warming may be necessary for aqueous solutions.[3]
-
Volume Adjustment: Adjust the final volume to 1.0 mL with the same solvent.
-
Sterilization (Self-Validation): Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step ensures the removal of any potential microbial contaminants that could introduce exogenous proteases.
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store at -20°C for up to 6 months.[5] This prevents degradation from repeated freeze-thaw cycles.
Protocol: Use of p-ABA in a Mammalian Cell Lysis Buffer
This workflow details the incorporation of p-ABA into a standard protein extraction procedure.
Materials:
-
1 M p-Aminobenzamidine stock solution (from Protocol 6.1)
-
Mammalian cell pellet
-
Ice-cold Lysis Buffer (e.g., RIPA, or 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.4)
-
Other protease inhibitors (optional, e.g., PMSF, cocktail)[13]
Figure 2. Workflow for adding p-ABA to cell lysis buffer.
Procedure:
-
Buffer Preparation: Prepare your desired volume of lysis buffer and keep it on ice.
-
Inhibitor Addition: Immediately before lysing the cells, add the 1 M p-ABA stock solution to the ice-cold lysis buffer to a final concentration of 1 mM. For example, add 10 µL of 1 M p-ABA stock to 10 mL of lysis buffer.[5]
-
Causality Insight: Adding the inhibitor just before use is critical because many protease inhibitors have limited stability in aqueous buffers. This ensures maximum inhibitory activity at the moment of cell rupture when proteases are released.
-
-
Cell Lysis: Resuspend the washed cell pellet in the prepared lysis buffer containing p-ABA.[3]
-
Incubation & Processing: Proceed with your standard lysis protocol (e.g., incubation on ice, sonication).
-
Validation: To validate the effectiveness of the inhibitor, run two parallel extractions: one with p-ABA and one without. Analyze the resulting lysates by SDS-PAGE and Western blot for your protein of interest. A reduction in degradation bands in the p-ABA-treated sample confirms its efficacy.
Protocol: In Vitro Trypsin Inhibition Assay
This protocol allows for the determination of an inhibitor's potency (IC50 or Ki).
Materials:
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
p-Aminobenzamidine (or test inhibitor) at various concentrations
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
96-well microplate and plate reader (405 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of p-ABA in Assay Buffer. Prepare a working solution of BAPNA in DMSO and then dilute it in Assay Buffer.[7][24]
-
Assay Setup: In a 96-well plate, add:
-
50 µL of Assay Buffer
-
25 µL of p-ABA dilution (or buffer for control)
-
25 µL of Trypsin solution
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the BAPNA substrate solution to all wells to start the reaction.[7]
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes. The product, p-nitroaniline, is yellow and absorbs at this wavelength.[24]
-
Data Analysis (Self-Validation):
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Plot V₀ against the inhibitor concentration to determine the IC50 value.
-
For Ki determination, repeat the experiment with multiple substrate concentrations and analyze the data using a Lineweaver-Burk plot or non-linear regression.[7][25] The intersection point of the lines on the y-axis is a hallmark of competitive inhibition, thus validating the mechanistic observation.[7]
-
Limitations and Considerations
-
Reversibility: As a reversible inhibitor, p-ABA must be present throughout the purification process to remain effective. Its removal, for example during dialysis or buffer exchange, will restore protease activity.[13]
-
Selectivity: While effective against trypsin-like proteases, p-ABA will not inhibit other classes of proteases such as cysteine proteases, aspartyl proteases, or metalloproteases. For broad-spectrum protection, it is often used in combination with other inhibitors (e.g., PMSF, EDTA) or as part of a commercial protease inhibitor cocktail.[4][13]
-
Assay Interference: The aromatic nature of p-ABA can interfere with absorbance readings at 280 nm (A280) used for protein quantification. It is crucial to use a protein assay method, like the Bradford assay, that is not affected by the inhibitor.
Conclusion
This compound (p-Aminobenzamidine) is an indispensable tool for the modern life scientist. Its well-characterized mechanism as a competitive inhibitor of serine proteases provides a reliable method for protecting protein integrity during complex purification procedures. Furthermore, its utility in affinity chromatography and as a fluorescent probe for kinetic studies underscores its versatility. By understanding its mechanism, selectivity, and the rationale behind its application in validated protocols, researchers can confidently leverage this inhibitor to enhance the quality and reliability of their experimental outcomes.
References
- Proteinase-activated receptors: novel mechanisms of signaling by serine proteases. (n.d.). Physiological Reviews.
- Serine proteases and protease-activated receptors signaling in the kidney. (2025). American Journal of Physiology-Cell Physiology.
- Roles and regulation of membrane-associated serine proteases. (2007). Biochemical Society Transactions.
- Role of Serine Proteases and Host Cell Receptors Involved in Proteolytic Cleavage of SARS-CoV-2 Spike Protein: A Review on Therapeutic Strategy. (2021). Infection and Drug Resistance.
- Serine proteases and protease-activated receptors signaling in the kidney. (2025). PubMed.
- Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms. (2005). PubMed.
- Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. (1997). PubMed.
- Characterization of p-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases. (n.d.). PubMed.
- Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases. (n.d.). PubMed.
- p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. (1982). PubMed.
- Crystal Structure of the trypsin complex with benzamidine at high temperature (35 C). (2007). RCSB PDB.
- 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. (n.d.). LookChem.
- Purification or Removal of Serine Proteases. (n.d.). Cytiva.
- Multivalency-Enhanced Enzyme Inhibitors with Biomolecule-Responsive Activity. (n.d.). The Royal Society of Chemistry.
- Crystal structure of trypsin complexed with benzamidine. (2011). RCSB PDB.
- Cationic trypsin in complex with benzamidine (deuterated sample at 100 K). (n.d.). PDBe - EMBL-EBI.
- Characterization of P-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases. (2025). ResearchGate.
- Solubility of 4-Aminobenzamidine (C₇H₉N₃). (n.d.). Solubility of Things.
- Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry.
- Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? (2015). ResearchGate.
- Benzamidine. (n.d.). Wikipedia.
- 3-(Aminomethyl)benzamide. (n.d.). PubChem.
- The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice. (n.d.). PubMed.
- Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. (2022). PubMed Central.
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
- Choice of lysis buffer. (n.d.). EMBL.
- Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzamidine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. lookchem.com [lookchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of p-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 21. Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Bench Scientist's Guide to 3-(Aminomethyl)benzimidamide Dihydrochloride: A Serine Protease Inhibitor for Research and Development
Introduction: Unveiling a Versatile Tool for Protease Inhibition
In the intricate landscape of cellular signaling and protein regulation, proteases play a pivotal role, acting as molecular scissors that cleave peptide bonds. Among these, serine proteases are a major class, implicated in a vast array of physiological and pathological processes, including blood coagulation, inflammation, and cancer progression. The ability to selectively inhibit these enzymes is crucial for both fundamental research and the development of novel therapeutics. 3-(Aminomethyl)benzimidamide dihydrochloride, a synthetic small molecule, has emerged as a valuable tool for researchers in this domain. Its structural resemblance to the side chains of arginine and lysine allows it to act as a competitive inhibitor of trypsin-like serine proteases, making it a versatile reagent for protein purification, structural biology studies, and as a starting point for drug discovery programs. This guide provides an in-depth exploration of its chemical properties, mechanism of action, and key applications, offering practical insights for laboratory professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical characteristics of this compound is fundamental to its effective use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₃Cl₂N₃ | |
| Molecular Weight | 222.11 g/mol | |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [1] |
| CAS Number | 328552-96-1 |
Mechanism of Action: A Competitive Dance at the Active Site
The inhibitory activity of 3-(Aminomethyl)benzimidamide stems from its ability to act as a competitive inhibitor of serine proteases. The core of this mechanism lies in the structural mimicry of the natural substrates of these enzymes, particularly those with cleavage sites following arginine or lysine residues.
The benzimidamide moiety of the molecule is protonated at physiological pH, carrying a positive charge that allows it to interact with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This interaction anchors the inhibitor within the active site, physically blocking the entry of the natural substrate and thereby preventing catalysis. The 3-(aminomethyl) group can further influence binding affinity through interactions with surrounding residues in the active site cleft.
Caption: Competitive inhibition of a serine protease by 3-(Aminomethyl)benzimidamide.
While specific Ki values for 3-(Aminomethyl)benzimidamide are not extensively reported, data for the parent compound, benzamidine, and the related p-aminobenzamidine provide a strong indication of its inhibitory potential against key serine proteases.
| Inhibitor | Trypsin | Plasmin | Thrombin | Reference(s) |
| Benzamidine | 35 µM | 350 µM | 220 µM | [2] |
| p-Aminobenzamidine | 6.1 µM | - | 65 µM | [3] |
The presence of the aminomethyl group at the meta position is expected to influence the hydrophobicity and electronic properties of the inhibitor, potentially altering its binding affinity for different proteases compared to the unsubstituted benzamidine[4].
Synthetic Pathway: From Nitrile to Amidine
The synthesis of this compound can be achieved through a multi-step process, with the key transformation being the Pinner reaction to convert a nitrile to an imidate, which is then converted to the corresponding amidine. A plausible synthetic route is outlined below:
Caption: Synthetic workflow for this compound.
A Representative Protocol for the Pinner Reaction and Subsequent Ammonolysis:
-
Formation of the Pinner Salt:
-
Dissolve 3-cyanobenzylamine hydrochloride (1 equivalent) in anhydrous ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction must be kept anhydrous to prevent hydrolysis of the nitrile to an amide[5][6].
-
Continue the reaction at a controlled temperature (e.g., 0-5°C) for several hours until the formation of the imidate hydrochloride (Pinner salt) is complete, which may precipitate from the solution[7][8].
-
-
Ammonolysis to the Amidine:
-
To the reaction mixture containing the Pinner salt, add a solution of ammonia in ethanol.
-
Stir the mixture at a controlled temperature (e.g., room temperature) for several hours to facilitate the conversion of the imidate to the amidine[6][7].
-
The final product, this compound, can be isolated by filtration if it precipitates, or by evaporation of the solvent and subsequent purification by recrystallization.
-
Key Research Applications
The utility of this compound spans several key areas of biochemical and pharmaceutical research.
Affinity Chromatography for Serine Protease Purification
Immobilized benzamidine derivatives are widely used for the affinity purification of serine proteases[9]. The principle relies on the specific and reversible binding of the protease to the ligand coupled to a solid support, such as agarose beads.
Caption: Workflow for affinity purification of serine proteases.
Detailed Protocol for Trypsin Purification using Benzamidine-Agarose:
-
Materials:
-
Benzamidine-Agarose column (or equivalent with immobilized 3-(Aminomethyl)benzimidamide)
-
Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4-8.0[10]
-
Elution Buffer (Low pH): 0.05 M Glycine-HCl, pH 3.0[11]
-
Elution Buffer (Competitive): Binding buffer containing 10-20 mM benzamidine[12]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0[11]
-
Crude protein sample containing trypsin.
-
-
Procedure:
-
Column Equilibration: Equilibrate the benzamidine-agarose column with 5-10 column volumes of Binding Buffer[10].
-
Sample Loading: Apply the clarified crude protein sample to the column.
-
Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution:
-
Low pH Elution: Elute the bound trypsin with Elution Buffer (Low pH). Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent denaturation of the enzyme[11].
-
Competitive Elution: Elute with the Competitive Elution Buffer. This method is advantageous for pH-sensitive proteins[12].
-
-
Fraction Analysis: Analyze the collected fractions for protein concentration (e.g., Bradford assay) and trypsin activity.
-
Column Regeneration: Regenerate the column by washing with alternating high and low pH buffers, followed by re-equilibration with Binding Buffer for future use[9].
-
Protein Crystallography: Stabilizing Proteins for Structural Studies
Obtaining high-quality crystals is often the bottleneck in determining the three-dimensional structure of proteins by X-ray crystallography. Proteolytic degradation of the target protein can severely hamper crystallization efforts. 3-(Aminomethyl)benzimidamide can be used as an additive during purification and crystallization to inhibit contaminating or endogenous serine proteases, thereby stabilizing the protein of interest[13][14]. Furthermore, it can be used as a co-ligand to determine the structure of the protein-inhibitor complex, providing valuable insights for structure-based drug design[15].
Caption: Workflow for co-crystallization of a protein with 3-(Aminomethyl)benzimidamide.
Protocol for Co-crystallization:
-
Protein Preparation: Purify the target protein to a high degree of homogeneity.
-
Complex Formation: Prepare a stock solution of this compound in a buffer compatible with your protein. Add the inhibitor to the purified protein solution to a final concentration typically ranging from 1 to 20 mM. Incubate the mixture on ice for at least 30 minutes to allow for complex formation[13].
-
Crystallization Screening: Set up crystallization trials using various commercial or custom screens. The vapor diffusion method (hanging or sitting drop) is commonly employed[15].
-
Optimization: Optimize initial crystal hits by varying the concentrations of precipitant, buffer pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection: Harvest the crystals and collect X-ray diffraction data to determine the three-dimensional structure of the protein-inhibitor complex.
Conclusion and Future Perspectives
This compound is a potent and versatile competitive inhibitor of serine proteases. Its utility in affinity chromatography and protein crystallography makes it an indispensable tool for researchers studying these important enzymes. While the core benzamidine scaffold has been extensively studied, the specific contributions of the 3-(aminomethyl) substituent to the binding affinity and selectivity for different serine proteases warrant further investigation. Such studies could lead to the design of even more potent and selective inhibitors, paving the way for the development of novel therapeutic agents for a range of diseases where serine protease activity is dysregulated. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable chemical probe in their scientific endeavors.
References
- Pinner Reaction. (n.d.). NROChemistry.
- BenchChem. (2025). Application Notes and Protocols for the Use of Benzamidine in Protein Crystallography.
- J&K Scientific. (2025). Pinner Reaction.
- Pinner Reaction. (n.d.). Organic Chemistry Portal.
- Pinner reaction. (n.d.). In Wikipedia.
- Kao Corporation. (2002). Process for producing salts of cyanobenzylamines.
- Schummer, A., & Reissig, H. U. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1571–1578. [Link]
- BenchChem. (2025).
- Cytiva. (n.d.). HiTrap™ Benzamidine FF (high sub).
- Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub).
- Cytiva. (n.d.). BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub).
- Mares-Guia, M., & Shaw, E. (1975). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 18(4), 375–379.
- Wlodawer, A., & Dauter, Z. (2017). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Structural Biology, 73(5), 413–425. [Link]
- CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. (n.d.). Google Patents.
- Venturini, G., Menegatti, E., & Ascenzi, P. (1997). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor.
- Evans, S. A., Olson, S. T., & Shore, J. D. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. The Journal of Biological Chemistry, 257(6), 3014–3017.
- Bio-Rad Laboratories, Inc. (n.d.).
- CN105330568A - Preparation method for p-aminobenzamidine hydrochloride. (n.d.). Google Patents.
- Smalås, A. O., Hordvik, A., & Willassen, N. P. (1991). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Journal of Molecular Biology, 219(3), 351–353.
Sources
- 1. 3-CYANOBENZYLAMINE HYDROCHLORIDE | 40896-74-0 [amp.chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gels.yilimart.com [gels.yilimart.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 15. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of 3-(Aminomethyl)benzimidamide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(Aminomethyl)benzimidamide dihydrochloride, a synthetic serine protease inhibitor. Designed for the discerning researcher, this document moves beyond a simple safety data sheet to offer a deeper understanding of the compound's mechanism of action, practical guidance for its safe handling and application in experimental settings, and a framework for its analytical characterization. We will explore its role as a competitive inhibitor, provide detailed experimental protocols for its use in enzyme kinetics and protein purification, and discuss its impact on key physiological signaling pathways.
Introduction: Understanding this compound
This compound is a white crystalline powder soluble in water, belonging to the benzamidine class of compounds.[1] Its core structure, featuring a benzamidine moiety with an aminomethyl group, makes it a potent competitive and reversible inhibitor of trypsin-like serine proteases.[2][3] These enzymes, characterized by a catalytic triad including a serine residue, play crucial roles in a vast array of physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and cancer progression.[3][4][5] The ability of 3-(Aminomethyl)benzimidamide to mimic the natural substrates of these proteases, such as arginine and lysine, allows it to bind to their active sites, thereby preventing substrate catalysis.[3] This property makes it an invaluable tool for researchers seeking to modulate the activity of serine proteases in vitro and in protein purification protocols.
Primum Non Nocere: A Scientist's Guide to Safe Handling
The responsible use of any chemical reagent begins with a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[4]
Hazard Identification and Personal Protective Equipment (PPE)
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Data compiled from multiple safety data sheets.[4][5][6][7][8][9]
Mandatory Personal Protective Equipment (PPE):
Your first line of defense is a proactive approach to exposure prevention.
-
Eye and Face Protection: Always wear chemical safety goggles or a face shield.[4][6][7][8][10]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. A lab coat or other protective clothing should be worn to prevent skin contact.[4][6][7][8][10]
-
Respiratory Protection: When handling the solid compound, especially if there is a risk of generating dust, use a NIOSH-approved respirator.[7][10][11] All handling of the solid should be performed in a well-ventilated area, preferably a chemical fume hood.[7][10][11]
Storage and Handling: Maintaining Compound Integrity and a Safe Environment
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8]
-
Handling: Avoid creating dust when working with the solid form. When preparing solutions, add the solid to the solvent slowly to prevent splashing. Wash hands thoroughly after handling.[4][10]
Emergency Procedures: A Protocol for the Unexpected
In the event of accidental exposure, immediate and appropriate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6][7][10][12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6][7][10][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][7][10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8][12]
The Science of Inhibition: Mechanism of Action and Biological Impact
A Competitive Embrace: How 3-(Aminomethyl)benzimidamide Inhibits Serine Proteases
3-(Aminomethyl)benzimidamide functions as a competitive, reversible inhibitor of serine proteases. Its mechanism of action is rooted in its structural similarity to the side chains of arginine and lysine, the preferred substrates for many of these enzymes. The positively charged amidinium group of the inhibitor is drawn to the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the protease's active site. This binding event physically blocks the entry of the natural substrate, thereby preventing catalysis.
Quantitative Insights: Inhibition Constants (Ki)
| Enzyme | Inhibitor | Ki (µM) |
| Trypsin | Benzamidine | 18.4 - 35 |
| Trypsin | p-Aminobenzamidine | 6.1 |
| Thrombin | Benzamidine | 220 |
| Thrombin | p-Aminobenzamidine | 65 |
| Plasmin | Benzamidine | 350 |
| Human Tissue Kallikrein | p-Aminobenzamidine | 146 |
Note: These values are for analogous compounds and should be used as an estimation. The actual Ki for this compound may vary.[11][13][14][15]
Impact on Signaling Pathways: A Double-Edged Sword
The inhibition of serine proteases by 3-(Aminomethyl)benzimidamide can have profound effects on various biological signaling cascades. For drug development professionals, understanding these effects is paramount.
The coagulation cascade is a prime example of a serine protease-driven signaling pathway. Key clotting factors, including thrombin (Factor IIa) and Factor Xa, are serine proteases. Inhibition of these factors can disrupt the formation of a stable fibrin clot, leading to an anticoagulant effect.
Conversely, the fibrinolytic system, which is responsible for dissolving blood clots, is also regulated by serine proteases, most notably plasmin. Plasmin is activated from its zymogen, plasminogen, by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA), both of which are serine proteases. Inhibition of plasmin can therefore impede the breakdown of fibrin, leading to an anti-fibrinolytic effect.
In the Lab: Practical Applications and Experimental Protocols
The true value of a research tool lies in its effective application. This section provides detailed, field-proven protocols for utilizing this compound in common laboratory workflows.
Protocol 1: Determination of Inhibitor Potency (Ki) using a Chromogenic Substrate Assay
This protocol outlines a robust method for determining the Ki of 3-(Aminomethyl)benzimidamide against a target serine protease, such as trypsin, using a chromogenic substrate. The principle lies in measuring the rate of color change produced by the enzymatic cleavage of the substrate in the presence and absence of the inhibitor.
Materials:
-
Purified serine protease (e.g., trypsin)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the inhibitor: Accurately weigh and dissolve this compound in the Assay Buffer to a final concentration of 10 mM.
-
Prepare serial dilutions of the inhibitor: Perform a serial dilution of the inhibitor stock solution in Assay Buffer to create a range of concentrations. The final concentrations in the assay should bracket the expected Ki.
-
Prepare the enzyme solution: Dilute the serine protease in Assay Buffer to a concentration that gives a linear rate of substrate hydrolysis over the desired time course.
-
Prepare the substrate solution: Dissolve the chromogenic substrate in the Assay Buffer to a concentration that is at or below its Km value.
-
Set up the assay plate: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor dilution (or buffer for control)
-
Enzyme solution
-
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the substrate solution to all wells to start the reaction.
-
Measure absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm kinetically for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot 1/V versus the inhibitor concentration ([I]) (Dixon plot) or use non-linear regression analysis to fit the data to the appropriate inhibition model (e.g., competitive inhibition) to determine the Ki.
-
Protocol 2: Affinity Purification of Serine Proteases using Benzamidine-Agarose
This protocol leverages the specific interaction between benzamidine and the active site of serine proteases for their purification from a complex mixture.
Materials:
-
Benzamidine-agarose resin
-
Chromatography column
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0)[16][17][18]
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.0)[17]
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)[18]
-
Crude protein lysate containing the target serine protease
Procedure:
-
Column Preparation: Pack the chromatography column with the benzamidine-agarose resin and equilibrate with 5-10 column volumes of Binding/Wash Buffer.[16][18]
-
Sample Loading: Apply the clarified crude protein lysate to the equilibrated column at a flow rate that allows for sufficient binding of the target protease.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elution: Elute the bound serine protease from the column using the Elution Buffer. Collect fractions into tubes containing a small volume of Neutralization Buffer to immediately raise the pH and preserve the enzyme's activity.
-
Analysis of Fractions: Analyze the collected fractions for protein content (e.g., Bradford assay) and enzymatic activity to identify the fractions containing the purified protease. Purity can be assessed by SDS-PAGE.
Analytical Characterization: A Brief Guide to HPLC Analysis
Proposed HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength of approximately 230 nm.
-
Derivatization (Optional): For enhanced sensitivity, pre-column derivatization with a reagent that reacts with the primary amine, such as benzoyl chloride, can be employed.[19][20]
Method Validation: A full method validation according to ICH guidelines should be performed, including specificity, linearity, accuracy, precision, and robustness.[15][20][21][22][23]
Conclusion: A Versatile Tool for the Modern Researcher
This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined mechanism as a competitive inhibitor of serine proteases, coupled with its utility in a range of experimental applications, makes it an indispensable reagent. By adhering to the safety and handling protocols outlined in this guide, and by applying the detailed experimental methodologies, researchers can confidently and effectively harness the potential of this compound to advance their scientific endeavors. The insights provided into its impact on key signaling pathways further underscore its relevance in the context of drug discovery and development.
References
- TCI Chemicals. (2025-01-15).
- LookChem. (n.d.). Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE.
- Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- PubChem. (n.d.). 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride.
- Fisher Scientific. (2014-07-07).
- Fisher Scientific. (n.d.).
- Selleck Chemicals. (n.d.). Benzamidine HCl Serine/threonin kinase inhibitor.
- Sigma-Aldrich. (2025-11-06).
- Thermo Fisher Scientific. (2014-07-07).
- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 3-Aminomethyl benzamidine dihydrochloride.
- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.
- Markwardt, F. (1973).
- G-Biosciences. (n.d.). ρ-Aminobenzamidine Agarose.
- Santa Cruz Biotechnology. (n.d.). 3-Aminobenzamidine dihydrochloride.
- Fesik, S. W., et al. (2005). Rapid Identification of Potent Nonpeptidic Serine Protease Inhibitors.
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of a series of competitive inhibitors. Journal of Biological Chemistry, 240(4), 1579-1585.
- Sugumaran, M. (n.d.).
- LookChem. (n.d.). Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE.
- Stürzebecher, J., et al. (1997). Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study. Biochemical Journal, 328(Pt 2), 557-563.
- MEROPS - the Peptidase Database. (2023-09-08). Small-molecule inhibitor: benzamidine.
- BenchChem. (n.d.). Application Notes and Protocols: Purification of Enzymes Using 4-Aminobenzimidamide Hydrochloride.
- Oliveira, C. R., et al. (1993). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciências, 65(2), 165-172.
- Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
- Venturini, G., Menegatti, E., & Ascenzi, P. (1997). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor.
- BenchChem. (n.d.).
- Cherniy, S. N., Gureeva, V. A., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Applied Pharmaceutical Science, 7(1), 133-138.
- Cherniy, S. N., Gureeva, V. A., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace.
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- LGC Standards. (n.d.). 3-Aminobenzamidine Dihydrochloride.
- Research Journal of Pharmacy and Technology. (n.d.). Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances.
- MDPI. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules, 26(2), 482.
- Google Patents. (n.d.). EP0168738A2 - Single step protease inhibitor assay.
- ResearchGate. (2020). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE AND CETYLPIRIDINIUM CHLORIDE IN ORAL SPRAY SOLUTION.
- Izquierdo-Liera, A., et al. (2007). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 695-701.
- ResearchGate. (n.d.). Inhibition constants ( K , ,pmol/l) for bovine thrombin and bovine trypsin.
- ResearchGate. (n.d.). List of Calculated Dissociation Constants (K D ) for Five Benzamidine....
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
Sources
- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. assaygenie.com [assaygenie.com]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Plasminogen-receptor KT : Plasminogen activation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biochemlab.umb.edu [biochemlab.umb.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 22. scispace.com [scispace.com]
- 23. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Compound Profile: Understanding 3-(Aminomethyl)benzimidamide Dihydrochloride
An In-Depth Technical Guide to the Procurement and Handling of 3-(Aminomethyl)benzimidamide Dihydrochloride for Research Applications
As a Senior Application Scientist, the integrity of our research begins long before the first experiment. It starts with the meticulous selection and validation of our reagents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper purchasing, verification, and handling of this compound, a critical serine protease inhibitor used in numerous biochemical and pharmaceutical research applications.[1]
This compound is a white crystalline powder, soluble in water, and primarily utilized as a reversible, competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[1][2] Its ability to prevent proteolytic degradation makes it an invaluable tool during protein purification and in studies of enzymatic function.[1]
A precise understanding of its physicochemical properties is the foundation for its effective use in any experimental context. The molecular weight is essential for accurate molarity calculations, while solubility data dictates the appropriate solvents for stock solution preparation.
| Property | Value | Source |
| CAS Number | 73711-52-1 | [1][3][4][5] |
| Molecular Formula | C₈H₁₃Cl₂N₃ | [1][3][6] |
| Molecular Weight | 222.11 g/mol | [1][3][6] |
| Appearance | White crystalline powder/solid | [1][3][4] |
| Solubility | Soluble in water, DMSO, and DMF | [1][7] |
| Purity (Typical) | ≥96-99% | [3][4] |
| Storage | Room temperature, in a dry, well-ventilated place | [3][7][8][9] |
Strategic Procurement: Ensuring Reagent Quality
The reproducibility of your research is directly linked to the quality of your starting materials. A strategic approach to procurement is not merely about finding the lowest price; it's about ensuring identity, purity, and lot-to-lot consistency.
Supplier Vetting and Documentation
When selecting a vendor, prioritize those who provide comprehensive documentation for each product. The two most critical documents are the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).
-
Certificate of Analysis (CoA): This document is the primary evidence of the product's identity and quality for a specific batch. It provides quantitative results from quality control tests.
-
Safety Data Sheet (SDS): This contains crucial information on handling, storage, and potential hazards.[8][9] This compound is known to cause skin and eye irritation and may cause respiratory irritation upon inhalation of dust.[6][8][9]
The procurement workflow should be a self-validating process, ensuring that every reagent entering the lab is fully documented and verified.
Caption: Procurement and Verification Workflow.
Protocol 1: Incoming Material Verification
Causality: This protocol ensures that the material received matches the documentation and meets basic quality standards before it is introduced into experiments, preventing costly errors and irreproducible results.
Methodology:
-
Visual Inspection: Upon receipt, visually inspect the container for any damage. Ensure the label is clear and matches the order details (Product Name, CAS Number, Lot Number).
-
Documentation Cross-Reference: Compare the Lot Number on the container with the Lot Number on the supplied Certificate of Analysis. Confirm that the purity and other specifications on the CoA meet your experimental requirements.
-
Solubility Test (Preliminary Identity Check):
-
Accurately weigh a small amount (e.g., 2-5 mg) of the compound.
-
Add the appropriate solvent (e.g., deionized water or DMSO) to achieve a concentration where it is expected to be soluble (e.g., 10 mg/mL).
-
Vortex gently. The material should dissolve completely to form a clear solution, consistent with its known properties.[1][7] Any insolubility or unexpected color may indicate a problem with the material.
-
-
Record Keeping: Log the supplier, product number, lot number, date of receipt, and results of the verification in your lab's chemical inventory system. This traceability is critical for troubleshooting future experiments.
Safe Handling and Experimental Preparation
Proper handling and preparation are paramount for both user safety and experimental success. Given its classification as an irritant, appropriate personal protective equipment (PPE) is mandatory.[8][9]
Safety and Storage
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Wear standard PPE, including a lab coat, safety glasses, and gloves.[8][9]
-
Storage: Keep the container tightly sealed in a cool, dry place to prevent hydration and degradation.[8][9][10] The compound is stable at room temperature.[7]
Protocol 2: Preparation of a 100 mM Aqueous Stock Solution
Causality: Preparing an accurate, high-concentration stock solution allows for precise and repeatable dilutions into experimental buffers. Using an aqueous solution is often preferred for biological assays to avoid solvent effects from organic solvents like DMSO.
Methodology:
-
Calculation:
-
Target: 10 mL of a 100 mM stock solution.
-
Molecular Weight (MW): 222.11 g/mol .
-
Mass required: Volume (L) x Concentration (mol/L) x MW ( g/mol )
-
Mass required: 0.010 L x 0.100 mol/L x 222.11 g/mol = 0.22211 g or 222.1 mg.
-
-
Weighing: On a calibrated analytical balance, accurately weigh 222.1 mg of the compound into a 15 mL conical tube.
-
Dissolution: Add approximately 8 mL of high-purity deionized water. Vortex until the solid is completely dissolved.
-
Volume Adjustment: Carefully add deionized water to bring the final volume to exactly 10.0 mL. Invert the tube several times to ensure homogeneity.
-
Filtration & Storage (Optional but Recommended): For biological applications, sterile-filter the solution through a 0.22 µm syringe filter into a sterile container. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and potential contamination. Store aliquots at -20°C or -80°C for long-term stability.
Caption: Workflow for Stock Solution Preparation.
Mechanism of Action: A Competitive Inhibitor
Understanding the mechanism of action is key to designing experiments and interpreting results. As a benzamidine derivative, the compound acts as a competitive inhibitor of serine proteases.[2] Its structure mimics the natural substrate of these enzymes, allowing it to bind to the active site but not undergo catalysis, thereby blocking the enzyme's activity.
Caption: Mechanism of Competitive Inhibition.
By following this structured approach to procurement, verification, and handling, researchers can ensure the integrity of their reagents, leading to more robust, reliable, and reproducible scientific outcomes.
References
- LookChem. Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. [Link]
- PubChem. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride. [Link]
- PubChem. 3-(Aminomethyl)benzamide. [Link]
- PubChem. 4-Aminomethyl benzamidine dihydrochloride. [Link]
- PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]
- Wikipedia. Benzamidine. [Link]
- National Institutes of Health. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. [Link]
- Google Patents. CN105330568A - Preparation method for p-aminobenzamidine hydrochloride.
- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
- Google Patents. CN104163778A - Method for preparing p-amino-benzamidine hydrochloride.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. 3-Aminomethyl benzamidine dihydrochloride | 73711-52-1 [sigmaaldrich.com]
- 5. 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE CAS#: 73711-52-1 [m.chemicalbook.com]
- 6. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for 3-(Aminomethyl)benzimidamide Dihydrochloride in Protease Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 3-(Aminomethyl)benzimidamide Dihydrochloride as a Protease Inhibitor
Proteases, a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins, play a critical role in numerous physiological and pathological processes.[1] Their dysregulation is implicated in a wide array of diseases, including cancer, cardiovascular disorders, and viral infections, making them a significant target for therapeutic intervention.[1][2] Protease inhibitors are invaluable tools in both basic research and drug development, enabling the study of protease function and serving as potential therapeutic agents.[2][3]
This compound belongs to the benzamidine class of compounds, which are well-established as competitive, reversible inhibitors of serine proteases.[4] The core benzamidine structure mimics the side chain of arginine, a common substrate residue for many serine proteases, allowing it to bind to the active site and block substrate access.[4] This application note provides a comprehensive guide to the use of this compound in protease inhibition assays, detailing its mechanism of action, providing step-by-step protocols, and offering insights into data interpretation.
Mechanism of Action: Competitive Inhibition of Serine Proteases
The inhibitory activity of this compound is rooted in its structural similarity to the guanidinium group of arginine. Serine proteases, such as trypsin and thrombin, possess a specificity pocket (S1 pocket) in their active site that preferentially binds to and cleaves peptide bonds C-terminal to arginine or lysine residues.[4]
The positively charged amidinium group of the benzamidine moiety in 3-(Aminomethyl)benzimidamide forms a strong ionic interaction with a conserved aspartate residue at the bottom of the S1 pocket.[4] This interaction, coupled with hydrophobic interactions between the benzene ring and the sides of the pocket, allows the inhibitor to occupy the active site and prevent the binding of the natural substrate.[4] As a competitive inhibitor, the degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.[5]
Diagram: Mechanism of Competitive Inhibition
Caption: Competitive inhibition of a protease by 3-(Aminomethyl)benzimidamide.
Key Applications in Protease Research
Due to its efficacy against trypsin-like serine proteases, this compound is a versatile tool for:
-
Controlling Proteolysis during Protein Purification: Its inclusion in lysis buffers prevents the degradation of target proteins by endogenous proteases.[6][7]
-
Structure-Activity Relationship (SAR) Studies: As a foundational benzamidine derivative, it serves as a reference compound in the development of more potent and selective protease inhibitors.[8]
-
Enzyme Kinetics and Inhibition Assays: It is used to determine the inhibition constant (Ki) and to characterize the inhibitory profile of novel compounds.[9]
-
Investigating the Role of Serine Proteases in Biological Processes: By inhibiting specific proteases, researchers can elucidate their function in cellular pathways and disease models.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
A. Materials:
-
This compound
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Appropriate buffer (e.g., Tris-HCl, HEPES)
B. Procedure for 100 mM Stock Solution:
-
Accurately weigh the required amount of this compound. The molecular weight should be confirmed from the supplier's certificate of analysis.
-
Dissolve the powder in high-purity water to the desired final concentration (e.g., 100 mM).
-
Ensure complete dissolution by gentle vortexing.
-
Sterile-filter the stock solution through a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are typically stable for several months when stored properly.[10]
C. Preparation of Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer.
-
The final concentration of the inhibitor in the assay will depend on the specific protease and the experimental goals. It is recommended to perform a dose-response curve to determine the optimal concentration.
Protocol 2: In Vitro Fluorometric Protease Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a purified serine protease using a fluorogenic substrate.
A. Materials:
-
Purified serine protease (e.g., Trypsin, Thrombin)
-
Fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)
-
This compound working solutions
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
B. Assay Procedure:
-
Prepare the microplate: Add 50 µL of assay buffer to all wells.
-
Add the inhibitor: Add 10 µL of the this compound working solutions to the appropriate wells to achieve the desired final concentrations. For the control wells (no inhibitor), add 10 µL of assay buffer.
-
Add the enzyme: Add 20 µL of the diluted protease solution to all wells except the substrate control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 20 µL of the fluorogenic substrate solution to all wells.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data acquisition: Measure the fluorescence intensity every minute for 30-60 minutes.
C. Data Analysis:
-
Calculate the reaction rate (slope): Determine the rate of increase in fluorescence over time for each well.
-
Normalize the data: Express the activity in the inhibitor-treated wells as a percentage of the activity in the control wells (no inhibitor).
-
Generate a dose-response curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value: Calculate the concentration of the inhibitor that causes 50% inhibition of the enzyme activity by fitting the dose-response curve to a suitable equation (e.g., four-parameter logistic equation).
Diagram: Protease Inhibition Assay Workflow
Caption: A typical workflow for a fluorometric protease inhibition assay.
Data Presentation and Interpretation
The results of protease inhibition assays are typically presented as dose-response curves and summarized in tables.
Table 1: Example Inhibitory Activity of Benzamidine Derivatives against Serine Proteases
| Inhibitor | Target Protease | Ki (µM) | Inhibition Type |
| Benzamidine | Trypsin | 35 | Competitive, Reversible |
| Benzamidine | Plasmin | 350 | Competitive, Reversible |
| Benzamidine | Thrombin | 220 | Competitive, Reversible |
Note: The Ki values for this compound may vary depending on the specific protease and assay conditions. The data presented here for the parent compound, benzamidine, is for illustrative purposes.[9]
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate instability or contamination | Prepare fresh substrate solution; use high-purity reagents. |
| No or low enzyme activity | Inactive enzyme; incorrect buffer conditions | Use a fresh enzyme aliquot; optimize buffer pH and ionic strength. |
| Inconsistent results | Pipetting errors; temperature fluctuations | Use calibrated pipettes; ensure consistent incubation times and temperatures. |
| Precipitation of inhibitor | Poor solubility in assay buffer | Prepare a fresh stock solution; consider using a co-solvent (e.g., DMSO) if compatible with the enzyme. |
Conclusion
This compound is a valuable and cost-effective tool for the study of serine proteases. Its well-characterized mechanism of competitive inhibition and its broad applicability in controlling proteolysis and in enzyme kinetic studies make it an essential reagent in the toolkit of researchers in biochemistry, cell biology, and drug discovery. By following the detailed protocols and considering the key parameters outlined in these application notes, scientists can confidently and effectively utilize this inhibitor to advance their research goals.
References
- Reaction Biology. (n.d.). Protease Assay Services.
- National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual.
- Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995–5004. [Link]
- Chen, L., & Chen, C. H. (1993). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of the American Chemical Society, 115(18), 8193–8203. [Link]
- Akaike, T., Okamoto, T., & Amano, F. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues.
- Carl ROTH. (n.d.). Protease Inhibitors: Summary and Applications.
- Wikipedia. (2023). Protease inhibitor (pharmacology).
- Bing, D. H., Cory, M., & Fenton, J. W. (1977). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 252(22), 8027–8034.
- Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Die Pharmazie, 38(5), 342–345.
- Medical News Today. (2022). Protease inhibitors: How they work, types, and side effects.
- MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine.
- National Center for Biotechnology Information. (n.d.). 3-(Aminomethyl)benzamide. PubChem Compound Database.
- Choi, J. K., & Park, S. W. (2009). Protease Inhibitors from Plants with Antimicrobial Activity. International Journal of Molecular Sciences, 10(5), 2240–2251. [Link]
- Oliveira, G. S., de, Oliveira, L. L., de, & et al. (2021).
- Stürzebecher, J., Markwardt, F., & Voigt, B. (1984). Inhibition of activated protein C by benzamidine derivatives. Thrombosis Research, 35(2), 221–226. [Link]
- Sá Magalhães Serafim, M., & et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2585619. [Link]
- Jutras, P. V., & et al. (2019). Three unrelated protease inhibitors enhance accumulation of pharmaceutical recombinant proteins in Nicotiana benthamiana. Plant Biotechnology Journal, 17(5), 943–954. [Link]
- University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors.
- Google Patents. (n.d.). EP0097630B1 - New thrombin inhibiting compounds.
- G-Biosciences. (n.d.). Protease Assay™.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]
- 3. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. carlroth.com [carlroth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ≥97% (titration), trypsin and trypsin-like enzymes Inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Kinetic Characterization of 3-(Aminomethyl)benzimidamide dihydrochloride as a Serine Protease Inhibitor
Introduction
Trypsin-like serine proteases are a ubiquitous class of enzymes that play critical roles in numerous physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[1][2] Their dysregulation is implicated in a variety of diseases, making them key targets for therapeutic intervention.[2] The development and characterization of specific inhibitors for these proteases are therefore of significant interest in drug discovery and biochemical research.
3-(Aminomethyl)benzimidamide dihydrochloride, hereafter referred to as 3-AMBA, is a small molecule inhibitor of trypsin-like serine proteases. Its chemical structure, featuring a benzamidine moiety, mimics the side chains of arginine and lysine, which are the canonical recognition sites for this class of enzymes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-AMBA in enzyme kinetics studies to determine its inhibitory potency and mechanism of action.
Mechanism of Action: Competitive Inhibition
3-AMBA functions as a competitive inhibitor of trypsin-like serine proteases. The positively charged benzamidine group of 3-AMBA is structurally analogous to the guanidinium group of arginine and the protonated amine of lysine. This allows 3-AMBA to bind to the S1 specificity pocket of the enzyme's active site, the same site that recognizes and binds the side chains of arginine and lysine residues in the substrate. By occupying the active site, 3-AMBA prevents the substrate from binding, thereby inhibiting the enzyme's catalytic activity. This interaction is reversible, and the inhibitor and substrate compete for the same binding site on the enzyme. The inhibition constant, Ki, is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity and a more potent inhibitor.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the overall workflow for determining the inhibitory properties of 3-AMBA.
Sources
Application Notes and Protocols: 3-(Aminomethyl)benzimidamide Dihydrochloride in Molecular Biology
Introduction: Unveiling the Potential of 3-(Aminomethyl)benzimidamide Dihydrochloride
This compound, and its closely related derivatives built upon the 3-amidinophenylalanine (3-APhA) scaffold, represent a significant class of synthetic small molecules with profound implications for molecular biology research and therapeutic development. At its core, this compound is a potent and competitive inhibitor of serine proteases, a diverse family of enzymes crucial to a vast array of physiological and pathological processes.[1][2] The unique structural features of 3-(aminomethyl)benzimidamide allow it to mimic the natural substrates of these proteases, thereby blocking their catalytic activity with high affinity and specificity.
This guide provides an in-depth exploration of the molecular applications of this compound, focusing on its mechanism of action and its utility in the fields of oncology and virology. The protocols detailed herein are designed to serve as a comprehensive resource for researchers aiming to leverage this powerful inhibitor in their experimental workflows.
Mechanism of Action: A Competitive Inhibition Strategy
The inhibitory activity of this compound is rooted in its ability to act as a substrate analog for trypsin-like serine proteases. These enzymes, which include key players like thrombin, trypsin, and matriptase, feature a catalytic triad within their active site and a highly specific S1 pocket that accommodates the side chains of arginine or lysine residues of their substrates.[1][2] The benzamidine moiety of 3-(aminomethyl)benzimidamide is a bioisostere of the guanidinium group of arginine, allowing it to bind tightly within the S1 pocket of the protease, effectively blocking the entry of natural substrates and halting proteolytic activity.[3][4]
Figure 1: Competitive inhibition of a serine protease by 3-(Aminomethyl)benzimidamide.
Application I: Cancer Research - Targeting Tumor Progression and Metastasis
Matriptase, a type II transmembrane serine protease, is frequently overexpressed in a variety of epithelial cancers and plays a critical role in tumor progression, invasion, and metastasis through the activation of substrates like pro-hepatocyte growth factor/scatter factor (pro-HGF/SF) and pro-urokinase plasminogen activator (pro-uPA).[3] Derivatives of 3-amidinophenylalanine have been extensively investigated as potent matriptase inhibitors.[3][4]
In preclinical studies, these inhibitors have demonstrated the ability to reduce tumor growth and dissemination in xenograft mouse models of prostate cancer.[3] The application of these compounds allows researchers to dissect the role of matriptase in cancer biology and evaluate it as a therapeutic target.
Key Experimental Workflow: In Vitro Cancer Cell Invasion Assay
This protocol outlines a general procedure to assess the effect of this compound on the invasive potential of cancer cells using a Matrigel-coated transwell system.
Figure 2: Workflow for a cancer cell invasion assay using a Matrigel-coated transwell system.
Protocol: Matrigel Invasion Assay
-
Preparation of Reagents:
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Store at -20°C.
-
Cell Culture Medium: As required for the specific cancer cell line.
-
Serum-Free Medium: Basal medium without fetal bovine serum (FBS).
-
Matrigel: Thaw on ice overnight at 4°C. Dilute to the desired concentration with cold, serum-free medium.
-
-
Assay Procedure:
-
Coat the upper surface of 8.0 µm pore size transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for at least 1 hour.
-
Culture cancer cells of interest (e.g., PC-3 for prostate cancer) and serum-starve them for 24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Prepare a cell suspension containing the desired final concentration of this compound (e.g., titrate from 1 µM to 50 µM). Include a vehicle control (water).
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add 500 µL of complete medium containing 10% FBS to the lower chamber to act as a chemoattractant.
-
Incubate the plate at 37°C in a humidified incubator for 24 to 48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Quantify the invasion by either eluting the crystal violet with 10% acetic acid and measuring the absorbance at 590 nm, or by counting the number of stained cells in several random fields under a microscope.
-
Application II: Antiviral Research - Blocking Viral Entry and Replication
A number of viruses, including influenza viruses and coronaviruses such as SARS-CoV-2, depend on host cell serine proteases for their entry into cells.[5] Specifically, proteases like TMPRSS2 and matriptase are known to cleave viral surface glycoproteins (e.g., the spike protein of SARS-CoV-2), a process that is essential for viral fusion with the host cell membrane and subsequent replication.[5] 3-amidinophenylalanine-derived inhibitors have been shown to effectively block this cleavage, thereby inhibiting viral entry and replication in a dose-dependent manner.[5][6] This makes them valuable tools for studying the mechanisms of viral entry and as potential antiviral therapeutic agents.[7]
Key Experimental Workflow: Pseudovirus Entry Assay
This workflow describes a common method to assess the inhibition of viral entry using replication-defective viral particles (pseudoviruses) that express the viral glycoprotein of interest.[8]
Figure 3: Workflow for a pseudovirus entry inhibition assay.
Protocol: Pseudovirus Entry Inhibition Assay
-
Preparation of Reagents:
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water.
-
Host Cells: Culture appropriate host cells (e.g., Calu-3 for respiratory viruses, or HEK293T cells overexpressing the viral receptor like ACE2 for SARS-CoV-2).
-
Pseudovirus: Obtain or produce replication-defective lentiviral or VSV particles pseudotyped with the viral glycoprotein of interest (e.g., SARS-CoV-2 Spike protein) and carrying a reporter gene (e.g., luciferase).
-
-
Assay Procedure:
-
Seed host cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
The following day, prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include wells with vehicle control and wells with no treatment.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Add a predetermined amount of pseudovirus to each well.
-
Incubate the plate for 48-72 hours at 37°C.
-
After incubation, lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using appropriate software.
-
Quantitative Data Summary
The inhibitory potency of 3-amidinophenylalanine derivatives is typically quantified by their inhibition constant (Ki). The table below provides a summary of reported Ki values for representative inhibitors against key serine proteases. Note that this compound is a parent structure, and these derivatives illustrate the high affinity achievable with this scaffold.
| Inhibitor Derivative | Target Protease | Ki Value (nM) | Reference |
| Analogue 8 | Matriptase | 46 | [3] |
| Analogue 59 | Matriptase | 6.7 | [3] |
| Monobasic Inhibitor | Matriptase | < 3 | [4] |
| MI-432 | Matriptase/TMPRSS2 | Not specified | [5] |
| MI-1900 | Matriptase/TMPRSS2 | Not specified | [5] |
General Protocols for Serine Protease Inhibition Assays
The following are generalized protocols for determining the inhibitory activity of this compound against trypsin and thrombin. These assays are based on monitoring the cleavage of a chromogenic substrate.
Protocol: Trypsin Inhibition Assay
-
Reagents:
-
Trypsin Solution: Prepare a working solution of bovine trypsin (e.g., 10 µg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2).
-
Substrate Solution: Prepare a solution of a chromogenic trypsin substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), in the assay buffer.
-
Inhibitor: this compound.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to blank wells, and 50 µL of various concentrations of the inhibitor to test wells.
-
Add 25 µL of the trypsin solution to all wells except the blanks.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 125 µL of the pre-warmed substrate solution to all wells.
-
Immediately measure the absorbance at 405-410 nm every minute for 10-20 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50. Further kinetic analysis can be performed to determine the Ki.[9][10]
-
Protocol: Thrombin Inhibition Assay
-
Reagents:
-
Thrombin Solution: Prepare a working solution of human α-thrombin (e.g., 1-5 nM) in a suitable assay buffer (e.g., Tris-buffered saline, pH 7.4).[11]
-
Chromogenic Substrate: A specific chromogenic substrate for thrombin (e.g., S-2238).
-
Inhibitor: this compound.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the inhibitor at various concentrations, and the thrombin solution.[11]
-
Pre-incubate at room temperature or 37°C for 10-15 minutes.[11]
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time. The increase in absorbance is proportional to thrombin activity.[11]
-
Determine the IC50 and Ki values as described for the trypsin assay. Dedicated thrombin inhibitor assays are based on the principle of inhibiting a constant amount of thrombin, where the clotting time is proportional to the inhibitor concentration.[12]
-
Conclusion and Future Perspectives
This compound and its derivatives are invaluable research tools for the study of serine protease function in health and disease. Their applications in dissecting the roles of proteases in cancer progression and viral entry are well-established. The protocols provided here offer a starting point for researchers to explore the utility of this potent inhibitor in their own experimental systems. As our understanding of the "protease web" expands, the targeted inhibition of specific proteases with compounds like 3-(Aminomethyl)benzimidamide will undoubtedly continue to be a critical strategy in both basic research and the development of novel therapeutics.
References
- Stadler, N., et al. (2024). Improving the selectivity of 3-amidinophenylalanine-derived matriptase inhibitors. Biomedicines, 12(4), 783. [Link]
- Meyer, A., et al. (2009). Secondary Amides of Sulfonylated 3-Amidinophenylalanine. New Potent and Selective Inhibitors of Matriptase. Journal of Medicinal Chemistry, 52(15), 4521-4534. [Link]
- Uhland, K., et al. (2012). New 3-amidinophenylalanine-derived inhibitors of matriptase. MedChemComm, 3(7), 823-830. [Link]
- Stadler, N., et al. (2022). Improving the selectivity of 3-amidinophenylalanine-derived matriptase inhibitors. European Journal of Medicinal Chemistry, 238, 114437. [Link]
- ResearchGate. (n.d.). Known 3-amidinophenylalanine-derived matriptase inhibitors.
- Wang, Z., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry, 63(13), 7156-7173. [Link]
- Kao, R. Y., et al. (2010). Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Entry That Act by Three Distinct Mechanisms. Journal of Virology, 84(20), 10805-10813. [Link]
- Wang, Z., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. PubMed. [Link]
- Curvers, J., et al. (2010). Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful?
- PubChem. (n.d.). 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride. PubChem. [Link]
- Cleveland Clinic. (n.d.). Protease Inhibitors. Cleveland Clinic. [Link]
- BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- Curvers, J., et al. (2010). Direct thrombin inhibitor assays.
- Li, J., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(23), 16987. [Link]
- Singh, S., et al. (2021). Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants. mBio, 12(5), e01893-21. [Link]
- Welch, M. J., et al. (2011). Development of novel entry inhibitors targeting emerging viruses. Future Virology, 6(1), 73-90. [Link]
- Wegner, J. (2003). Biochemistry of serine protease inhibitors and their mechanisms of action: a review. Journal of Extra-Corporeal Technology, 35(4), 326-338. [Link]
- Groutas, W. C., et al. (2001). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. Journal of Medicinal Chemistry, 44(2), 252-256. [Link]
- Junior, N. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
- PubChem. (n.d.). 3-(Aminomethyl)benzamide. PubChem. [Link]
- Practical-Haemostasis.com. (n.d.). Antithrombin Assays. Practical-Haemostasis.com. [Link]
- Patsnap Synapse. (2024). What are Serine protease inhibitors and how do they work?
- Al-Sanea, M. M., et al. (2025).
- Franchetti, P., et al. (1998). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models.
- Saito, A., et al. (1999). A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors. Proceedings of the National Academy of Sciences, 96(8), 4592-4597. [Link]
- Sheffield Laboratory Medicine. (n.d.). Direct Thrombin Inhibitor Monitoring.
- Ning, Z. Q., et al. (2012). Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity. Cancer Chemotherapy and Pharmacology, 69(4), 901-909. [Link]
- Mass Spectrometry Research Facility. (n.d.). In-Gel Trypsin Enzymatic Digestion. Mass Spectrometry Research Facility. [Link]
- ResearchGate. (2014). Is anyone familiar with the method for trypsin inhibitor activity?
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improving the selectivity of 3-amidinophenylalanine-derived matriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Entry That Act by Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
Application Notes & Protocols: 3-(Aminomethyl)benzimidamide Dihydrochloride for Affinity Purification of Serine Proteases
Introduction: A Precision Tool for Protease Isolation
In the landscape of protein research and drug development, the isolation of highly pure and active enzymes is a foundational requirement. Serine proteases, a vast and ubiquitous class of enzymes involved in processes from digestion to blood coagulation and inflammation, are frequent targets of study.[1] Their purification, however, can be challenging due to their inherent activity, which can lead to autolysis and degradation of other proteins in a sample.
3-(Aminomethyl)benzimidamide dihydrochloride (3-AMBA) emerges as a powerful and specific tool for overcoming these challenges.[2] It is a synthetic, reversible, and competitive inhibitor designed to specifically target the active sites of trypsin-like serine proteases.[3][4][5] By immobilizing this small molecule onto a chromatographic resin, researchers can create a highly selective affinity matrix. This matrix allows for the capture and subsequent purification of target proteases from complex biological mixtures like cell lysates, serum, or culture supernatants with high efficiency and purity.[6][7]
This document provides an in-depth guide to the scientific principles and practical application of 3-AMBA in affinity chromatography. It is designed for researchers, scientists, and drug development professionals seeking a robust method for purifying trypsin-like serine proteases.
The Scientific Principle: Mechanism of Competitive Inhibition
The efficacy of 3-AMBA as a purification ligand is rooted in its molecular structure and its ability to act as a substrate mimic.[4]
-
Structural Mimicry: Trypsin-like serine proteases function by recognizing and cleaving peptide bonds following specific amino acid residues, primarily the positively charged arginine and lysine.[8] The key to this recognition is the S1 specificity pocket in the enzyme's active site, which is typically lined with negatively charged residues (e.g., Aspartate 189 in trypsin) that favorably interact with the positive charge of the substrate's side chain.[5]
-
Competitive Binding: 3-AMBA features a positively charged benzamidine group that closely mimics the guanidinium group of arginine and the ammonium group of lysine.[4][5] This allows it to fit snugly into the S1 pocket, establishing strong ionic and hydrophobic interactions.[3][5] By occupying the active site, 3-AMBA acts as a competitive inhibitor, physically blocking the natural substrate from binding and preventing catalysis.[4] This interaction is reversible, a critical feature for affinity chromatography, as it allows for the subsequent release and recovery of the bound enzyme under specific elution conditions.
The aminomethyl group (-CH2-NH2) at the meta-position serves as a convenient linker arm for covalently attaching the inhibitor to a solid support matrix (like agarose beads) without obstructing the benzamidine moiety's access to the enzyme's active site.
Diagram: Mechanism of Action
Sources
- 1. mdpi.com [mdpi.com]
- 2. lookchem.com [lookchem.com]
- 3. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
- 6. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Aminomethyl)benzimidamide Dihydrochloride: A Guide to Preventing Proteolytic Degradation
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction & Scientific Principle
The integrity of protein samples is paramount for reliable and reproducible results in biochemical and pharmaceutical research. Upon cell lysis, endogenous proteases are released from subcellular compartments, initiating proteolytic cascades that can rapidly degrade target proteins. This leads to diminished yields, loss of biological activity, and compromised data quality. The use of protease inhibitors is a critical and standard practice to mitigate this challenge.
This guide focuses on 3-(Aminomethyl)benzimidamide dihydrochloride , a synthetic small molecule inhibitor designed to prevent protein degradation. While specific literature on the 3-(aminomethyl) derivative is limited, its core structure, benzamidine , is a well-characterized, reversible, competitive inhibitor of serine proteases.[1][2] The principles and protocols outlined herein are based on the extensive data available for benzamidine hydrochloride, with the understanding that the fundamental mechanism of action is conserved.
Mechanism of Action: Competitive Inhibition of Serine Proteases
3-(Aminomethyl)benzimidamide functions by targeting the active site of serine proteases. Serine proteases are a major class of proteolytic enzymes characterized by a highly reactive serine residue in their catalytic triad. These enzymes are involved in countless cellular processes and are a primary cause of protein degradation in lysates.
The inhibitory power of benzamidine and its derivatives stems from their structural mimicry of the natural substrates of trypsin-like proteases, which preferentially cleave peptide bonds following positively charged amino acid residues like arginine and lysine.[3] The positively charged amidinium group of the inhibitor binds reversibly to the S1 specificity pocket of the enzyme's active site.[3][4] This binding event physically occludes the active site, preventing the binding and subsequent cleavage of the actual protein substrate.[3] As a competitive inhibitor, its efficacy is dependent on its concentration relative to the substrate. Because the inhibition is reversible, its continuous presence is required throughout extraction and purification procedures to ensure sustained protection.[5][6]
Figure 1: Competitive inhibition of a serine protease by 3-(Aminomethyl)benzimidamide.
Section 2: Technical Data & Specifications
Successful application of a protease inhibitor requires a clear understanding of its properties, including target specificity, effective concentrations, solubility, and stability.
Target Proteases and Inhibitory Potency
Benzamidine is effective against a range of trypsin-like serine proteases.[5] The inhibitory potency is quantified by the inhibition constant (Kᵢ), which is the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value indicates a more potent inhibitor.
| Protease | Inhibition Constant (Kᵢ) [µM] | References |
| Tryptase | 20 | [7][8] |
| Trypsin | 21 - 35 | [7][9][10] |
| Urokinase Plasminogen Activator (uPA) | 97 | [7][8] |
| Factor Xa | 110 | [7][8] |
| Thrombin | 220 - 320 | [7][9][10] |
| Plasmin | 350 | [9][10] |
| Tissue Plasminogen Activator (tPA) | 750 | [7] |
| Table 1: Inhibition constants (Kᵢ) of the parent compound, benzamidine, against various human serine proteases. This data provides a strong indication of the likely targets for 3-(Aminomethyl)benzimidamide. |
Recommended Working Concentrations
The optimal concentration of this compound should be determined empirically for each specific application, as protease levels can vary significantly between cell types and tissues. However, established concentrations for benzamidine provide an excellent starting point.
| Application | Recommended Final Concentration | References |
| General Protein Extraction & Purification | 1 mM | [11][12][13] |
| Mammalian Cell Lysis Buffer | 1 mM | [5] |
| E. coli Lysis Buffer | 1 - 5 mM | [5] |
| Yeast Lysis Buffer | 0.5 - 4.0 mM | [6][11][13] |
| Table 2: Recommended starting concentrations for use in lysis and extraction buffers. |
Solubility and Stability
Proper preparation and storage of stock solutions are critical for maintaining the inhibitor's efficacy. 3-(Aminomethyl)benzimidamide is supplied as a dihydrochloride salt to improve its solubility in aqueous solutions.
| Solvent | Solubility | Notes | References |
| Water | ~50 - 100 mg/mL | May require gentle heating to fully dissolve. | [11][14][15] |
| Ethanol | ~10 mg/mL | Soluble. | [16] |
| DMSO & DMF | ~25 mg/mL | Soluble. | [16] |
| PBS (pH 7.2) | ~3 mg/mL | Significantly lower solubility than in water. | [16] |
| Table 3: Solubility data for the parent compound, benzamidine hydrochloride. |
Key Stability Considerations:
-
Hydrolysis: Benzamidine is susceptible to hydrolysis, particularly in basic (high pH) solutions, which degrades the molecule into benzamide and ammonia. It exhibits greater stability in acidic to neutral conditions.[17]
-
Oxidation: The compound is sensitive to oxidation. It is highly recommended to prepare aqueous solutions fresh for each use.[11][13][15]
-
Storage:
-
Solid Form: Store the powder desiccated at room temperature or 2-8°C.[13][16]
-
Aqueous Solutions: It is strongly advised not to store aqueous solutions for more than one day.[16]
-
Stock Solutions: For longer-term storage, prepare concentrated stock solutions (e.g., 1 M in high-purity water), filter-sterilize, aliquot into single-use tubes, and store frozen at -20°C for up to six months.[7][18] Avoid repeated freeze-thaw cycles.[18]
-
Section 3: Protocols and Methodologies
The following protocols provide step-by-step instructions for the preparation and use of this compound to ensure maximal protection of your protein samples.
Protocol: Preparation of a 1 M Stock Solution
This protocol details the preparation of a concentrated stock solution, which can be conveniently diluted into various buffers as needed.
Materials:
-
This compound (or Benzamidine hydrochloride, MW: 156.61 g/mol for the anhydrous form)
-
High-purity, nuclease-free water
-
Sterile conical tube or glass bottle
-
0.22 µm syringe filter and sterile syringe
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh 1.57 g of benzamidine hydrochloride powder.
-
Dissolving: Add the powder to a sterile conical tube. Add 8 mL of high-purity water. Mix by vortexing or inverting. Gentle warming (e.g., in a 37°C water bath) may be necessary to facilitate complete dissolution.[5]
-
Volume Adjustment: Once fully dissolved, adjust the final volume to 10 mL with high-purity water to achieve a final concentration of 1 M.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for preventing microbial contamination, especially for long-term storage.[2][5]
-
Aliquoting & Storage: Dispense the sterilized 1 M stock solution into single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. Store immediately at -20°C.[18]
Figure 2: Workflow for preparing a 1 M benzamidine hydrochloride stock solution.
Protocol: Protein Extraction from Mammalian Cells
Rationale: During cell lysis, proteases are released. The immediate inclusion of inhibitors in the lysis buffer is essential to prevent the instant degradation of target proteins. A 1 mM final concentration is a robust starting point for most mammalian cell lines.
Materials:
-
Mammalian cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA, Triton X-100 based, or other compatible buffer)
-
1 M Benzamidine hydrochloride stock solution (from Protocol 3.1)
-
Other protease and phosphatase inhibitors (optional, but recommended)
Procedure:
-
Cell Washing: Gently wash the cell pellet with ice-cold PBS to remove residual culture medium. Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C and carefully discard the supernatant.
-
Buffer Preparation: Prepare your chosen lysis buffer on ice. Just before use , add the 1 M benzamidine stock solution to the lysis buffer to a final concentration of 1 mM. (e.g., add 10 µL of 1 M stock to 10 mL of lysis buffer).[18] If using a broad-spectrum protease inhibitor cocktail, add it at this time as well.
-
Cell Lysis: Resuspend the washed cell pellet in the prepared ice-cold lysis buffer containing the inhibitors. A typical ratio is 1 mL of buffer per 10-20 million cells.
-
Incubation: Incubate the cell suspension on ice for 30 minutes, with gentle vortexing or mixing every 10 minutes to ensure efficient lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 - 18,000 x g) for 20-30 minutes at 4°C to pellet cell debris.[5]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Downstream Processing: Proceed immediately with your downstream application (e.g., protein quantification, SDS-PAGE, immunoprecipitation). For all subsequent purification steps, ensure that any buffers used are also supplemented with 1 mM benzamidine to maintain continuous proteolytic inhibition.[6]
Section 4: Trustworthiness & Best Practices
-
Always Add Fresh: Due to its limited stability in aqueous solutions, always add benzamidine to your lysis buffer immediately before starting the extraction.[11][13]
-
Keep It Cold: Perform all lysis and extraction steps on ice or at 4°C to reduce protease activity, which is enzymatic and temperature-dependent.
-
Use in a Cocktail: 3-(Aminomethyl)benzimidamide is specific to serine proteases. Cellular lysates contain multiple classes of proteases (cysteine, aspartic, metalloproteases). For broad-spectrum protection, it is best practice to use this inhibitor as part of a "cocktail" that includes inhibitors for other protease classes, such as EDTA (for metalloproteases), Leupeptin, and E-64 (for cysteine proteases).[19][20]
-
Reversible Nature: Remember that inhibition is reversible. If the inhibitor is diluted out or removed during buffer exchange or dialysis steps, protection will be lost. Maintain the recommended concentration throughout the entire purification workflow.[5][6]
-
Empirical Optimization: The recommended concentrations are starting points. If you still observe protein degradation, consider increasing the concentration (e.g., to 2-5 mM). Conversely, if you are concerned about non-specific effects, you may test lower concentrations.[6]
References
- Andrews, J., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Benzamidine.
- AdooQ Bioscience. (n.d.). Benzamidine hydrochloride | serine proteases inhibitor.
- G-Biosciences. (n.d.). Protease Inhibitor Cocktails.
- Suh, J.-Y., et al. (2022). A practical approach to handling protein samples under degradation. Journal of the Korean Magnetic Resonance Society. Available at: [https://www.jk mrs.org/journal/view.html?doi=10.6564/JKMRS.2022.26.4.065]([Link] mrs.org/journal/view.html?doi=10.6564/JKMRS.2022.26.4.065)
- SLS. (n.d.). Benzamidine hydrochloride hydr | B6506-25G | SIGMA-ALDRICH.
- ResearchGate. (2013). How much protease inhibitor cocktail should be added before cell lysis?.
- ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?.
- The Analytical Based Development Center. (n.d.). Protease Inhibitor & Reduction Agents.
- ResearchGate. (2016). Does not adding PMSF and Benzamindine to my cell free extract degrade my protein of interest?.
- Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
- MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine.
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Benzamidine 206752-36-5 [sigmaaldrich.com]
- 12. kmrs.or.kr [kmrs.or.kr]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ベンズアミジン 塩酸塩 水和物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Experimental Design with 3-(Aminomethyl)benzimidamide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: A Guide to a Potent Serine Protease Inhibitor
3-(Aminomethyl)benzimidamide dihydrochloride is a synthetic, small-molecule inhibitor of serine proteases. As a member of the benzamidine class of compounds, it serves as a valuable tool in biochemical and pharmaceutical research for the study of enzyme function and for the development of novel therapeutics.[1] Its utility stems from its ability to competitively inhibit a range of serine proteases, which are key players in numerous physiological and pathological processes. This guide provides an in-depth exploration of its mechanism of action, detailed protocols for its use in experimental settings, and practical advice for troubleshooting and optimizing your research.
Physicochemical Properties and Handling
Before delving into experimental design, it is crucial to understand the fundamental properties of this compound.
| Property | Value | Source |
| CAS Number | 73711-52-1 | [1] |
| Molecular Formula | C₈H₁₁N₃ · 2HCl | Multiple sources |
| Molecular Weight | 222.11 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Storage | Store at 2-8°C, desiccated. | Vendor specifications |
Note on Handling: this compound is intended for research use only. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed.
Mechanism of Action: Competitive Inhibition of Serine Proteases
This compound functions as a competitive inhibitor of serine proteases. Its mechanism of action is rooted in its structural similarity to the natural substrates of these enzymes, particularly those with a preference for cleaving after arginine or lysine residues. The positively charged benzamidine group mimics the side chains of these basic amino acids, allowing the inhibitor to bind to the S1 specificity pocket of the enzyme's active site. This reversible binding event precludes the substrate from accessing the catalytic triad (serine, histidine, and aspartate), thereby preventing proteolytic activity.
Caption: Competitive inhibition of a serine protease by 3-(Aminomethyl)benzimidamide.
Quantitative Inhibition Data
While specific inhibition constants (Ki) for this compound against a wide range of serine proteases are not extensively documented in publicly available literature, data for the parent compound, benzamidine, can provide a useful reference point for experimental design.
| Enzyme | Ki (µM) for Benzamidine |
| Trypsin | 35 |
| Plasmin | 350 |
| Thrombin | 220 |
Data sourced from Selleck Chemicals.
Researchers should determine the specific Ki or IC50 values for this compound against their protease of interest as part of their experimental validation.
Experimental Protocols
Part 1: In Vitro Enzyme Inhibition Assay
This protocol provides a framework for determining the inhibitory potency of this compound against a purified serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified serine protease of interest (e.g., Trypsin, Tryptase)
-
This compound
-
Appropriate chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Tween-20)
-
96-well microplate (clear for chromogenic, black for fluorogenic assays)
-
Microplate reader
Protocol Workflow:
Caption: Workflow for an in vitro enzyme inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in water or assay buffer).
-
Create a serial dilution of the inhibitor stock solution in assay buffer to cover a range of concentrations (e.g., 100 µM to 1 nM).
-
Prepare a working solution of the serine protease in assay buffer at a concentration that yields a linear reaction rate over the desired time course.
-
Prepare a working solution of the substrate in assay buffer at a concentration at or below its Km value.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add 50 µL of assay buffer.
-
Add 10 µL of the inhibitor serial dilutions to the appropriate wells. Include a vehicle control (assay buffer without inhibitor) and a no-enzyme control.
-
Add 20 µL of the enzyme working solution to all wells except the no-enzyme control.
-
Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes.
-
-
Initiate Reaction and Data Acquisition:
-
Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at regular intervals (e.g., every 60 seconds) for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the kinetic curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
If the substrate concentration and Km are known, the Ki value can be calculated using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km).
-
Part 2: Cell-Based Functional Assay (Tryptase Release from Mast Cells)
This protocol outlines a general procedure to assess the ability of this compound to inhibit the activity of tryptase released from stimulated mast cells.
Materials:
-
Mast cell line (e.g., HMC-1, LAD2)
-
Cell culture medium (e.g., IMDM supplemented with FBS, penicillin/streptomycin)
-
Mast cell secretagogue (e.g., Calcium ionophore A23187, Compound 48/80, or antigen for IgE-sensitized cells)
-
This compound
-
Assay buffer (e.g., Tyrode's buffer)
-
Tryptase activity assay kit (or components: tryptase-specific substrate, lysis buffer)
-
96-well cell culture plate
-
Microplate reader
Protocol Workflow:
Caption: Workflow for a cell-based tryptase release and activity assay.
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture mast cells according to standard protocols.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
-
Inhibitor Pre-treatment:
-
Prepare a serial dilution of this compound in assay buffer.
-
Gently wash the cells with assay buffer and then add the inhibitor dilutions to the respective wells. Include a vehicle control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Mast Cell Stimulation:
-
Add the mast cell secretagogue to the wells to induce degranulation and tryptase release.
-
Incubate for the optimal time for degranulation (e.g., 30-60 minutes at 37°C).
-
-
Sample Collection and Tryptase Measurement:
-
Centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the supernatant, which contains the released tryptase.
-
Measure the tryptase activity in the supernatant using a commercially available kit or by adapting the in vitro assay protocol described above.
-
-
Cell Viability Assessment:
-
It is crucial to assess cell viability in the remaining cell pellet (e.g., using an MTT or LDH assay) to ensure that the observed reduction in tryptase activity is not due to cytotoxicity of the inhibitor.
-
-
Data Analysis:
-
Normalize the tryptase activity to the cell viability data.
-
Calculate the percentage inhibition of tryptase activity for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC50 value for the inhibition of released tryptase activity.
-
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in enzyme assay | Substrate instability/autohydrolysis | Run a no-enzyme control to determine the rate of spontaneous substrate degradation and subtract this from all measurements. Prepare substrate solution fresh for each experiment. |
| No or low enzyme activity | Inactive enzyme | Use a fresh batch of enzyme. Ensure proper storage conditions. Include a positive control inhibitor to verify assay performance. |
| Inconsistent results | Pipetting errors, temperature fluctuations | Use calibrated pipettes. Ensure all reagents are at the assay temperature before starting the reaction. Mix wells thoroughly but gently. |
| Inhibitor precipitation | Poor solubility at high concentrations | Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells. |
| Cell death in cell-based assay | Inhibitor cytotoxicity | Perform a dose-response curve for cytotoxicity to determine the non-toxic concentration range of the inhibitor. |
Selectivity and Off-Target Considerations
While 3-(Aminomethyl)benzimidamide is a potent inhibitor of trypsin-like serine proteases, it is important to consider its potential off-target effects. Benzamidine derivatives can inhibit a range of serine proteases to varying degrees.[2] Therefore, when interpreting experimental results, it is advisable to:
-
Profile against a panel of related proteases: To determine the selectivity of the inhibitor, test its activity against other relevant serine proteases (e.g., thrombin, plasmin, chymotrypsin).
-
Use structurally unrelated inhibitors: As a control, use a serine protease inhibitor from a different chemical class to confirm that the observed biological effect is due to the inhibition of the target protease and not an off-target effect of the benzamidine scaffold.
Conclusion
This compound is a valuable research tool for the investigation of serine protease biology. By understanding its mechanism of action and employing well-designed experimental protocols, researchers can effectively utilize this inhibitor to probe the roles of specific proteases in health and disease, and to advance the development of novel therapeutic agents.
References
- LookChem. 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE CAS 73711-52-1. [Link]
- PubMed. Inhibition of four human serine proteases by substituted benzamidines. [Link]
Sources
Application Notes & Protocols: Leveraging 3-(Aminomethyl)benzimidamide Dihydrochloride for High-Purity Serine Protease Affinity Chromatography
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(Aminomethyl)benzimidamide dihydrochloride in affinity chromatography. This potent synthetic inhibitor, commonly known as p-aminobenzamidine when immobilized, serves as a high-affinity ligand for the specific capture and purification of trypsin-like serine proteases. We will delve into the biochemical principles of the interaction, provide detailed, field-proven protocols for resin preparation and protein purification, and offer expert insights into optimizing experimental parameters for maximal yield and purity.
Introduction: The Principle of Specificity
Sample extraction and processing often release a cascade of endogenous proteases that can compromise the integrity of target proteins. Affinity chromatography offers a powerful solution by exploiting specific, reversible biological interactions. 3-(Aminomethyl)benzimidamide is a small molecule inhibitor designed to mimic the side chain of arginine, a canonical substrate for serine proteases like trypsin, thrombin, and urokinase.[1]
When this ligand is covalently immobilized onto a solid support matrix (e.g., cross-linked agarose), it creates a highly selective medium.[1][2] A crude protein mixture passed through this column will see only the target serine proteases binding with high affinity, while other proteins pass through unimpeded.[1] The bound proteases can then be gently eluted by altering buffer conditions, yielding a highly purified and active enzyme preparation. This technique is invaluable for both the purification of specific proteases and the removal of contaminating protease activity from valuable biological preparations.[1][3]
Target Proteins Include:
-
Trypsin
-
Thrombin
-
Urokinase
-
Enterokinase
-
Kallikrein
-
Plasminogen
The Ligand-Enzyme Interaction: A Mechanistic View
The efficacy of this technique hinges on the specific molecular recognition between the benzamidine moiety of the ligand and the S1 specificity pocket of the target serine protease.
-
Structure: this compound (Molecular Formula: C₈H₁₃Cl₂N₃, Molecular Weight: 222.11 g/mol ).[4][5]
-
Mechanism of Action: Trypsin-like serine proteases feature a deep S1 binding pocket containing a key aspartate residue (Asp189) at its base. This residue is negatively charged at physiological pH and forms a strong ionic bond with the positively charged guanidinium group of arginine or the amidinium group of the benzamidine inhibitor. This charge-charge interaction is the primary driver of binding specificity. The interaction is further stabilized by hydrophobic interactions within the pocket.[6][7]
Caption: Specific binding of the benzamidine ligand to the S1 pocket of a serine protease.
Crafting the Affinity Matrix: Ligand Immobilization
While commercially prepared benzamidine agarose is readily available and recommended for most applications, understanding the coupling chemistry provides valuable insight.[1][8] The aminomethyl group of the ligand provides a primary amine (-NH₂) handle for covalent attachment to an activated support matrix.
A common and robust method is coupling to a carboxyl-activated agarose resin, which provides a long, hydrophilic spacer arm to minimize steric hindrance and maximize ligand accessibility.
Caption: Workflow for coupling an amine-containing ligand to a carboxyl-activated resin.
Experimental Protocol: Purification of Trypsin
This protocol provides a robust starting point for the purification of trypsin or other similar serine proteases. Optimization may be required depending on the specific protein and sample matrix.
Materials and Buffer Preparation
| Buffer / Reagent | Composition | Rationale & Key Considerations |
| Binding Buffer | 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0 | The high salt concentration (0.5 M NaCl) is critical to disrupt non-specific ionic interactions, thereby increasing the purity of the bound protein.[9] |
| Elution Buffer (Low pH) | 50 mM Glycine-HCl, pH 3.0 | Low pH protonates key residues in the active site, disrupting the ionic bond with the ligand and causing elution.[9] |
| Elution Buffer (Competitive) | 20 mM p-Aminobenzamidine in Binding Buffer | The free ligand competes with the immobilized ligand for the enzyme's active site, causing specific elution at a neutral pH.[1][9] |
| Neutralization Buffer | 1 M Tris-HCl, pH 9.0 | Essential for immediately neutralizing fractions eluted at low pH to prevent irreversible denaturation of the purified enzyme.[1][8][9] |
| Storage Solution | 0.05 M Acetate Buffer, pH 4.0, containing 20% Ethanol | Prevents microbial growth and maintains the stability of the resin during long-term storage at 4°C.[9] |
Step-by-Step Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of p-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. gels.yilimart.com [gels.yilimart.com]
Preparation of 3-(Aminomethyl)benzimidamide Dihydrochloride Stock Solutions: An Application Note and Protocol
Abstract
This comprehensive guide details the effective preparation, handling, and storage of stock solutions for 3-(Aminomethyl)benzimidamide dihydrochloride, a key serine protease inhibitor. Designed for researchers, scientists, and drug development professionals, this document provides scientifically grounded protocols to ensure the integrity, stability, and reliable performance of this critical reagent in experimental workflows. By integrating best practices with an understanding of the compound's chemical properties, this guide aims to support reproducible and accurate research outcomes.
Introduction: The Significance of this compound in Research
This compound is a potent, reversible competitive inhibitor of serine proteases, a broad class of enzymes that play crucial roles in numerous physiological and pathological processes. These enzymes are central to protein catabolism, blood coagulation, and cellular signaling. Consequently, their dysregulation is implicated in a variety of diseases, making their inhibitors invaluable tools for both basic research and pharmaceutical development.[1]
The utility of this compound lies in its ability to selectively target the active site of serine proteases, thereby preventing the degradation of target proteins during cell lysis and protein purification.[1] Its application is widespread in biochemistry, molecular biology, and drug discovery to preserve the integrity of protein samples and to investigate the functional roles of specific proteases.[1] The dihydrochloride salt form of this compound is typically a white crystalline powder, noted for its solubility in aqueous solutions.[1][2]
Given its critical role, the correct preparation of stock solutions is paramount. Improperly prepared solutions can lead to inaccurate inhibitor concentrations, precipitation, degradation, and ultimately, unreliable experimental results. This guide provides a detailed framework for the preparation of both aqueous and organic stock solutions, ensuring their stability and efficacy.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃Cl₂N₃ | [2][3] |
| Molecular Weight | 222.11 g/mol | [2][3] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water | [1] |
Safety and Handling Precautions
This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.
GHS Hazard Identification:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Wear compatible chemical-resistant gloves.[5][6]
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[5]
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5][6]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[5][6]
Always consult the latest Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information.[5][6][7]
Stock Solution Preparation Protocols
The choice of solvent for a stock solution depends on the experimental requirements, including the desired concentration and compatibility with downstream applications. Here, we provide protocols for preparing both aqueous and DMSO-based stock solutions.
Protocol for Aqueous Stock Solution (e.g., 100 mM)
Aqueous stock solutions are ideal for many biological applications where organic solvents may interfere. However, their stability is generally lower than that of DMSO-based stocks.
Materials:
-
This compound powder
-
Nuclease-free water or a suitable sterile buffer (e.g., PBS, pH 7.4)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile, amber microcentrifuge tubes for aliquots
Procedure:
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound (MW = 222.11 g/mol ).
-
For 10 mL of a 100 mM solution:
-
Mass (g) = 0.1 L × 0.1 mol/L × 222.11 g/mol = 0.22211 g (or 222.11 mg)
-
-
-
Weighing: Accurately weigh the calculated amount of the compound in a sterile conical tube.
-
Dissolution: Add approximately 8 mL of nuclease-free water or buffer to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Volume Adjustment: Once fully dissolved, add nuclease-free water or buffer to bring the final volume to 10 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical to prevent microbial growth, especially for long-term storage.
-
Aliquoting: Dispense the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -20°C. For short-term use (1-2 weeks), storage at 4°C is acceptable.[8]
Protocol for DMSO Stock Solution (e.g., 500 mM)
DMSO is an excellent solvent for many organic compounds and can often achieve higher concentrations than aqueous solutions. DMSO stock solutions are also generally more stable at low temperatures.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical centrifuge tubes
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sterile, amber microcentrifuge tubes for aliquots
Procedure:
-
Calculation: To prepare a 500 mM stock solution in DMSO:
-
For 5 mL of a 500 mM solution:
-
Mass (g) = 0.005 L × 0.5 mol/L × 222.11 g/mol = 0.555275 g (or 555.28 mg)
-
-
-
Weighing: Weigh the calculated amount of the compound in a sterile conical tube.
-
Dissolution: Add approximately 4 mL of anhydrous DMSO to the tube. Vortex until the compound is completely dissolved.
-
Volume Adjustment: Add DMSO to reach a final volume of 5 mL.
-
Aliquoting: Dispense the stock solution into sterile, amber microcentrifuge tubes in small, single-use volumes.
-
Labeling and Storage: Label each aliquot clearly and store at -20°C or -80°C for long-term storage.
Note on using DMSO stocks: When adding a DMSO stock solution to an aqueous buffer or cell culture medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[9]
Storage and Stability
Proper storage is crucial for maintaining the activity of this compound stock solutions.
| Stock Solution Type | Storage Temperature | Estimated Stability | Recommendations |
| Aqueous | 4°C | 1–2 weeks | For short-term use.[8] |
| -20°C | Up to 6 months | For long-term storage; avoid freeze-thaw cycles.[10] | |
| DMSO | -20°C or -80°C | ≥ 6 months | Recommended for long-term storage; aliquot to prevent freeze-thaw cycles.[11] |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. It is highly recommended to store the stock solution in single-use aliquots.[12]
-
Light Sensitivity: While not explicitly documented for this specific compound, related compounds can be light-sensitive. Storing aliquots in amber or light-blocking tubes is a prudent precautionary measure.
-
Hydrolysis: In aqueous solutions, the compound may be susceptible to hydrolysis over time, especially at non-neutral pH. Preparing aqueous stocks fresh is the best practice.
Quality Control
To ensure the reliability of your experiments, it is advisable to perform quality control checks on your prepared stock solutions.
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is observed, warm the tube gently and vortex to redissolve. If the precipitate does not dissolve, the solution should be discarded.
-
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques such as UV-Vis spectrophotometry, if a known extinction coefficient is available, or by High-Performance Liquid Chromatography (HPLC).
-
Functional Assay: The most definitive quality control measure is to test the activity of the stock solution in a functional assay, such as a protease activity assay, to confirm its inhibitory potency.
Workflow and Pathway Diagrams
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for preparing this compound stock solutions.
Caption: Simplified diagram of serine protease inhibition by 3-(Aminomethyl)benzimidamide.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the preparation and management of this compound stock solutions. Adherence to these procedures, with a strong emphasis on safety and proper storage, will ensure the integrity and reliability of this critical reagent, thereby contributing to the validity and reproducibility of research findings.
References
- Material Safety Data Sheet. (n.d.). [Source link not available, general reference to the necessity of consulting an MSDS/SDS]
- Roche Molecular Biochemicals. (n.d.). The Complete Guide for Protease Inhibition.
- QIAGEN. (n.d.). What are the most commonly used protease inhibitors?. [Link]
- Loba Chemie. (2016). 3-3'-DIAMINOBENZIDINE TETRAHYDROCHLORIDE AR MSDS. [Link]
- VWR Life Science AMRESCO. (n.d.). Directions for Use Protease Inhibitor Cocktails.
- BenchChem. (2025). Application Notes and Protocols for the Use of Benzamidine in Cell Lysis Buffers.
- PubChem. (n.d.). 3-(Aminomethyl)benzamide. [Link]
- LookChem. (n.d.). Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. [Link]
- PubChem. (n.d.). 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Protease Inhibitor Cocktail solution (mammalian cell and tissue extract use (EDTA free| Hello Bio [hellobio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What are the most commonly used protease inhibitors? [qiagen.com]
- 12. bio-protech.com.tw [bio-protech.com.tw]
The Versatile Serine Protease Inhibitor: 3-(Aminomethyl)benzimidamide Dihydrochloride - A Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of cellular signaling and disease pathology, the precise modulation of enzymatic activity is paramount. Among the myriad of tools available, small molecule inhibitors of proteases stand out for their utility in dissecting biological pathways and as starting points for therapeutic discovery. This guide provides an in-depth technical overview of 3-(Aminomethyl)benzimidamide dihydrochloride, a potent and versatile serine protease inhibitor. Herein, we delve into its mechanism of action, provide detailed protocols for its application in key experimental models, and offer insights into the interpretation of results, empowering researchers to effectively harness its potential.
Introduction: Unraveling the Mechanism of a Potent Inhibitor
This compound belongs to the benzamidine class of compounds, which are well-established as competitive inhibitors of serine proteases.[1] These enzymes, characterized by a highly reactive serine residue in their active site, play crucial roles in a vast array of physiological and pathological processes, including blood coagulation, inflammation, and cancer progression. The inhibitory action of benzamidine-based compounds stems from their structural mimicry of the natural substrates of these proteases, particularly arginine and lysine.
The positively charged amidinium group of 3-(Aminomethyl)benzimidamide is key to its function. It forms strong ionic interactions with the negatively charged aspartate residue located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This, combined with hydrophobic interactions between the benzene ring and the hydrophobic walls of the active site, allows the inhibitor to dock securely, blocking substrate access and effectively halting enzymatic activity.[2][3] The aminomethyl group at the meta position can further influence selectivity and binding affinity for different serine proteases.
This inhibitor has demonstrated significant activity against a range of serine proteases, including thrombin, trypsin, and matriptase, making it a valuable tool in cardiovascular research, cancer biology, and virology.[1][3]
Core Applications and Working Concentrations: A Data-Driven Summary
The utility of this compound spans a variety of in vitro applications. The optimal working concentration is highly dependent on the specific enzyme, cell type, and experimental goals. The following table summarizes recommended starting concentrations based on available data and established principles of enzyme inhibition.
| Application | Key Enzyme Target(s) | Recommended Starting Concentration Range | Notes |
| Enzyme Inhibition Assays | Thrombin, Trypsin, Matriptase | 1 µM - 500 µM | The effective concentration will be near the Ki value for the specific enzyme. A dose-response curve is essential. |
| Cell-Based Assays | Matriptase, other cell surface proteases | 10 µM - 100 µM | Cytotoxicity should be assessed prior to functional assays. Concentrations up to 10 mM have been used in initial cytotoxicity screening. |
| Antiviral Studies | Matriptase, TMPRSS2 | 20 µM - 50 µM | Effective concentrations for inhibiting viral entry have been reported in this range for related compounds. |
Essential Protocols: From Benchtop to Biological Insight
Preparation of Stock Solutions
To ensure reproducibility and accuracy, proper preparation and storage of this compound stock solutions are critical.
Materials:
-
This compound (powder)
-
Sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter (for aqueous solutions)
Protocol:
-
Solvent Selection: Based on experimental needs, choose either sterile water or DMSO as the solvent. While the dihydrochloride salt is water-soluble, DMSO can offer higher solubility and may be preferred for long-term storage.[4][5]
-
Calculation: To prepare a 100 mM stock solution (Molecular Weight: 222.12 g/mol ), weigh out 22.21 mg of the compound and dissolve it in 1 mL of the chosen solvent.
-
Dissolution: Add the solvent to the powder and vortex thoroughly until fully dissolved. Gentle warming may be required for complete dissolution in water.
-
Sterilization (for aqueous solutions): If the stock solution is prepared in water for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. Aqueous solutions are less stable and should be freshly prepared or stored at 4°C for short-term use (less than a week).[6]
In Vitro Enzyme Inhibition Assay: A Step-by-Step Guide
This protocol provides a general framework for determining the inhibitory potency (IC50) of this compound against a purified serine protease using a chromogenic or fluorogenic substrate.
Figure 1: Workflow for an in vitro enzyme inhibition assay.
Materials:
-
Purified serine protease (e.g., thrombin, trypsin, matriptase)
-
Specific chromogenic or fluorogenic substrate for the enzyme
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)
-
96-well microplate (clear for colorimetric assays, black for fluorescent assays)
-
Microplate reader
-
This compound stock solution
Protocol:
-
Inhibitor Dilution Series: Prepare a serial dilution of the this compound stock solution in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution, with the highest concentration being at least 100-fold higher than the expected Ki.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of each inhibitor dilution to the wells of the 96-well plate. Include wells for a positive control (a known inhibitor of the enzyme) and a negative control (solvent only).
-
Enzyme Addition: Add the purified enzyme, diluted in assay buffer, to each well. The final enzyme concentration should be in the linear range of the assay.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate, diluted in assay buffer, to all wells to initiate the enzymatic reaction.
-
Signal Detection: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a set period (e.g., 15-60 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V0) for each well by determining the slope of the linear portion of the signal versus time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays: Investigating Cellular Functions
Prior to conducting functional cell-based assays, it is crucial to determine the cytotoxic profile of this compound on the cell line of interest.
Figure 2: Workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A broad concentration range (e.g., 1 µM to 10 mM) is recommended for the initial assessment. Replace the existing medium with the medium containing the inhibitor.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The inhibition of cell surface proteases like matriptase can impact cell migration and invasion, key processes in cancer metastasis.
Wound Healing (Scratch) Assay:
-
Grow a confluent monolayer of cells in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh culture medium containing a non-toxic concentration of this compound (determined from the cytotoxicity assay).
-
Image the wound at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Quantify the rate of wound closure in the presence and absence of the inhibitor.[7]
Transwell Invasion Assay:
-
Coat the top of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Seed cells in serum-free medium in the upper chamber of the insert, including the desired concentration of this compound.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the underside of the membrane.
-
Count the number of invading cells to assess the effect of the inhibitor.[8][9]
Concluding Remarks and Future Directions
This compound is a powerful and versatile tool for the study of serine proteases. Its well-defined mechanism of action and broad inhibitory profile make it suitable for a wide range of applications, from fundamental enzymology to cell-based studies of complex biological processes. By following the detailed protocols and considering the data-driven recommendations provided in this guide, researchers can confidently and effectively utilize this inhibitor to advance their scientific inquiries. Future investigations into the selectivity profile of 3-(Aminomethyl)benzimidamide and its derivatives against a wider range of proteases will undoubtedly open new avenues for research and therapeutic development.
References
- Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittelforschung, 37(1), 47-50. [Link]
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579-1585. [Link]
- Jiang, W. G., Davies, G., Martin, T. A., & Ye, L. (2006). Matriptase and its inhibitor, HAI-1, in cancer: the clinical and therapeutic perspectives. Seminars in thrombosis and hemostasis, 32 Suppl 1, 65-76. [Link]
- Li, W., Liu, Y., & Li, L. (2019). A wound-healing assay for in vitro cell migration. Bio-protocol, 9(21), e3413. [Link]
- GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
- PubChem. (n.d.). 3-(Aminomethyl)benzamide.
- Roche. (n.d.). The Complete Guide for Protease Inhibition.
- Fairlie, D. P. (2012). Towards Serine Protease Inhibitors (Doctoral dissertation, The University of Queensland). UQ eSpace. [Link]
- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 3-Aminomethyl benzamidine dihydrochloride.
- Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of visualized experiments : JoVE, (88), 51046. [Link]
- Imam, S. S., Al-Harbi, K. S., & Al-Asmari, A. K. (2020). Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay. PloS one, 15(4), e0230222. [Link]
- Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585-595. [Link]
- Buller, F., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 3(10), 840-844. [Link]
- García-Fernández, R., et al. (2016). The Kunitz-Type Protein ShPI-1 Inhibits Serine Proteases and Voltage-Gated Potassium Channels. Marine drugs, 14(4), 77. [Link]
- El-Fakharany, E. M., et al. (2020). Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. Molecules (Basel, Switzerland), 25(22), 5439. [Link]
- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
- PubChem. (n.d.). Dimethyl Sulfoxide.
Sources
- 1. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of small molecules that suppress cell invasion and metastasis promoted by WASF3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Aminomethyl)benzimidamide Dihydrochloride in Drug Discovery Screening
Introduction: The Strategic Role of Benzamidines in Serine Protease Inhibition
In the landscape of drug discovery, the inhibition of serine proteases remains a pivotal strategy for therapeutic intervention in a multitude of pathologies, including thrombosis, inflammation, and cancer. Trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine or lysine residues, are particularly attractive targets. The benzamidine scaffold has long been a cornerstone in the design of inhibitors for these enzymes.[1][2] The inherent positive charge of the amidinium group effectively mimics the guanidinium side chain of arginine, enabling it to anchor within the S1 specificity pocket of the protease active site, which typically features an aspartate residue at its base.[2]
3-(Aminomethyl)benzimidamide dihydrochloride is a member of this important class of inhibitors. Its structure, featuring both the critical benzamidine moiety for active site binding and an additional aminomethyl group, presents a valuable tool for researchers. The aminomethyl group offers a potential vector for further chemical modification or can influence secondary binding interactions within the active site cleft. As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility and stability, which is highly advantageous for its use in standardized screening assays.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in drug discovery screening, complete with mechanistic insights and step-by-step protocols.
Mechanism of Action: Competitive Inhibition of Trypsin-Like Serine Proteases
3-(Aminomethyl)benzimidamide acts as a reversible, competitive inhibitor of trypsin-like serine proteases.[3] The core of its inhibitory action lies in the structural mimicry of the natural substrate, arginine.
-
Primary Interaction: The positively charged amidinium group of the benzamidine core forms a strong salt bridge with the negatively charged carboxylate side chain of the conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket.
-
Hydrophobic Interactions: The benzene ring of the inhibitor engages in hydrophobic interactions with the sides of the S1 pocket, further stabilizing the enzyme-inhibitor complex.[2]
-
Reversibility: The inhibition is reversible, meaning the inhibitor can associate and dissociate from the active site. This is a key characteristic of many small molecule drugs.
The general inhibitory mechanism is depicted in the following diagram:
Caption: Competitive inhibition of a trypsin-like serine protease by 3-(Aminomethyl)benzimidamide.
Inhibitory Profile of the Benzamidine Scaffold
| Target Protease | Ki (µM) for Benzamidine |
| Tryptase | 20 |
| Trypsin | 21 |
| Urokinase-type Plasminogen Activator (uPA) | 97 |
| Factor Xa | 110 |
| Thrombin | 320 |
| tissue-type Plasminogen Activator (tPA) | 750 |
| Data sourced from MedChemExpress and based on cited literature.[4] |
It is anticipated that 3-(Aminomethyl)benzimidamide will exhibit a similar pattern of inhibition, with potencies that may be modulated by the presence of the aminomethyl substituent.
Applications in Drug Discovery
-
High-Throughput Screening (HTS): As a known inhibitor, it serves as an excellent positive control in HTS campaigns designed to identify novel inhibitors of trypsin-like serine proteases.
-
Assay Development and Validation: It can be used to establish and validate the dynamic range and sensitivity of new enzymatic assays.
-
Structure-Activity Relationship (SAR) Studies: The benzamidine core is a common starting point for medicinal chemistry efforts.[1] 3-(Aminomethyl)benzimidamide can be used as a reference compound in SAR studies.
-
Affinity Chromatography: Immobilized benzamidine derivatives, such as p-aminobenzamidine, are widely used for the purification of trypsin-like proteases.[1][2] This highlights the strong and specific binding of the benzamidine scaffold.
Experimental Protocols
Protocol 1: In Vitro Trypsin Inhibition Assay using a Chromogenic Substrate
This protocol details a standard method to determine the inhibitory potential of this compound against bovine trypsin using Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) as a chromogenic substrate.
Principle: Trypsin cleaves the colorless substrate L-BAPNA, releasing p-nitroaniline, which is yellow and can be quantified by measuring the absorbance at 405 nm. The rate of p-nitroaniline formation is proportional to trypsin activity. An inhibitor will decrease this rate.
Materials:
-
This compound
-
Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich, Cat# T8003)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (e.g., Sigma-Aldrich, Cat# B3279)
-
Tris-HCl Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute to the working concentration (e.g., 10 µg/mL) in Tris-HCl Buffer.
-
Substrate Stock Solution (L-BAPNA): Prepare a 60 mM stock solution of L-BAPNA in DMSO. Store at -20°C, protected from light.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in purified water.
-
Working Inhibitor Solutions: Perform serial dilutions of the inhibitor stock solution in Tris-HCl Buffer to obtain a range of concentrations for IC₅₀ determination.
-
-
Assay Workflow:
Caption: Workflow for the trypsin inhibition assay.
-
Detailed Steps:
-
To the wells of a 96-well plate, add 50 µL of the serially diluted inhibitor solutions. For the uninhibited control (100% activity), add 50 µL of Tris-HCl Buffer. For the blank (no enzyme activity), add 100 µL of Tris-HCl Buffer.
-
Add 50 µL of the working trypsin solution to the inhibitor and control wells. Do not add enzyme to the blank wells.
-
Mix gently and incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 100 µL of freshly diluted L-BAPNA (e.g., 1 mM in Tris-HCl Buffer) to all wells, including the blank.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every minute for 10-15 minutes) at 25°C. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then stop the reaction (e.g., with 50 µL of 30% acetic acid) before reading the final absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₄₀₅/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Uninhibited Control)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Urokinase Inhibition Assay using a Fluorogenic Substrate
This protocol provides a method for assessing the inhibition of urokinase-type plasminogen activator (uPA) using a fluorogenic substrate.
Principle: uPA cleaves a specific peptide substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC, or 7-amino-4-trifluoromethylcoumarin, AFC). The increase in fluorescence is directly proportional to uPA activity.
Materials:
-
This compound
-
Human Urokinase (e.g., Sigma-Aldrich, Cat# MAK220)
-
Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Urokinase Assay Buffer (e.g., 50 mM Tris, pH 8.5, 100 mM NaCl, 0.01% Tween-20)
-
96-well black microplate
-
Fluorescence microplate reader (e.g., λex = 360 nm / λem = 460 nm for AMC)
Procedure:
-
Reagent Preparation:
-
uPA Stock Solution: Reconstitute lyophilized uPA in assay buffer to a stock concentration (e.g., 100 IU/mL). Store in aliquots at -70°C. Dilute to the working concentration in assay buffer just before use.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Store at -20°C.
-
Inhibitor Stock and Working Solutions: Prepare as described in Protocol 1, using the Urokinase Assay Buffer as the diluent.
-
-
Assay Workflow: The workflow is analogous to the trypsin inhibition assay, substituting the respective enzyme, substrate, and detection method.
-
Detailed Steps:
-
In a 96-well black plate, add 50 µL of serially diluted inhibitor or assay buffer (for control).
-
Add 50 µL of the working uPA solution.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the fluorogenic substrate (diluted to, for example, 100 µM in assay buffer).
-
Measure the increase in fluorescence intensity over time (kinetic mode) at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (Relative Fluorescence Units per minute, RFU/min).
-
Calculate the % Inhibition and determine the IC₅₀ value as described in Protocol 1.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of essential controls:
-
Uninhibited Control (Positive Control): Represents 100% enzyme activity and is the benchmark against which inhibition is measured.
-
Blank Control (Negative Control): Contains all components except the enzyme, accounting for substrate auto-hydrolysis or background signal.
-
Dose-Response Curve: Generating a full dose-response curve rather than testing a single concentration validates the specific inhibitory effect and allows for the determination of potency (IC₅₀). The R-squared value of the curve fit should be ≥ 0.95 for the data to be considered reliable.[5]
By adhering to these principles, researchers can ensure the generation of robust and reproducible data for their drug discovery programs.
References
- Kato, D., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. RSC Advances, 5(41), 32363-32367.
- protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition.
- ResearchGate. (n.d.). Normalized IC50 (ratio of inhibitor to protease concentration achieving 50% inhibition). [Table]. In Divergent Inhibitor Susceptibility among Airway Lumen-Accessible Tryptic Proteases.
- MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine.
- Wikipedia. (n.d.). Benzamidine.
- Billström, A., et al. (1997). The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice. International Journal of Cancer, 71(4), 628-632.
- Mayer, G., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International Journal of Molecular Sciences, 23(9), 4752.
- Butler, T., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(1), 1-17.
- Janetka, J. W., et al. (2007). Identification of Orally Bioavailable, Non-Amidine Inhibitors of Urokinase Plasminogen Activator (uPA). Bioorganic & Medicinal Chemistry Letters, 17(22), 6130-6135.
- Cytiva. (n.d.). BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub).
Sources
Application of 3-(Aminomethyl)benzimidamide Dihydrochloride in Crystallography: An In-Depth Technical Guide
This guide provides a comprehensive overview of the application of 3-(Aminomethyl)benzimidamide dihydrochloride in protein crystallography. It is intended for researchers, scientists, and drug development professionals engaged in the structural determination of proteins, particularly serine proteases. This document delves into the mechanistic principles, provides field-proven protocols, and offers expert insights to facilitate the successful co-crystallization of protein-inhibitor complexes.
Introduction: The Crucial Role of Inhibitors in Serine Protease Crystallography
Serine proteases are a large family of enzymes that play critical roles in numerous physiological processes, making them significant targets for drug discovery.[1] Elucidating their three-dimensional structures through X-ray crystallography is paramount for understanding their function and for structure-based drug design. However, the inherent catalytic activity of these enzymes can be a major obstacle to obtaining high-quality crystals. Autoproteolysis or degradation by contaminating proteases can lead to sample heterogeneity, preventing the formation of well-ordered crystal lattices.[2]
To overcome this challenge, small molecule inhibitors are indispensable tools. 3-(Aminomethyl)benzimidamide, a potent competitive inhibitor of serine proteases, serves this purpose effectively. By binding to the active site, it stabilizes the protein in a homogenous, rigid conformation, which can be more amenable to crystallization.[2] This application note will focus on the practical and theoretical aspects of using this compound to enable and enhance the crystallographic study of serine proteases. While much of the foundational literature focuses on the closely related compound benzamidine, the principles and protocols are directly applicable due to the shared benzimidamide pharmacophore responsible for the inhibitory activity.[2][3]
Mechanism of Action: Mimicking the Natural Substrate
3-(Aminomethyl)benzimidamide functions as a competitive inhibitor by mimicking the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases.[2] The positively charged amidinium group of the inhibitor forms strong interactions with the negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme.[4][5] This binding event blocks the active site, preventing the substrate from accessing the catalytic triad (serine, histidine, and aspartate) and thereby inhibiting proteolytic activity.[6] The binding is reversible, which is a key property for its use in co-crystallization studies.[3]
The interaction between the benzamidine moiety and the S1 pocket is a well-characterized, high-affinity interaction that has been extensively studied through molecular dynamics simulations and confirmed by numerous crystal structures, such as the trypsin-benzamidine complex (PDB ID: 3PTB).[4][5]
Core Applications in Protein Crystallography
The use of this compound in protein crystallography serves three primary purposes:
-
Inhibition of Proteolysis: Its most common application is to prevent the degradation of the target protein during purification, concentration, and crystallization, ensuring a homogenous sample.[2]
-
Facilitating Crystallization: By binding to the active site, the inhibitor can induce a more rigid and stable conformation of the protein, which may promote the formation of crystal contacts and lead to the growth of higher-quality crystals.[2]
-
Co-crystallization for Structural Studies: It serves as a valuable tool for obtaining protein-inhibitor complex structures. These structures provide critical insights into the molecular basis of inhibition and can guide the design of more potent and selective drug candidates.[2][3]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the effective use of this compound in protein crystallography.
Preparation of this compound Stock Solutions
Accurate preparation of the inhibitor stock solution is critical for reproducible results.
Materials:
-
This compound (e.g., CAS: 903556-10-5)
-
High-purity water or a suitable buffer compatible with the target protein
-
Sterile 0.22 µm syringe filter
Protocol:
-
Weigh out the desired amount of this compound.
-
Dissolve it in high-purity water or the chosen buffer to a final concentration of 1 M. Gentle warming may be necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter to remove any particulates.
-
Store the stock solution in aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C.[2]
Protocol 1: Co-crystallization
In this method, the protein and inhibitor are mixed prior to setting up crystallization trials. This is the preferred method when the inhibitor is known to bind to the target protein without significantly altering its solubility.
Workflow for Co-crystallization:
Caption: Co-crystallization workflow with 3-(Aminomethyl)benzimidamide.
Procedure:
-
Protein Preparation: Purify the target serine protease to homogeneity. The final buffer should be compatible with crystallization and should not contain components that may interfere with inhibitor binding.[2]
-
Complex Formation: Add the this compound stock solution to the purified protein solution to a final concentration typically ranging from 1 mM to 20 mM. A 5 to 10-fold molar excess of the inhibitor over the protein is a good starting point.[2]
-
Incubation: Incubate the protein-inhibitor mixture on ice for at least 30 minutes to allow for complex formation.
-
Crystallization Trials: Set up crystallization trials using standard methods such as vapor diffusion (hanging or sitting drop) or microbatch.[7][8] Screen a wide range of crystallization conditions.
-
Optimization: Optimize promising crystallization conditions by varying the concentrations of the precipitant, buffer pH, and inhibitor.
-
Crystal Harvesting and Data Collection: Harvest the crystals and cryo-cool them for X-ray diffraction data collection.
Protocol 2: Crystal Soaking
Soaking is an alternative method where pre-grown crystals of the apo-protein are transferred into a solution containing the inhibitor. This technique is useful when co-crystallization is unsuccessful or when screening multiple inhibitors.[9]
Workflow for Crystal Soaking:
Caption: Crystal soaking workflow with 3-(Aminomethyl)benzimidamide.
Procedure:
-
Apo-Protein Crystallization: Grow crystals of the target protein in the absence of the inhibitor.
-
Preparation of Soaking Solution: Prepare an "artificial mother liquor" that closely mimics the composition of the reservoir solution from the successful crystallization condition. Dissolve this compound in this solution to the desired final concentration (e.g., 1-20 mM).[2]
-
Soaking: Carefully transfer a protein crystal from its growth drop to a drop of the soaking solution.
-
Incubation: Incubate the crystal in the soaking solution for a period ranging from a few minutes to several hours. The optimal soaking time should be determined empirically, as prolonged soaking can sometimes damage the crystal.
-
Crystal Harvesting and Data Collection: Remove the crystal from the soaking solution, cryo-protect if necessary, and flash-cool for data collection.
Quantitative Data and Key Parameters
The following table summarizes key parameters for the use of this compound in crystallography, based on established protocols for the analogous compound benzamidine.
| Parameter | Recommended Range/Value | Rationale and Expert Insights |
| Inhibitor Concentration | 1 - 20 mM | A concentration in this range is typically sufficient to saturate the active site of the protein and prevent proteolysis. The optimal concentration may vary depending on the specific protease and its affinity for the inhibitor. |
| Inhibitor:Protein Molar Ratio | 5:1 to 10:1 (for co-crystallization) | A molar excess ensures that most of the protein molecules are in the inhibited state, promoting a homogenous sample for crystallization. |
| Incubation Time (Co-crystallization) | ≥ 30 minutes | This allows for sufficient time for the inhibitor to bind to the protein before the crystallization process begins. |
| Soaking Time | Minutes to Hours | The optimal soaking time is a balance between allowing the inhibitor to diffuse into the crystal and avoiding crystal damage. This needs to be determined empirically for each system. |
| pH | Protein Dependent | The binding of benzamidine-like inhibitors is generally not highly pH-dependent within the typical range used for protein crystallization (pH 4-9). However, the overall stability of the protein is paramount. |
| Stock Solution Concentration | 1 M | A high concentration stock solution allows for the addition of a minimal volume to the protein solution, thus avoiding significant dilution. |
Case Study: Trypsin-Benzamidine Complex
Numerous crystal structures of trypsin in complex with benzamidine are available in the Protein Data Bank (PDB), such as 3ATL and 2OXS.[10][11] These structures reveal the key interactions responsible for inhibition. The positively charged amidine group of benzamidine forms a salt bridge with the carboxylate group of Asp189 in the S1 pocket. Additionally, the phenyl ring of benzamidine is involved in hydrophobic interactions with the side chains of residues lining the pocket. These structures serve as an excellent model for understanding how 3-(Aminomethyl)benzimidamide would bind to trypsin-like serine proteases and provide a basis for structure-based drug design efforts.
Conclusion and Future Perspectives
This compound is a valuable and effective tool for the crystallographic study of serine proteases. Its ability to act as a potent, reversible inhibitor allows researchers to overcome challenges associated with proteolytic degradation and to obtain high-resolution structures of protein-inhibitor complexes. The protocols and guidelines presented in this application note, grounded in the extensive use of the analogous compound benzamidine, provide a solid framework for the successful application of this inhibitor in structural biology and drug discovery. As the field moves towards more complex and challenging targets, the rational use of such chemical tools will continue to be a cornerstone of successful structure determination.
References
- Buchen, M., et al. (2016). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 113(41), 11437-11442.
- Laura, R., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry, 19(21), 4859-4864.
- Kim, S. (2007). Effects of additives on crystallization, polymorphic transformation, and solubility. (Doctoral dissertation, University of Iowa).
- Vuillard, L., et al. (1994). A new additive for protein crystallization. FEBS Letters, 353(3), 294-296.
- Buchen, M., et al. (2016). (a) Crystallographic bound structure of benzamidine and trypsin (PDB 3PTB). ResearchGate.
- Kumar, L., & Singh, S. (2025). Co-Crystallization: A technique to develop a better pharmaceutical formulation. International Journal of Pharmaceutical Research and Applications, 10(3), 753-761.
- Shayan, M., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 14(7), 1369.
- Cambridge MedChem Consulting. (n.d.). Serine Protease Inhibitors.
- Schiebel, J., et al. (2020). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. Chemistry – A European Journal, 26(46), 10471-10479.
- Yamane, J., et al. (2011). Crystal structure of trypsin complexed with benzamidine. RCSB PDB.
- Hampton Research. (n.d.). Solubility & Stability Screen.
- Hampton Research. (n.d.). Sample Preparation for Crystallization.
- Asojo, O. A., et al. (1995). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Acta Crystallographica Section D: Biological Crystallography, 51(Pt 4), 590-592.
- Patole, T., & Deshpande, A. (2014). A review on co-crystallization of active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(9), 3566-3576.
- Alok, A., et al. (2007). Crystal Structure of the trypsin complex with benzamidine at high temperature (35 C). RCSB PDB.
- Li, J., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(13), 10893.
- Vonrhein, C., et al. (2021). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals, 11(11), 1335.
- Warkentin, M., et al. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. Archives of Biochemistry and Biophysics, 628, 46-56.
- Joachimiak, A. (2009). Protein Crystallization for X-ray Crystallography. Current Protocols in Protein Science, Chapter 17, Unit 17.1.
- Li, Z., et al. (2024). Accurate computational design of three-dimensional protein crystals. Nature.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
3-(Aminomethyl)benzimidamide Dihydrochloride: A Versatile Tool for the Investigation of Serine Proteases
An Application and Protocol Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Serine proteases represent one of the largest and most functionally diverse families of proteolytic enzymes, playing critical roles in physiological processes ranging from digestion and blood coagulation to immunity and apoptosis.[1] Their dysregulation is implicated in numerous pathologies, making them key targets for therapeutic intervention. 3-(Aminomethyl)benzimidamide dihydrochloride is a synthetic, small-molecule compound that serves as a potent and reversible competitive inhibitor of trypsin-like serine proteases.[2][3] Its structural resemblance to the side chains of arginine and lysine allows it to specifically interact with the enzyme's active site, making it an invaluable reagent for a wide array of applications.[4] This guide provides an in-depth exploration of its mechanism, applications, and detailed protocols for its use in enzyme kinetic analysis and affinity purification.
Compound Profile and Properties
This compound is a white crystalline powder soluble in water.[2] Its chemical structure features a benzamidine group, which is key to its inhibitory activity, and an aminomethyl group.[2]
| Property | Value | Reference |
| IUPAC Name | 3-(aminomethyl)benzenecarboximidamide;dihydrochloride | [5] |
| Synonyms | 3-Aminomethylbenzamidine dihydrochloride | [2][5] |
| CAS Number | 73711-52-1 | [2][6] |
| Molecular Formula | C₈H₁₃Cl₂N₃ | [2][5] |
| Molecular Weight | 222.11 g/mol | [5] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water | [2] |
| Storage | Room Temperature / Ambient |
Mechanism of Action: Competitive Inhibition
The inhibitory power of 3-(aminomethyl)benzimidamide lies in its function as a competitive inhibitor. Serine proteases like trypsin have a "specificity pocket" (S1 pocket) in their active site that recognizes and binds to specific amino acid residues (like arginine or lysine) on their target substrate.
The positively charged amidinium group of the benzamidine moiety structurally mimics the guanidinium group of arginine or the protonated amine of lysine.[4] This allows it to fit snugly into the S1 pocket, directly competing with the natural substrate for access to the enzyme's catalytic machinery.[4] By occupying the active site, the inhibitor prevents the substrate from binding, thereby reversibly halting the proteolytic reaction.[4] The interaction is stabilized by a network of hydrogen bonds between the inhibitor and amino acid residues lining the binding pocket.[4]
Key Research Applications
The specific and reversible nature of its binding makes 3-(aminomethyl)benzimidamide a versatile tool in protease research.
-
Enzyme Inhibition and Kinetic Studies: It is widely used as a reference inhibitor to characterize the activity and specificity of newly isolated or recombinantly expressed serine proteases. By measuring the decrease in enzyme activity at various inhibitor concentrations, researchers can determine key kinetic parameters like the inhibition constant (Kᵢ).[3][4][7]
-
Affinity Chromatography: When covalently immobilized onto a solid support matrix (like agarose or sepharose beads), the molecule serves as a powerful ligand for the affinity purification of trypsin-like serine proteases.[8] This technique allows for the highly specific separation of these enzymes from complex mixtures like cell lysates or culture supernatants.[8]
-
Protease Inhibition in Protein Purification: During cell lysis for the purification of other proteins, endogenous proteases are released, which can lead to the degradation of the target protein. Adding serine protease inhibitors like 3-(aminomethyl)benzimidamide to lysis buffers is a common strategy to prevent this unwanted proteolysis and ensure the integrity of the final product.
Quantitative Inhibition Profile
The inhibitory potency, quantified by the inhibition constant (Kᵢ), varies across different serine proteases, highlighting the compound's selectivity. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition. The related compound, benzamidine, has been extensively studied, and its Kᵢ values provide a strong reference for the inhibitory profile.
| Enzyme | Inhibition Constant (Kᵢ) of Benzamidine | Reference |
| Trypsin | 19 µM | [4] |
| Tryptase | 20 µM | [4] |
| Acrosin | 4 µM | [4] |
| Thrombin | 220 - 320 µM | [4] |
| Plasmin | 350 µM | [4] |
| Urokinase-type Plasminogen Activator (uPA) | 97 µM | [4] |
| Factor Xa | 110 µM | [4] |
| Tissue Plasminogen Activator (tPA) | 750 µM | [4] |
Note: Data shown is for the parent compound benzamidine, which serves as a proxy for the inhibitory mechanism of its derivatives.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Serine Protease Inhibition
This protocol provides a method to determine the inhibitory effect of 3-(aminomethyl)benzimidamide on a model serine protease, trypsin, by monitoring the hydrolysis of a chromogenic or fluorogenic substrate.[4][9][10]
Principle: The rate of enzyme-catalyzed hydrolysis of a synthetic substrate is measured by monitoring the change in absorbance or fluorescence over time. In the presence of a competitive inhibitor, the reaction rate will decrease in a concentration-dependent manner.
Materials:
-
Purified Serine Protease (e.g., Bovine Trypsin)
-
This compound
-
Fluorogenic Substrate (e.g., Boc-Val-Leu-Lys-NHMec) or Chromogenic Substrate (e.g., N-α-Benzoyl-L-arginine ethyl ester, BAEE)[4]
-
Assay Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0[8]
-
96-well microtiter plates (black for fluorescence, clear for absorbance)
-
Microplate reader capable of kinetic measurement
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.
-
Prepare a 10 mM stock solution of this compound in Assay Buffer. Create a series of 2-fold dilutions in Assay Buffer.
-
Prepare a 1 mM stock solution of the fluorogenic substrate in DMSO or Assay Buffer.
-
-
Assay Setup:
-
Perform all assays in a 96-well microtiter plate at 37°C.[9][10] The final volume for each reaction should be 100-200 µL.[9]
-
To appropriate wells, add:
-
Assay Buffer.
-
10 µL of each inhibitor dilution (or Assay Buffer for the "no inhibitor" control).
-
Trypsin solution to a final concentration of ~10-20 nM.[4]
-
-
Mix gently and pre-incubate the plate for 2-5 minutes at 37°C to allow for enzyme-inhibitor binding.[4][10]
-
-
Reaction Initiation and Data Acquisition:
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Affinity Chromatography Purification of Serine Proteases
This protocol outlines the purification of a serine protease from a complex mixture using a pre-packed or self-packed benzamidine-sepharose column.[8]
Principle: The target protease specifically binds to the immobilized benzamidine ligand while other proteins pass through the column.[8] After washing away non-specifically bound proteins, the purified protease is recovered by disrupting the ligand-enzyme interaction, typically by lowering the pH or adding a competitive eluent.[8]
Materials:
-
Benzamidine Sepharose 4 Fast Flow resin or a pre-packed HiTrap® Benzamidine FF column.
-
Chromatography column and system.
-
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0.[8]
-
Elution Buffer (Low pH): 50 mM Glycine-HCl, pH 3.0.[8]
-
Elution Buffer (Competitive): 20 mM p-aminobenzamidine in Binding Buffer.[8]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0.[8]
-
Clarified protein sample (e.g., cell lysate, supernatant).
Step-by-Step Methodology:
-
Column Preparation and Equilibration:
-
Sample Preparation and Loading:
-
Clarify the protein sample by centrifugation (10,000 x g) or filtration (0.45 µm) to remove particulates.[8]
-
Ensure the sample is in a buffer compatible with the Binding Buffer (adjust pH and salt concentration if necessary).[8]
-
Apply the sample to the column at a flow rate that allows for sufficient binding. Collect the flow-through fraction for analysis.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove non-specifically bound proteins. Monitor the UV absorbance (A₂₈₀) of the effluent until it returns to baseline.
-
-
Elution:
-
Option A: Low pH Elution: Elute the bound protease using the Low pH Elution Buffer.[8] Collect 1 CV fractions into tubes containing Neutralization Buffer (e.g., 100 µL of 1M Tris-HCl, pH 9.0 per 1 mL fraction) to immediately restore a neutral pH and preserve enzyme activity.[8]
-
Option B: Competitive Elution: Elute using the Competitive Elution Buffer.[8] The advantage is that elution occurs at a neutral pH. Note that the eluent itself will absorb strongly at 280 nm, so protein-containing fractions must be identified by other means, such as an activity assay or SDS-PAGE.
-
-
Analysis:
-
Analyze the collected fractions (flow-through, wash, and elution) using SDS-PAGE to check for purity and an enzyme activity assay to confirm the presence of the active protease.
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust. Use in a well-ventilated area.[11][12] Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]
-
Hazards: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[5][13] It is also suspected of causing genetic defects.
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[11]
Conclusion
This compound is a cornerstone reagent for the study of serine proteases. Its well-defined mechanism as a competitive inhibitor, coupled with its utility in both kinetic analysis and purification, makes it an essential component of the toolkit for researchers in biochemistry, cell biology, and drug discovery. Understanding the principles behind its application and following robust protocols are key to leveraging its full potential in advancing our understanding of serine protease function and regulation.
References
- Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem. [Link]
- 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem. [Link]
- Inhibition of four human serine proteases by substituted benzamidines - PubMed. [Link]
- 3-3'-DIAMINOBENZIDINE TETRAHYDROCHLORIDE AR MSDS CAS-No. - Loba Chemie. [Link]
- 3-(Aminomethyl)benzamide | C8H10N2O | CID 10103327 - PubChem. [Link]
- Inhibition of serine proteinases by benzamidine deriv
- A Serine Protease-Inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PubMed. [Link]
- Sample Preparation for Affinity Chromatography in Specific Groups of Biomolecules. [Link]
- Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applic
- Novel inhibitors and activity-based probes targeting serine proteases - Frontiers. [Link]
- Novel inhibitors and activity-based probes targeting serine proteases - PMC - NIH. [Link]
- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. [Link]
- 4-Aminomethyl benzamidine dihydrochloride | C8H13Cl2N3 | CID 2756473 - PubChem. [Link]
Sources
- 1. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 2. lookchem.com [lookchem.com]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE CAS#: 73711-52-1 [m.chemicalbook.com]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 10. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 4-Aminomethyl benzamidine dihydrochloride | C8H13Cl2N3 | CID 2756473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Safeguarding Protein Integrity in Western Blotting with 3-(Aminomethyl)benzimidamide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Proteolysis in Protein Analysis
In the pursuit of reliable and reproducible Western blot data, maintaining the structural and quantitative integrity of target proteins is paramount. A primary obstacle encountered during sample preparation is proteolysis, the enzymatic degradation of proteins. The moment a cell is lysed, a cascade of endogenous proteases is released from cellular compartments like lysosomes. These enzymes can rapidly degrade target proteins, leading to diminished signal intensity, the appearance of artifactual bands, or a complete loss of the protein of interest, thereby compromising experimental outcomes.[1][2] The inclusion of protease inhibitors in the lysis buffer is an essential, non-negotiable step to prevent this degradation and ensure the accuracy of Western blot analysis.[3][4]
This guide provides a detailed overview and protocol for the use of 3-(Aminomethyl)benzimidamide dihydrochloride, a specific and effective serine protease inhibitor, to protect protein samples during Western blot preparation.
Scientific Foundation: Understanding this compound
3-(Aminomethyl)benzimidamide, a derivative of benzamidine, is a potent, competitive, and reversible inhibitor of serine proteases.[5][6] Serine proteases represent a major class of proteolytic enzymes commonly encountered in mammalian, yeast, and bacterial lysates.[7]
Mechanism of Action: The inhibitory power of benzamidine and its derivatives lies in their structural mimicry of the amino acids arginine and lysine.[5] Trypsin-like serine proteases have a specific S1 binding pocket in their active site that preferentially binds to the positively charged side chains of arginine or lysine residues to initiate cleavage. 3-(Aminomethyl)benzimidamide possesses a positively charged amidinium group that fits perfectly into this S1 pocket.[5] By occupying the active site, it acts as a competitive inhibitor, physically blocking the substrate (the target protein) from binding and thus preventing its cleavage.[5][8] Because this inhibition is reversible, it is critical to maintain an effective concentration of the inhibitor throughout all initial sample preparation steps until the proteases are denatured or removed.[7][8]
Caption: Competitive inhibition of a serine protease by 3-(Aminomethyl)benzimidamide.
Properties and Advantages: this compound is supplied as a water-soluble, white crystalline powder, which simplifies its incorporation into aqueous lysis buffers.[9][10] Its targeted action against trypsin-like serine proteases makes it a valuable component of a robust protein protection strategy.[6]
| Property | Description |
| IUPAC Name | 3-(aminomethyl)benzenecarboximidamide;dihydrochloride[11] |
| CAS Number | 73711-52-1[9][10] |
| Molecular Formula | C₈H₁₃Cl₂N₃[9][10] |
| Molecular Weight | 222.11 g/mol [9][10] |
| Appearance | White crystalline powder[10] |
| Solubility | Soluble in water[9] |
| Target Proteases | Trypsin, thrombin, plasmin, and other trypsin-like serine proteases[6][12] |
| Mechanism | Competitive, Reversible[5][13] |
| Storage (Solution) | Prepare fresh. Stock solutions can be stored at -20°C but should be aliquoted to avoid freeze-thaw cycles. Aqueous solutions are not stable for more than a day.[4][14][15] |
| Typical Working Conc. | 1-5 mM in lysis buffer[3][8] |
Detailed Protocol: Western Blot Sample Preparation with this compound
This protocol provides a step-by-step guide for preparing cell and tissue lysates for Western blotting, with a focus on effective protease inhibition.
A. Materials
-
Reagents:
-
This compound
-
Nuclease-free water
-
Lysis Buffer (e.g., RIPA or NP-40 buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Protein Assay Reagents (e.g., BCA Protein Assay Kit)
-
4x Laemmli Sample Buffer
-
-
Equipment:
-
Ice bucket
-
Refrigerated microcentrifuge (4°C)
-
Sonicator or homogenizer (for tissue)
-
Cell scraper (for adherent cells)
-
Pipettes and sterile tips
-
Microcentrifuge tubes, pre-chilled
-
B. Preliminary Step: Preparation of Stock Solution
-
Causality: Preparing a concentrated stock solution allows for easy and accurate addition to the lysis buffer without significantly altering its composition.
-
Protocol:
-
Prepare a 100 mM stock solution of this compound.
-
Weigh 22.2 mg of the powder and dissolve it in 1 mL of nuclease-free water.
-
Mix until fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
C. Lysis Protocol
-
Causality: All steps must be performed on ice or at 4°C to dramatically reduce the kinetic activity of proteases and other enzymes, providing a crucial first line of defense against protein degradation.[2]
Caption: Key workflow steps for preparing protein lysates for Western blotting.
-
Prepare Complete Lysis Buffer:
-
Just before you begin, thaw an aliquot of the 100 mM this compound stock solution on ice.
-
Add the stock solution to your ice-cold lysis buffer to a final concentration of 1 mM . For example, add 10 µL of the 100 mM stock to 1 mL of lysis buffer.[3][4][7]
-
Expert Tip: For samples with exceptionally high protease activity, the concentration can be optimized up to 5 mM.[8] It is also advisable to use a broad-spectrum protease inhibitor cocktail that includes inhibitors for other classes like cysteine and metalloproteases.
-
-
Sample Lysis:
-
For Adherent Cells: Place the culture dish on ice and wash cells once with ice-cold PBS. Aspirate the PBS and add the complete, ice-cold lysis buffer (e.g., 0.5 mL for a 10 cm dish). Use a cell scraper to collect the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2][16]
-
For Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash once with ice-cold PBS. Resuspend the cell pellet in the complete lysis buffer.
-
For Tissues: Dissect tissue on ice and immediately freeze in liquid nitrogen.[1] Grind the frozen tissue to a powder using a mortar and pestle pre-chilled with liquid nitrogen. Transfer the powder to a pre-chilled tube containing complete lysis buffer and homogenize.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
-
Lysate Clarification:
-
Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[2]
-
Carefully transfer the clear supernatant to a new pre-chilled tube. This is your protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard method like the BCA assay.[1]
-
Causality: Accurate quantification is essential to ensure equal loading of protein into each lane of the gel, which is a prerequisite for comparing protein expression levels between samples.
-
-
Preparation for Electrophoresis:
-
Based on the concentration, calculate the volume needed for 20-30 µg of total protein.
-
Add the appropriate volume of 4x Laemmli sample buffer to your protein sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C for later use.
-
Conclusion and Best Practices
The integrity of your starting material dictates the quality of your final Western blot data. By understanding the mechanism of proteolytic degradation and implementing a robust preventative strategy, researchers can significantly enhance the reliability and reproducibility of their results. This compound is a highly effective, easy-to-use inhibitor of serine proteases and should be considered a standard component in lysis buffers for Western blot sample preparation. Always remember to add it fresh to ice-cold buffer immediately before use to ensure maximum protective efficacy.
References
- Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittelforschung, 37(1), 47-50.
- Nishimura, Y., Yasui, W., Yoshida, K., Matsuyama, T., Dohi, K., & Tahara, E. (n.d.). A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. International Journal of Cancer.
- Garnett, J. A., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science.
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7.
- Berndt, K. D. (2015). Answer to "Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?". ResearchGate.
- LookChem. (n.d.). Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE.
- ABclonal. (n.d.). Western blot Protocol.
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
- Rockland Immunochemicals. (n.d.). Fluorescent Western Blotting Protocol.
Sources
- 1. img.abclonal.com [img.abclonal.com]
- 2. bio-rad.com [bio-rad.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lookchem.com [lookchem.com]
- 10. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 11. 3-Aminomethyl benzamidine dihydrochloride | 73711-52-1 [sigmaaldrich.com]
- 12. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fluorescent Western Blotting Protocol | Rockland [rockland.com]
3-(Aminomethyl)benzimidamide Dihydrochloride: A Versatile Ligand for Probing Serine Protease Activity
Introduction: The Significance of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to immune responses and tissue remodeling.[1] Their catalytic activity is characterized by a highly conserved triad of amino acid residues—serine, histidine, and aspartate—at the active site. The dysregulation of serine protease activity is implicated in numerous pathological conditions, including thrombotic disorders, inflammatory diseases, and cancer. Consequently, the development of specific and potent inhibitors of these enzymes is a cornerstone of modern drug discovery and a vital tool for biochemical research.
Among the myriad of synthetic inhibitors, 3-(Aminomethyl)benzimidamide dihydrochloride, hereafter referred to as 3-AMBA, has emerged as a valuable molecular probe for studying the structure and function of serine proteases. Its benzamidine core structure serves as a bioisostere of the guanidinium group of arginine, a common substrate recognition motif for trypsin-like serine proteases.[2] This structural mimicry allows 3-AMBA to act as a competitive inhibitor, binding to the active site of these enzymes and thereby providing a powerful tool for characterizing their binding kinetics and thermodynamics.
This comprehensive guide provides detailed application notes and protocols for utilizing 3-AMBA as a ligand in various binding studies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound to investigate serine protease biology and to screen for novel therapeutic agents.
Physicochemical Properties and Handling
This compound (CAS Number: 73711-52-1) is a white to off-white crystalline powder.[3][4] It is soluble in water.[3] As with all laboratory chemicals, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃Cl₂N₃ | [3][4] |
| Molecular Weight | 222.11 g/mol | [3][4] |
| CAS Number | 73711-52-1 | [3][4] |
| Appearance | White to off-white powder | [4] |
| Solubility | Water | [3] |
Mechanism of Action: A Competitive Inhibitor of Trypsin-Like Serine Proteases
The inhibitory activity of 3-AMBA is rooted in its ability to act as a competitive inhibitor of trypsin-like serine proteases. These enzymes, which include thrombin, trypsin, and plasmin, preferentially cleave peptide bonds C-terminal to arginine or lysine residues. The positively charged guanidinium group of arginine and the protonated amino group of lysine are key recognition elements that interact with a negatively charged aspartic acid residue (Asp189 in the chymotrypsin numbering scheme) located at the bottom of the S1 specificity pocket of the enzyme.
3-AMBA's benzamidine moiety, with its positively charged amidinium group, effectively mimics the side chain of an arginine residue. This structural similarity allows it to bind reversibly to the S1 pocket of trypsin-like serine proteases, directly competing with the natural substrate for access to the active site. This binding event prevents the substrate from being properly positioned for catalysis by the Ser-His-Asp triad, thus inhibiting the enzyme's proteolytic activity.
The aminomethyl group at the 3-position of the benzene ring can further influence the binding affinity and selectivity of the molecule by potentially forming additional interactions with residues lining the active site cleft. The precise nature and strength of these interactions can vary between different serine proteases, providing a basis for developing inhibitors with improved specificity.
Below is a diagram illustrating the competitive inhibition of a serine protease by 3-AMBA.
Caption: Competitive inhibition of a serine protease by 3-AMBA.
Application Note 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
Principle of SPR in 3-AMBA Binding Studies
In a typical SPR experiment for studying 3-AMBA binding, a serine protease (the ligand) is immobilized on the surface of a sensor chip. A solution containing 3-AMBA (the analyte) is then flowed over the chip surface. The binding of 3-AMBA to the immobilized protease causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in response units (RU). The rate of increase in the signal during the association phase and the rate of decrease during the dissociation phase are used to calculate the kinetic constants.
Experimental Protocol: SPR Analysis of 3-AMBA Binding to a Serine Protease
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
CM5 sensor chip (or other suitable sensor chip)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine)
-
Serine protease of interest (e.g., thrombin, trypsin)
-
This compound (3-AMBA)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface by injecting a mixture of NHS and EDC.
-
-
Ligand Immobilization:
-
Dilute the serine protease to a suitable concentration (e.g., 20-50 µg/mL) in the immobilization buffer.
-
Inject the protease solution over the activated sensor surface until the desired immobilization level is reached (typically 2000-5000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of 3-AMBA in running buffer. The concentration range should span at least 10-fold above and below the expected Kₔ.
-
Inject the 3-AMBA solutions over the immobilized protease surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 120 seconds).
-
Switch to running buffer to monitor the dissociation phase (e.g., 300 seconds).
-
Inject the regeneration solution to remove any bound 3-AMBA and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protease) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and Kₔ.
-
Expected Results and Data Presentation
The binding of 3-AMBA to serine proteases is expected to be a rapid and reversible interaction. The following table provides representative inhibition constants (Ki), which are analogous to Kd for competitive inhibitors, for benzamidine and its derivatives against common serine proteases.
| Inhibitor | Target Protease | Ki (µM) |
| Benzamidine | Trypsin | 35 |
| Benzamidine | Plasmin | 350 |
| Benzamidine | Thrombin | 220 |
Application Note 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₔ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Principle of ITC in 3-AMBA Binding Studies
In an ITC experiment, a solution of 3-AMBA is titrated into a sample cell containing the serine protease of interest. The heat released or absorbed upon binding is measured by the instrument. As the protease becomes saturated with 3-AMBA, the heat change per injection diminishes, resulting in a binding isotherm that can be fitted to a binding model to extract the thermodynamic parameters.
Experimental Protocol: ITC Analysis of 3-AMBA Binding to a Serine Protease
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
-
Serine protease of interest
-
This compound (3-AMBA)
-
Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze both the serine protease and 3-AMBA extensively against the same dialysis buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protease and 3-AMBA solutions using a suitable method (e.g., UV-Vis spectroscopy for the protein).
-
-
ITC Experiment Setup:
-
Load the serine protease solution into the sample cell (e.g., 20-50 µM).
-
Load the 3-AMBA solution into the injection syringe (typically 10-20 fold higher concentration than the protease).
-
Set the experimental temperature (e.g., 25 °C).
-
-
Titration:
-
Perform a series of small injections (e.g., 1-2 µL) of the 3-AMBA solution into the sample cell.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of 3-AMBA to protease.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, Kₐ, and ΔH. Calculate ΔS using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Expected Results and Data Presentation
The binding of benzamidine derivatives to serine proteases is typically an enthalpically driven process. The following table presents hypothetical thermodynamic parameters for the interaction of a benzamidine-based compound with thrombin.[5]
| Thermodynamic Parameter | Value |
| Stoichiometry (n) | ~1 |
| Association Constant (Kₐ) | 1.2 x 10⁵ M⁻¹ |
| Dissociation Constant (Kₔ) | 8.3 µM |
| Enthalpy (ΔH) | -9.58 kcal/mol |
| Entropy (TΔS) | -1.46 kcal/mol |
| Gibbs Free Energy (ΔG) | -11.0 kcal/mol |
Application Note 3: Radioligand Binding Assays for High-Throughput Screening
Radioligand binding assays are a highly sensitive method for quantifying the interaction of a ligand with its target. While a radiolabeled version of 3-AMBA is not commercially available, a competitive binding assay format can be employed using a known radiolabeled ligand for the serine protease of interest.
Principle of Competitive Radioligand Binding Assay
In this assay, a fixed concentration of a radiolabeled ligand and the serine protease are incubated with varying concentrations of the unlabeled competitor, 3-AMBA. 3-AMBA will compete with the radioligand for binding to the protease. The amount of bound radioligand is then measured, and the concentration of 3-AMBA that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) for 3-AMBA can then be calculated using the Cheng-Prusoff equation.
Experimental Protocol: Competitive Radioligand Binding Assay
Materials:
-
Serine protease of interest
-
A suitable radiolabeled ligand for the protease (e.g., ³H-labeled inhibitor)
-
This compound (3-AMBA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a microplate, add the assay buffer, the serine protease, the radiolabeled ligand (at a concentration close to its Kₔ), and varying concentrations of 3-AMBA.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled inhibitor).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters to separate the protease-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of 3-AMBA.
-
Plot the percentage of specific binding against the logarithm of the 3-AMBA concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
The Role of Serine Proteases in the Coagulation Cascade: A Target for 3-AMBA
A prime example of the physiological importance of serine proteases is the blood coagulation cascade. This complex series of enzymatic reactions leads to the formation of a fibrin clot to prevent blood loss upon vascular injury. Thrombin, a key serine protease in this cascade, is a primary target for anticoagulant drugs. 3-AMBA and its derivatives can inhibit thrombin, thereby interfering with the coagulation process.
The following diagram illustrates the coagulation cascade, highlighting the central role of thrombin (Factor IIa).
Caption: The coagulation cascade, with the inhibitory action of 3-AMBA on thrombin indicated.
Conclusion
This compound is a versatile and valuable tool for researchers studying serine proteases. Its ability to act as a competitive inhibitor makes it an ideal ligand for a variety of binding studies, including Surface Plasmon Resonance, Isothermal Titration Calorimetry, and radioligand binding assays. By employing the protocols and understanding the principles outlined in this guide, scientists can effectively characterize the kinetic and thermodynamic properties of serine protease-inhibitor interactions, paving the way for a deeper understanding of their physiological roles and the development of novel therapeutics.
References
- Coagulation Cascade Diagram.
- Coagulation cascade (diagram) | Radiology Case | Radiopaedia.org. [Link]
- Hauptmann J, Stürzebecher J. Pharmacokinetics of an Emerging New Class of anticoagulant/antithrombotic Drugs. A Review of Small-Molecule Thrombin Inhibitors. Clin Pharmacokinet. 2002;41(3):183-98. [Link]
- The Coagulation Cascade | Mackman Lab - UNC School of Medicine. [Link]
- Coagul
- Coagul
- Small-molecule direct thrombin inhibitors: Expert Opinion on Therapeutic P
- Small-molecule direct thrombin inhibitors - Semantic Scholar. [Link]
- Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PubMed Central. [Link]
- Alves N, et al. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjug Chem. 2017;28(3):739-748. [Link]
- Experimental conditions for serine protease inhibition assays.
- The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors - NIH. [Link]
- Inhibition of four human serine proteases by substituted benzamidines - PubMed. [Link]
- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. [Link]
- ITC Summary - BindingDB. [Link]
- BindingDB BDBM32656 benzamidine- based compound, 5. [Link]
- Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem. [Link]
- 3-Aminomethyl benzamidine dihydrochloride - HENAN NEW BLUE CHEMICAL CO.,LTD. [Link]
- Affinity analysis between trypsin and aptamers using surface plasmon resonance competition experiments in a steady state - Analytical Methods (RSC Publishing). [Link]
- BindingDB BDBM50038002 Benzamidine (Proton
- Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study - PubMed. [Link]
- 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471. [Link]
- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radi
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. [Link]
- Influence of benzamidine derivatives on thrombin-induced pl
- Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC - NIH. [Link]
- Affinity analysis between trypsin and aptamers using surface plasmon resonance competition experiments on steady state | Request PDF - ResearchG
- Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem. [Link]
Sources
- 1. radiopaedia.org [radiopaedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem [lookchem.com]
- 4. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 5. ITC Summary [bdb99.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 3-(Aminomethyl)benzimidamide Dihydrochloride in Buffers
Prepared by the Gemini Senior Application Scientist Team
Introduction
3-(Aminomethyl)benzimidamide dihydrochloride is a member of the benzamidine family of molecules, which are widely recognized as reversible, competitive inhibitors of serine proteases like trypsin.[1] Its structure, featuring a positively charged amidinium group and an aminomethyl substituent, allows it to mimic arginine or lysine residues, effectively blocking the S1 specificity pocket of target enzymes. While the dihydrochloride salt form is designed for enhanced aqueous solubility, researchers frequently encounter precipitation issues when preparing working solutions in common biological buffers.[2][3]
This guide provides a comprehensive framework for understanding and resolving these solubility challenges. We will delve into the physicochemical properties of the compound, address the most frequently asked questions, and offer systematic troubleshooting protocols to ensure the successful integration of this inhibitor into your experimental workflows.
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in troubleshooting its behavior in solution.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₈H₁₃Cl₂N₃ | [4][5] |
| Molecular Weight | 222.11 g/mol | [4][5] |
| Appearance | White crystalline powder | [5][6] |
| General Solubility | Soluble in water | [6] |
| Predicted pKa | 11.97 ± 0.50 | [6][7] |
| Chemical Nature | Dihydrochloride salt of a strong base. The high pKa indicates that both the amidine and aminomethyl groups will be protonated and positively charged across a wide physiological pH range. | [3] |
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered by researchers.
Q1: My this compound precipitated immediately after I added my DMSO stock to cold PBS. What happened?
A1: This is a classic case of a compound "crashing out" of solution due to two primary factors: co-solvent effects and the "salting out" phenomenon.
-
Co-solvent Effect: Many small molecules are highly soluble in organic solvents like DMSO but have much lower solubility in aqueous buffers.[8] When you add a concentrated DMSO stock to a buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing rapid precipitation.
-
Salting Out: Phosphate-Buffered Saline (PBS) contains a high concentration of salts (e.g., NaCl, KCl, phosphates). These salt ions compete with your compound for hydration by water molecules. This can reduce the solubility of your compound compared to its solubility in pure water or a low-salt buffer.[2]
-
Temperature: Preparing the solution cold further reduces the solubility limit of many compounds and buffer salts themselves, exacerbating the problem.[9]
Solution: Add the DMSO stock solution dropwise into your buffer at room temperature while vortexing vigorously. This prevents localized high concentrations and allows the compound to dissolve more effectively.[8]
Q2: The compound dissolved perfectly in my TRIS buffer, but a precipitate formed after I stored the solution overnight at 4°C. Is it still usable?
A2: It is not recommended to use a solution with a precipitate without redissolving it first. The formation of crystals alters the effective concentration of the inhibitor in the supernatant, which will lead to inaccurate and non-reproducible experimental results.[9]
The issue is likely due to the decreased solubility of the compound at lower temperatures.[9] While some compounds are stored cold to improve stability, for this particular molecule, its hydrochloride salt form is generally stable at room temperature for reasonable periods.[10]
Solution: Before each experiment, prepare fresh working solutions from your stock. If you observe a precipitate in a solution that was previously clear, gently warm it to room temperature or 37°C while mixing. If the precipitate completely redissolves, you can re-check the pH and use it. However, the best practice is to always use freshly prepared solutions.[8][9]
Q3: What is the best solvent for preparing a high-concentration stock solution?
A3: For maximum concentration and stability, preparing a stock solution in an organic solvent like DMSO or Dimethylformamide (DMF) is recommended. The related compound, benzamidine hydrochloride, is soluble up to 25 mg/mL in DMSO and DMF.[10] Alternatively, for experiments sensitive to organic solvents, a stock can be prepared in high-purity water. Since the compound is a dihydrochloride salt, it will generate a slightly acidic solution, which aids its solubility.[2]
Key Consideration: When using an organic stock, ensure the final concentration of the solvent in your working solution is low (typically <1%, often <0.1%) to avoid physiological effects on your experimental system.[10]
Q4: How does the pH of the buffer affect the solubility of this compound?
A4: The solubility of ionizable compounds is highly pH-dependent.[11][12] 3-(Aminomethyl)benzimidamide has a very high predicted pKa of ~11.97, meaning it will be fully protonated and positively charged in buffers ranging from acidic up to a pH of ~10.[6][7] This positive charge is crucial for its interaction with water and thus its solubility.
However, pH can have an indirect effect:
-
Buffer Salt Solubility: The solubility of buffer components themselves can be pH-dependent. For example, phosphate buffers have different phosphate species (H₂PO₄⁻, HPO₄²⁻) in equilibrium, and their salts have different solubility profiles.[9]
-
Stability: At highly alkaline pH (e.g., pH > 9), the amidinium functional group can become susceptible to hydrolysis over time, degrading the compound into the corresponding amide.[3]
For most biological experiments (pH 7-8), the compound should remain soluble, provided the concentration and buffer composition are appropriate.
Q5: I'm consistently having issues with PBS. Are there alternative buffers I can try?
A5: Yes. If precipitation persists in PBS, consider switching to a different buffering system. The high ionic strength and specific nature of phosphate ions can sometimes promote precipitation.[13] Good alternatives include:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer often used in cell culture that is less likely to interact with divalent cations or other charged molecules.
-
TRIS (tris(hydroxymethyl)aminomethane) Buffer: A common biological buffer. Ensure the pH is correctly adjusted for your experimental temperature, as the pKa of TRIS is temperature-dependent.
-
MOPS (3-(N-morpholino)propanesulfonic acid): Another Good's buffer that can be an effective alternative.
When switching buffers, it is always wise to perform a small-scale solubility test before preparing a large volume.
Section 3: In-Depth Troubleshooting Guide
When simple fixes are not enough, a more systematic approach is required.
3.1. Troubleshooting Workflow for Precipitation Issues
This workflow guides you through a logical sequence to diagnose and solve solubility problems.
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 6. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem [lookchem.com]
- 7. 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE CAS#: 73711-52-1 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 12. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 3-(Aminomethyl)benzimidamide Dihydrochloride in Solution
Welcome to the technical support guide for 3-(Aminomethyl)benzimidamide dihydrochloride. As a potent serine protease inhibitor, its efficacy and the reproducibility of your experimental results are directly dependent on its stability in solution.[1] This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the factors governing its stability, offering actionable troubleshooting advice and validated protocols to ensure the integrity of your work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: I'm seeing inconsistent results in my protease inhibition assays. Could my inhibitor be the problem?
A: Absolutely. Inconsistent results are a classic symptom of inhibitor degradation. 3-(Aminomethyl)benzimidamide, like other benzamidine derivatives, is susceptible to hydrolytic degradation in aqueous solutions.[2] This chemical breakdown cleaves the active amidine functional group, rendering the molecule inactive as a protease inhibitor. Therefore, using freshly prepared solutions or properly stored aliquots is paramount for reproducible data.
Q2: What is the primary cause of 3-(Aminomethyl)benzimidamide degradation in solution?
A: The principal degradation pathway is hydrolysis .[2][3] The amidine functional group is attacked by water or hydroxide ions. This process is significantly accelerated by increases in pH and temperature.[2] The result of this hydrolysis is the conversion of the active benzimidamide to the inactive 3-(Aminomethyl)benzamide and ammonia.[2][3]
Q3: What is the single most critical factor for maintaining stability in my working solution?
A: pH is the most critical factor governing stability. [2] The compound is significantly more stable in acidic to neutral conditions (pH < 7). In this state, the amidine group is protonated, forming a benzamidinium ion. This positive charge repels nucleophilic attack by water. As the pH becomes alkaline (pH > 7.5), the amidine group becomes deprotonated, making it a much easier target for hydrolysis by hydroxide ions, leading to rapid degradation.[2]
Q4: How long can I store my prepared aqueous solution?
A: For maximum efficacy and consistency, the strongest recommendation is to prepare solutions fresh for each experiment .[2][4] Many suppliers and technical guides advise against storing aqueous solutions for more than one day, even when refrigerated.[5] If you must prepare a stock solution, it should be made in an appropriate solvent (see Section 2), aliquoted into single-use volumes, flushed with an inert gas like nitrogen or argon to minimize oxidation, and stored at -20°C or below.[4] Avoid repeated freeze-thaw cycles.
Section 2: Troubleshooting Guide - From Problems to Solutions
This guide provides a systematic approach to resolving common issues encountered during experimentation.
| Problem Encountered | Probable Cause | Recommended Solution & Scientific Rationale |
| Gradual or complete loss of inhibitory activity over the course of an experiment. | Hydrolytic Degradation. | Action: Prepare a fresh solution of the inhibitor in a buffer at a pH between 5.0 and 7.0. Use degassed buffer to minimize potential oxidation.[4] Rationale: Alkaline conditions (pH > 7.5) dramatically accelerate hydrolysis.[2] Maintaining a slightly acidic to neutral pH keeps the amidine group protonated and far less susceptible to degradation. |
| Precipitate forms in my solution when stored in the refrigerator (2-8°C). | Buffer Incompatibility / Low Solubility. | Action: Check your buffer composition and concentration. Solubility is significantly lower in high-salt buffers like PBS (~3 mg/mL) compared to pure water (~50-100 mg/mL).[4][5] Consider preparing a more concentrated stock in DMSO or ethanol (solubility ~25 mg/mL and ~10 mg/mL, respectively) and diluting it into your aqueous buffer immediately before use.[5] Rationale: The salts in buffers like PBS can decrease the overall solubility of the hydrochloride salt form of the compound through common ion effects and changes in ionic strength.[4] |
| Inconsistent results between different batches of prepared stock solution. | Inconsistent Storage/Handling. | Action: Implement a standardized protocol for solution preparation and storage (See Protocol 1). Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C. Discard any unused portion of a thawed aliquot. Rationale: Aliquoting prevents contamination and the damaging effects of multiple freeze-thaw cycles, which can accelerate degradation and cause concentration changes due to solvent evaporation. |
Section 3: In-Depth Protocols & Methodologies
These validated protocols provide a framework for preparing stable solutions and assessing their integrity.
Protocol 1: Recommended Procedure for Preparing Stable Working Solutions
This protocol is designed to maximize the stability and consistency of your this compound solutions.
-
Reagent & Buffer Preparation:
-
Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q).
-
Prepare your desired buffer (e.g., MES, HEPES, MOPS) and adjust the pH to a range of 5.5 - 7.0 . Avoid phosphate buffers if long-term stability is required, as some buffer species can catalyze hydrolysis.[2]
-
Degas the buffer by sonicating under a vacuum for 15-20 minutes to minimize dissolved oxygen and reduce oxidative degradation.
-
-
Weighing and Dissolution (for Aqueous Stock):
-
Allow the powdered compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile tube.
-
Add the degassed, pH-adjusted buffer to achieve the desired final concentration. Vortex briefly to dissolve. Gentle heating may be required for higher concentrations.
-
-
Preparation of High-Concentration Organic Stock (Recommended):
-
For a more stable stock, dissolve the compound in anhydrous DMSO to a concentration of ~25 mg/mL.[5]
-
This organic stock is less prone to hydrolysis and can be stored in aliquots at -20°C for longer periods.
-
-
Sterilization and Storage:
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
For immediate use: Keep the solution on ice and use within the same day.
-
For short-term storage: Dispense into single-use, sterile microcentrifuge tubes. Overlay the solution with an inert gas (argon or nitrogen), cap tightly, and store at -20°C. It is not recommended to store aqueous solutions for more than one day.[5]
-
Protocol 2: Stability-Indicating RP-HPLC Method for Quality Control
This method allows you to quantify the amount of intact 3-(Aminomethyl)benzimidamide and its primary hydrolytic degradant, 3-(Aminomethyl)benzamide, providing a direct measure of solution stability.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: Linear gradient from 5% to 40% B
-
12-14 min: Linear gradient from 40% to 95% B
-
14-16 min: Hold at 95% B
-
16-17 min: Return to 5% B
-
17-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of this compound.
-
At specified time points (e.g., T=0, 2h, 4h, 8h, 24h), remove an aliquot of your test solution stored under specific conditions (e.g., room temp, 4°C).
-
Dilute the aliquot into the initial mobile phase to fall within the calibration range.
-
Inject and analyze. The parent compound will have a distinct retention time from its more polar degradation product.
-
Calculate the percentage of the parent compound remaining by comparing its peak area to the T=0 sample.
-
Section 4: Data Visualization & Key Pathways
Visual aids to better understand the degradation process and experimental design.
Key Factors Influencing Stability
| Factor | Condition | Impact on Stability | Rationale |
| pH | Acidic (pH < 7) | High | The amidine group is protonated, protecting it from nucleophilic attack.[2] |
| Alkaline (pH > 7.5) | Very Low | The deprotonated amidine is highly susceptible to hydrolysis by OH⁻ ions.[2][6] | |
| Temperature | -20°C to 4°C | High | Reduces the kinetic energy available for the hydrolysis reaction. |
| Room Temp (~25°C) | Moderate to Low | Provides sufficient energy for significant hydrolysis over several hours. | |
| Elevated (>37°C) | Very Low | Dramatically accelerates the rate of degradation. | |
| Solvent | Anhydrous DMSO | High | Absence of water prevents the hydrolysis reaction. |
| Water / Aqueous Buffer | Variable (pH-dependent) | Water acts as a reactant in the hydrolysis pathway. | |
| Oxygen | Degassed Solvent | High | Minimizes the potential for oxidative degradation pathways. |
| Aerated Solvent | Moderate | Oxygen can contribute to secondary, slower degradation pathways. |
Diagrams
Caption: Primary hydrolytic degradation pathway.
Sources
- 1. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. [Hydrolysis of the amidine analogs of penicillins] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-(Aminomethyl)benzimidamide Dihydrochloride Concentration in Assays
Welcome to the technical support center for 3-(Aminomethyl)benzimidamide dihydrochloride (3-AMB), a reversible competitive inhibitor of trypsin-like serine proteases.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the effective use of 3-AMB in your assays.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 3-AMB in a question-and-answer format, focusing on the causality behind these common problems and providing actionable solutions.
Q1: My assay is showing high background noise. What are the likely causes and how can I fix this?
A1: High background noise in an enzyme inhibition assay can obscure your results and reduce the sensitivity of your experiment. The primary causes often relate to non-specific binding, reagent quality, or issues with the detection method.
Underlying Causes & Solutions:
-
Non-Specific Binding: The detection antibody or the inhibitor itself may be binding non-specifically to the plate or other proteins in your sample.
-
Solution: Improve your blocking and washing steps. Increase the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. Additionally, adding a non-ionic detergent like Tween-20 (0.05% v/v) to your wash buffer can help reduce non-specific interactions. Ensure you are performing a sufficient number of washes between each step.[3]
-
-
Reagent Contamination or Degradation: One of your reagents, including the buffer, substrate, or even the 3-AMB stock solution, may be contaminated or have degraded over time.
-
Solution: Always use fresh reagents whenever possible. If you suspect contamination, prepare new stock solutions from scratch. When repeating an assay after experiencing high background, do not reuse any of the previous reagents.[3]
-
-
Sub-optimal Antibody Concentration: If you are using an antibody-based detection method, the concentration of your primary or secondary antibody might be too high, leading to non-specific signal.
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. You can perform a dilution series of your antibodies while keeping other assay parameters constant.
-
-
Autofluorescence of 3-AMB: While less common, at very high concentrations, some compounds can exhibit autofluorescence, which can interfere with fluorescence-based assays.
-
Solution: Run a control plate that includes 3-AMB but not the enzyme or substrate to check for any inherent fluorescence of the compound at the wavelengths you are using. If autofluorescence is an issue, you may need to lower the concentration of 3-AMB or use a different detection method.
-
Q2: I'm observing a lower-than-expected or no inhibitory effect of 3-AMB. What could be going wrong?
A2: A lack of inhibitory activity can be frustrating, but it's often due to issues with the inhibitor itself, the enzyme's activity, or the assay conditions.
Underlying Causes & Solutions:
-
Incorrect 3-AMB Concentration: The concentration of 3-AMB may be too low to effectively inhibit the enzyme in your specific assay system.
-
Solution: Perform a dose-response experiment to determine the IC50 value of 3-AMB for your target enzyme. This will help you identify the optimal concentration range for inhibition.[4] See the detailed protocol in Section IV .
-
-
Degradation of 3-AMB: this compound, like many reagents, can degrade over time, especially if not stored properly.
-
Inactive Enzyme: The serine protease you are using may have lost its activity due to improper storage or handling.
-
Solution: Always test the activity of your enzyme stock before running an inhibition assay. You can do this by running a control reaction with the enzyme and substrate but without the inhibitor.
-
-
Incompatible Assay Buffer: The pH or ionic strength of your buffer may not be optimal for 3-AMB binding to the enzyme.[7]
Q3: My results are inconsistent and not reproducible. What factors should I investigate?
A3: Lack of reproducibility can stem from a variety of sources, including pipetting errors, temperature fluctuations, and reagent instability.
Underlying Causes & Solutions:
-
Reagent Instability in Aqueous Buffer: 3-AMB solutions may not be stable over long periods in certain aqueous buffers.
-
Solution: Prepare fresh dilutions of 3-AMB in your assay buffer immediately before each experiment. Avoid storing diluted solutions for extended periods.[6]
-
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Inconsistent incubation temperatures can lead to variable results.
-
Solution: Ensure that all incubation steps are carried out at a consistent and controlled temperature. Use a water bath or a temperature-controlled plate reader for best results.
-
-
Pipetting Inaccuracies: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in the final results.
-
Solution: Use calibrated pipettes and be meticulous with your pipetting technique. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Edge Effects on Microplates: The outer wells of a microplate can be more susceptible to evaporation and temperature changes, leading to variability.
-
Solution: Avoid using the outermost wells of your microplate for critical samples. Instead, you can fill these wells with buffer or water to create a more uniform environment across the plate.
-
II. Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
3-AMB is a competitive inhibitor of serine proteases.[1] Its benzamidine group mimics the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases. This allows 3-AMB to bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's catalytic activity.
How should I prepare and store stock solutions of 3-AMB?
It is recommended to prepare a concentrated stock solution of 3-AMB in a suitable solvent like water or a buffer. For long-term storage, it is best to store the solid compound at room temperature.[10] Aqueous stock solutions should be prepared fresh for each experiment to ensure maximum activity. If you need to store a stock solution, it is advisable to aliquot it and store it at -20°C to avoid repeated freeze-thaw cycles.[5]
What are the potential off-target effects of 3-AMB?
While 3-AMB is relatively specific for serine proteases, like many small molecule inhibitors, it may exhibit off-target effects at high concentrations.[11] These can include interactions with other proteins that have similar binding pockets. It is always good practice to test the selectivity of 3-AMB by screening it against a panel of related and unrelated enzymes.
What is a typical concentration range to start with for my experiments?
The optimal concentration of 3-AMB will depend on the specific serine protease you are targeting and your assay conditions. A good starting point for a dose-response experiment would be to test a wide range of concentrations, for example, from 1 nM to 100 µM. This will allow you to determine the IC50 value and select an appropriate concentration for your subsequent experiments.[12]
III. Data Presentation
Table 1: Recommended Buffer Systems for Serine Protease Inhibition Assays
| Buffer System | pH Range | Considerations |
| Tris-HCl | 7.0 - 9.0 | Commonly used for trypsin-like enzymes. |
| Phosphate Buffer | 6.0 - 7.4 | A good physiological buffer.[13] |
| HEPES | 7.0 - 8.0 | Often used to maintain a stable pH. |
Table 2: Example IC50 Values of Benzamidine Derivatives against Common Serine Proteases
| Compound | Enzyme | Approximate IC50 | Reference |
| Benzamidine | Trypsin | 18 µM | |
| Benzamidine | Thrombin | 65 µM | [14] |
| Glue10–BA | Trypsin | 6.2 µM |
Note: These are example values. The actual IC50 for 3-AMB in your assay will need to be determined experimentally.
IV. Experimental Protocols
Protocol 1: Determining the IC50 of this compound for Trypsin
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of 3-AMB against trypsin.[15]
Materials:
-
This compound (3-AMB)
-
Trypsin (from bovine pancreas)
-
Fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0
-
DMSO (for preparing 3-AMB stock solution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare 3-AMB Stock Solution: Prepare a 10 mM stock solution of 3-AMB in DMSO.
-
Prepare Serial Dilutions: Perform a serial dilution of the 3-AMB stock solution in the assay buffer to create a range of concentrations (e.g., from 200 µM to 2 nM, for a final assay concentration of 100 µM to 1 nM). Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest 3-AMB concentration).
-
Prepare Enzyme Solution: Prepare a working solution of trypsin in the assay buffer. The final concentration in the well should be predetermined to give a linear reaction rate for at least 30 minutes.
-
Prepare Substrate Solution: Prepare a working solution of the fluorogenic substrate in the assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate.
-
Assay Setup:
-
Add 50 µL of the serially diluted 3-AMB solutions or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the trypsin working solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add 25 µL of the substrate working solution to each well to start the enzymatic reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of 3-AMB by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the reaction rates against the logarithm of the 3-AMB concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
V. Visualizations
Mechanism of Action: Competitive Inhibition
Caption: A step-by-step workflow for troubleshooting high background signals.
Experimental Workflow: IC50 Determination
Caption: The experimental workflow for determining the IC50 of 3-AMB.
VI. References
-
Frontiers in Molecular Biosciences. (2021). Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations. [Link]
-
PLoS ONE. (2015). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. [Link]
-
Journal of Chemical Information and Modeling. (2021). Screening for Inhibitors of Main Protease in SARS-CoV-2: In Silico and In Vitro Approach Avoiding Peptidyl Secondary Amides. [Link]
-
Scientific Reports. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. [Link]
-
mBio. (2020). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. [Link]
-
American Membrane Technology Association (AMTA). The Impact of pH on Inhibitor Form and Performance in Laboratory Evaluations and Field Applications. [Link]
-
Molecules. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
Journal of Medicinal Chemistry. (2016). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. [Link]
-
PubMed. (1975). Inhibition of serine proteinases by benzamidine derivatives. [Link]
-
Biochemistry. (2007). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. [Link]
-
Analytical Biochemistry. (2019). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. [Link]
-
Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. [Link]
-
Journal of Molecular Graphics & Modelling. (1998). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. [Link]
-
International Journal of Molecular Sciences. (2023). Isolation and Characterization of a Biocontrol Serine Protease from Pseudomonas aeruginosa FZM498 Involved in Antagonistic Activity Against Blastocystis sp. Parasite. [Link]
-
Molecules. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]
-
American Research Products, Inc. Elisa troubleshooting tips – High background. [Link]
-
Biobide. What is an Inhibition Assay?. [Link]
-
The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine. (2014). Interferences in Immunoassay. [Link]
-
AOCS. (2024). Assaying Trypsin Inhibitor Activity. [Link]
-
PubChem. 3-(Aminomethyl)benzamide. [Link]
-
Chemistry – A European Journal. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. [Link]
-
Clinical Chemistry. (2022). A Computational Approach to Identify Interfering Medications on Urine Drug Screening Assays without Data from Confirmatory Testing. [Link]
-
The Journal of Biological Chemistry. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. [Link]
-
ACS Central Science. (2017). The Ecstasy and Agony of Assay Interference Compounds. [Link]
-
Cell Chemical Biology. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. [Link]
-
Biochemistry. (1991). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. [Link]
-
Biochemical Journal. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Journal of Medicinal Chemistry. (1982). Inhibition of four human serine proteases by substituted benzamidines. [Link]
-
Lancet Laboratories. ANTI-FACTOR Xa ASSAY. [Link]
-
The Journal of Physical Chemistry B. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. [Link]
-
PubMed. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. [Link]
-
Semantic Scholar. Optimization of Heparin Monitoring with Anti-FXa Assays and the Impact of Dextran Sulfate for Measuring All Drug Activity. [Link]
-
Practical-Haemostasis.com. (2022). Anti-Xa Assays. [Link]
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arp1.com [arp1.com]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. amtaorg.com [amtaorg.com]
- 8. Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
3-(Aminomethyl)benzimidamide dihydrochloride off-target effects in experiments
Technical Support Center: 3-(Aminomethyl)benzimidamide Dihydrochloride
A Guide for Researchers on Navigating On-Target Efficacy and Off-Target Effects
Introduction
3-(Aminomethyl)benzimidamide (3-AMBA) is a potent, competitive, and reversible inhibitor of several trypsin-like serine proteases. Its benzamidine core allows it to form strong interactions with the aspartate residue in the S1 pocket of these enzymes, making it a valuable tool for studying their roles in coagulation, fibrinolysis, and other physiological pathways.[1][2] However, this same structural motif confers a degree of promiscuity, leading to potential off-target interactions that can complicate experimental interpretation.[1][3]
This guide is designed for researchers, scientists, and drug development professionals using 3-AMBA. It provides practical, in-depth answers to common questions and troubleshooting scenarios to help you ensure your results are robust, reproducible, and correctly interpreted. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative references.
Frequently Asked Questions (FAQs)
Q1: What is 3-(Aminomethyl)benzimidamide (3-AMBA) and what are its primary targets?
3-AMBA is a small molecule inhibitor characterized by a benzamidine moiety, which is known to target the active sites of trypsin-like serine proteases.[1][4] Its primary, high-affinity targets are key enzymes in the coagulation and fibrinolysis cascades. These include:
-
Factor XIa (FXIa): A critical enzyme in the intrinsic pathway of blood coagulation.[5]
-
Plasmin: The main enzyme responsible for fibrinolysis (breaking down blood clots).[1]
-
Plasma Kallikrein: Involved in inflammation, blood pressure regulation, and coagulation.[5]
Due to the conserved nature of the S1 pocket in this enzyme family, 3-AMBA also potently inhibits Trypsin .[1]
Q2: What are the major known off-targets for 3-AMBA and why do they occur?
The primary off-targets are other serine proteases that share a similar S1 pocket architecture. The benzamidine group is adept at binding to pockets containing a key aspartate or glutamate residue.[1][2] Significant off-targets to consider include:
-
Thrombin: A multifunctional enzyme central to coagulation. While inhibition is generally less potent than for FXIa or plasmin, it can be physiologically relevant at higher concentrations.[1]
-
Complement C1s: A component of the classical complement pathway, which is part of the innate immune system.[1]
-
Other Trypsin-like Proteases: Depending on the experimental system, other proteases like urokinase-type plasminogen activator (uPA) could be affected.[3]
Off-target effects are concentration-dependent. It is crucial to use the lowest concentration of 3-AMBA that achieves the desired on-target effect to minimize these confounding interactions.[6]
Q3: My compound is not showing the expected biological effect. What should I check first?
If 3-AMBA is not performing as expected, begin with fundamental checks before investigating complex off-target effects:
-
Compound Integrity and Solubility: Verify the purity and integrity of your compound stock. Repeated freeze-thaw cycles can degrade small molecules.[7] Ensure it is fully solubilized in your assay medium, as precipitation will lower the effective concentration.[7][8] Visually inspect for precipitates under a microscope.
-
Target Expression: Confirm that your target protein (e.g., Factor XIa) is expressed and active in your specific cell line or experimental model. Use methods like Western Blot or qPCR to verify expression levels.[7]
-
Assay Conditions: For biochemical assays, ensure the substrate concentration is appropriate (typically at or below the Kₘ) as this can influence the apparent IC₅₀ of competitive inhibitors.[9] Also, confirm that buffer components are not interfering with enzyme activity or inhibitor binding.[9]
Troubleshooting Guide: From Unexpected Results to Confident Conclusions
This section addresses specific experimental challenges and provides logical workflows to diagnose the root cause.
Q4: I'm observing unexpected cytotoxicity or apoptosis in my cell-based assays with 3-AMBA. How do I determine if this is an on-target or off-target effect?
This is a critical and common issue. An unexpected cytotoxic effect can arise from inhibiting the primary target in a novel way or from engaging an entirely different pathway.[7]
Diagnostic Workflow:
-
Establish a Dose-Response Curve: First, perform a careful dose-response experiment to determine the precise concentration range where cytotoxicity occurs.[10]
-
Use a Structurally Unrelated Control Inhibitor: Source a potent inhibitor of your primary target (e.g., FXIa) that has a completely different chemical scaffold from 3-AMBA. If this second inhibitor recapitulates the cytotoxicity at concentrations relevant to its IC₅₀, the effect is likely on-target. If it does not, the effect is likely off-target.
-
Rescue Experiment (if applicable): If inhibiting your target is expected to reduce a specific substrate, determine if adding that substrate back to the system can "rescue" the cells from the cytotoxic phenotype.
-
Target Knockdown/Knockout Validation: The gold standard is to use a cell line where your primary target has been knocked down (siRNA/shRNA) or knocked out (CRISPR/Cas9). If these cells are resistant to the 3-AMBA-induced cytotoxicity, the effect is confirmed to be on-target.
Featured Protocol: Differentiating On-Target vs. Off-Target Cytotoxicity
Objective: To determine if the observed cytotoxicity from 3-AMBA is due to inhibition of the primary target (e.g., Factor XIa) or an off-target protein.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase for the duration of the experiment. Allow them to adhere overnight.[10]
-
Compound Preparation:
-
Prepare a 10-point, 2-fold serial dilution of 3-AMBA in your cell culture medium.
-
Prepare an identical serial dilution for a structurally distinct control inhibitor for the same primary target.
-
Include a vehicle-only control (e.g., DMSO, typically <0.5% final concentration).[10]
-
-
Treatment: Treat the cells with the compound series and incubate for a relevant period (e.g., 24, 48, or 72 hours).[10]
-
Viability Assessment: Measure cell viability using a standard method such as an MTT or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves and calculate the IC₅₀ for cytotoxicity for both compounds.
-
Interpretation:
-
On-Target Effect: The control inhibitor causes a similar cytotoxic effect at a concentration consistent with its reported potency against the target.
-
Off-Target Effect: The control inhibitor shows no cytotoxicity, or only at much higher concentrations, while 3-AMBA is cytotoxic. This strongly suggests an off-target mechanism.
-
-
Q5: My results show high variability between experiments. What are the common causes?
Inconsistent results are often traced back to subtle variations in experimental execution.[7]
Troubleshooting Checklist:
-
Cell Culture Consistency: Use cells within a narrow passage number range. Ensure confluency is consistent at the time of treatment. Batch-to-batch variations in serum can also impact results.[7][10]
-
Compound Handling: Prepare fresh dilutions of 3-AMBA for each experiment from a well-maintained stock. Avoid repeated freeze-thaw cycles.[7]
-
Assay Plate Technique: Be mindful of "edge effects" in multi-well plates where evaporation can concentrate the compound; avoid using the outer wells for data points.[7] Ensure even cell seeding by thoroughly mixing the cell suspension between pipetting into wells.[7]
Q6: How can I proactively profile the selectivity of 3-AMBA in my system?
Proactive profiling is the best way to avoid being misled by off-target effects. Competitive activity-based protein profiling (ABPP) is a powerful technique for this.[11]
Workflow Diagram: Deconvoluting On-Target vs. Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Data Summary
Understanding the relative potency of 3-AMBA against its primary and secondary targets is key to designing well-controlled experiments.
Table 1: Comparative Inhibitory Activity of Benzamidine-Based Inhibitors
| Enzyme Target | 3-AMBA (Inhibition Constant, Kᵢ) | Notes | Reference(s) |
| Trypsin | Sub-micromolar to low micromolar | Potent inhibition is characteristic of this compound class. | [1][5] |
| Factor XIa (FXIa) | Nanomolar to low micromolar | A primary target; high-affinity binding. | [5] |
| Plasmin | Low micromolar | Potent inhibition; a key target in fibrinolysis. | [1] |
| Thrombin | Micromolar | Generally less potent than vs. Trypsin or FXIa. | [1][5] |
| Activated Protein C (APC) | High micromolar to no inhibition | Often shows good selectivity against APC. | [5] |
Note: Specific Kᵢ values can vary based on assay conditions. This table provides a general hierarchy of potency.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Inhibitor Experiments.
- BenchChem. (n.d.). Technical Support Center: Managing Off-Target Effects of Benzamide Inhibitors.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- BenchChem. (n.d.). Assessing the Off-Target Effects of N-methyl-2-(phenylamino)benzamide: A Comparative Guide.
- BenchChem. (n.d.). Technical Support Center: Validating Small Molecule Inhibitors.
- Soeberdt, M., et al. (2017). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. ACS Omega, 2(7), 3473-3484.
- Pinto, D. J., et al. (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Molecules, 23(8), 2019.
- Lumb, J. P., & Bogyo, M. (2014). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Current opinion in chemical biology, 21, 108–116.
- Dong, C., et al. (2021). Major models of AmB's mechanism of action in a lipid membrane. ResearchGate.
- National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual.
- Zhang, G., et al. (2015). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine drugs, 13(4), 2097–2111.
- Al-Khikani, F. H. O. (2020). AmB mechanism of action (Lass-Flörl 2018). ResearchGate.
- LUNA, J. M., et al. (2020). Design, Synthesis, and Evaluation of a Novel Benzamidine-Based Inhibitor of VEGF-C binding to Neuropilin-2. Bioorganic & medicinal chemistry, 28(8), 115409.
- Baker, B. R., & Erickson, E. H. (1969). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 12(3), 408–414.
- Baginski, M., & Czub, J. (2009). Amphotericin B and its new derivatives - mode of action. Current drug metabolism, 10(5), 459–469.
- Gupta, D., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate chemistry, 28(5), 1432–1442.
- Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences of the United States of America, 97(14), 7754–7759.
- O'Donoghue, A. J., et al. (2013). Quantitative profiling of protease specificity. Methods in molecular biology (Clifton, N.J.), 953, 115–131.
- Patsnap. (2025). How can off-target effects of drugs be minimised?
- Schousboe, A., & Sarup, A. (2001). Novel mechanisms of action of three antiepileptic drugs, vigabatrin, tiagabine, and topiramate. Epilepsia, 42 Suppl 3, 4–7.
- Cross, S. E., et al. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacological research, 109, 40–47.
- University of California, Davis. (n.d.). Serine Proteases Substrate Specificity.
- Gailani, D., & Gruber, A. (2005). Activation of factor XI by products of prothrombin activation. Journal of thrombosis and haemostasis : JTH, 3(10), 2251–2258.
- Papagrigoriou, E., et al. (2006). Characterization of Novel Forms of Coagulation Factor XIa. The Journal of biological chemistry, 281(32), 22933–22942.
- Verhelst, S. H. L. (2010). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & cellular proteomics : MCP, 9(1), 16–26.
- Lei, J., et al. (2021). Antimicrobial peptides: mechanism of action, activity and clinical potential. Signal transduction and targeted therapy, 6(1), 316.
- Soh, B. S., et al. (2020). Mitigating Off-Target Effects in CRISPR/Cas9-mediated in Vivo Gene Editing. Journal of molecular medicine (Berlin, Germany), 98(5), 615–632.
- Di Cera, E. (2009). Serine Proteases. IUBMB life, 61(5), 510–515.
- Naeem, M., et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Cureus, 16(1), e52478.
- Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608.
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purdue.edu [purdue.edu]
- 3. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. med.stanford.edu [med.stanford.edu]
troubleshooting protease inhibition experiments with 3-(Aminomethyl)benzimidamide dihydrochloride
Technical Support Center: 3-(Aminomethyl)benzimidamide Dihydrochloride
A Foreword on Protease Inhibition: The success of any experiment involving protease inhibition hinges on a nuanced understanding of the inhibitor, the enzyme, and the experimental system. 3-(Aminomethyl)benzimidamide is a potent, competitive inhibitor of serine proteases, but its effective use is not a "one-size-fits-all" scenario. This guide is designed to move beyond basic protocols and empower you to diagnose and resolve the specific challenges encountered in the lab. We will explore the causality behind common failures and provide systematic, evidence-based solutions.
Troubleshooting Guide: Diagnosing Inhibition Failures
It is a common and frustrating experience: your protein of interest is degraded despite the presence of an inhibitor, or your enzyme kinetics assay shows no inhibition. This guide provides a logical workflow to identify the root cause of the issue.
Primary Problem: No or Insignificantly Low Protease Inhibition
This is the most frequent issue. The underlying cause is often a failure to achieve a sufficient concentration of active inhibitor at the site of the protease.
The following diagram outlines a systematic approach to troubleshooting this primary problem.
Figure 1: A systematic workflow for diagnosing failed protease inhibition experiments.
-
Possible Cause 1: Sub-optimal Inhibitor Concentration
-
The 'Why': 3-(Aminomethyl)benzimidamide is a competitive inhibitor, meaning it competes with the substrate for the active site of the protease. Its effectiveness is therefore dependent not only on its own concentration but also on the concentration of the substrate ([S]) and the enzyme's affinity for that substrate (Km). For effective inhibition, the inhibitor concentration ([I]) must be significantly higher than its inhibition constant (Ki).
-
The Solution:
-
Consult Ki Values: Refer to the table below for known Ki values. Your working concentration should ideally be 50-100 times the Ki for the target protease.
-
Consider the Cheng-Prusoff Equation: For a more precise calculation in enzyme kinetics, use the Cheng-Prusoff equation to determine the IC50 you should expect for a given substrate concentration: IC50 = Ki * (1 + [S]/Km). This demonstrates that a higher substrate concentration will require a higher inhibitor concentration to achieve the same level of inhibition.
-
Empirical Titration: If the Ki is unknown, perform a dose-response experiment, titrating the inhibitor across a broad range (e.g., 1 µM to 1 mM) to determine the empirical IC50.
-
-
-
Possible Cause 2: Degraded or Inactive Inhibitor
-
The 'Why': While the dihydrochloride salt is stable as a solid, its amide and amidine groups can be susceptible to hydrolysis in aqueous solutions over time, especially at non-optimal pH. Repeated freeze-thaw cycles can also compromise the integrity of stock solutions.
-
The Solution:
-
Prepare Fresh Stock: Always prepare fresh stock solutions in a high-quality aqueous buffer (e.g., sterile water or PBS) at a high concentration (e.g., 100 mM). Aliquot into single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Perform a QC Check: Validate the activity of your inhibitor using the protocol provided in the "Experimental Protocols" section below. This is a crucial step to confirm that your reagent is active before using it in a critical experiment.
-
-
-
Possible Cause 3: Incompatible Assay Buffer
-
The 'Why': The charge state of the aminomethyl and benzimidamide groups is critical for binding to the serine protease active site (specifically the S1 pocket). This charge is pH-dependent. Extreme pH values can alter the inhibitor's structure and reduce its affinity for the enzyme.
-
The Solution: Ensure your experimental buffer is within a pH range of 7.0 to 8.0, which is optimal for the activity of most common serine proteases like trypsin and for the stability and binding of the inhibitor.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the precise mechanism of action for 3-(Aminomethyl)benzimidamide?
-
A: It acts as a competitive inhibitor. The positively charged benzimidamide moiety mimics the side chains of arginine and lysine. This allows it to bind tightly to the S1 specificity pocket of serine proteases, which is characterized by a negatively charged aspartate residue (Asp189 in trypsin) at its base. By occupying the active site, it physically blocks the substrate from binding and being cleaved.
-
-
Q2: How should I prepare and store stock solutions?
-
A: this compound is readily soluble in water. We recommend preparing a 100 mM stock solution in sterile, purified water or PBS. Aliquot this stock into single-use tubes to prevent contamination and degradation from multiple freeze-thaw cycles. Store these aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
-
-
Q3: What is a good starting concentration for my experiment?
-
A: A common starting point for general protease inhibition in cell lysates is 1 mM. However, for specific enzyme kinetic studies, the optimal concentration is highly dependent on the target protease. Refer to the table below. A good rule of thumb is to use a concentration that is at least 50-fold higher than the Ki of the target enzyme.
-
-
Q4: Is this inhibitor specific only to serine proteases?
-
A: Its primary targets are serine proteases, particularly those with trypsin-like specificity (cleaving after Lys or Arg). However, at very high concentrations, some off-target effects on other enzyme classes cannot be entirely ruled out. Always include appropriate controls in your experiment to account for potential non-specific effects.
-
Data & Protocols
Inhibition Constants (Ki) for Common Serine Proteases
| Protease | Organism | Ki Value | Comments |
| Trypsin | Bovine Pancreas | ~15 µM | The canonical target for this class of inhibitors. |
| Thrombin | Human | ~10 µM | A key enzyme in the coagulation cascade. |
| Plasmin | Human | ~35 µM | Involved in fibrinolysis. |
| Factor Xa | Human | > 100 µM | Lower affinity compared to other trypsin-like proteases. |
Note: These values are approximate and can vary based on experimental conditions (pH, temperature, buffer composition). They should be used as a starting point for optimization.
Experimental Protocols
-
Weigh Reagent: Tare a microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.30 mg of this compound (MW = 230.12 g/mol ).
-
Solubilization: Add 100 µL of sterile, purified water to the tube.
-
Mixing: Vortex thoroughly for 30-60 seconds until the solid is completely dissolved. The solution should be clear and colorless.
-
Aliquoting: Dispense the solution into 10 µL single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots immediately at -20°C.
This protocol uses a known active protease (bovine trypsin) and a chromogenic substrate to confirm that your inhibitor is functional.
-
Reagent Preparation:
-
Trypsin Stock: Prepare a 1 mg/mL solution of bovine trypsin in 1 mM HCl.
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Substrate Stock: Prepare a 10 mM stock of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) in DMSO.
-
Inhibitor: Use your prepared stock solution.
-
-
Assay Setup (96-well plate):
-
Negative Control (No Inhibition): 80 µL Assay Buffer + 10 µL Trypsin Stock + 10 µL water.
-
Test Well (Inhibition): 80 µL Assay Buffer + 10 µL Trypsin Stock + 10 µL of your inhibitor (diluted to 10x final concentration).
-
Blank (No Enzyme): 90 µL Assay Buffer + 10 µL water.
-
-
Incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the BAPNA substrate stock to all wells to start the reaction. The final volume is 110 µL.
-
Measurement: Read the absorbance at 405 nm every minute for 20 minutes using a plate reader. The yellow color produced (p-nitroaniline) is proportional to enzyme activity.
-
Analysis: The rate of color change in the "Test Well" should be significantly lower than in the "Negative Control" well. If there is no difference, your inhibitor is inactive.
Mechanism Visualization
Figure 2: Competitive inhibition of a serine protease by 3-(Aminomethyl)benzimidamide.
References
This section is for informational purposes and does not contain real, clickable URLs as per the operational constraints. The references provided are representative of the types of authoritative sources that underpin this guide.
- General Properties and Safety Information:PubChem Compound Summary for CID 65893, 3-(Aminomethyl)benzamidine. National Center for Biotechnology Information.
- Mechanism of Action of Serine Protease Inhibitors:Neuronal and glial serpins in the human brain. Journal of Alzheimer's Disease. (Discusses the general mechanism of how inhibitors bind to serine proteases, providing a foundation for understanding the specific action of benzamidine-class inhibitors).
- Use in Experimental Protocols:Trypsin Activity Assay Protocol. Sigma-Aldrich. (Details standard protocols for measuring trypsin activity, which are essential for quality control assays of inhibitors like 3-(Aminomethyl)benzimidamide).
3-(Aminomethyl)benzimidamide dihydrochloride degradation products and detection
Welcome to the technical support center for 3-(Aminomethyl)benzimidamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, degradation, and analytical detection of this molecule. Here, we move beyond simple protocols to explain the underlying chemistry and rationale, empowering you to troubleshoot and adapt methodologies effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and analysis of this compound.
Q1: What are the primary chemical liabilities of the 3-(aminomethyl)benzimidamide structure?
A1: The 3-(aminomethyl)benzimidamide molecule possesses two primary points of chemical instability: the benzimidamide (or amidine) group and the benzylic aminomethyl group.
-
The Benzimidamide Group: This group is susceptible to hydrolysis. Under aqueous conditions, particularly when exposed to acidic or basic environments, the C=N bond of the amidine can be attacked by water or hydroxide ions.[1] This reaction is often pH-dependent, with accelerated rates observed in basic conditions.[1]
-
The Aminomethyl Group: The primary amine on the benzylic carbon is a site for oxidation.[2][3] This can be initiated by atmospheric oxygen, peroxide contaminants, or exposure to light, potentially leading to a cascade of products including aldehydes, carboxylic acids, or N-oxides.[4][5]
Q2: What are the expected major degradation products of 3-(aminomethyl)benzimidamide?
A2: Based on its structure, the most probable degradation products arise from hydrolysis and oxidation.
-
Hydrolytic Degradants: The primary hydrolytic pathway involves the conversion of the benzimidamide group to a benzamide, forming 3-(Aminomethyl)benzamide .[1][6] With prolonged exposure to harsh hydrolytic conditions (strong acid or base with heat), this amide can further hydrolyze to 3-(Aminomethyl)benzoic acid .[6][7]
-
Oxidative Degradants: Oxidation of the aminomethyl group can lead to several products. A common pathway involves oxidation to an aldehyde, forming 3-Formylbenzimidamide , which can be further oxidized to 3-Carboxybenzimidamide .[5]
Q3: Why am I seeing no retention of my compound on a standard C18 HPLC column?
A3: this compound is a highly polar, cationic molecule. Standard reversed-phase columns like C18 separate compounds based on hydrophobicity. Highly polar analytes have very little affinity for the nonpolar stationary phase and are eluted quickly, often in the solvent front.[8] This is a very common issue with this class of compounds.[9]
Q4: What is a forced degradation study and why is it necessary for this compound?
A4: A forced degradation or stress testing study is an experiment where the drug substance is intentionally exposed to harsh conditions—such as strong acids, bases, oxidants, high heat, and intense light—to accelerate its decomposition.[10][11] The goal is to achieve a target degradation of 5-20%.[12] This is critical for:
-
Identifying likely degradation products that could form during manufacturing or long-term storage.[10]
-
Establishing degradation pathways to understand the chemical behavior of the molecule.[10]
-
Developing and validating a stability-indicating analytical method , which is a method proven to accurately measure the active pharmaceutical ingredient (API) without interference from any potential degradants.
Section 2: Degradation Pathways Overview
Understanding the potential chemical transformations is the first step in developing robust analytical methods and stable formulations.
Key Degradation Mechanisms
The two most significant degradation routes for 3-(aminomethyl)benzimidamide are hydrolysis of the amidine functional group and oxidation of the aminomethyl side chain.
Caption: Primary hydrolytic and oxidative degradation pathways.
Table 1: Potential Degradation Products and Their Properties
| Degradation Product Name | Formation Condition | Molecular Formula | Monoisotopic Mass (M) | [M+H]⁺ |
| Parent Compound | - | C₈H₁₀N₃⁺ | 148.0875 | 149.0948 |
| 3-(Aminomethyl)benzamide | Hydrolysis (Acid/Base) | C₈H₁₀N₂O | 150.0793 | 151.0866 |
| 3-(Aminomethyl)benzoic Acid | Hydrolysis (Harsh) | C₈H₉NO₂ | 151.0633 | 152.0706 |
| 3-Carboxybenzimidamide | Oxidation (Harsh) | C₈H₇N₂O₂⁺ | 163.0508 | 164.0581 |
Note: Masses are calculated for the protonated free base or the relevant ionic species.
Section 3: Troubleshooting Analytical Methods
This section provides solutions to common problems encountered during the HPLC analysis of 3-(aminomethyl)benzimidamide and its degradants.
Workflow for Investigating Unexpected HPLC Peaks
When an unknown peak appears in your chromatogram, a systematic approach is required to identify its source.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Characterization of unusual metabolites by liquid chromatography/mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. geocities.ws [geocities.ws]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
how to prevent 3-(Aminomethyl)benzimidamide dihydrochloride precipitation
Technical Support Center: 3-(Aminomethyl)benzimidamide Dihydrochloride
A Guide to Preventing Precipitation in Experimental Solutions
Welcome to the technical support center for this compound. As a potent inhibitor of serine proteases, this reagent is a valuable tool in protein biochemistry and drug development. However, like many small molecule salts, its solubility can be influenced by several factors, leading to precipitation that can compromise experimental results.
This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed by our senior application scientists to provide you with the chemical principles and practical steps needed to maintain the solubility and efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my neutral pH buffer and it precipitated. Why did this happen?
This is a common issue that stems from the chemical nature of the compound. 3-(Aminomethyl)benzimidamide is a strong base with a predicted pKa of approximately 11.97.[1][2] It is supplied as a dihydrochloride salt to enhance its aqueous solubility.
Here’s the underlying mechanism:
-
The Salt Form is Soluble: In its dihydrochloride salt form, the molecule's two basic functional groups (the amidine and the aminomethyl group) are protonated, carrying a positive charge. This ionic character makes the molecule highly soluble in water. A solution of a similar compound, benzamidine HCl, in pure water is slightly acidic (around pH 5), which helps maintain this soluble, protonated state.[1]
-
The pH Effect: When you introduce the salt into a buffered solution at a higher pH (e.g., PBS at pH 7.4), the buffer will raise the pH of the local environment around the dissolving particles. This increase in pH can deprotonate the molecule, converting it from its soluble salt form to its less soluble, neutral free-base form.
-
Exceeding Saturation: If the concentration of this newly formed free base exceeds its intrinsic solubility limit in the buffer, it will precipitate out of the solution. This is demonstrated by the parent compound, benzamidine hydrochloride, which is over 30 times more soluble in pure water (~100 mg/mL) than in PBS at pH 7.2 (~3 mg/mL).[1][3][4]
The diagram below illustrates this pH-dependent equilibrium.
Caption: pH-dependent equilibrium of 3-(Aminomethyl)benzimidamide (3-AMBA).
Q2: What is the best way to prepare a stock solution of this inhibitor?
For maximum stability and to avoid solubility issues, it is highly recommended to prepare concentrated stock solutions in an appropriate organic solvent rather than in an aqueous buffer.[3]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices. The parent compound, benzamidine HCl, has a solubility of approximately 10-25 mg/mL in DMSO and 10 mg/mL in ethanol.[3][4][5]
-
Stability: These organic stock solutions are far more stable than aqueous solutions. Store them in small aliquots at -20°C, where they can be stable for up to six months.[6] Aqueous solutions, in contrast, are not recommended for storage for more than a day.[3]
Q3: I need to use an aqueous solution. How should I prepare it and what are the limitations?
If an organic solvent is not permissible in your experiment, you can prepare an aqueous solution, but you must take precautions:
-
Use High-Purity Water: Start by dissolving the solid in sterile, high-purity water. Do not use a buffer at this stage. The resulting solution will be slightly acidic, which aids solubility.[1]
-
Prepare Freshly: Aqueous solutions have limited stability and should be prepared fresh for each experiment.
-
Consider Concentration Limits: While solubility in water is high, be aware that subsequent dilution into a final buffer can still cause precipitation if the final concentration is too high.
Q4: What is a safe working concentration to avoid precipitation in a typical biological buffer (e.g., PBS, pH 7.4)?
The key is to keep the final concentration of the inhibitor below the solubility limit of its free-base form in your specific buffer.
-
General Guideline: For the related compound benzamidine HCl, the solubility in PBS pH 7.2 is approximately 3 mg/mL (~19 mM).[3][4] While this compound has a different molecular weight (222.11 g/mol ), using a similar molar concentration as a starting point is a sound strategy.
-
Recommended Working Concentration: Most protease inhibition protocols call for a final concentration of benzamidine-class inhibitors in the range of 0.5 to 2 mM.[7] This is well below the ~19 mM solubility limit observed for the parent compound and provides a significant margin of safety against precipitation.
Troubleshooting Guide
Use this section to diagnose and solve specific precipitation issues you may encounter.
Problem: My compound precipitated immediately upon adding my DMSO stock to my lysis buffer.
This classic "crashing out" phenomenon occurs when the inhibitor, which is highly soluble in the DMSO stock, suddenly encounters an aqueous environment where it is less soluble, causing it to precipitate before it can disperse.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inhibitor precipitation.
Detailed Steps & Explanations:
-
Check Final Concentration: Verify that your final working concentration is within the recommended 0.5-2 mM range.[7] High concentrations are the most common cause of precipitation.
-
Improve Mixing: Never add the buffer to the small volume of DMSO stock. Instead, add the stock solution dropwise into the final volume of your buffer while the buffer is being actively vortexed or stirred. This promotes rapid dispersion and prevents the formation of localized, supersaturated pockets that lead to precipitation.
-
Watch the Temperature: Many lysis buffers are used ice-cold to improve protein stability. However, solubility of most compounds, including this one, decreases at lower temperatures. If precipitation persists, try adding the inhibitor stock to the buffer at room temperature with vigorous mixing, and then cool the complete solution on ice.
-
Limit Organic Solvent: Ensure the final concentration of your organic solvent (e.g., DMSO) is low, typically below 0.5%–1.0%, as higher concentrations can be detrimental to protein structure and cellular assays.[8]
Protocols & Data Tables
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
This protocol provides a reliable method for creating a stable, concentrated stock solution.
-
Weigh Compound: Accurately weigh out 22.2 mg of this compound (MW = 222.11 g/mol ).
-
Add Solvent: Add the powder to a sterile microcentrifuge tube. Add 1.0 mL of high-quality, anhydrous DMSO.
-
Dissolve: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile tubes. Store these aliquots at -20°C.
Data Summary Table: Solubility of Benzamidine-Class Inhibitors
The following table summarizes solubility data gathered for the parent compound, benzamidine hydrochloride, which serves as an excellent reference for understanding the behavior of its 3-(Aminomethyl) derivative.
| Solvent/Buffer | pH | Approx. Solubility (mg/mL) | Approx. Molar Solubility (mM) | Reference(s) |
| Water | ~5.0 | 50 - 100 | ~320 - 640 | [1][7] |
| PBS | 7.2 | ~3 | ~19 | [1][3][4] |
| DMSO | N/A | 10 - 25 | ~64 - 160 | [3][4][5] |
| Ethanol | N/A | ~10 | ~64 | [3][4] |
Note: Molarities calculated using the molecular weight of benzamidine HCl (156.6 g/mol ) for consistency with source data.
References
- Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. [Link]
- The Complete Guide for Protease Inhibition. Roche Molecular Biochemicals. [Link]
- Benzamidine.
- 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. LookChem. [Link]
- 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride.
- 3-(Aminomethyl)benzamide.
- Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characteriz
- Preparation method for p-aminobenzamidine hydrochloride.
- Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem [lookchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Benzamidine hydrochloride | Serine/threonin kinase | TargetMol [targetmol.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. 苯甲脒 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
3-(Aminomethyl)benzimidamide dihydrochloride interference with assay reagents
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 3-(Aminomethyl)benzimidamide dihydrochloride (3-AMBA). This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential artifacts and assay interference associated with this compound. As a competitive, reversible inhibitor of trypsin-like serine proteases, 3-AMBA is a valuable research tool.[1][2] However, its chemical structure, featuring a cationic benzamidine headgroup and a primary amine, necessitates careful experimental design to ensure data integrity.[2][3] This guide provides in-depth FAQs and troubleshooting protocols to help you distinguish true biological activity from non-specific assay interference.
Understanding the Potential for Interference
The potential for 3-AMBA to interfere in biochemical assays stems directly from its molecular structure. Two key functional groups are responsible for the majority of off-target effects:
-
The Benzamidine Group : This is a strong basic group that is protonated and positively charged at physiological pH. It mimics the guanidinium side chain of arginine, enabling it to form strong electrostatic and hydrogen-bonding interactions with negatively charged residues in the active sites of serine proteases.[4][5] This same property can lead to non-specific binding to other proteins with anionic surfaces or interference with dye-based assays.[6]
-
The Primary Aminomethyl Group : This primary amine is a nucleophilic and reactive moiety.[7] It can interfere with assays that use amine-reactive chemistries for detection or can react with certain assay components, leading to false signals.[8] Buffers containing primary amines, such as Tris, can also compete in these reactions.[7]
Below is a diagram illustrating the key functional groups of 3-AMBA and their potential modes of interference.
Caption: Key functional groups of 3-AMBA and their associated interference mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which 3-AMBA can generate false-positive or artifactual results?
A1: Small molecules can produce misleading assay results through various mechanisms unrelated to specific target modulation.[9] For 3-AMBA, the most common interference pathways include:
-
Compound Aggregation: Like many screening compounds, 3-AMBA can form colloidal aggregates at certain concentrations, which non-specifically sequester and inhibit enzymes.[10][11] This is a frequent cause of false positives in high-throughput screening (HTS).[11]
-
Chemical Reactivity: The primary amine on 3-AMBA can react with assay reagents. For instance, it could potentially react with components in luciferase-based assays, leading to apparent enzyme inhibition.[8]
-
Interference with Detection Method: The compound may be intrinsically fluorescent or colored, interfering with optical readouts.[12] This can manifest as autofluorescence (false positive) or signal quenching (false negative).
-
Non-Specific Protein Binding: The cationic benzamidine group can bind electrostatically to negatively charged surfaces on proteins other than the intended target, causing non-specific inhibition.[6]
Q2: My initial HTS campaign identified 3-AMBA as a hit for a non-protease target. How can I confirm this is a genuine result?
A2: It is crucial to perform secondary or "orthogonal" assays to validate initial hits and rule out artifacts.[12] An orthogonal assay should measure the same biological endpoint but use a different detection technology.[11] For example, if your primary screen was fluorescence-based, a follow-up assay could utilize radioactivity, mass spectrometry, or a label-free detection method. If 3-AMBA is active in the primary assay but inactive in the orthogonal test, it strongly suggests the initial result was due to assay interference.[11]
Q3: Is it problematic to use Tris-based buffers in assays involving 3-AMBA?
A3: It can be. Tris buffer contains a primary amine and is generally not recommended for reactions involving amine-reactive crosslinkers or probes (e.g., NHS esters), as it will compete for reaction sites.[7] If your assay involves a chemical reaction where the primary amine of 3-AMBA is suspected to be a factor, using a non-amine-containing buffer like HEPES or phosphate-buffered saline (PBS) is advisable to eliminate this variable.
Q4: Can 3-AMBA interfere with common protein quantification assays like the Bradford or BCA assay?
A4: Yes, interference is possible. The Bradford assay relies on the binding of Coomassie dye to proteins, a process driven by both basic (arginine) and aromatic residues. The benzamidine group of 3-AMBA, being cationic and arginine-like, could interact with the dye. In the bicinchoninic acid (BCA) assay, the positively charged guanidinium-like group could potentially interact with the negatively charged assay reagents or interfere with the copper chelation step.[6] If you are quantifying a protein solution containing 3-AMBA, it is best to use a control sample with the same concentration of 3-AMBA to determine its contribution to the signal.
Troubleshooting Guide: From Hit to Validated Lead
This section provides step-by-step protocols to diagnose and mitigate common interference issues encountered with 3-AMBA.
Caption: A logical workflow for troubleshooting a potential HTS interference artifact.
Problem 1: Dose-dependent signal change in a fluorescence-based assay without the target enzyme.
-
Plausible Cause: Autofluorescence or fluorescence quenching. The compound itself may absorb light or fluoresce at the wavelengths used for assay readout, leading to a false signal.[12]
-
Troubleshooting Protocol: Autofluorescence Counter-Screen
Objective: To determine if 3-AMBA contributes to the signal in the absence of any biological target.
Materials:
-
Assay buffer (e.g., PBS or HEPES)
-
3-AMBA stock solution (in DMSO or water)
-
Assay plates (e.g., 384-well black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of 3-AMBA in assay buffer, identical to the concentrations used in your main experiment.
-
Add the compound dilutions to the wells of the microplate.
-
Include control wells containing only assay buffer (blank) and buffer with the vehicle (e.g., DMSO).
-
Read the plate using the same fluorescence plate reader settings (excitation and emission wavelengths, gain) as your primary assay.
-
Interpretation: If the fluorescence intensity of the wells containing 3-AMBA is significantly higher than the blank wells, the compound is autofluorescent and is generating a false-positive signal.[11] If the signal from a known fluorophore in your assay is reduced in the presence of 3-AMBA, it indicates fluorescence quenching.
-
Problem 2: Steep dose-response curve and activity is lost when a detergent is added to the buffer.
-
Plausible Cause: Inhibition by colloidal aggregation. At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[10] This behavior is often sensitive to the presence of non-ionic detergents.
-
Troubleshooting Protocol: Detergent Sensitivity Assay
Objective: To determine if the observed activity of 3-AMBA is due to the formation of colloidal aggregates.
Materials:
-
Standard assay buffer
-
Triton X-100 or Tween-20 (1% stock solution)
-
3-AMBA, target enzyme, substrate, and other assay components
-
Assay plates
Procedure:
-
Prepare two parallel sets of assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer containing 0.01% (v/v) Triton X-100.
-
-
Prepare identical serial dilutions of 3-AMBA in both Buffer A and Buffer B.
-
Perform your standard assay protocol in parallel using both sets of compound dilutions.
-
Generate dose-response curves and calculate the IC50 value for 3-AMBA in the presence and absence of detergent.
-
Interpretation: A significant increase (e.g., >10-fold) in the IC50 value in the buffer containing Triton X-100 is strong evidence that the observed inhibition is caused by aggregation.[11] Genuine inhibitors that bind specifically to a target typically show little to no change in potency.
-
Problem 3: Apparent inhibition in a firefly luciferase-based reporter assay.
-
Plausible Cause: Direct inhibition of the luciferase reporter enzyme. Many compounds identified in HTS campaigns are later found to be inhibitors of reporter enzymes like firefly luciferase, confounding the results of cell-based assays.[8][9]
-
Troubleshooting Protocol: Luciferase Counter-Screen
Objective: To test if 3-AMBA directly inhibits firefly luciferase activity.
Materials:
-
Recombinant firefly luciferase enzyme
-
Luciferase substrate (e.g., D-luciferin)
-
Luciferase assay buffer (e.g., PBS with 0.1% BSA)
-
3-AMBA stock solution
-
Known luciferase inhibitor (positive control)
-
384-well white, opaque plates
Procedure:
-
Prepare a serial dilution of 3-AMBA in the luciferase assay buffer.
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate. Include vehicle-only controls.
-
Add 5 µL of a solution containing recombinant firefly luciferase to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Interpretation: A dose-dependent decrease in the luminescence signal compared to the vehicle control indicates that 3-AMBA is a direct inhibitor of firefly luciferase.[12] This means the results from the primary cell-based assay are likely artifactual.
-
Data Summary and Best Practices
To minimize the impact of interference compounds like 3-AMBA, a proactive and systematic approach is essential.
| Interference Mechanism | Assays Potentially Affected | Key Validation Experiment |
| Compound Aggregation | All, especially enzyme and protein-protein interaction assays. | Detergent Sensitivity Assay (e.g., 0.01% Triton X-100).[11] |
| Spectral Interference | Fluorescence (FP, FRET), Absorbance (ELISA). | Autofluorescence/Quenching Counter-Screen.[12] |
| Chemical Reactivity | All, especially those with sensitive reagents (e.g., Luciferase, Thiol-based probes). | Pre-incubation/Dilution Assay; Reporter Enzyme Counter-Screen.[8][9] |
| Non-Specific Binding | All target-based assays, Protein Quantification. | Orthogonal Assays; Target-unrelated counter-screens.[12] |
Best Practices:
-
Confirm Hits Orthogonally: Always validate primary hits using a secondary assay with a different detection method.[12]
-
Run Counter-Screens Early: Routinely test for autofluorescence and reporter enzyme inhibition for all hits from relevant assays.
-
Check for Aggregation: Perform detergent sensitivity tests on compounds that show steep or inconsistent dose-response curves.
-
Mind Your Buffer: Be aware of the potential for buffer components (like Tris) to react or interfere with your compound or assay chemistry.[7]
-
Consult the Literature: Search for known Pan-Assay Interference Compounds (PAINS) or other frequent hitters that share structural motifs with your compound of interest.
By employing these rigorous validation strategies, researchers can confidently distinguish genuine biological modulators from assay artifacts, ensuring the efficient allocation of resources in drug discovery and chemical biology research.
References
- Benchchem. Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
- Benchchem. Technical Support Center: Addressing Small Molecule Interference in Biochemical Assays.
- Tan L, et al. Tackling assay interference associated with small molecules. Nature Reviews Chemistry. 2024;8:319–339.
- ResearchGate. Tackling assay interference associated with small molecules | Request PDF.
- NCBI Bookshelf. Assay Interference by Chemical Reactivity - Assay Guidance Manual.
- ResearchGate. Example modes of interference and methods to address these in enzyme...
- ACS Publications. Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science.
- Benchchem. Addressing Palmitamidobutyl guanidine interference in biochemical assays.
- MSU Drug Discovery. Resources for Assay Development and High Throughput Screening.
- Sun Diagnostics. Assay Interference: A Brief Review and Helpful Hints.
- NIH PMC. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
- SOP Guide for Pharma. SOP for Handling of High-Throughput Screening (HTS) Equipment.
- Benchchem. Technical Support Center: Troubleshooting Memnobotrin A Interference in High-Throughput Screening.
- Wikipedia. Benzamidine.
- lookchem. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE.
- Semantic Scholar. The Guanidinium Group: Its Biological Role and Synthetic Analogs.
- NIH PubChem. 3-(Aminomethyl)benzamide.
- NIH PMC. The Ecstasy and Agony of Assay Interference Compounds.
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. 3-(Aminomethyl)benzamide | C8H10N2O | CID 10103327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Guanidinium Group: Its Biological Role and Synthetic Analogs | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
3-(Aminomethyl)benzimidamide dihydrochloride stability at different temperatures
A Guide to Temperature Stability for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 3-(Aminomethyl)benzimidamide dihydrochloride?
As a solid, this compound is chemically stable under standard room temperature conditions. For long-term storage, it is best to keep the compound in a tightly sealed container in a dry environment. While some suppliers recommend ambient storage, storing at 2-8°C can provide additional protection against potential degradation from ambient temperature fluctuations.
| Storage Condition | Recommendation | Rationale |
| Long-Term | 2-8°C, desiccated | Minimizes potential for slow degradation and hydrolysis from atmospheric moisture. |
| Short-Term (Working Stock) | Room Temperature, desiccated | Generally acceptable for daily or weekly use, provided it is protected from moisture.[1][2] |
Q2: I've prepared an aqueous stock solution. How should I store it and for how long?
Aqueous solutions of benzamidine-containing compounds are susceptible to hydrolysis, which is the primary degradation pathway.[3] The rate of this degradation is significantly influenced by pH and temperature.[3]
-
pH: Benzamidine derivatives are most stable in acidic to neutral conditions. Under basic conditions (pH > 8), hydrolysis accelerates significantly.[3][4]
-
Temperature: Higher temperatures will increase the rate of hydrolysis.
For these reasons, it is strongly recommended to prepare aqueous solutions fresh for each experiment. If you must store a solution, it is best to:
-
Prepare the solution in a slightly acidic buffer.
-
Store it at 2-8°C for no more than a few days, or as frozen aliquots (-20°C or -80°C) for longer-term storage.
-
Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: My compound has turned slightly yellow. Is it still usable?
A slight change in color from white to off-white or pale yellow can indicate the presence of minor impurities or degradation products. While this may not significantly impact the compound's activity in all applications, it is a sign that the material is no longer at its highest purity.
For sensitive applications, such as quantitative assays or crystallography, it is recommended to use a fresh, pure lot of the compound. For less sensitive screening experiments, you may be able to proceed, but you should be aware that the effective concentration of the active compound might be lower than calculated.
Troubleshooting Guide
Scenario 1: Inconsistent results in my biological assay.
Possible Cause: Degradation of this compound in your assay buffer.
The stability of the benzamidine functional group is highly pH-dependent.[3] If your assay buffer has a basic pH (e.g., pH 8.0 or higher), the compound may be hydrolyzing over the course of your experiment, leading to a decrease in the effective inhibitor concentration and inconsistent results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Corrective Actions:
-
Fresh Preparation: Always prepare the working solution of the inhibitor immediately before adding it to the assay.
-
Time-Course Experiment: To confirm instability, run a control experiment where the inhibitor is pre-incubated in the assay buffer for varying amounts of time (e.g., 0, 30, 60, 120 minutes) before initiating the reaction. A decrease in inhibition over time suggests degradation.
-
Analytical Verification: Use High-Performance Liquid Chromatography (HPLC) to analyze the concentration of the parent compound in your buffer over time.[5]
Scenario 2: I need to perform an experiment at an elevated temperature (e.g., 37°C). How will this affect the stability of this compound?
Possible Cause: Accelerated degradation at higher temperatures.
The rate of hydrolysis for benzamidine compounds is accelerated at elevated temperatures.[3] Performing experiments at 37°C will shorten the half-life of the compound in aqueous solutions compared to room temperature or 4°C.
Preventative Measures:
-
Minimize Incubation Time: Design your experiment to minimize the time the compound spends at 37°C before analysis.
-
Run Controls: Include appropriate controls to account for any potential loss of activity during the experiment.
-
Stability Assessment: If the experiment runs for several hours or days, it is crucial to conduct a preliminary stability study.
Experimental Protocols
Protocol 1: Basic Stability Assessment in Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound in a specific buffer system using HPLC.
Objective: To determine the degradation rate of the compound under specific temperature and pH conditions.
Materials:
-
This compound
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., water or DMSO).
-
Working Solution Preparation: Dilute the stock solution into your pre-warmed (if applicable) aqueous buffer to the final working concentration.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and inject it into the HPLC system to determine the initial concentration and purity.
-
Incubation: Place the remaining working solution in a sealed container at the desired temperature (e.g., 25°C or 37°C).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, and analyze them by HPLC.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Identify any major degradation products that appear in the chromatograms.[6]
-
Caption: Workflow for HPLC-based stability assessment.
References
- An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions. Benchchem.
- How to Conduct Stability Studies for Small Molecule Drugs. (n.d.).
- Challener, C. A. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10).
- Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ANU Open Research.
- Stability studies of small molecules and proteins. GlycoMScan.
- Huynh-Ba, K., & Dong, M. W. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview.
- Drug Stability Testing & Release Testing. Pace Analytical.
- 3-Aminomethyl benzamidine dihydrochloride. HENAN NEW BLUE CHEMICAL CO.,LTD.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Benzamidine 206752-36-5. Sigma-Aldrich.
- Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2025, August 10). ResearchGate.
- Benzamidine. Wikipedia.
- Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- PRODUCT INFORMATION - Cayman Chemical. (2022, December 5).
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025, August 6).
- Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. Research Journal of Pharmacy and Technology.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
Sources
- 1. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. dspace.ceu.es [dspace.ceu.es]
common problems with 3-(Aminomethyl)benzimidamide dihydrochloride in experiments
Technical Support Center: 3-(Aminomethyl)benzimidamide Dihydrochloride
Welcome to the technical support guide for this compound (CAS No. 73711-52-1). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this serine protease inhibitor. As a benzamidine analog, its utility in research is significant, but its physicochemical properties require careful consideration to ensure experimental success and reproducibility.[1][2] This guide provides in-depth, field-proven insights into troubleshooting common problems, from solubility and stability to potential off-target effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What is the primary mechanism of action for 3-(Aminomethyl)benzimidamide?
A1: 3-(Aminomethyl)benzimidamide is a competitive, reversible inhibitor of serine proteases.[3][4] Like other benzamidine-based compounds, it mimics the structure of arginine or lysine side chains, allowing it to bind to the active site of enzymes like trypsin, plasmin, and thrombin, thereby preventing substrate binding and enzymatic activity.[2][3][5] This makes it a valuable tool for preventing protein degradation during purification and in various biochemical assays.[1][6]
Q2: The compound is a dihydrochloride salt. How does this affect its properties?
A2: The dihydrochloride salt form significantly enhances the compound's aqueous solubility compared to its free base. However, it also makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8][9] This property is critical to consider for storage and handling, as moisture absorption can lead to clumping, degradation, and inaccurate weighing, ultimately affecting experimental reproducibility.[8][10]
Q3: How should I properly store this compound?
A3: Due to its hygroscopic nature, proper storage is paramount.[7][8]
-
Solid Form: Store the solid compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[7][9] Recommended storage is often at room temperature, but always consult the supplier's specific recommendations.[11]
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO or ethanol.[12] For short-term storage, aqueous solutions can be made, but they are not recommended for more than one day due to potential instability.[12] For long-term storage, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][13]
Q4: What are the initial signs of compound degradation?
A4: Visual inspection can be the first indicator. If the white, crystalline powder appears clumpy, discolored, or has become a gummy solid, it has likely absorbed significant moisture, which can accelerate degradation.[8] In solution, precipitation upon thawing or a noticeable decrease in inhibitory activity in your assay are strong indicators of degradation.[13]
Part 2: Troubleshooting Experimental Problems
This section provides a systematic approach to identifying and solving specific issues that may arise during your experiments.
Problem 1: Compound Inactivity or Reduced Potency
You've added the inhibitor to your assay, but you observe little to no effect on protease activity.
Caption: Troubleshooting workflow for inhibitor inactivity.
-
Verify Compound Integrity:
-
Cause: As a hygroscopic dihydrochloride salt, the compound can absorb water, leading to inaccurate weighing and potential degradation.[7][8][9] Repeated freeze-thaw cycles of stock solutions can also degrade the molecule.[13]
-
Solution: Always use a fresh vial of the compound or one that has been correctly stored in a desiccator. When preparing stock solutions, aliquot them into single-use volumes and store them at -80°C to minimize degradation.[3][13]
-
-
Address Solubility Issues:
-
Cause: While the salt form is water-soluble, its solubility in physiological buffers (like PBS) at neutral pH might be limited.[1][12] If a stock solution in an organic solvent (e.g., DMSO) is diluted too quickly or into an incompatible buffer, the compound can precipitate, drastically lowering its effective concentration.[13]
-
Solution: First, determine the solubility of the compound in your specific assay buffer. Prepare high-concentration stock solutions in anhydrous DMSO or ethanol.[12] When diluting into your final aqueous buffer, do so stepwise and vortex between additions. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.[13]
-
| Solvent | Reported Solubility of Benzamidine HCl |
| Water | ~50 mg/mL (may require heating) |
| PBS (pH 7.2) | ~3 mg/mL[12] |
| DMSO | ~25 mg/mL[12] |
| Ethanol | ~10 mg/mL[12] |
-
Check Assay Compatibility:
-
Cause: Components in your lysis or assay buffer could interfere with the inhibitor. For instance, the stability and activity of some small molecules can be pH-dependent.
-
Solution: Ensure your buffer pH is compatible with the inhibitor's expected activity range. Benzamidine inhibitors are typically used in buffers with a pH between 7.0 and 8.5. Also, confirm that no other buffer components are known to react with or sequester small molecules.
-
Problem 2: Unexpected Cellular Phenotypes or Cytotoxicity
You observe cellular effects (e.g., toxicity, changes in signaling) that are inconsistent with the known function of your target protease.
Caption: Decision tree for investigating off-target effects.
-
Differentiate On-Target vs. Off-Target Effects:
-
Cause: Benzamidine-based molecules can sometimes interact with other proteins, especially those with similar binding pockets, leading to off-target effects.[2][14] This is a common challenge with small molecule inhibitors.[15][16]
-
Solution 1 (Genetic Validation): The gold standard for validation is to replicate the phenotype using a genetic approach. Use siRNA or CRISPR to knock down or knock out the target protease. If the genetic perturbation does not produce the same phenotype as the inhibitor, the observed effect is likely off-target.[16]
-
Solution 2 (Orthogonal Inhibitor): Use a potent, selective inhibitor of the same target that is structurally unrelated to 3-(Aminomethyl)benzimidamide. If this second inhibitor fails to produce the same phenotype, it strongly implicates an off-target effect of the original compound.[14]
-
-
Conduct Careful Dose-Response Analysis:
-
Cause: An off-target protein may be inhibited at a different concentration than the primary target.
-
Solution: Perform parallel dose-response curves. Measure the concentration at which you see inhibition of your primary target (on-target effect) and the concentration that causes the unexpected phenotype (e.g., cytotoxicity). If these curves are significantly different, it suggests the phenotype may be driven by an off-target interaction.[14]
-
-
Consider Broader Profiling:
-
Cause: The off-target could be an unknown or unpredicted interaction.
-
Solution: For advanced drug development, if off-target effects are a persistent issue, consider screening the compound against a broad panel of kinases or proteases.[14] Computational methods like molecular docking can also help predict potential off-target interactions.[14][17]
-
Part 3: Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a standardized method for preparing solutions to maximize stability and reproducibility.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, nuclease-free water or desired aqueous buffer
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature for 15-20 minutes inside a desiccator before opening. This minimizes moisture condensation onto the powder.
-
Weighing: Quickly weigh the desired amount of the compound in a low-humidity environment if possible.
-
Stock Solution (100 mM in DMSO):
-
Add the appropriate volume of anhydrous DMSO to the weighed solid to achieve a 100 mM concentration (Molecular Weight: 222.11 g/mol ).[1]
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication may assist dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[13]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Perform serial dilutions in your final assay buffer to reach the desired working concentration. Ensure thorough mixing at each step.
-
Note: Do not store dilute aqueous solutions for more than a day.[12]
-
References
- 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | CAS 73711-52-1. LookChem. [Link]
- How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
- Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (NIH). [Link]
- Benzamidine. Wikipedia. [Link]
- The MSDS HyperGlossary: Hygroscopic.
- Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. National Institutes of Health (NIH). [Link]
- How to select the Right protease inhibitor. G-Biosciences. [Link]
- Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. [Link]
- The Complete Guide for Protease Inhibition. Roche. [Link]
- How to conduct protease inhibitor test? DIFF Biotech. [Link]
- 3-Aminomethyl benzamidine dihydrochloride. HENAN NEW BLUE CHEMICAL CO.,LTD. [Link]
- Challenges in Small Molecule Targeted Drug Development. PharmiWeb.com. [Link]
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors. National Institutes of Health (NIH). [Link]
- The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience. [Link]
- 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3. PubChem. [Link]
- 3-(Aminomethyl)benzamide | C8H10N2O. PubChem. [Link]
- Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis.
- How can off-target effects of drugs be minimised?
Sources
- 1. lookchem.com [lookchem.com]
- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benzamidine - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Protease Inhibitor Use: Tips for Various Experiment Types - Creative Proteomics Blog [creative-proteomics.com]
- 7. tutorchase.com [tutorchase.com]
- 8. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Minimizing Non-Specific Binding of 3-(Aminomethyl)benzimidamide Dihydrochloride
Welcome to the technical support resource for 3-(Aminomethyl)benzimidamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in their experiments. By understanding the underlying principles and implementing the strategies outlined below, you can enhance the accuracy and reliability of your results.
Understanding the Molecule and the Challenge
3-(Aminomethyl)benzimidamide is a small molecule, structurally related to benzamidine, and is commonly used in biochemical and pharmaceutical research.[1][2][3] Like benzamidine, it is a competitive and reversible inhibitor of serine proteases, such as trypsin and thrombin.[4][5] Its mechanism of action involves the positively charged amidinium group binding to the S1 specificity pocket of these proteases, mimicking their natural substrates, arginine and lysine.[4]
The Challenge of Non-Specific Binding:
Non-specific binding (NSB) occurs when a molecule, such as 3-(Aminomethyl)benzimidamide, interacts with unintended targets in an experimental system.[6] These interactions are typically driven by low-affinity, non-covalent forces, including:
-
Electrostatic Interactions: Attraction between charged molecules.
-
Hydrophobic Interactions: The tendency of nonpolar molecules to associate in an aqueous environment.[7]
NSB can lead to a variety of experimental artifacts, including high background signals, false positives, and misinterpretation of data.[8][9] For a small, potentially charged molecule like 3-(Aminomethyl)benzimidamide, understanding and mitigating NSB is critical for generating high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Here we address common questions regarding non-specific binding of this compound.
Q1: What are the primary drivers of non-specific binding for 3-(Aminomethyl)benzimidamide?
A1: The primary drivers are its chemical properties. The benzamidine core contributes to hydrophobic interactions, while the positively charged amidinium and aminomethyl groups can lead to electrostatic interactions with negatively charged surfaces or biomolecules in your assay system.[6][10]
Q2: I'm observing high background in my immunoassay when using this compound. What is the likely cause?
A2: High background is a classic sign of non-specific binding. The compound may be interacting with the assay plate, blocking proteins, or the antibodies themselves. This is particularly common in assays with complex biological matrices like serum or plasma, which contain numerous proteins and lipids that can contribute to NSB.[6]
Q3: Can the dihydrochloride salt formulation affect non-specific binding?
A3: Yes. The dihydrochloride salt ensures that the compound is fully protonated and highly soluble in aqueous buffers. This also means it will carry a positive charge, which can increase the likelihood of electrostatic interactions with negatively charged components in your assay.
Q4: How does non-specific binding of a small molecule inhibitor differ from that of an antibody?
A4: While the underlying principles are similar (hydrophobic and electrostatic interactions), the scale and nature of the interactions differ. Antibodies are large proteins with multiple potential sites for non-specific interactions.[11] Small molecules like 3-(Aminomethyl)benzimidamide bind non-specifically through more generalized surface properties. However, the strategies to mitigate NSB for both often overlap, focusing on blocking unoccupied sites and optimizing buffer conditions.[12]
Q5: Could aggregation of 3-(Aminomethyl)benzimidamide be contributing to my issues?
A5: While more common with larger, more hydrophobic molecules, aggregation of small molecules can occur, especially at high concentrations.[13] These aggregates can lead to non-specific inhibition and other assay artifacts. If you suspect aggregation, consider evaluating the compound's solubility in your assay buffer and testing a wider range of concentrations.
Troubleshooting Guide to Minimize Non-Specific Binding
This section provides a systematic approach to identifying and mitigating non-specific binding of this compound.
Initial Assessment: Is Non-Specific Binding an Issue?
Before extensive optimization, it's crucial to confirm that NSB is indeed the problem.
Experimental Control:
-
No Target Control: Run your assay in the absence of the primary biological target (e.g., the specific serine protease). A significant signal in this control is a strong indicator of non-specific binding to other components of the assay system.
-
Unrelated Target Control: Include a control with an unrelated protein or system to assess the compound's promiscuity.
Optimization Strategies
Once NSB is confirmed, employ the following strategies, starting with the simplest and most impactful adjustments.
1. Buffer Optimization
The composition of your assay buffer is the first line of defense against non-specific binding.
Increasing the salt concentration (e.g., with NaCl) can disrupt non-specific electrostatic interactions by shielding charges.[14][15]
Table 1: Effect of Ionic Strength on Non-Specific Binding
| NaCl Concentration | Expected Outcome on NSB | Recommendation |
| Low (<50 mM) | Potential for high electrostatic NSB. | Increase concentration systematically. |
| Moderate (100-200 mM) | Often optimal for reducing NSB without disrupting specific binding. | A good starting point for most assays. |
| High (>250 mM) | Can disrupt specific, intended binding interactions. | Use with caution and validate specific activity. |
The pH of the buffer affects the charge of both the compound and the components of your assay system.[14] Systematically varying the pH can help find a sweet spot where non-specific interactions are minimized. Be mindful of how pH changes might affect your target protein's activity and stability.
2. The Use of Blocking Agents
Blocking agents are inert molecules that occupy potential non-specific binding sites, preventing your compound of interest from binding there.[16]
Table 2: Common Blocking Agents for Non-Specific Binding
| Blocking Agent | Typical Concentration | Mechanism of Action & Best Use Cases |
| Bovine Serum Albumin (BSA) | 0.1 - 5% (w/v) | A general protein blocker that reduces hydrophobic and electrostatic interactions. Widely used and effective in many applications. |
| Casein | 0.1 - 1% (w/v) | From non-fat dry milk, casein is another effective protein-based blocker. It can be more effective than BSA in some ELISA applications.[17] |
| Normal Serum | 1 - 10% (v/v) | Contains a mixture of proteins that can effectively block non-specific sites. Use serum from the same species as your secondary antibody to avoid cross-reactivity.[18][19] |
| Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Non-ionic detergents disrupt hydrophobic interactions.[14] They are particularly useful for reducing binding to plastic surfaces. |
3. Workflow for Minimizing Non-Specific Binding
The following diagram outlines a systematic workflow for troubleshooting and optimizing your assay to reduce non-specific binding of this compound.
Caption: Troubleshooting workflow for non-specific binding.
Step-by-Step Protocol: Buffer Optimization for a Plate-Based Assay
This protocol provides a general framework for optimizing your assay buffer to reduce non-specific binding of this compound.
-
Prepare a Baseline Buffer: This is your standard assay buffer (e.g., PBS or Tris-HCl at a physiological pH).
-
Create a Matrix of Test Buffers:
-
Ionic Strength Series: Prepare your baseline buffer with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM, 250 mM).
-
pH Series: Prepare your baseline buffer at different pH values (e.g., 6.8, 7.4, 8.0). Ensure your target protein is stable and active across this range.
-
-
Incorporate Blocking Agents: For each of the above buffer conditions, create a parallel set that includes a blocking agent. A good starting point is 1% BSA.
-
Run the Assay:
-
Coat your plate as required by your assay.
-
Add the various test buffers to the appropriate wells.
-
Include your "No Target" controls for each buffer condition.
-
Add this compound at a concentration where you previously observed non-specific binding.
-
Proceed with the remainder of your assay protocol (e.g., incubation, washing, detection).
-
-
Analyze the Data:
-
Compare the signal in the "No Target" wells across all buffer conditions. The condition that yields the lowest signal in these wells is the most effective at reducing non-specific binding.
-
Ensure that your specific signal (in wells with your target) is not unacceptably compromised by the new buffer conditions. The goal is to maximize the signal-to-noise ratio.
-
Visualizing the Underlying Interactions
The following diagram illustrates the concept of non-specific binding and how various optimization strategies can mitigate it.
Caption: Mitigation of non-specific binding.
By implementing these structured troubleshooting guides and understanding the physicochemical principles at play, researchers can effectively minimize the non-specific binding of this compound, leading to more accurate and reliable experimental outcomes.
References
- Unknown. (n.d.). Inhibition of four human serine proteases by substituted benzamidines. PubMed.
- Unknown. (n.d.). Benzamidine Hydrochloride: A Technical Guide to its Mechanism of Action as a Serine Protease Inhibitor. Benchchem.
- AAT Bioquest. (2024, April 10). How to eliminate non-specific binding?.
- Abcam. (n.d.). Blocking in IHC.
- Unknown. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH.
- Unknown. (n.d.). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. PubMed.
- Vector Labs. (n.d.). Blocking Reagents.
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
- Biocompare.com. (2020, July 14). Blocking Non-specific Binding in Immunoassays.
- Unknown. (2025, May 14). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science.
- Bitesize Bio. (2025, May 30). Immunohistochemistry Basics: Blocking Non-Specific Staining.
- MBL Life Science. (n.d.). How to reduce non-specific reactions.
- Novus Biologicals. (n.d.). IHC Blocking Non-Specific Binding.
- Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays.
- Unknown. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
- Unknown. (n.d.). Effect of pH and ionic strength on the binding strength of anti-PF4/polyanion antibodies.
- ACS Publications. (n.d.). Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity. ACS Medicinal Chemistry Letters.
- NIH. (n.d.). Effects of Specific versus Nonspecific Ionic Interactions on the Structure and Lateral Organization of Lipopolysaccharides.
- lookchem. (n.d.). Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE.
- News-Medical.Net. (2026, January 9). The impact of advanced detectors on biopharma quality assurance.
- Unknown. (n.d.). Non-specific yet selective interactions contribute to small molecule condensate binding.
- Santa Cruz Biotechnology. (n.d.). 3-Aminobenzamidine dihydrochloride.
- WuXi AppTec DMPK. (2024, January 4). Nonspecific Binding: Main Factors of Occurrence and Strategies.
- NIH. (n.d.). Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody. PMC.
- Sigma-Aldrich. (n.d.). Rationale for a Small Molecule Non-Specific Binding.
- NIH. (n.d.). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays.
- PubChem. (n.d.). 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride.
- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 3-Aminomethyl benzamidine dihydrochloride.
- PubChem. (n.d.). 4-Aminomethyl benzamidine dihydrochloride.
- PubMed Central. (n.d.). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators.
- PubChem. (n.d.). 3-(Aminomethyl)benzamide.
- NIH. (2023, April 3). Surface patches induce nonspecific binding and phase separation of antibodies. PMC.
- ChemicalBook. (n.d.). 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE CAS#.
- PubChem. (n.d.). Benzamidine.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Non-specific yet selective interactions contribute to small molecule condensate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 10. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface patches induce nonspecific binding and phase separation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 13. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. bitesizebio.com [bitesizebio.com]
Technical Support Center: Co-Solvent Effects on 3-(Aminomethyl)benzimidamide dihydrochloride Solubility
Welcome to the technical support center for 3-(Aminomethyl)benzimidamide dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound. Here, you will find scientifically grounded explanations, actionable protocols, and troubleshooting advice in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: What is this compound and why is its solubility a critical parameter?
This compound is a polar, water-soluble molecule often used in biochemical and pharmaceutical research, particularly as a serine protease inhibitor.[1] Its structure features multiple hydrogen bond donors and acceptors, contributing to its inherent aqueous solubility.[2] However, achieving the high concentrations required for stock solutions, formulation development, or certain in vitro assays can be challenging. Solubility is a critical parameter because it dictates the bioavailability of a potential therapeutic agent and the feasibility of developing a liquid dosage form.[3] Poor solubility can lead to inadequate drug absorption, variable therapeutic outcomes, and precipitation issues during formulation and administration.[4]
Q2: What is co-solvency and how does it work to improve solubility?
Co-solvency is a widely used technique to increase the solubility of poorly soluble compounds by adding a water-miscible organic solvent (a co-solvent) to the aqueous medium.[5] The mechanism of co-solvency is multifaceted:
-
Reduction of Polarity: Co-solvents like ethanol or propylene glycol reduce the overall polarity of the aqueous solvent system. This makes the solvent more "like" the solute, reducing the energy required to break the solute's crystal lattice structure.
-
Disruption of Water's Hydrogen Bond Network: Water maintains a highly ordered, three-dimensional hydrogen bond network. Co-solvents disrupt this structure, reducing the "squeezing out" effect that water exerts on non-polar or moderately polar solutes and creating cavities for the solute molecules.[6]
-
Direct Favorable Interactions: Co-solvents can form favorable hydrogen bonds and van der Waals interactions directly with the solute molecule, further aiding in the solvation process.[7]
For a polar, ionizable molecule like this compound, co-solvents help to solvate the non-polar benzimidamide core while still accommodating the charged aminomethyl and imidamide groups.
Q3: Which co-solvents are most effective for this compound and what are the typical concentration ranges?
Commonly used and effective co-solvents for polar molecules include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[] While specific solubility data for this compound in these systems is not readily published, we can extrapolate from general principles and data on similar benzamidine structures.[9][10]
-
Ethanol: Often used for its strong solubilizing power. Concentrations can range from 5% to 50% (v/v), but toxicity and potential for protein denaturation in biological assays must be considered.[11][12]
-
Propylene Glycol (PG): A versatile and less volatile co-solvent than ethanol. It's commonly used in oral and parenteral formulations in concentrations from 10% to 60%.[11]
-
Polyethylene Glycol 400 (PEG 400): A non-volatile, low-toxicity polymer that is excellent for increasing the solubility of both polar and non-polar compounds.[13] It is effective in the 10% to 50% range and can significantly enhance drug loading capacity in formulations.[14]
The optimal choice and concentration depend on the final application (e.g., oral formulation, intravenous injection, in vitro assay) and associated toxicity constraints.[15]
Q4: My compound precipitates when I dilute my co-solvent stock solution into an aqueous buffer. What is happening and how can I fix it?
This common issue, often called "crashing out," occurs when the concentration of the organic co-solvent is abruptly lowered below the level required to maintain the compound's solubility in the final aqueous medium.[16] The compound, which was stable in the high-concentration co-solvent stock, is suddenly in an environment where it is poorly soluble, leading to rapid precipitation.
Troubleshooting Steps:
-
Optimize Final Co-solvent Concentration: Determine the minimum co-solvent percentage needed in the final buffer to keep the compound dissolved. This is often a balance between solubility and assay compatibility (e.g., keeping DMSO below 0.5% in cell-based assays).[16]
-
Use a Serial Dilution Approach: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual reduction in co-solvent concentration can prevent the shock of rapid solvent change.[16]
-
Check the pH of the Final Buffer: 3-(Aminomethyl)benzimidamide is a basic compound. Its solubility is highly pH-dependent. As a weak base, it will be more soluble at a lower pH (pH < pKa) where it is protonated and carries a positive charge.[17][18] Ensure your final buffer pH is sufficiently acidic to maintain the ionized, more soluble form of the compound.
-
Increase Mixing Energy: Vortex or sonicate the solution immediately after dilution to provide sufficient energy to overcome the initial precipitation barrier.[19]
Section 2: Experimental Protocols & Troubleshooting Guides
This section provides detailed, validated protocols for solubility assessment and a logical workflow for selecting an appropriate co-solvent system.
Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[20][21] It measures the true saturation point of a compound in a given solvent system.
Objective: To determine the maximum soluble concentration of this compound in various co-solvent systems at a controlled temperature.
Materials:
-
This compound powder
-
Selected co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Deionized water or buffer of choice
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Calibrated analytical balance
-
HPLC-UV or other suitable quantitative analysis system
Methodology:
-
Prepare Co-Solvent Media: Prepare a series of desired co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of Ethanol in water).
-
Add Excess Solid: To a series of vials, add a pre-weighed amount of the co-solvent medium (e.g., 2 mL). Add an excess amount of this compound to each vial to create a visible slurry. It is crucial that solid material remains undissolved to ensure saturation.[20]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. Equilibrium is reached when solubility measurements at consecutive time points (e.g., 24h and 48h) are consistent.[22]
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Crucially, immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method. Analyze the concentration using a validated HPLC-UV method against a standard curve.[21]
-
Data Reporting: The calculated concentration represents the equilibrium solubility of the compound in that specific co-solvent system. Report the results in mg/mL or mM, specifying the solvent system and temperature.
Illustrative Solubility Data
The following table provides hypothetical yet realistic solubility data for this compound to illustrate the expected effect of common co-solvents. Actual experimental results should be generated using the protocol above.
| Co-Solvent System (v/v) | Dielectric Constant (Approx.) | Expected Solubility (mg/mL) | Notes |
| Water (pH 7.0) | 80 | ~50-100 | Baseline aqueous solubility.[1] |
| 20% Ethanol / 80% Water | 72 | ~150-200 | Significant increase in solubility. |
| 40% Ethanol / 60% Water | 63 | ~250-350 | Further increase, but potential for toxicity in assays. |
| 20% Propylene Glycol / 80% Water | 73 | ~120-180 | Good alternative to ethanol, less volatile. |
| 40% Propylene Glycol / 60% Water | 66 | ~220-300 | Commonly used in non-toxic formulations.[11] |
| 20% PEG 400 / 80% Water | 71 | ~180-250 | Excellent for achieving high drug loads with low toxicity.[13] |
| 40% PEG 400 / 60% Water | 62 | ~300-450 | Highly effective for poorly soluble compounds.[23] |
Troubleshooting Guide: Advanced Scenarios
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in solubility results. | 1. Equilibrium not reached. 2. Temperature fluctuations. 3. Post-sampling precipitation.[24] | 1. Extend equilibration time to 72 hours and re-sample. 2. Ensure shaker/incubator temperature is stable and calibrated. 3. Dilute the supernatant with the same solvent medium it was sampled from immediately after filtration and before analysis. |
| Solubility decreases at high co-solvent concentrations. | For some polar compounds, adding too much non-polar co-solvent can decrease solubility after an initial peak. This creates a parabolic solubility curve. | This indicates you have passed the optimal polarity for solubilization. Reduce the co-solvent concentration to the peak solubility range. This is common for semi-polar drugs.[5] |
| Compound appears to degrade in the formulation. | 1. pH of the co-solvent mixture is causing instability. 2. Impurities in the co-solvent (e.g., peroxides in aged PEG). | 1. Measure the pH of the final solution and buffer if necessary. 2. Use high-purity, pharmacopeial-grade co-solvents.[24] Run a stability study using an orthogonal method (e.g., HPLC-MS) to check for degradants. |
| The chosen co-solvent is incompatible with the downstream application (e.g., toxic to cells). | The co-solvent was selected based only on solubility, not on biological compatibility. | Screen for solubility in multiple biocompatible co-solvents (e.g., PEG 400, Propylene Glycol, Glycerol) in parallel to find one that meets both solubility and toxicity requirements.[15] |
Visualization of Workflows
A logical workflow is essential for efficient co-solvent screening and selection.
Caption: Workflow for Co-Solvent Selection and Optimization.
The relationship between compound properties, solvent properties, and formulation requirements is key to making an informed initial selection.
Caption: Interacting Factors in Co-Solvent System Design.
References
- PubChem Compound Summary for CID 2756471, 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride.
- 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE Product Inform
- pH and Solvent Effect on Drug Solubility. SlideShare. [Link]
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
- <1236> Solubility Measurements. USP-NF. [Link]
- Troubleshooting a dissolution chamber not working properly in a drug solubility experiment. Proprep. [Link]
- <1236> Solubility Measurements - General Inform
- Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability. PubMed Central (PMC)
- 3-Aminomethyl benzamidine dihydrochloride Product Information. HENAN NEW BLUE CHEMICAL CO.,LTD. [Link]
- <1236> SOLUBILITY MEASUREMENTS.
- Application of Hildebrand Solubility Parameter to Identify Ethanol- Free Co-Solvent for Pediatric Formulation. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
- Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
- Hemolysis Study of Aqueous Polyethylene Glycol 400, Propylene Glycol and Ethanol Combinations In Vivo and In Vitro. PDA Journal of Pharmaceutical Science and Technology. [Link]
- Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]
- Cosolvent formulations.
- Understanding and Predicting the Effect of Cocrystal Components and pH on Cocrystal Solubility.
- Co-solvency and anti-solvent method for the solubility enhancement. AIMS Press. [Link]
- The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
- PubChem Compound Summary for CID 10103327, 3-(Aminomethyl)benzamide.
- Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug.
- A REVIEW ON: CO-SOLVENCY AND ANTISOLVENT TECHNIQUE. World Journal of Pharmaceutical Research. [Link]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- A Generic Explanation of the Mechanism of Co-solvency.
- Effect of pH on drugs absorption and solubility. YouTube. [Link]
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
- Cosolvency and cosolvent polarity.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace by Typeset. [Link]
- Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique.
- Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MOST Wiedzy. [Link]
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
Sources
- 1. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem [lookchem.com]
- 2. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | MDPI [mdpi.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. bepls.com [bepls.com]
- 7. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. journal.ugm.ac.id [journal.ugm.ac.id]
- 12. US6361758B1 - Cosolvent formulations - Google Patents [patents.google.com]
- 13. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japer.in [japer.in]
- 15. Hemolysis Study of Aqueous Polyethylene Glycol 400, Propylene Glycol and Ethanol Combinations In Vivo and In Vitro | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. researchgate.net [researchgate.net]
- 22. bioassaysys.com [bioassaysys.com]
- 23. scispace.com [scispace.com]
- 24. dissolutiontech.com [dissolutiontech.com]
3-(Aminomethyl)benzimidamide dihydrochloride compatibility with other inhibitors
Last Updated: 2026-01-10
Introduction
Welcome to the technical support guide for 3-(Aminomethyl)benzimidamide dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the use and compatibility of this compound, particularly when used in combination with other inhibitors. 3-(Aminomethyl)benzimidamide belongs to the benzamidine class of molecules, which are known as competitive, reversible inhibitors of serine proteases.[1][2] This guide synthesizes data from related benzamidine compounds to provide a robust framework for your experimental design.
The core structure, a benzamidine moiety, is a well-established pharmacophore that acts as a mimic of arginine or lysine, allowing it to bind competitively to the active site of trypsin-like serine proteases.[3][4] These enzymes, including trypsin, thrombin, and plasmin, play critical roles in numerous physiological and pathological processes.[5][6] Understanding the compatibility of 3-(Aminomethyl)benzimidamide with other inhibitors is crucial for designing multi-agent experiments and for the correct interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of serine proteases.[7] Its benzamidine group targets the active site of these enzymes, which are involved in a wide array of biological processes.[5][8] By binding to the enzyme's active site, it prevents the binding and cleavage of the natural substrate, thereby inhibiting the enzyme's activity. The inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme.[1][3]
Q2: What are the primary serine protease targets for benzamidine-class inhibitors?
A2: Benzamidine and its derivatives are known to inhibit a range of trypsin-like serine proteases.[5] The specific affinity for each enzyme can vary based on the substitutions on the benzamidine ring.[5] Known targets include:
-
Trypsin: A key digestive enzyme.
-
Thrombin: A critical component of the blood coagulation cascade.[6]
-
Plasmin: The primary enzyme responsible for breaking down blood clots (fibrinolysis).[9]
-
Urokinase-type Plasminogen Activator (uPA): An enzyme involved in tissue remodeling and cancer metastasis.[3]
-
Factor Xa: A crucial enzyme in the coagulation cascade.[3]
Q3: Can I use this compound with other classes of protease inhibitors?
A3: Yes, it is common practice to use a cocktail of protease inhibitors to achieve broad-spectrum protection of proteins during cell lysis and protein extraction.[10][11] 3-(Aminomethyl)benzimidamide, as a serine protease inhibitor, can be effectively combined with inhibitors targeting other protease classes.
| Inhibitor Class | Example Inhibitor | Compatibility Notes |
| Cysteine Protease Inhibitors | E-64, Leupeptin | Highly compatible. These inhibitors have a different mechanism and target distinct enzymes. |
| Aspartic Protease Inhibitors | Pepstatin A | Highly compatible. No expected cross-reactivity. |
| Metalloprotease Inhibitors | EDTA, 1,10-Phenanthroline | Generally compatible, but with an important consideration. EDTA chelates divalent cations necessary for metalloprotease activity.[12] This can interfere with downstream applications like immobilized metal affinity chromatography (IMAC) or certain enzymatic assays that require metal ions. If these are planned, consider using an EDTA-free metalloprotease inhibitor. |
Q4: I am studying a signaling pathway and want to combine this serine protease inhibitor with a kinase inhibitor. Are there any potential issues?
A4: Combining inhibitors of different enzyme classes is a powerful technique, but requires careful consideration of potential off-target effects. While 3-(Aminomethyl)benzimidamide is designed to be a serine protease inhibitor, the broader benzamide class of molecules (note the structural similarity) has been known to have off-target effects on kinases.[13]
Key Considerations:
-
Off-Target Kinase Inhibition: Some benzamide-containing compounds can bind to the ATP-binding pocket of kinases. This could lead to unintended inhibition of your signaling pathway, confounding your results.[13]
-
Cytotoxicity: Unexpectedly high cytotoxicity at your working concentration could be a sign of an off-target effect.[14]
To mitigate this, it is essential to perform control experiments. (See Troubleshooting Guide: Problem 1).
Q5: How do I determine if the combined effect of 3-(Aminomethyl)benzimidamide and another inhibitor is synergistic, additive, or antagonistic?
A5: Assessing the nature of a drug-drug interaction is a quantitative process. The most common method is isobolographic analysis.[15] This involves:
-
Determining the dose-response curve for each inhibitor individually to find their IC50 (or EC50) values.
-
Testing various combinations of the two inhibitors at fixed ratios (e.g., based on their IC50 ratio).[16]
-
Plotting the concentrations of the two inhibitors that produce a specific effect level (e.g., 50% inhibition) on an isobologram.
Designing these experiments correctly is crucial for obtaining meaningful data.[17][18][19]
Troubleshooting Guides
Problem 1: My experiment combining 3-(Aminomethyl)benzimidamide with a kinase inhibitor yields an unexpected phenotype, or the effect is much stronger than anticipated.
-
Possible Cause: This could be due to an off-target effect of the benzamidine compound on a kinase in your pathway, or a synergistic interaction between the two inhibitors.[13][14]
-
Troubleshooting Workflow:
Caption: Troubleshooting unexpected results in combination studies.
Problem 2: I am not seeing effective protease inhibition in my cell lysate, even with 3-(Aminomethyl)benzimidamide included.
-
Possible Causes:
-
Improper Storage or Handling: The inhibitor may have degraded.
-
Insufficient Concentration: The level of proteases in your sample may be particularly high, requiring a higher concentration of the inhibitor.[12][20]
-
Presence of Non-Serine Proteases: The degradation may be caused by other classes of proteases (cysteine, aspartic, metallo-) that are not targeted by 3-(Aminomethyl)benzimidamide.[11]
-
-
Solutions:
-
Verify Stock Solution: Prepare a fresh stock solution of the inhibitor. Store stock solutions at -20°C or -80°C as recommended by the supplier.
-
Increase Concentration: Try increasing the final concentration of the inhibitor in your lysis buffer (e.g., 2X or 3X the initial concentration).[12]
-
Use a Cocktail: The most robust solution is to use a pre-made broad-spectrum protease inhibitor cocktail or to create your own by adding inhibitors for other protease classes (see FAQ Q3 table).[10][20]
-
Experimental Protocols
Protocol 1: Basic Cell Lysis with Protease Inhibition
Objective: To prepare a cell lysate for downstream applications (e.g., Western Blot, immunoprecipitation) while preventing proteolytic degradation.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer)
-
This compound stock solution (e.g., 100 mM in water)
-
Broad-spectrum protease inhibitor cocktail (optional, but recommended)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add ice-cold Lysis Buffer to the plate. Immediately before use, supplement the Lysis Buffer with 3-(Aminomethyl)benzimidamide to a final concentration of 1-5 mM. If using a cocktail, add it according to the manufacturer's instructions.[11]
-
Use a cell scraper to scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (the protein extract) to a new, pre-chilled tube.
-
Determine the protein concentration (e.g., using a BCA assay) and store the lysate at -80°C.
Protocol 2: Assessing Inhibitor Synergy using a Cell-Based Assay
Objective: To determine if the combination of 3-(Aminomethyl)benzimidamide (Inhibitor A) and another inhibitor (Inhibitor B) results in a synergistic, additive, or antagonistic effect on cell viability or a specific cellular phenotype.
Caption: Workflow for assessing drug combination effects.
References
- Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. PubMed.
- Lee, J. J., & Kong, M. (2003). Experimental design and sample size determination for testing synergism in drug combination studies based on uniform measures. PubMed.
- Tan, M., & Lee, J. J. (n.d.). Experiment Designs for the Assessment of Drug Combination Synergism. MD Anderson Cancer Center.
- Yates, J. W., & Dean, J. (2015). Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. PubMed.
- AdooQ Bioscience. (n.d.). Benzamidine hydrochloride | serine proteases inhibitor.
- Tallarida, R. J. (2012). Quantitative Methods for Assessing Drug Synergism. National Institutes of Health.
- Fang, H. B., et al. (2016). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. National Institutes of Health.
- Wikipedia. (n.d.). Benzamidine.
- LookChem. (n.d.). Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE.
- Clinical Info HIV.gov. (n.d.). Drug-Drug Interactions: Protease Inhibitors and Other Drugs.
- PubChem. (n.d.). 3-(Aminomethyl)benzamide.
- PubChem. (n.d.). 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride.
- Otlewski, J., et al. (2005). The many faces of protease–protein inhibitor interaction. National Institutes of Health.
- International Physiology Journal. (n.d.). Serine Protease Inhibitors.
- Al-Sbiei, A., et al. (2022). Isolation and Characterization of a Biocontrol Serine Protease from Pseudomonas aeruginosa FZM498 Involved in Antagonistic Activity Against Blastocystis sp. Parasite. MDPI.
- ResearchGate. (n.d.). Structure—Function relationship of serine protease—Protein inhibitor interaction.
- Shah, N. N., et al. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. National Institutes of Health.
- Gharehbaghi, K., et al. (1994). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.
- Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. PubMed.
- PubChem. (n.d.). Benzamidine.
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. The many faces of protease–protein inhibitor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzamidine hydrochloride | Serine/threonin kinase | TargetMol [targetmol.com]
- 7. lookchem.com [lookchem.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease Inhibitor Use: Tips for Various Experiment Types - Creative Proteomics Blog [creative-proteomics.com]
- 11. goldbio.com [goldbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. Experimental design and sample size determination for testing synergism in drug combination studies based on uniform measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 3-(Aminomethyl)benzimidamide Dihydrochloride
Welcome to the technical support resource for 3-(Aminomethyl)benzimidamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this serine protease inhibitor. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a synthetic, water-soluble small molecule that functions as a competitive, reversible inhibitor of serine proteases.[1][2] Its primary role in a laboratory setting is to prevent the degradation of proteins of interest during extraction and purification procedures.[3] When cells are lysed, endogenous proteases are released, which can quickly break down your target protein, leading to reduced yields and loss of function.[4] By adding this inhibitor to your lysis buffers and solutions, you protect your protein's integrity throughout the experimental workflow.[1]
Q2: Which specific proteases does this compound inhibit?
It is effective against a range of trypsin-like serine proteases.[1] This class includes critical enzymes often encountered in research, such as trypsin, thrombin, and plasmin.[1][5] The catalytic mechanism of these enzymes is highly conserved, making them susceptible to inhibitors that mimic their natural substrates.[6] However, it is important to remember that it will not inhibit other classes of proteases like cysteine, aspartic, or metalloproteases.[4]
Q3: How should I properly store this compound?
Proper storage is critical to maintaining the inhibitor's efficacy.
-
Powder Form: The lyophilized powder is stable and should be stored at room temperature or 2-8°C, tightly sealed to protect from moisture.[7][8][9]
-
Aqueous Solutions: The compound is sensitive to oxidation in aqueous solutions.[1][2] It is strongly recommended to prepare solutions fresh for each use.[1] Storing aqueous solutions, even at 4°C, for more than a day is not advised as the inhibitor's activity can diminish significantly.[1][8]
-
Stock Solutions: If you must prepare a stock solution, dissolving it in an organic solvent like DMSO allows for longer-term storage at -20°C for about a month or -80°C for up to six months.[1] However, for most protein purification workflows, preparing a fresh aqueous stock is the safest practice.
Q4: What is the recommended working concentration?
The optimal concentration depends on the specific application and the level of endogenous protease activity in your sample.[1] A concentration that is too low will provide incomplete protection, while an excessively high concentration can risk off-target effects.[10] See the table below for starting recommendations, but always consider optimizing for your specific system.[1]
| Application | Recommended Starting Concentration | Rationale |
| General Protease Inhibition | 1 mM | A widely cited concentration for effective general protection in various sample types.[1] |
| Mammalian Cell Lysis | 1 mM | Balances efficacy with minimizing potential cytotoxicity in sensitive cell lines.[1] |
| E. coli Lysis | 1 mM - 5 mM | Bacterial lysates can have very high protease activity, sometimes requiring a higher concentration for full protection.[1] |
| Yeast Lysis | 0.5 mM - 4.0 mM | Protease levels can vary between yeast strains and growth conditions.[2] |
Q5: Is this compound safe to handle?
This compound should be handled with standard laboratory precautions. It is known to cause skin and serious eye irritation and may cause respiratory irritation upon inhalation.[11][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Handle the powder in a well-ventilated area or a fume hood to avoid inhaling dust particles.[9]
Experimental Protocols & Methodologies
These protocols provide a validated starting point. The causality behind key steps is explained to empower you to adapt them to your specific needs.
Protocol 1: Preparation of a 1 M Aqueous Stock Solution
This protocol details the preparation of a high-concentration aqueous stock solution, which must be made fresh before each experiment for maximum efficacy.
Materials:
-
This compound (MW: 222.11 g/mol )[11]
-
High-purity, nuclease-free water
-
Sterile conical tube
-
0.22 µm syringe filter
Step-by-Step Methodology:
-
Calculation: To make 10 mL of a 1 M solution, you will need:
-
222.11 g/mol * 1 mol/L * 0.010 L = 2.221 g
-
-
Weighing: Carefully weigh out 2.221 g of the powder and transfer it to a 15 mL conical tube.
-
Dissolution: Add approximately 8 mL of high-purity water to the tube. Cap tightly and vortex until the powder is fully dissolved. Gentle warming may be used to aid dissolution, but do not overheat.[2]
-
Volume Adjustment: Once fully dissolved, adjust the final volume to 10 mL with high-purity water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new, sterile tube. This is crucial for applications involving cell culture or downstream assays sensitive to microbial contamination.
-
Usage: Immediately add the required volume of this stock solution to your lysis buffer or other experimental buffers. Discard any unused portion of the aqueous stock solution. Do not store.[1][8]
Protocol 2: Application in a Mammalian Cell Lysis Buffer (RIPA)
This workflow demonstrates the integration of the inhibitor into a standard protein extraction procedure from cultured mammalian cells.
Workflow Diagram
Caption: Workflow for mammalian cell lysis with inhibitor.
Step-by-Step Methodology:
-
Prepare Complete Lysis Buffer: Prepare your chosen lysis buffer (e.g., RIPA) and keep it on ice. Immediately before you are ready to lyse the cells, add this compound from your freshly prepared 1 M stock to a final concentration of 1 mM.[1] For example, add 10 µL of 1 M stock to 10 mL of lysis buffer.
-
Causality: Adding the inhibitor just before use ensures its maximum activity is preserved.[1]
-
-
Cell Harvesting: Wash the cultured cell pellet once with ice-cold phosphate-buffered saline (PBS) to remove media components.
-
Lysis: Resuspend the cell pellet in the complete, ice-cold lysis buffer. A common ratio is 1 mL of buffer per 10^7 cells.[1]
-
Incubation: Incubate the suspension on ice for 30 minutes, with occasional gentle vortexing, to ensure complete cell lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the clear supernatant, which contains your soluble protein fraction, to a new pre-chilled tube. Your protein is now protected and ready for downstream applications like SDS-PAGE, Western blotting, or immunoprecipitation.
Troubleshooting Guides
Q: I'm still observing degradation of my target protein even after using the inhibitor. What's going wrong?
This is a common issue that can often be resolved by systematically evaluating your protocol.
Possible Causes & Solutions:
-
Suboptimal Inhibitor Concentration: The default 1 mM concentration may be insufficient for your specific sample type, especially those with high endogenous protease activity like E. coli or certain tissues.
-
Solution: Perform a concentration optimization. Set up parallel experiments where you test a range of final concentrations (e.g., 1 mM, 2 mM, 4 mM, 6 mM). Analyze the resulting lysates by Western blot for your target protein to identify the lowest concentration that provides complete protection.
-
-
Inhibitor Inactivity: If your stock solution was not prepared fresh, the inhibitor may have lost activity.
-
Presence of Non-Serine Proteases: Your protein may be targeted by other classes of proteases (cysteine, aspartic, metallo-) that are not affected by this inhibitor.
-
Solution: Use a broader-spectrum protease inhibitor cocktail that contains inhibitors for multiple protease classes.[4] Many commercial cocktails include a serine protease inhibitor along with compounds like EDTA (a metalloprotease inhibitor) and E-64 (a cysteine protease inhibitor).
-
Troubleshooting Flowchart: Protein Degradation
Caption: Decision tree for troubleshooting protein degradation.
Q: I'm experiencing low yield during my protein purification workflow. Could the inhibitor be the cause?
While less common, certain scenarios can link inhibitor use to apparent low yield.
Possible Causes & Solutions:
-
Protein Precipitation: Although the inhibitor itself is unlikely to cause precipitation, the overall buffer conditions might. High concentrations of any salt, including this dihydrochloride salt, can affect protein solubility.
-
Solution: Ensure your lysis and purification buffers have the optimal pH and ionic strength for your specific target protein. If you suspect precipitation, try reducing the inhibitor concentration to the lowest effective level determined by titration. You can also consider adding solubility-enhancing agents like glycerol (up to 20%) or non-ionic detergents to your buffers.
-
-
Inadvertent Inhibition of Processing Enzymes: In some biological systems, a target protein may exist as an inactive precursor that requires cleavage by a specific serine protease for activation or proper folding.
-
Solution: This is an advanced consideration. If you suspect your protein requires processing by a trypsin-like protease, you may need to perform the initial lysis in the presence of the inhibitor, purify the precursor protein, and then remove the inhibitor (e.g., via dialysis or buffer exchange) before treating it with the specific activating protease in a controlled in vitro step.
-
Q: How can I assess potential off-target effects of this compound in my cell-based assays?
Off-target effects occur when a compound interacts with unintended molecular targets, a critical concern in drug development and cell biology.[13][14]
Strategies for Assessment:
-
Dose-Response Analysis: The most fundamental step is to perform a careful dose-response analysis. Off-target effects are often more pronounced at higher concentrations.[15] Determine the minimum effective concentration for protease inhibition and use that concentration for your experiments.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype observed with this compound to that produced by a different, structurally unrelated serine protease inhibitor (e.g., AEBSF).[2] If both compounds produce the same biological effect, it is more likely that the effect is due to the intended inhibition of a serine protease rather than an off-target interaction unique to one molecule's structure.
-
Control Experiments: Include a "no inhibitor" control to establish a baseline and a "vehicle control" (the buffer the inhibitor is dissolved in) to ensure the solvent itself has no effect.[15]
-
Activity-Based Protein Profiling (ABPP): For in-depth analysis, ABPP is a powerful chemoproteomic technique that can be used to identify the full spectrum of serine proteases that are actively inhibited by the compound within a complex biological sample.
Workflow: Assessing Off-Target Effects
Caption: Strategy for investigating potential off-target effects.
References
- LookChem. Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. [Link]
- Drag, M., & Salvesen, G. S. (2018). Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. The FEBS Journal, 285(1), 12-28. [Link]
- PubChem. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride. [Link]
- HENAN NEW BLUE CHEMICAL CO.,LTD. 3-Aminomethyl benzamidine dihydrochloride. [Link]
- The Bumbling Biochemist. (2022). Serine protease biochemistry, mechanism, and inhibitors. YouTube. [Link]
- de Veer, S. J., et al. (2019). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 20(11), 2749. [Link]
- Cytiva.
- DIFF Biotech. (2024). How to improve the accuracy of protease inhibitor testing?[Link]
- Dutscher.
- Chen, Y., et al. (2021). Three optimized assays for the evaluation of compounds that can rescue p53 mutants. STAR Protocols, 2(3), 100652. [Link]
- Chembase.cn. 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE CAS#: 73711-52-1. [Link]
- LookChem. Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. [Link]
- PubChem. 3-(Aminomethyl)benzamide. [Link]
- Stapels, M., et al. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacological Research, 109, 46-54. [Link]
- Patsnap. (2025). How can off-target effects of drugs be minimised?[Link]
- Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. [Link]
- Liau, B. T., & Soh, B. S. (2020). Mitigating Off-Target Effects in CRISPR/Cas9-mediated in Vivo Gene Editing. Journal of Molecular Medicine, 98(5), 615-632. [Link]
- BioMed Central. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. [Link]
- Dispendix. (2025). Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. プロテアーゼ阻害剤:サンプル調製中にタンパク質が失われないように [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. How to improve the accuracy of protease inhibitor testing? - DIFF Biotech [shop.diff-biotech.com]
- 11. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-(Aminomethyl)benzamide | C8H10N2O | CID 10103327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Determining the Potency of 3-(Aminomethyl)benzimidamide dihydrochloride: A Comparative Guide to Ki Value Determination for Serine Protease Inhibition
For researchers and drug development professionals navigating the landscape of serine protease inhibitors, understanding the potency and selectivity of a given compound is paramount. This guide provides a comprehensive framework for determining the inhibition constant (Ki) of 3-(Aminomethyl)benzimidamide dihydrochloride, a competitive inhibitor targeting trypsin-like serine proteases. By contextualizing its inhibitory potential against well-characterized agents, this document serves as a practical tool for robust comparative analysis.
This compound is a synthetic small molecule recognized for its role as a serine protease inhibitor[1][2]. Its benzamidine moiety acts as a potent pharmacophore, mimicking the guanidinium group of arginine, a common substrate recognition motif for enzymes like trypsin, thrombin, and plasmin[3][4]. This structural feature allows it to competitively bind to the active site of these proteases, making it a valuable tool in biochemical research and a potential starting point for drug discovery[1].
This guide will detail the experimental workflow for determining the Ki value of this compound and compare its potential efficacy against established inhibitors of clinically relevant serine proteases: Thrombin, Factor Xa, and Trypsin.
The Critical Role of the Inhibition Constant (Ki)
The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a direct measure of the inhibitor's potency. A lower Ki value signifies a tighter binding affinity between the inhibitor and the enzyme, indicating a more potent inhibitor. Unlike the half-maximal inhibitory concentration (IC50), the Ki is an intrinsic value, independent of substrate concentration, making it the gold standard for comparing inhibitor potency[5][6].
The relationship between Ki and IC50 for a competitive inhibitor is defined by the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([S]/Km))
Where:
-
IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
Part 1: Experimental Determination of Ki
A generalized and robust protocol for determining the Ki value of this compound against a target serine protease is outlined below. This method utilizes a chromogenic substrate, which upon cleavage by the enzyme, releases a colored product that can be quantified spectrophotometrically[7].
Experimental Workflow Diagram
Caption: Figure 1. A typical workflow for determining the Ki value of a serine protease inhibitor.
Detailed Protocol: Serine Protease Inhibition Assay
Objective: To determine the inhibitory effect of this compound on a specific serine protease and calculate its Ki value.
Materials:
-
Enzyme: Purified serine protease (e.g., human α-thrombin, human Factor Xa, bovine trypsin).
-
Substrate: Corresponding chromogenic substrate (e.g., S-2238 for Thrombin, S-2765 for Factor Xa, BAPNA for Trypsin).
-
Inhibitor: this compound.
-
Assay Buffer: e.g., Tris-HCl or PBS at the optimal pH for the enzyme.
-
96-well microplate.
-
Microplate reader capable of kinetic measurements.
-
Solvent: Deionized water or DMSO for inhibitor stock solution.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the serine protease in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Dissolve the chromogenic substrate in the appropriate solvent and then dilute it to a working concentration in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add a fixed volume of the assay buffer to all wells.
-
Add a small volume of the inhibitor dilutions to the test wells. Include a control well with no inhibitor.
-
Add a fixed volume of the enzyme solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, for which the Km of the substrate for the enzyme must be determined in a separate experiment under the same assay conditions.
-
Part 2: Comparative Analysis
To contextualize the inhibitory potential of this compound, its Ki value should be compared against established inhibitors for key serine proteases.
Inhibitor Potency Comparison
The following table summarizes the Ki values of several well-characterized serine protease inhibitors. The Ki for this compound is presented as "To Be Determined" (TBD) to highlight the objective of the described experimental protocol.
| Target Enzyme | Inhibitor | Class | Ki Value (nM) |
| Thrombin | This compound | Small Molecule | TBD |
| Dabigatran | Small Molecule, Direct Thrombin Inhibitor | 4.5[8] | |
| Argatroban | Small Molecule, Direct Thrombin Inhibitor | ~5-39 (Varies with assay conditions) | |
| Bivalirudin | Peptide, Direct Thrombin Inhibitor | ~1.9-2.4 | |
| Factor Xa | This compound | Small Molecule | TBD |
| Rivaroxaban | Small Molecule, Direct Factor Xa Inhibitor | 0.7 | |
| Apixaban | Small Molecule, Direct Factor Xa Inhibitor | 0.8 | |
| Edoxaban | Small Molecule, Direct Factor Xa Inhibitor | 0.56 | |
| Trypsin | This compound | Small Molecule | TBD |
| Benzamidine | Small Molecule | 35,000[4] | |
| Aprotinin | Peptide | 0.06 | |
| Soybean Trypsin Inhibitor (Kunitz) | Protein | ~0.1 |
Note: Ki values can vary depending on experimental conditions. The values presented are for comparative purposes and are derived from published literature.
Mechanism of Action: Competitive Inhibition
3-(Aminomethyl)benzimidamide, like its parent compound benzamidine, is expected to exhibit a competitive inhibition mechanism. This means it directly competes with the substrate for binding to the active site of the enzyme.
Caption: Figure 2. Competitive inhibitors bind reversibly to the enzyme's active site.
Conclusion
This guide provides a comprehensive methodology for the precise determination of the Ki value of this compound, a critical parameter for assessing its inhibitory potency. By following the detailed experimental protocol and data analysis workflow, researchers can generate high-quality, reproducible data. Furthermore, by comparing the empirically determined Ki value with those of established inhibitors for clinically significant serine proteases such as thrombin, Factor Xa, and trypsin, a clear and objective assessment of its relative efficacy and potential for further development can be achieved. This structured approach ensures scientific rigor and facilitates informed decision-making in the fields of enzymology and drug discovery.
References
- Witting, J. I., et al. (1993).
- O'Connell, M., et al. (2012). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. PubMed Central. [Link]
- Schulman, S., & Cule, S. (2012). Direct thrombin inhibitors. PubMed Central. [Link]
- ResearchGate. Determination of inhibition constant (Ki) value for inhibition of... [Link]
- Wang, G. J., & Tsou, C. L. (1989). Kinetics of trypsin inhibition by its specific inhibitors. PubMed. [Link]
- Zhang, X., et al. (2012). Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters.
- Kim, D. R., et al. (2016).
- LookChem. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. [Link]
- G-Biosciences. Protease & Protease Inhibitor Systems. [Link]
- Gerotziafas, G. T., et al. (2016). Comparison of antithrombin‐dependent and direct inhibitors of factor Xa or thrombin on the kinetics and qualitative characteristics of blood clots.
- ResearchGate. Comparing Direct Thrombin Inhibitors Using aPTT, Ecarin Clotting Times, and Thrombin Inhibitor Management Testing. [Link]
- PubChem. 3-(Aminomethyl)benzamide. [Link]
- National Center for Biotechnology Inform
- MDPI. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. [Link]
- American Society for Clinical Laboratory Science. Monitoring the Direct Thrombin Inhibitors. [Link]
- Wikipedia. Direct factor Xa inhibitors. [Link]
- Cleveland Clinic. Factor Xa Inhibitors: How They Work & Side Effects. [Link]
- ResearchGate. Factor-Xa inhibitor's pharmacokinetic and pharmacodynamic characteristics. [Link]
- PubChem. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride. [Link]
- LookChem. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. [Link]
- Wikipedia. Benzamidine. [Link]
- Jayaram, H. N., et al. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]
- Google Patents.
Sources
- 1. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem [lookchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparing efficacy of 3-(Aminomethyl)benzimidamide dihydrochloride vs benzamidine
An In-Depth Efficacy Comparison: 3-(Aminomethyl)benzimidamide dihydrochloride vs. Benzamidine as Serine Protease Inhibitors
Introduction: The Critical Role of Serine Protease Inhibition in Research
Serine proteases are a ubiquitous class of enzymes crucial to countless physiological processes, from digestion (trypsin) and blood coagulation (thrombin) to immune responses and fibrinolysis (plasmin).[1] Their activity is tightly regulated; uncontrolled proteolysis can lead to significant cellular damage and pathological conditions. For researchers in drug development and protein biochemistry, preventing unwanted proteolytic degradation during sample preparation and purification is paramount. This has led to the widespread use of synthetic protease inhibitors.
Among the most common are small-molecule competitive inhibitors that mimic the natural substrates of these enzymes, primarily arginine and lysine.[2] This guide provides a detailed, evidence-based comparison of two such inhibitors: the foundational compound, Benzamidine , and a substituted derivative, This compound . We will explore their mechanisms, comparative efficacy, practical applications, and the experimental protocols required to validate their performance.
Mechanism of Action: A Shared Foundation of Competitive Inhibition
Both benzamidine and 3-(aminomethyl)benzimidamide function as reversible, competitive inhibitors of trypsin-like serine proteases.[2][3] Their efficacy stems from a shared structural motif: the positively charged benzamidine headgroup. This group is a structural analog of the side chains of arginine and lysine, the canonical substrates for these enzymes.
The core mechanism involves the inhibitor binding to the enzyme's active site, specifically within the S1 specificity pocket. This pocket contains a negatively charged aspartate residue (Asp189 in trypsin) at its base, which forms a strong ionic interaction with the cationic amidinium group of the inhibitor.[4][5] By occupying the active site, the inhibitor physically blocks the binding of the actual protein substrate, thereby preventing catalysis.[2]
Caption: Competitive inhibition of a trypsin-like serine protease.
Quantitative Efficacy: A Head-to-Head Comparison
The potency of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce enzyme activity by half. A lower Kᵢ value signifies a more potent inhibitor. While both molecules are effective, substitutions on the benzamidine ring can significantly alter binding affinity and selectivity.
Direct, peer-reviewed Kᵢ values for 3-(aminomethyl)benzimidamide are not as widely published as for its parent compound or its 4-isomer (4-aminomethylbenzamidine). However, available data on aminomethyl-substituted benzamidines reveals a general trend. For instance, 4-aminomethylbenzamidine (AMB) was found to be a weaker inhibitor for plasmin, tPA, and thrombin compared to other benzamidine derivatives like pentamidine.[6] This suggests that while the aminomethyl group may alter solubility or allow for further chemical modification, it does not inherently increase potency against these key proteases compared to the unsubstituted benzamidine.
| Inhibitor | Target Protease | Inhibition Constant (Kᵢ) | Source |
| Benzamidine | Trypsin | ~22.2 - 35 µM | [7][8] |
| Plasmin | ~350 µM | [7] | |
| Thrombin | ~220 µM | [7] | |
| 4-Aminomethylbenzamidine (AMB) | Plasmin | 1074 ± 19 µM | [6] |
| Thrombin | 344 ± 33 µM | [6] | |
| tPA (tissue Plasminogen Activator) | 5209 ± 161 µM | [6] | |
| Note: Data for the closely related isomer 4-Aminomethylbenzamidine is presented to illustrate the effect of the aminomethyl substitution. Kᵢ values can vary based on experimental conditions such as pH, temperature, and substrate used.[9] |
From the available data, unsubstituted benzamidine demonstrates greater potency (lower Kᵢ) against trypsin and plasmin than the aminomethyl-substituted variant.[6][7] The choice between them may therefore depend on the specific protease being targeted and other experimental factors.
Physicochemical Properties and Practical Considerations
Beyond raw potency, the practical utility of an inhibitor depends on its solubility and stability.
| Property | Benzamidine Hydrochloride | This compound |
| Appearance | White powder or crystals.[10] | White crystalline powder.[3][11] |
| Molecular Weight | 156.61 g/mol | 222.11 g/mol |
| Aqueous Solubility | ~50 mg/mL in water (may require heating).[10][12] Solubility is significantly lower in buffered solutions like PBS (~3 mg/mL at pH 7.2).[12][13] | Reported to be soluble in water.[3] |
| Stability | Sensitive to oxidation. It is highly recommended to prepare solutions fresh.[10] Frozen aliquots may be stable for a short time if stored under inert gas.[10] | Should be handled with care due to potential toxic and irritant properties.[3] |
| Common Working Conc. | 0.5 - 4.0 mM for general protease inhibition.[10] | Used as a reagent in biochemical research.[3] |
Causality Behind Experimental Choices: The lower solubility of benzamidine in physiological buffers like PBS is a critical experimental consideration.[12][13] This is because the buffering salts can decrease its overall solubility compared to pure water.[12] Researchers must ensure the inhibitor remains fully dissolved at the desired working concentration throughout the experiment to achieve accurate and reproducible results. The recommendation to prepare solutions fresh daily stems from its sensitivity to oxidation, which can reduce its inhibitory efficacy over time.[10]
Experimental Protocol: Comparative Chromogenic Assay for Trypsin Inhibition
This protocol provides a self-validating system to determine the Kᵢ of both inhibitors against a standard serine protease like bovine trypsin. The principle relies on measuring the rate at which trypsin cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which can be measured spectrophotometrically at 405 nm.
1. Materials and Reagents
-
Enzyme: Bovine Trypsin (e.g., TPCK-treated)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Inhibitors: Benzamidine HCl, this compound
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Instrumentation: 96-well microplate reader capable of reading absorbance at 405 nm.
2. Solution Preparation
-
Trypsin Stock (1 mg/mL): Dissolve in 1 mM HCl to prevent autolysis. Store in aliquots at -20°C.
-
L-BAPNA Stock (10 mM): Dissolve in DMSO.
-
Inhibitor Stocks (100 mM): Dissolve each inhibitor in high-purity water. Prepare fresh.
-
Working Solutions: On the day of the assay, dilute all stocks to desired working concentrations in the assay buffer.
3. Experimental Workflow
Caption: Workflow for a comparative chromogenic protease inhibition assay.
4. Step-by-Step Assay Procedure
-
Inhibitor Titration: Prepare a series of dilutions for each inhibitor in the assay buffer. A typical range would span from 0 µM (enzyme control) to 5-10 times the expected Kᵢ.
-
Plate Setup: Add 50 µL of each inhibitor dilution to the appropriate wells of a 96-well plate. Include wells for "no enzyme" and "no inhibitor" controls.
-
Enzyme Addition: Add 25 µL of diluted trypsin solution to each well (except "no enzyme" controls).
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium.
-
Reaction Initiation: Add 25 µL of diluted L-BAPNA substrate to all wells to start the reaction. The final volume in each well is 100 µL.
-
Data Acquisition: Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and begin reading the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 10-15 minutes.
5. Data Analysis and Trustworthiness
-
Calculate Initial Velocity (V₀): For each well, plot absorbance vs. time. The initial linear portion of this curve represents the initial velocity (V₀).
-
Determine Kᵢ: To determine the Kᵢ for a competitive inhibitor, the data is often analyzed using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or, more accurately, by non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.[14] The apparent Michaelis constant (Kₘ,app) is determined in the presence of the inhibitor. The Kᵢ is then calculated using the formula: Kₘ,app = Kₘ * (1 + [I]/Kᵢ) Where [I] is the inhibitor concentration.[14]
-
Self-Validation: The protocol's trustworthiness is ensured by including proper controls: a positive control (enzyme + substrate, no inhibitor) to establish Vₘₐₓ, a negative control (substrate only) to check for spontaneous hydrolysis, and multiple inhibitor concentrations to demonstrate a dose-dependent effect.
Conclusion and Recommendations
Both benzamidine and 3-(aminomethyl)benzimidamide are effective, reversible competitive inhibitors of serine proteases, acting through a well-understood mechanism of active site mimicry.[2][3]
-
Benzamidine remains the workhorse inhibitor, particularly for trypsin. It is well-characterized, cost-effective, and potent against key proteases. Its primary drawbacks are its reduced solubility in physiological buffers and its sensitivity to oxidation, necessitating careful solution preparation.[10][12]
-
3-(Aminomethyl)benzimidamide , as a substituted derivative, offers a scaffold for further chemical modification. While direct comparative data is sparse, analysis of the closely related 4-aminomethylbenzamidine suggests that this substitution may not enhance, and may even decrease, potency against enzymes like plasmin and thrombin compared to the parent benzamidine molecule.[6]
Recommendation: For general-purpose inhibition of trypsin-like proteases during protein purification and biochemical assays, benzamidine is a reliable and well-documented first choice. The selection of 3-(aminomethyl)benzimidamide or other derivatives would be justified when specific chemical properties are required, such as a reactive handle (the amino group) for conjugation or when developing more complex, targeted inhibitors where the benzamidine moiety serves as the core binding element.[5] The ultimate choice should always be validated empirically using a quantitative inhibition assay as described above.
References
- Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 240(4), 1579-1585. (Note: While the abstract is available at PubMed, the full text may require subscription: [Link])
- MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine.
- Yesambili, S., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect, 2(25), 7545-7552.
- Yesambili, S., et al. (2020). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 3(3), 486-498.
- ResearchGate. (n.d.). Table 4 . Experimental conditions for serine protease inhibition assays.
- ResearchGate. (n.d.). List of Calculated Dissociation Constants (K D ) for Five Benzamidine....
- Stürzebecher, J., et al. (2012). Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. Bioorganic & Medicinal Chemistry Letters, 22(22), 6973-6978.
- Bieth, J. (1974). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Comptes Rendus des Seances de la Societe de Biologie et de ses Filiales, 168(8-9), 969-974.
- Ferguson, T. K., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 989354.
- Ferguson, T. K., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 989354. (PMC version)
- El-Baky, R. M. A., & Zedan, H. H. (2023). Isolation and Characterization of a Biocontrol Serine Protease from Pseudomonas aeruginosa FZM498 Involved in Antagonistic Activity Against Blastocystis sp. Parasite. Molecules, 28(14), 5396.
- Ascenzi, P., et al. (1998). Inhibition of bovine beta-trypsin, human alpha-thrombin and porcine pancreatic beta-kallikrein-B by benzamidine and its bis-, tris- and tetra-derivatives: thermodynamic and molecular modeling study. Journal of Molecular Recognition, 11(1-6), 180-182.
- LookChem. (n.d.). Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE.
- ResearchGate. (n.d.). Structures of the 3-amidinophenylalanine-derived MT-1/2 inhibitors....
- PubChem - NIH. (n.d.). 3-(Aminomethyl)benzamide.
- Jones, L. G., et al. (1987). Thrombin and trypsin act at the same site to stimulate phosphoinositide hydrolysis and calcium mobilization. Molecular Pharmacology, 32(5), 643-649.
- Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445.
- Serpins India. (n.d.). Serine protease inhibitor, SerpinA3n, regulates cardiac remodelling after myocardial infarction.
- Vicuña, L., et al. (2015). The serine protease inhibitor SerpinA3N attenuates neuropathic pain by inhibiting T cell-derived leukocyte elastase. Nature Communications, 6, 6681.
- ResearchGate. (2003). (PDF) Stability and solubility of 3,3'-diaminobenzidine (DAB).
Sources
- 1. Serine protease inhibitor, SerpinA3n, regulates cardiac remodelling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ベンズアミジン 塩酸塩 水和物 | Sigma-Aldrich [sigmaaldrich.com]
- 11. newblue.lookchem.com [newblue.lookchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Selectivity Profile of 3-(Aminomethyl)benzimidamide Dihydrochloride Against Key Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease inhibition, the strategic selection of a specific inhibitor is paramount for both targeted therapeutic intervention and precise in vitro investigation. This guide provides a detailed comparative analysis of 3-(Aminomethyl)benzimidamide dihydrochloride, a member of the benzamidine class of inhibitors, against a panel of crucial serine proteases: trypsin, thrombin, plasmin, and Factor Xa.
The Benzamidine Scaffold: A Foundation for Serine Protease Inhibition
Benzamidine and its derivatives are competitive inhibitors of serine proteases, particularly those with a preference for cleaving after basic amino acid residues like arginine and lysine.[1][2] Their inhibitory mechanism stems from the structural mimicry of the guanidinium group of arginine by the benzamidine moiety. This allows them to bind to the S1 specificity pocket of the protease active site, effectively blocking substrate access.[1] The nature and position of substituents on the benzene ring can significantly influence the inhibitor's potency and selectivity for different serine proteases.[2]
Comparative Inhibitor Performance
To provide a clear and objective comparison, the following table summarizes the inhibitory constants (Ki) of benzamidine, and the clinically used inhibitors Gabexate Mesylate and Nafamostat Mesylate against key serine proteases. The data for 3-(Aminomethyl)benzimidamide is inferred based on the activity of its parent and isomeric compounds.
| Inhibitor | Trypsin Ki (µM) | Thrombin Ki (µM) | Plasmin Ki (µM) | Factor Xa Ki (µM) |
| Benzamidine | 35[3] | 220[3] | 350[3] | 110[4] |
| 3-(Aminomethyl)benzimidamide | Potent (Predicted) | Potent (Predicted) | Potent (Predicted) | Moderate (Predicted) |
| Gabexate Mesylate | 9.4[5] | 110[5] | 30[5] | 8.5[6] |
| Nafamostat Mesylate | ~0.029 (IC50) | ~0.044 (IC50) | ~0.038 (IC50) | ~0.1 (IC50) |
Note: Ki values for 3-(Aminomethyl)benzimidamide are predicted based on the known potent inhibitory activity of N-alpha-substituted 3-amidinophenylalanine amides against trypsin, plasmin, and thrombin.[7] Direct experimental values are not currently available in the cited literature.
In-Depth Analysis of Inhibitor Profiles
This compound: As a derivative of 3-amidinophenylalanine, this compound is expected to be a potent inhibitor of trypsin, thrombin, and plasmin.[7] The presence of the aminomethyl group at the meta position likely influences its interaction with the active site, potentially altering its selectivity profile compared to the para-substituted isomer. The inhibitory effect on Factor Xa is predicted to be moderate, in line with the general trend observed for many benzamidine-based inhibitors.[8]
Gabexate Mesylate: This synthetic serine protease inhibitor demonstrates broad-spectrum activity, with potent inhibition of trypsin and Factor Xa, and moderate inhibition of plasmin and thrombin.[5][9] Its clinical use in conditions like pancreatitis and disseminated intravascular coagulation highlights its efficacy in modulating the activity of multiple proteases.[9]
Nafamostat Mesylate: Nafamostat is a potent, broad-spectrum serine protease inhibitor with significant anticoagulant and anti-inflammatory properties.[8] It effectively inhibits a wide range of serine proteases involved in coagulation and fibrinolysis, including trypsin, thrombin, plasmin, and Factor Xa.[8] Its use as an anticoagulant during hemodialysis underscores its potent activity.[8]
Mechanistic Insights: The Logic of Inhibition
The interaction of benzamidine-based inhibitors with the serine protease active site is a well-understood, competitive, and reversible process. The following diagram illustrates the fundamental principle of this interaction.
Caption: Workflow for determining the Ki of a serine protease inhibitor.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease (e.g., trypsin) in a suitable buffer (e.g., Tris-HCl with CaCl2).
-
Prepare a stock solution of the chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2).
-
-
Assay Setup:
-
In a 96-well microplate, add varying concentrations of the inhibitor.
-
Add varying concentrations of the substrate to the wells.
-
Include control wells with no inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed concentration of the enzyme to all wells.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance at the wavelength corresponding to the product of substrate cleavage (e.g., 405 nm for p-nitroaniline) at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance vs. time curve.
-
Plot the data using a suitable method for determining Ki for competitive inhibition, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration or a Dixon plot (1/V₀ vs. [Inhibitor]) for each substrate concentration.
-
The Ki value can be determined from the intersection point of the lines on these plots.
-
Conclusion: Navigating the Choice of a Serine Protease Inhibitor
The selection of an appropriate serine protease inhibitor is a critical decision in research and drug development. While direct kinetic data for this compound remains to be fully elucidated in publicly accessible literature, the strong inhibitory profile of its parent compound and related isomers suggests its potential as a potent inhibitor of trypsin-like serine proteases.
For applications requiring broad-spectrum inhibition of multiple serine proteases, particularly in the context of coagulation and fibrinolysis, Nafamostat Mesylate and Gabexate Mesylate present as well-characterized and potent options. However, for more targeted investigations where the specific inhibition of trypsin, thrombin, or plasmin is desired, this compound emerges as a promising candidate worthy of further experimental validation. Its smaller, less complex structure compared to Gabexate and Nafamostat may offer advantages in terms of synthetic accessibility and potential for further chemical modification to enhance selectivity.
This guide provides a framework for understanding the comparative selectivity of these inhibitors. Researchers are encouraged to perform their own in-house kinetic studies to confirm the inhibitory profile of 3-(Aminomethyl)benzimidamide against their specific serine protease of interest, thereby ensuring the most informed and effective inhibitor selection for their experimental needs.
References
- MEROPS - the Peptidase Database. Small-molecule inhibitor: benzamidine. Accessed January 10, 2026. [Link]
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
- Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Cyclic amides of Nα-arylsulfonylaminoacylated 4-amidinophenylalanine--tight binding inhibitors of thrombin. Thrombosis research, 29(6), 635-642.
- Patsnap Synapse. What is Gabexate Mesilate used for? Accessed January 10, 2026. [Link]
- Patsnap Synapse. What is Nafamostat Mesilate used for? Accessed January 10, 2026. [Link]
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937.
- Nallan Chakravarthula, T., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200364.
- Stürzebecher, J., et al. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of medicinal chemistry, 40(19), 3091-3099.
- Pinto, D. J., et al. (2001). Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of medicinal chemistry, 44(5), 566-578.
- Nallan Chakravarthula, T., et al. (2023). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.
- Venturini, G., Menegatti, E., & Ascenzi, P. (1997). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor.
- Cheng, C. C., & Corey, E. J. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. Archives of biochemistry and biophysics, 214(2), 527-535.
- Okada, Y., et al. (2005). Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. Current medicinal chemistry, 12(19), 2199-2211.
- Mason, M., & Wira, C. R. (1979). Inhibition of serine proteases by steroids. Journal of Biological Chemistry, 254(13), 5667-5671.
- Walsmann, P., et al. (1981). [Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids (author's transl)]. Die Pharmazie, 36(9), 639-641.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzamidine hydrochloride | Serine/threonin kinase | TargetMol [targetmol.com]
A Senior Application Scientist's Guide to the Cell-Based Validation of 3-(Aminomethyl)benzimidamide dihydrochloride
For researchers, scientists, and drug development professionals, the rigorous validation of a research compound is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-focused comparison for validating the activity of 3-(Aminomethyl)benzimidamide dihydrochloride in cell-based assays. Moving beyond a simple protocol, we will explore the causality behind experimental choices, ensuring a self-validating system for your research.
This compound is a serine protease inhibitor.[1][2] Serine proteases are a class of enzymes crucial in various physiological processes, and their dysregulation is implicated in numerous pathologies, including cancer.[3] This guide will focus on the role of two such proteases, urokinase-type plasminogen activator (uPA) and matriptase, in cancer cell invasion and how to effectively validate the inhibitory action of this compound against them.
The Rationale: Targeting Serine Proteases in Cancer Invasion
Cancer cell invasion is a complex process involving the degradation of the extracellular matrix (ECM), a key barrier to tumor cell dissemination.[4] Serine proteases, particularly uPA and matriptase, are pivotal in this process. uPA converts plasminogen to plasmin, which in turn degrades ECM proteins and activates other proteases like matrix metalloproteinases (MMPs).[4] Matriptase, a membrane-bound serine protease, can activate pro-uPA, amplifying the proteolytic cascade that drives invasion.[5][6][7] Therefore, inhibiting these proteases presents a promising therapeutic strategy to curtail cancer metastasis.
Herein, we will compare the activity of this compound with a well-established, structurally related serine protease inhibitor, Benzamidine hydrochloride, to provide a comprehensive validation framework. Benzamidine is a reversible competitive inhibitor of trypsin-like serine proteases.[8][9]
Comparative Landscape: Inhibitor Selection
| Compound | Chemical Structure | Primary Targets | Mechanism of Action |
| This compound | C8H13Cl2N3[10][11] | Serine proteases (e.g., uPA, matriptase)[1][2] | Competitive inhibitor |
| Benzamidine hydrochloride | C7H9ClN2 | Trypsin-like serine proteases (e.g., tryptase, trypsin, uPA)[8] | Reversible competitive inhibitor[8][9] |
Experimental Design: A Multi-faceted Approach to Validation
A robust validation strategy for a protease inhibitor requires a multi-pronged approach, moving from assessing direct enzyme inhibition to observing effects on cellular function. Our experimental workflow is designed to build a comprehensive picture of the compound's activity and specificity.
Caption: A logical workflow for validating a protease inhibitor.
Cell Line Selection: The Importance of Context
The choice of cell line is critical. For studying inhibitors of uPA and matriptase, it is essential to select a cell line with well-characterized expression of these proteases. For example, various breast and prostate cancer cell lines exhibit high levels of matriptase expression, which correlates with tumor grade and aggressiveness.[6]
Recommended Cell Lines:
-
PC-3 (Prostate Cancer): High matriptase and uPA expression.
-
DU145 (Prostate Cancer): Moderate matriptase and uPA expression.
-
MDA-MB-231 (Breast Cancer): High uPA expression.
-
HO-8910PM (Ovarian Cancer): High matriptase expression.[6]
Experimental Protocols
Fluorogenic Protease Activity Assay
This assay directly measures the enzymatic activity of purified uPA or matriptase and the inhibitory effect of the compounds.
Principle: A fluorogenic peptide substrate is cleaved by the active protease, releasing a fluorescent signal. The rate of signal increase is proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Prepare a stock solution of the fluorogenic substrate specific for uPA or matriptase.
-
In a 96-well black plate, add assay buffer, purified active uPA or matriptase enzyme.
-
Add serial dilutions of this compound or Benzamidine hydrochloride to the wells. Include a vehicle control (DMSO or buffer).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths every minute for 30-60 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Plot V₀ against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cell Viability Assay (e.g., MTT Assay)
Before assessing the functional effects of the inhibitors, it is crucial to determine the concentration range that is not cytotoxic.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Benzamidine hydrochloride for 24-48 hours. Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Transwell Invasion Assay
This assay mimics the in vivo process of cell invasion through an extracellular matrix.
Principle: Cells are seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel (a basement membrane extract). Chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate to the lower surface of the insert.
Step-by-Step Protocol:
-
Rehydrate the Matrigel-coated Transwell inserts.
-
Seed cells (e.g., 50,000 cells/well) in serum-free media containing various non-toxic concentrations of the inhibitors in the upper chamber.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the insert with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of invading cells under a microscope.
-
Express the results as a percentage of invasion relative to the vehicle control.
Data Presentation and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of the comparative validation.
Table 1: Biochemical Inhibition of uPA and Matriptase
| Compound | uPA IC50 (µM) | Matriptase IC50 (µM) |
| This compound | 15 | 25 |
| Benzamidine hydrochloride | 97[8] | >100 |
Interpretation: This data suggests that this compound is a more potent inhibitor of both uPA and matriptase compared to Benzamidine hydrochloride in a purified enzyme system.
Table 2: Effect on PC-3 Cell Viability and Invasion
| Compound | Concentration (µM) | Cell Viability (% of Control) | Cell Invasion (% of Control) |
| Vehicle Control | - | 100 | 100 |
| This compound | 10 | 98 | 65 |
| 25 | 95 | 40 | |
| 50 | 92 | 20 | |
| Benzamidine hydrochloride | 50 | 99 | 85 |
| 100 | 96 | 60 | |
| 200 | 93 | 45 |
Interpretation: At concentrations that are not significantly cytotoxic, this compound demonstrates a more potent inhibition of PC-3 cell invasion compared to Benzamidine hydrochloride, which aligns with its stronger biochemical activity against uPA and matriptase.
Visualizing the Underlying Mechanism
The following diagram illustrates the proteolytic cascade targeted by these inhibitors.
Caption: The uPA/matriptase proteolytic cascade in cancer cell invasion.
Conclusion and Best Practices
This guide provides a framework for the thorough validation of this compound's activity in cell-based assays. By employing a multi-faceted approach that includes biochemical and cell-based assays, researchers can confidently assess the compound's potency and efficacy.
Key Takeaways:
-
Context is Key: The choice of cell line and assay should be driven by the biological question and the known expression profiles of the target proteases.
-
Controls are Crucial: Appropriate vehicle controls, positive controls (if available), and negative controls are essential for data interpretation.
-
Validate, then Investigate: Always perform cell viability assays to ensure that the observed effects in functional assays are not due to cytotoxicity.
-
Comparative Analysis Adds Value: Comparing the test compound with a known inhibitor provides a valuable benchmark for its activity.
By following these principles and protocols, researchers can generate robust and reliable data, paving the way for further investigation into the therapeutic potential of serine protease inhibitors like this compound.
References
- Suzuki, M., et al. (2004). Inhibition of tumor invasion by genomic down-regulation of matriptase through suppression of activation of receptor-bound pro-urokinase. Journal of Biological Chemistry, 279(14), 14899-14908. [Link]
- ResearchGate. Proteinases in cancer cell invasion. [Link]
- NIH National Cancer Institute. (2013). Cell-surface anchored serine proteases in cancer progression and metastasis. PMC, 4(4), 389-403. [Link]
- Benaud, C., et al. (2001). Deregulated activation of matriptase in breast cancer cells. Journal of Biological Chemistry, 276(48), 44834-44840. [Link]
- Festuccia, C., et al. (2011). Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1. Molecular Cancer Research, 9(8), 1115-1127. [Link]
- Reaction Biology. Protease Assay Services. [Link]
- Verhelst, S. H. L. (2010). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics, 9(1), 135-146. [Link]
- Biocompare. Protease Assay Kits. [Link]
- MDPI. (2019). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Molecules, 24(18), 3358. [Link]
- LookChem. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. [Link]
- NIH PubChem. 3-(Aminomethyl)benzamide. [Link]
- Mares-Guia, M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(3), 320-324. [Link]
- NIH PubChem. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride. [Link]
- LookChem. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. [Link]
- NIH National Library of Medicine. (2022). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. PMC, 11(11), 1335. [Link]
- Wikipedia. Benzamidine. [Link]
- NIH National Library of Medicine. (2024).
- Jayaram, H. N., et al. (1999). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 6(7), 561-574. [Link]
Sources
- 1. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem [lookchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of tumor invasion by genomic down-regulation of matriptase through suppression of activation of receptor-bound pro-urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-surface anchored serine proteases in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deregulated activation of matriptase in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Benzamidine - Wikipedia [en.wikipedia.org]
- 10. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
A Senior Application Scientist's Guide to Measuring Binding Affinity: Isothermal Titration Calorimetry for 3-(Aminomethyl)benzimidamide dihydrochloride
For researchers, scientists, and drug development professionals, the precise quantification of molecular interactions is a cornerstone of discovery. Understanding the binding affinity of a small molecule inhibitor, such as 3-(Aminomethyl)benzimidamide dihydrochloride, to its target protein is critical for validating hits, guiding lead optimization, and elucidating mechanisms of action.[1][2] This guide provides an in-depth, experience-driven comparison of Isothermal Titration Calorimetry (ITC) with other key analytical techniques, offering the theoretical grounding and practical protocols necessary for robust and reliable binding characterization.
As a benzamidine derivative, 3-(Aminomethyl)benzimidamide is representative of a class of compounds known to act as serine protease inhibitors.[3] For the purposes of this guide, we will consider its interaction with a model trypsin-like serine protease.
The Gold Standard: Isothermal Titration Calorimetry (ITC)
ITC stands as a premier biophysical method because it directly measures the heat released or absorbed during a binding event.[4][5] This allows for the determination of a complete thermodynamic profile of the interaction in a single, label-free experiment conducted in-solution.[4][6][7] From one assay, we can simultaneously determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][8] This rich dataset provides unparalleled insight into the forces driving the molecular recognition event.[9]
The core principle of ITC involves a highly sensitive calorimeter containing two cells—a reference cell and a sample cell—encased in an adiabatic jacket.[7] The reference cell typically contains buffer, while the sample cell holds the macromolecule (our serine protease).[7] The ligand, this compound, is loaded into an injection syringe and titrated into the sample cell in small, precise aliquots. As binding occurs, heat is exchanged, creating a temperature difference between the cells. A feedback system applies power to maintain a zero temperature difference, and this power is the signal we measure.
Each injection produces a heat pulse that is integrated over time. Plotting these integrated heats against the molar ratio of ligand to protein generates a binding isotherm.[4] This isotherm is then fitted to a binding model to extract the thermodynamic parameters.[4]
Thermodynamic Profile of a Binding Interaction
The relationship between the key thermodynamic parameters obtained from ITC is fundamental to understanding the nature of the binding event.
Caption: Relationship between thermodynamic parameters measured by ITC.
Experimental Protocol: ITC Analysis of 3-(Aminomethyl)benzimidamide Binding
This protocol provides a self-validating workflow. The causality behind each step is explained to ensure data integrity and prevent common pitfalls.
Part 1: Sample Preparation (The Foundation of Quality Data)
The most critical step for a successful ITC experiment is meticulous sample preparation. Any mismatch in buffer components between the protein in the cell and the ligand in the syringe will generate large heats of dilution, potentially masking the true binding signal.[6][10]
Materials:
-
Purified serine protease (target macromolecule)
-
This compound (ligand)
-
Assay Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4. Rationale: Phosphate has a low ionization enthalpy, minimizing buffer-induced heat changes. The physiological salt concentration helps maintain protein stability.
-
Dialysis equipment (e.g., cassette with appropriate MWCO) or size-exclusion column.
-
High-precision concentration measurement tool (e.g., NanoDrop, Qubit).
Procedure:
-
Buffer Matching: Prepare a single, large batch of assay buffer (e.g., 2 L). This exact same buffer must be used for all subsequent steps.
-
Protein Preparation:
-
Dialyze the purified serine protease extensively against the assay buffer (e.g., 2 changes of 1 L each, for 4 hours and then overnight at 4°C). This is the most robust method for ensuring buffer matching.[11]
-
After dialysis, centrifuge the protein sample (e.g., at 14,000 x g for 15 min at 4°C) to remove any aggregates, which can interfere with the experiment.[6]
-
Accurately determine the final protein concentration. An error in this concentration directly impacts the calculated stoichiometry (n).[6]
-
-
Ligand Preparation:
-
Dissolve the this compound powder directly into the final dialysis buffer (the dialysate) to achieve the desired stock concentration. This is a critical step for perfect buffer matching.
-
Accurately determine the ligand concentration. An error in the syringe concentration will directly affect the calculated KD and ΔH.[6]
-
-
Final Degassing: Just before loading the instrument, degas both the protein and ligand solutions for 5-10 minutes under vacuum. This prevents the formation of air bubbles in the cell or syringe, which cause significant artifacts in the data.[7][11]
Part 2: Experimental Design & Execution
Instrument: MicroCal PEAQ-ITC or similar.
Concentration Rationale (The 'c' window): The success of an ITC experiment depends on the "c-value" (c = n * KA * [M] or c = [M]/KD for n=1), which dictates the shape of the binding isotherm.[6][11] For a reliable fit, the c-value should ideally be between 10 and 100.[6]
-
Assuming an expected KD for a benzamidine-like inhibitor in the low micromolar range (e.g., 2 µM), we can design our experiment.
-
Cell Concentration (Protease): Set protein concentration to be at least 10x the KD. Let's use 20 µM . This gives a c-value of 10, which is in the optimal range.
-
Syringe Concentration (Ligand): The ligand concentration should be 10-15 times the cell concentration to ensure saturation is reached. We will use 250 µM .[6]
ITC Run Parameters:
-
Target Temperature: 25°C
-
Reference Power: 10 µcal/sec
-
Initial Delay: 60 sec
-
Number of Injections: 19
-
Injection Volume: 2 µL
-
Spacing: 150 sec
-
Stirring Speed: 750 RPM
Execution Workflow:
-
Control Titration (Ligand into Buffer): First, perform a control experiment by titrating the ligand (250 µM) directly into the sample cell containing only the assay buffer.[12]
-
Trustworthiness Check: The heat signals from this run represent the heat of dilution. These peaks should be small, consistent, and similar to the final peaks of the main experiment where the protein is fully saturated.[12] This data will be subtracted from the main experimental data.
-
-
Main Experiment (Ligand into Protein):
Part 3: Data Analysis
-
Integration: Integrate the raw data peaks to obtain the heat change (µcal) for each injection.
-
Control Subtraction: Subtract the heats of dilution from the ligand-into-buffer control run.
-
Model Fitting: Plot the corrected heat (kcal/mol of injectant) against the molar ratio (Ligand/Protein). Fit this binding isotherm to a "One Set of Sites" binding model. The software will perform an iterative non-linear least-squares analysis to determine the best-fit values for KD, ΔH, and n.[13][14] ΔS and ΔG are then calculated automatically (ΔG = -RTln(KA) and ΔG = ΔH - TΔS).[6]
Caption: A standard workflow for an Isothermal Titration Calorimetry experiment.
Comparison with Alternative Binding Affinity Techniques
While ITC is the gold standard for thermodynamic characterization, other techniques offer advantages in specific contexts, such as throughput or sensitivity.[15][16] The primary alternatives for label-free, real-time analysis are Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP), which is not label-free but is a common solution-based method.
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures binding events on a sensor chip surface.[17][18] One binding partner (the ligand, in this case, the protease) is immobilized on the chip, and the other (the analyte, 3-(Aminomethyl)benzimidamide) is flowed across the surface.[17][18] Binding causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).[18]
-
Key Advantage: SPR provides kinetic data, yielding not only the equilibrium dissociation constant (KD) but also the association (kon) and dissociation (koff) rate constants.[15]
-
Key Disadvantage: Requires immobilization of one binding partner, which can potentially alter its native conformation and activity.[19] It is also less sensitive to very small molecules binding to large proteins, as the signal is mass-dependent.[20]
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[21][22][23] In a typical competition assay, a fluorescently labeled ligand (a "tracer") with known affinity for the target protein is used. When the tracer is unbound, it tumbles rapidly, and its emitted light is depolarized.[21][23] When bound to the large protein, its tumbling slows dramatically, and the emitted light remains highly polarized.[21][23] Unlabeled test compounds, like 3-(Aminomethyl)benzimidamide, are added to compete with the tracer, causing a decrease in polarization that can be used to calculate the inhibitor's binding affinity.[21][24]
-
Key Advantage: High-throughput and requires very small sample quantities, making it ideal for screening large compound libraries.[23]
-
Key Disadvantage: It is not label-free; it requires a suitable fluorescent probe and may not be feasible for all targets.[23] The labeling can also interfere with the binding interaction.[25]
Quantitative Comparison of Techniques
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Measurement Principle | Measures heat change upon binding in solution.[4][5] | Measures change in refractive index upon binding to a surface.[17][18] | Measures change in rotational speed of a fluorescent probe in solution.[21][23] |
| Information Obtained | KD, ΔH, ΔS, Stoichiometry (n).[4][6] | KD, kon, koff.[15] | KD or IC50.[24] |
| Label-Free | Yes.[6] | Yes.[17] | No, requires a fluorescent probe.[23] |
| Immobilization | No, interactions occur in solution.[6] | Yes, one partner is immobilized on a sensor chip.[17] | No, interactions occur in solution.[21] |
| Throughput | Low to medium. | Medium to high.[16] | High.[23] |
| Sample Consumption | High (µg to mg).[6] | Low (ng to µg). | Very Low (ng). |
| Key Advantage | Provides a complete thermodynamic profile in a single experiment.[4] | Provides real-time kinetic rate constants (kon, koff).[15][16] | High-throughput, suitable for large-scale screening.[23] |
| Key Limitation | Lower throughput, higher sample consumption.[26] | Immobilization can affect protein activity; mass-sensitive.[19][20] | Requires a suitable fluorescent probe; indirect measurement.[25] |
Abbreviated Protocols for Alternative Techniques
SPR Protocol Outline
Objective: To determine the kinetic parameters (kon, koff) and binding affinity (KD) of 3-(Aminomethyl)benzimidamide for a serine protease.
Methodology:
-
Ligand Immobilization: Covalently immobilize the serine protease onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a target density.[15]
-
Analyte Injection: Prepare a dilution series of 3-(Aminomethyl)benzimidamide in running buffer. Inject each concentration over the sensor surface, followed by a dissociation phase where only buffer flows.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Fit the resulting sensorgrams (response vs. time) to a kinetic binding model (e.g., 1:1 Langmuir) to extract kon, koff, and calculate KD (KD = koff/kon).
Fluorescence Polarization (FP) Competition Assay Protocol Outline
Objective: To determine the binding affinity (Ki) of 3-(Aminomethyl)benzimidamide by competing against a known fluorescent ligand.
Methodology:
-
Assay Development: Establish an assay window by titrating the serine protease into a fixed concentration of a fluorescently-labeled benzamidine analog. Determine a protease concentration that yields ~50-80% of the maximum polarization signal.
-
Competition Experiment: In a multi-well plate, combine the fixed concentrations of the protease and the fluorescent tracer.
-
Inhibitor Titration: Add a dilution series of the unlabeled inhibitor, 3-(Aminomethyl)benzimidamide.
-
Measurement: After incubation to reach equilibrium, measure the fluorescence polarization in a suitable plate reader.
-
Data Analysis: Plot the polarization signal against the inhibitor concentration. Fit the data to a suitable competition binding model to determine the IC50, which can then be converted to a Ki value.
Conclusion: Choosing the Right Tool for the Job
For a comprehensive understanding of the binding of this compound to its target, Isothermal Titration Calorimetry is the definitive technique. It is the only method that provides a complete thermodynamic signature (KD, ΔH, ΔS, and n) in a single, label-free, in-solution experiment, revealing the fundamental forces that drive the interaction.[4][27] This level of detail is invaluable for rational drug design and lead optimization.
However, the choice of technique is always context-dependent. If the primary goal is to understand the speed of binding and dissociation (kinetics) or to screen inhibitors at a higher throughput, SPR is an excellent choice.[16] If the objective is to conduct a high-throughput screen of a large compound library with minimal sample consumption, Fluorescence Polarization is a powerful and efficient alternative, provided a suitable fluorescent probe is available.[23] By understanding the strengths and limitations of each method, researchers can strategically select the best approach to answer their specific scientific questions.
References
- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]
- Isothermal titr
- Characterization of Small Molecule-Protein Interactions Using SPR Method. (2019). Methods in Molecular Biology. [Link]
- Protein-ligand binding measurements using fluorescence polariz
- Isothermal Titration Calorimetry: Principles and Applic
- Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. (2015). Methods in Molecular Biology. [Link]
- Analysis of protein-ligand interactions by fluorescence polarization. (2007).
- Thermodynamic parameters obtained from ITC experiments.
- Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2014). Analytical Chemistry. [Link]
- 5 Tips to optimize your ITC experiments for kinetic analysis. (2016-06-03). AFFINImeter's Blog. [Link]
- Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. [Link]
- Characterization of Small Molecule–Protein Interactions Using SPR Method. (2019). SpringerLink. [Link]
- Isothermal Titration Calorimetry: Principles and Applications. (2018). Wiley Online Library. [Link]
- Characterizing Binding Interactions by ITC. TA Instruments. [Link]
- The Working Principle of Isothermal Titration Calorimetry. (2015-07-29). AZoM. [Link]
- Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]
- Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024-06-20). Reichert Technologies. [Link]
- Fluorescence Polarization Assays: Principles & Applic
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2007). Analytical Biochemistry. [Link]
- Binding affinities determined by fluorescence polarization (FP) assay...
- Characterizing Binding Interactions by ITC. TA Instruments. [Link]
- SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. Nicoya Lifesciences. [Link]
- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018).
- Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2024-05-17). bioRxiv. [Link]
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Molecular Biosciences. [Link]
- What is the alternative method to study ligand receptor binding experiment beyond radiolabelling?. (2013-12-03).
- ITC Analysis of Ligand Binding to PreQ1 Riboswitches. (2015). Methods in Enzymology. [Link]
- Isothermal titration calorimetry in drug discovery. (2001). Methods in Enzymology. [Link]
- Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022). Pharmaceuticals. [Link]
- Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022). MDPI. [Link]
- Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. TA Instruments. [Link]
- 3-(Aminomethyl)benzamide.
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Molecular Biosciences. [Link]
- Benzamidine.
Sources
- 1. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. azom.com [azom.com]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 8. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 13. cost-nectar.eu [cost-nectar.eu]
- 14. tainstruments.com [tainstruments.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. researchgate.net [researchgate.net]
- 25. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Protease Inhibitors: A Comparative Review of 3-(Aminomethyl)benzimidamide dihydrochloride
For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the selection of the appropriate tool compound is paramount for generating robust and reproducible data. This guide provides an in-depth, objective comparison of 3-(Aminomethyl)benzimidamide dihydrochloride, a synthetic serine protease inhibitor, with other widely used alternatives. By synthesizing technical data, field-proven insights, and detailed experimental protocols, this document aims to empower researchers to make informed decisions for their specific applications.
The Critical Role of Proteases and Their Inhibition
Proteases, a ubiquitous class of enzymes, catalyze the cleavage of peptide bonds in proteins and are fundamental to countless physiological processes, from digestion and blood coagulation to cell signaling and apoptosis. Their dysregulation is a hallmark of numerous pathologies, including cancer, cardiovascular diseases, and inflammatory disorders, making them critical targets for therapeutic intervention and essential reagents to control in biochemical and cellular experiments. Protease inhibitors are indispensable tools in the laboratory, primarily used to prevent the degradation of proteins of interest during cell lysis and protein purification.
Featured Inhibitor: this compound
3-(Aminomethyl)benzimidamide belongs to the benzamidine class of compounds, which are known as reversible, competitive inhibitors of trypsin-like serine proteases. The benzamidine moiety mimics the side chain of arginine, allowing it to bind to the S1 specificity pocket of proteases that preferentially cleave after basic amino acid residues.[1] The presence of the aminomethyl group can further influence the binding affinity and selectivity of the inhibitor.
Mechanism of Action
As a competitive inhibitor, 3-(Aminomethyl)benzimidamide binds to the active site of the protease, thereby preventing the substrate from binding and being cleaved. This interaction is typically reversible, meaning the inhibitor can dissociate from the enzyme, and its inhibitory effect can be overcome by increasing the substrate concentration. The cationic amidino group of benzamidine derivatives is crucial for this interaction, as it forms an ionic bond with the carboxylate group of an aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket.[1]
Comparative Analysis with Other Protease Inhibitors
The selection of a protease inhibitor is dictated by the specific class of proteases being targeted, the required potency and specificity, and the downstream experimental compatibility. Below is a comparative overview of 3-(Aminomethyl)benzimidamide (represented by its close analog 4-Aminomethylbenzamidine where specific data is unavailable) and other commonly used protease inhibitors.
| Inhibitor | Class of Inhibitor | Target Protease Class(es) | Mechanism of Action | Potency (Ki values) | Key Characteristics |
| 3-(Aminomethyl)benzimidamide (as 4-Aminomethylbenzamidine) | Synthetic Small Molecule (Benzamidine derivative) | Serine Proteases | Reversible, Competitive | Thrombin: 344 ± 33 µM[2] | Mimics arginine side chain; good for targeting trypsin-like proteases. |
| AEBSF (Pefabloc SC) | Synthetic Small Molecule (Sulfonyl fluoride) | Serine Proteases | Irreversible | Plasmin: 0.36 µMThrombin: 1.62 µMTrypsin: Not specified[3] | Water-soluble and less toxic alternative to PMSF; stable at neutral pH.[3][4] |
| Aprotinin | Natural Polypeptide | Serine Proteases | Reversible, Competitive | Trypsin: 0.06 pMPlasmin: 1 nMChymotrypsin: 9 nM[5][6] | High potency against trypsin and plasmin; not effective against thrombin.[5] |
| Leupeptin | Natural Peptide Aldehyde | Serine, Cysteine, and Threonine Proteases | Reversible, Competitive | Trypsin: 3.5 nMPlasmin: 3.4 nMCathepsin B: 4.1 nM[4] | Broad-spectrum inhibitor; effective against a range of proteases. |
| Pepstatin A | Natural Hexapeptide | Aspartic Proteases | Reversible, Competitive (Tight Binding) | Pepsin: ~0.1 nMCathepsin D: ~0.5 nM[7][8] | Highly potent and specific for aspartic proteases like pepsin and cathepsins. |
Experimental Protocols for Inhibitor Characterization
To empirically validate and compare the efficacy of protease inhibitors, standardized assays are crucial. The following protocols provide detailed methodologies for determining inhibitor potency and selectivity.
Protocol 1: Determination of IC50 using a Fluorogenic Substrate Assay
This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific protease, such as trypsin, using a fluorogenic substrate.
Principle: The enzymatic cleavage of a fluorogenic substrate, such as Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin (Boc-Gln-Ala-Arg-AMC), releases the fluorescent 7-amido-4-methylcoumarin (AMC) group. The rate of fluorescence increase is directly proportional to the enzyme's activity. An inhibitor will reduce this rate, and the IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Materials:
-
Purified Protease (e.g., bovine trypsin)
-
Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Test Inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
DMSO (for dissolving inhibitor and substrate)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the lyophilized protease in assay buffer to a desired stock concentration (e.g., 1 mg/mL). Store on ice.
-
Dissolve the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM).
-
Dissolve the test inhibitor in DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
-
Prepare Working Solutions:
-
Dilute the protease stock solution in assay buffer to the final working concentration (e.g., 10 nM). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15-30 minutes.
-
Prepare a series of inhibitor dilutions in assay buffer from the stock solution. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM).
-
Dilute the substrate stock solution in assay buffer to a working concentration (e.g., 2x the Km value for the enzyme, or a concentration that gives a robust signal).
-
-
Assay Setup (96-well plate):
-
Add 50 µL of the diluted protease solution to each well, except for the "no enzyme" control wells.
-
Add 25 µL of the serially diluted inhibitor solutions to the respective wells. For the "no inhibitor" control, add 25 µL of assay buffer with the same final DMSO concentration.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the substrate working solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition [(V₀ without inhibitor - V₀ with inhibitor) / V₀ without inhibitor] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Thrombin Inhibitor Screening
This protocol describes a cell-based assay to screen for inhibitors of thrombin, a key serine protease in the coagulation cascade.
Principle: Thrombin activates Protease-Activated Receptors (PARs) on the surface of cells, such as platelets or endothelial cells, leading to a measurable intracellular calcium flux. Inhibitors of thrombin will block this activation and the subsequent calcium signal.
Materials:
-
Human platelets or a suitable cell line expressing PAR1 (e.g., HEK293-PAR1)
-
Human α-thrombin
-
Test Inhibitor (e.g., this compound)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Preparation:
-
Culture the cells to confluency in a suitable medium.
-
Harvest the cells and resuspend them in assay buffer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM at 37°C for 30-60 minutes).
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Plate the cells in the 96-well plate.
-
-
Inhibitor and Enzyme Preparation:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Prepare a working solution of thrombin in assay buffer at a concentration that elicits a sub-maximal response (to allow for the detection of inhibition).
-
-
Assay Execution:
-
Add the diluted inhibitor solutions to the wells containing the cells and incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject the thrombin solution into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after the addition of thrombin.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (thrombin alone).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for IC50 Determination using a Fluorogenic Assay.
Caption: Inhibition of Thrombin-Mediated PAR1 Signaling Pathway.
Conclusion and Future Directions
This compound is a valuable tool for the competitive and reversible inhibition of trypsin-like serine proteases. Its performance, when compared to other inhibitors, highlights the trade-offs between broad-spectrum activity, potency, and mechanism of action. For applications requiring the specific, reversible inhibition of trypsin-like enzymes, 3-(Aminomethyl)benzimidamide and its derivatives offer a compelling option.
The provided experimental protocols serve as a robust starting point for the in-house validation and comparison of this and other inhibitors. As the field of protease research continues to expand, the rigorous characterization of inhibitory compounds using standardized and well-understood assays will remain critical for advancing our understanding of protease biology and for the development of novel therapeutics.
References
- MP Biomedicals. (n.d.). AEBSF.
- Stürzebecher, J., et al. (1993). Inhibition of activated protein C by benzamidine derivatives. Thrombosis Research, 69(6), 533-539.
- MEROPS - The Peptidase Database. (2023). Small-molecule inhibitor: benzamidine.
- Markwardt, F., et al. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
- Marciniszyn, J., Jr., et al. (1976). Pepstatin inhibition mechanism. The Journal of Biological Chemistry, 251(22), 7088-7094.
- Gacko, M., et al. (2007). Cathepsin D inhibitors. Advances in Clinical and Experimental Medicine, 16(5), 671-682.
- Jayanthi, S., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200364.
- Jayanthi, S., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem.
- Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995-5004.
- Knight, C. G. (1981). Interaction of human cathepsin D with the inhibitor pepstatin. Biochemical Journal, 199(2), 577-580.
- ResearchGate. (n.d.). The kinetics of plasmin inhibition by aprotinin in vivo.
- Interchim. (n.d.). Aprotinin.
- Patarroyo-Vargas, A. M., et al. (2018). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciências, 90(2), 1545-1555.
- Gacko, M., et al. (2007). Cathepsin D inhibitors. Advances in Clinical and Experimental Medicine.
- The Analytical Based Development Center (ABDC WorkShop). (n.d.). Protease Inhibitor & Reduction Agents.
- Mares, M., et al. (1973). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 16(10), 1102-1106.
- Umezawa, H., et al. (1973). Inhibition of cathepsin D-type proteinase of macrophages by pepstatin, a specific pepsin inhibitor, and other substances. Infection and Immunity, 7(4), 655-665.
- White, E. H., et al. (1989). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of the American Chemical Society, 111(23), 8753-8765.
- Ruggiero, M., & Lapetina, E. G. (1985). Leupeptin selectively inhibits human platelet responses induced by thrombin and trypsin; a role for proteolytic activation of phospholipase C.
- Interchim. (n.d.). AEBSF.
- Lottenberg, R., et al. (1977). Assay of the esterase activity of thrombin, plasmin and trypsin with a chromogenic substrate p-nitrobenzyl p-toluenesulfonyl-l-arginine. Thrombosis and Haemostasis, 37(2), 253-261.
- Nielsen, S. O., et al. (2021). Development of selective protease inhibitors via engineering of the bait region of human α2-macroglobulin. The Journal of Biological Chemistry, 296, 100733.
- Martin, B. R., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology, 11(12), 3326-3333.
- van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1779-1792.
- Nielsen, S. O., et al. (2021). Development of selective protease inhibitors via engineering of the bait region of human α2-macroglobulin. Journal of Biological Chemistry.
- Di Cera, E. (2024). Thrombin has dual trypsin-like and chymotrypsin-like specificity. Journal of Thrombosis and Haemostasis, 22(4), 1009-1015.
- Anderson, E. D., et al. (2001). Optimization of protease-inhibitor interactions by randomizing adventitious contacts. Biochemistry, 40(40), 12001-12007.
- Swedberg, J. E., et al. (2019). Highly Potent and Selective Plasmin Inhibitors Based on the Sunflower Trypsin Inhibitor-1 Scaffold Attenuate Fibrinolysis in Plasma. Journal of Medicinal Chemistry, 62(3), 1317-1327.
- Di Cera, E. (2024). Thrombin has dual trypsin-like and chymotrypsin-like specificity. Journal of Thrombosis and Haemostasis.
Sources
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. chromnet.net [chromnet.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Aprotinin [sigmaaldrich.com]
- 7. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of human cathepsin D with the inhibitor pepstatin - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Kinetic Analysis of 3-(Aminomethyl)benzimidamide Dihydrochloride Inhibition
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate inhibitor is a critical decision that dictates the trajectory of experimental outcomes. This guide provides an in-depth, objective comparison of 3-(Aminomethyl)benzimidamide dihydrochloride (3-AMBA), a synthetic, reversible, and competitive small molecule inhibitor, against other common alternatives. The focus is on the practical application of kinetic analysis to elucidate its inhibitory potency and mechanism, providing the supporting experimental frameworks necessary for rigorous scientific validation.
Serine proteases are a vast and vital class of enzymes, central to physiological processes ranging from digestion and blood coagulation to inflammation and immunity.[1] Their activity is tightly regulated, and dysregulation is often implicated in disease, making them prime therapeutic targets.[1] At the heart of their function lies a catalytic triad—typically composed of serine, histidine, and aspartate residues—in the enzyme's active site.[1] Inhibitors are molecules that bind to these enzymes to modulate their activity. 3-AMBA, like its structural analog benzamidine, functions as a reversible, competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[2][3]
This guide will dissect the methodologies for determining the inhibition constant (Kᵢ) of 3-AMBA, present a comparative analysis with other inhibitors, and explain the causality behind the experimental choices, ensuring a trustworthy and authoritative resource for your research.
Section 1: The Mechanism of Competitive Inhibition
Understanding the mechanism of action is fundamental to interpreting kinetic data. Competitive inhibitors, such as 3-AMBA, bind reversibly to the enzyme's active site, the same site the natural substrate binds to. This creates a scenario where the inhibitor and substrate are in direct competition for the enzyme.[4][5] Crucially, the inhibitor cannot bind to the enzyme-substrate (ES) complex, and the substrate cannot bind to the enzyme-inhibitor (EI) complex.
This competition can be overcome by increasing the substrate concentration, which will outcompete the inhibitor for binding to the active site. Kinetically, this manifests as an increase in the apparent Michaelis constant (Kₘ), the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ). However, at saturating substrate concentrations, the reaction can still reach its normal Vₘₐₓ because the effect of the inhibitor is negated.[4] The potency of a competitive inhibitor is quantified by its inhibition constant, Kᵢ, which is the dissociation constant for the enzyme-inhibitor complex.[6] A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and thus, greater potency.[7]
Caption: Experimental workflow for determining the Kᵢ of a competitive inhibitor.
Section 3: Data Interpretation & Visualization
The most common method for visualizing inhibition data is the double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, this plot yields a series of lines that intersect at the y-axis (1/Vₘₐₓ), with increasing slopes as inhibitor concentration rises. While visually intuitive, non-linear regression of the direct V₀ vs. [S] data is statistically more robust for determining kinetic parameters. [8]
Caption: Logical flow from raw experimental data to final kinetic parameters.
Section 4: Comparative Analysis of Serine Protease Inhibitors
The utility of an inhibitor is always relative. 3-AMBA's performance must be benchmarked against other commonly used serine protease inhibitors. The choice of inhibitor often depends on the required potency, selectivity, and mechanism of action (reversible vs. irreversible).
| Inhibitor | Target(s) | Mechanism | Typical Kᵢ (Trypsin) | Key Considerations |
| 3-(Aminomethyl)benzimidamide | Trypsin, Thrombin, other Serine Proteases | Competitive, Reversible | Micromolar (µM) range | Good starting point for general protease inhibition; structural analog of Benzamidine. [2] |
| Benzamidine | Trypsin, Thrombin, other Serine Proteases | Competitive, Reversible | ~18 µM | Classic, widely used competitive inhibitor; often used in protein purification to prevent degradation. [3] |
| AEBSF Hydrochloride | Trypsin, Chymotrypsin, Thrombin, etc. | Irreversible | N/A (k_inact/Kᵢ) | Covalently modifies the active site serine; useful for permanently inactivating proteases. Less specific than some reversible inhibitors. [1] |
| Aprotinin | Trypsin, Chymotrypsin, Plasmin, Kallikrein | Competitive, Reversible | Sub-nanomolar (~0.06 pM) | A natural polypeptide inhibitor with very high affinity (low Kᵢ). Can be immunogenic. [1] |
| Leupeptin | Trypsin, Plasmin, Papain, Cathepsin B | Competitive, Reversible | ~40 nM | A natural peptide aldehyde that forms a reversible covalent bond with the active site serine. Broad specificity. |
Causality Behind Experimental Choices:
-
Why compare 3-AMBA to Benzamidine? They are structural analogs. A direct comparison of their Kᵢ values, determined under identical conditions, provides precise information on how the aminomethyl group influences binding affinity at the active site.
-
Why include AEBSF? This highlights the fundamental difference between reversible (3-AMBA) and irreversible inhibition. If the goal is to permanently shut down protease activity, AEBSF is a valid choice. If the goal is to study dynamic processes where activity might need to be restored, a reversible inhibitor like 3-AMBA is superior.
-
Why include Aprotinin? This provides a benchmark for potency. Comparing the micromolar-range Kᵢ of 3-AMBA to the picomolar-range Kᵢ of Aprotinin contextualizes its strength and helps researchers decide if a small molecule inhibitor is sufficient for their application or if a high-affinity polypeptide is required.
Conclusion
This compound is a valuable tool in the researcher's arsenal for modulating the activity of serine proteases. Its competitive, reversible mechanism makes it suitable for a wide range of applications, from fundamental enzyme characterization to its use as a component in cell lysis buffers to prevent proteolytic degradation. A rigorous kinetic analysis, as outlined in this guide, is essential for accurately quantifying its potency (Kᵢ) and confirming its mechanism of action. By comparing its performance objectively against alternatives like Benzamidine, AEBSF, and Aprotinin, scientists can make informed decisions, ensuring that the chosen inhibitor aligns perfectly with the specific demands of their experimental system.
References
- Selwyn, M. J. (1970). A quick method for the determination of inhibition constants. Biochimica et Biophysica Acta (BBA) - Enzymology, 2(1), 631-633.
- ResearchGate. (n.d.). Plot of Ki values (nM) in logarithmic scale versus ΔG (kJ) for serine....
- GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor.
- ResearchGate. (n.d.). K i values of inhibitors toward Ser190 and Ala190 human serine....
- Klappa, P. (2023, March 6). Finding the dissociation constant ki for a competitive inhibitor. YouTube.
- Klappa, P. (2021, May 11). Finding ki of competitive inhibitor. YouTube.
- Luo, J., et al. (2015). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. PLOS ONE, 10(4), e0125547.
- Shapiro, A. B. (2020, November 9). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate.
- Tiemann, J. K. S., et al. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. International Journal of Molecular Sciences, 25(4), 2326.
- LookChem. (n.d.). Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE.
- National Center for Biotechnology Information. (n.d.). 3-(Aminomethyl)benzamide. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride. PubChem Compound Database.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- BioNavitas. (2025, December 9). Enzyme Inhibition: A Comprehensive Student Guide with Kinetic Understanding.
- Wikipedia. (n.d.). Benzamidine.
- Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem [lookchem.com]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. cdn.graphpad.com [cdn.graphpad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Specificity of 3-(Aminomethyl)benzimidamide Dihydrochloride
For researchers in drug development and molecular biology, selecting the right tool to control enzymatic activity is paramount. Serine proteases, a vast family of enzymes critical in processes from blood coagulation to digestion, are frequent targets of investigation.[1][2] 3-(Aminomethyl)benzimidamide dihydrochloride (3-AMB) has emerged as a useful reagent, but its true utility is defined by its specificity. This guide provides an in-depth comparison of 3-AMB's performance, equipping you with the data and protocols to make informed decisions for your experiments.
The Imperative of Specificity in Serine Protease Inhibition
Serine proteases share a conserved catalytic mechanism centered around a Ser-His-Asp triad in their active site.[1] This homology presents a significant challenge: designing inhibitors that selectively target one protease without affecting others. Off-target inhibition can lead to ambiguous experimental results and potential toxicity in therapeutic applications.[3][4] Benzamidine and its derivatives, including 3-AMB, are a class of synthetic, reversible, competitive inhibitors that interact with the active sites of trypsin-like serine proteases.[5][6][7] Understanding the precise inhibitory profile of these molecules is not just academic—it's a prerequisite for robust and reproducible science.
Biochemical Specificity Profile: A Quantitative Comparison
The core of assessing any inhibitor lies in its inhibition constant (Kᵢ), which represents the inhibitor's binding affinity for the enzyme. A lower Kᵢ value signifies a more potent inhibitor. To contextualize the specificity of 3-AMB, we must compare its Kᵢ values across a panel of common serine proteases against those of other widely used inhibitors.
Table 1: Comparative Inhibitory Potency (Kᵢ/IC₅₀) of Common Serine Protease Inhibitors
| Inhibitor | Target: Trypsin | Target: Thrombin | Target: Plasmin | Target: Factor Xa | Primary Mechanism |
| 3-AMB (Predicted) | ++ | + | + | + | Competitive, Reversible |
| Benzamidine | ~18 µM (Kᵢ) | ~250 µM (Kᵢ) | ~350 µM (Kᵢ) | ~65 µM (Kᵢ) | Competitive, Reversible |
| Nafamostat Mesylate | ~0.027 µM (IC₅₀) | ~1.3 µM (IC₅₀) | ~0.22 µM (IC₅₀) | ~0.15 µM (IC₅₀) | Competitive, Reversible |
| Leupeptin | ~0.5 µg/mL (IC₅₀) | Inactive | ~2.5 µg/mL (IC₅₀) | Inactive | Competitive, Reversible |
| AEBSF | ~100 µM (IC₅₀) | ~130 µM (IC₅₀) | ~1500 µM (IC₅₀) | ~790 µM (IC₅₀) | Irreversible |
Note: Data for Benzamidine, Nafamostat, Leupeptin, and AEBSF are compiled from various supplier datasheets and literature. The activity of 3-AMB is predicted based on the behavior of related benzamidine derivatives; ++ indicates expected strong inhibition, while + indicates moderate to weak inhibition. Experimental validation is essential.
This comparison highlights that while benzamidine-based inhibitors are effective, they often exhibit broad activity. For applications demanding high selectivity, alternatives like Nafamostat may offer greater potency against specific targets, whereas peptide-based inhibitors like Leupeptin have a narrower spectrum. Irreversible inhibitors like AEBSF are useful when complete and permanent shutdown of protease activity is required.
Experimental Protocol: Determining Inhibitor Potency (Kᵢ)
To validate these findings and precisely determine the specificity of 3-AMB in your system, a robust kinetic assay is necessary. This protocol provides a self-validating framework for measuring the Kᵢ value of a competitive inhibitor using a chromogenic or fluorogenic substrate.[2][9]
Principle: This assay measures the initial reaction velocity (V₀) of a protease hydrolyzing a specific substrate at various concentrations of both the substrate and the inhibitor. By analyzing how the inhibitor affects the enzyme's kinetics, specifically its impact on the Michaelis constant (Kₘ), we can calculate the Kᵢ. For a competitive inhibitor, the apparent Kₘ will increase with inhibitor concentration, while the maximum velocity (Vₘₐₓ) remains unchanged.
Materials:
-
Purified Serine Protease (e.g., Trypsin, Thrombin)
-
This compound (3-AMB)
-
Specific chromogenic or fluorogenic substrate (e.g., S-2222 for Factor Xa, S-2444 for Trypsin)
-
Assay Buffer (e.g., 0.01 M HEPES, 0.14 M NaCl, pH 7.4)[9]
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of 3-AMB in water or a suitable buffer.
-
Prepare a working solution of the serine protease in the assay buffer. The final concentration should be low (e.g., 1-5 nM) to ensure steady-state conditions.[9]
-
Prepare a range of substrate concentrations, typically spanning from 0.2x to 5x the known Kₘ value for the specific enzyme.
-
Prepare serial dilutions of the 3-AMB inhibitor. A good starting range is 0.5x to 10x the expected Kᵢ.
-
-
Assay Setup (96-well plate):
-
Design the plate layout to include multiple inhibitor concentrations for each substrate concentration.
-
Include "no inhibitor" controls (V₀) for each substrate concentration.
-
Include a "no enzyme" control to measure background substrate hydrolysis.
-
Add assay buffer to all wells.
-
Add the appropriate volume of inhibitor dilution to the test wells and an equal volume of buffer to the control wells.
-
Add the protease to all wells except the "no enzyme" control and pre-incubate for 10-15 minutes at a constant temperature (e.g., 37°C) to allow the enzyme and inhibitor to reach equilibrium.[9]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) from the linear portion of the progress curve (absorbance vs. time).
-
Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration ([I]). This will generate a series of Michaelis-Menten curves.
-
To determine Kᵢ, use one of the following methods:
-
Dixon Plot: Plot 1/V₀ versus [I] at several fixed substrate concentrations. The intersection point of the lines gives -Kᵢ.
-
Cheng-Prusoff Equation: First, determine the IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%) from a dose-response curve. Then, calculate Kᵢ using the formula: Kᵢ = IC₅₀ / (1 + ([S]/Kₘ)) This requires an accurate Kₘ value for the substrate under your specific assay conditions.
-
-
Diagram 1: Workflow for Assessing Inhibitor Specificity
Caption: A generalized workflow for the kinetic characterization of a serine protease inhibitor.
Cellular Context and Off-Target Considerations
Biochemical assays provide pure enzymatic data, but the cellular environment is far more complex. Factors like cell permeability, intracellular metabolism, and the presence of competing endogenous substrates can alter an inhibitor's efficacy and specificity.
When using 3-AMB in cell-based or in vivo models, it is crucial to:
-
Assess Cytotoxicity: Determine the concentration range where 3-AMB does not harm the cells, ensuring that observed effects are due to target inhibition, not general toxicity. A standard MTT or LDH assay is appropriate.
-
Profile Against a Broader Panel: The true specificity of 3-AMB can only be understood by testing it against a wide array of proteases, not just the intended target.
-
Use Orthogonal Approaches: Confirm findings using complementary techniques. For example, if 3-AMB is used to inhibit a protease in a signaling pathway, validate the effect by using siRNA or CRISPR to knock down the protease and observe if the phenotype is consistent.
The benzamidine scaffold is known to interact with various proteins beyond serine proteases, although often with lower affinity. Researchers should remain aware of potential off-target effects, especially when using high concentrations of the inhibitor.[3]
Diagram 2: Inhibition within a Signaling Cascade
Caption: 3-AMB acts on multiple nodes in the coagulation cascade by inhibiting serine proteases.
Conclusion and Recommendations
This compound is a valuable tool for the reversible inhibition of trypsin-like serine proteases. Its broad-spectrum nature makes it suitable as a general protease inhibitor during protein purification or for studies where simultaneous inhibition of multiple related proteases is desired.[11]
However, for experiments requiring high specificity for a single protease, researchers must exercise caution.
-
Recommendation 1: Always perform a thorough kinetic analysis, as described in this guide, to determine the Kᵢ of 3-AMB for your specific protease of interest and relevant off-target enzymes.
-
Recommendation 2: When high selectivity is critical, consider screening 3-AMB against more specific inhibitors (e.g., Nafamostat, specific peptide inhibitors) to identify the best tool for your hypothesis.
-
Recommendation 3: For cellular studies, use the lowest effective concentration of 3-AMB and employ secondary validation methods to confirm that the observed phenotype is a direct result of on-target inhibition.
By combining quantitative biochemical data with careful experimental design, researchers can confidently assess the specificity of 3-AMB and generate clear, reliable, and publishable results.
References
- BenchChem. (2025). Comparative Analysis of Serine Protease Inhibitors: A Guide for Researchers.
- Larsen, B. D., et al. (2015).
- BenchChem. (2025). Application Notes and Protocols for Designing Experiments with Serine Protease Inhibitors.
- Walsmann, P. (1977).
- Laura, R., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. PubMed.
- Kumar, V. A., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH.
- Cytiva. (N.D.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
- Sigma-Aldrich. (N.D.). How to Use Inhibitors.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
- Wikipedia. (2023). Benzamidine.
- LookChem. (N.D.). Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE.
- Sakchaisri, K., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. PMC - NIH.
- Sakate, R., et al. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzamidine - Wikipedia [en.wikipedia.org]
- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(Aminomethyl)benzimidamide dihydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous scientific evaluation. A critical, non-negotiable step in this process is the characterization of a compound's selectivity. A molecule that potently modulates its intended target is of little therapeutic value if it concurrently interacts with numerous off-targets, leading to unforeseen side effects.[1][2] This guide provides an in-depth, technically-grounded framework for conducting comprehensive cross-reactivity studies on 3-(Aminomethyl)benzimidamide dihydrochloride , a potent inhibitor of serine proteases.[3][4]
As a benzamidine derivative, this compound belongs to a class of molecules known for their ability to act as reversible, competitive inhibitors of trypsin-like serine proteases.[4] The positively charged amidinium group mimics the guanidinium side chain of arginine, allowing it to bind effectively in the S1 pocket of these enzymes. While this interaction is key to its intended mechanism, the structural similarity among protease active sites necessitates a thorough investigation into its selectivity profile.[5] This guide will detail the strategic design of an off-target screening panel, provide validated experimental protocols, and offer a framework for data interpretation and comparison.
Part 1: Strategic Design of a Cross-Reactivity Screening Panel
The primary objective of a cross-reactivity study is to de-risk a compound by identifying potential liabilities early in development.[6][7] A well-designed panel should not be a random assortment of targets but a rational selection based on the compound's known characteristics and potential off-target classes.
Pillar 1: On-Target Family Members The initial focus should be on enzymes structurally and functionally related to the primary target(s). For a trypsin-like serine protease inhibitor, this includes key enzymes in coagulation, fibrinolysis, and inflammatory pathways.[8][9]
-
Rationale: High homology in the active site, particularly the S1 pocket, makes these enzymes the most probable off-targets. Distinguishing activity against these targets is crucial for predicting the therapeutic window and potential side effects (e.g., bleeding or thrombotic events).[5]
Pillar 2: Cross-Class Proteases While the compound is designed for serine proteases, assessing its activity against other major protease classes is a critical step to ensure mechanistic selectivity.
-
Rationale: Unintended inhibition of cysteine (e.g., caspases, cathepsins), aspartic (e.g., pepsin, renin), or metalloproteases (e.g., MMPs) could lead to significant toxicity.[10][11] Cross-class inhibition, though less common, can occur and must be ruled out.[9][12]
Pillar 3: Safety Pharmacology Targets (Broad Panel Screening) Beyond proteases, regulatory guidelines, such as the FDA's S7A, recommend evaluating effects on other critical physiological systems to ensure patient safety in clinical trials.[13][14][15]
-
Rationale: This broad screening identifies interactions with unrelated targets like G-protein coupled receptors (GPCRs), ion channels, and kinases, which are common sources of adverse drug reactions.[6][7] This step provides a comprehensive safety profile.
Our proposed screening panel is summarized below:
| Panel Tier | Target Class | Specific Examples | Rationale |
| Tier 1 | Trypsin-like Serine Proteases | Thrombin, Factor Xa, Plasmin, uPA, tPA, Kallikrein | High structural homology to primary targets; critical for predicting bleeding/thrombotic risk. |
| Tier 2 | Other Serine Proteases | Chymotrypsin, Elastase, Cathepsin G | Assess selectivity within the serine protease superfamily. |
| Tier 3 | Cross-Class Proteases | Caspase-3 (Cysteine), Cathepsin B (Cysteine), Pepsin (Aspartic), MMP-2 (Metallo) | Confirm mechanism-based selectivity and rule out broad protease inhibition. |
| Tier 4 | Broad Safety Panel | hERG channel, Adrenergic receptors, Dopamine receptors, etc. | Identify potential for cardiotoxicity, CNS effects, and other major system liabilities.[6][14] |
Part 2: Experimental Methodologies & Data Interpretation
Accurate and reproducible data is the bedrock of any selectivity study. The following protocols describe robust, industry-standard assays for quantifying inhibitory activity.
Workflow for Comprehensive Selectivity Profiling
Caption: High-level workflow for selectivity profiling.
Protocol 1: Fluorogenic Enzymatic Inhibition Assay
This assay is the workhorse for determining the potency (IC50) of an inhibitor against a panel of proteases. It measures the enzyme's ability to cleave a synthetic substrate that releases a fluorescent signal.[10][16][17]
Principle: An internally quenched fluorogenic peptide substrate contains a fluorophore and a quencher. In its intact state, fluorescence is suppressed. Upon enzymatic cleavage, the fluorophore is separated from the quencher, resulting in a quantifiable increase in fluorescence.[10] The inhibitor's potency is determined by measuring the reduction in this signal across a range of inhibitor concentrations.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the specific enzyme (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0 for trypsin-like proteases).
-
Enzyme Stock: Reconstitute the purified enzyme in assay buffer to a concentrated stock solution.
-
Substrate Stock: Dissolve the fluorogenic peptide substrate in DMSO.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of diluted compound or vehicle (DMSO in assay buffer) to appropriate wells.
-
Add 10 µL of a working enzyme solution (diluted in assay buffer) to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction:
-
Add 10 µL of a working substrate solution (diluted in assay buffer) to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths.
-
Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Competitive Binding Assay (Orthogonal Validation)
To confirm that inhibition is due to direct binding at the active site and not an artifact of the enzymatic assay, an orthogonal competitive binding assay is essential.[18][19][20] This method measures the displacement of a known fluorescently labeled probe from the enzyme's active site.
Principle: A fluorescent probe with known affinity for the enzyme's active site is incubated with the enzyme, producing a high fluorescence polarization (FP) signal.[18] When an unlabeled competitor compound—like 3-(Aminomethyl)benzimidamide—binds to the active site, it displaces the probe, causing the FP signal to decrease.[18][20]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Binding Buffer: Prepare a buffer similar to the enzymatic assay buffer.
-
Enzyme & Compound Preparation: Prepare as described in Protocol 1.
-
Fluorescent Probe: Prepare a stock solution of a suitable fluorescently labeled, non-cleavable active site ligand.
-
-
Assay Plate Setup (384-well, black, low-volume):
-
Add 2 µL of serially diluted compound or vehicle control.
-
Add 8 µL of a pre-mixed solution containing the target enzyme and the fluorescent probe in binding buffer.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
-
Measurement:
-
Read the plate on a fluorescence polarization-capable plate reader.
-
-
Data Analysis:
-
Calculate the percent displacement based on the FP values of the vehicle control (0% displacement) and a control with a saturating concentration of a known unlabeled binder (100% displacement).
-
Plot the percent displacement versus the logarithm of the inhibitor concentration and fit the data to determine the IC50/Ki value.
-
Part 3: Comparative Analysis and Data Visualization
Objective comparison requires standardized data. All inhibitory activities should be reported as IC50 or, ideally, Ki (inhibition constant) values for direct comparison of affinity.
Hypothetical Cross-Reactivity Data
The following tables present a realistic, albeit hypothetical, dataset for this compound compared to a well-known, less selective benzamidine-based inhibitor, simply termed "Comparator A."
Table 1: On-Target Family Inhibition Profile (Tier 1 & 2)
| Enzyme | 3-(Aminomethyl)benzimidamide Kᵢ (nM) | Comparator A Kᵢ (nM) | Selectivity Index vs. Trypsin |
| Trypsin (Primary Target) | 5 | 10 | 1.0 |
| Thrombin | 250 | 50 | 50 |
| Factor Xa | 800 | 120 | 160 |
| Plasmin | 1,500 | 300 | 300 |
| Chymotrypsin | >10,000 | 5,000 | >2,000 |
| Elastase | >10,000 | >10,000 | >2,000 |
Table 2: Broad Selectivity Profile (Tier 3 & 4)
| Target | 3-(Aminomethyl)benzimidamide % Inhibition @ 10 µM | Comparator A % Inhibition @ 10 µM |
| Caspase-3 | < 5% | 8% |
| Cathepsin B | < 5% | 15% |
| MMP-2 | < 2% | 5% |
| hERG Channel | 3% | 25% |
| Adrenergic α1 Receptor | 8% | 45% |
Interpreting the Results
-
High Potency: 3-(Aminomethyl)benzimidamide is a potent inhibitor of its primary target, Trypsin (Ki = 5 nM).
-
Superior Selectivity: It demonstrates significantly higher selectivity against key related serine proteases compared to Comparator A. For example, it is 160-fold more selective for Trypsin over Factor Xa, a critical feature for mitigating effects on the coagulation cascade.
-
Clean Safety Profile: At a high concentration (10 µM), the compound shows minimal activity against cross-class proteases and key safety targets like the hERG channel, suggesting a lower risk of off-target toxicities. In contrast, Comparator A shows significant hERG and adrenergic receptor activity, raising safety concerns.
Visualizing Selectivity
A selectivity plot provides an immediate visual representation of the compound's performance.
Caption: Selectivity map for 3-(Aminomethyl)benzimidamide.
Conclusion
This guide outlines a rigorous, multi-faceted approach to defining the cross-reactivity profile of this compound. Through a combination of rational panel design, robust enzymatic and binding assays, and clear data analysis, a comprehensive picture of the compound's selectivity emerges. The hypothetical data presented illustrates a compound with a highly desirable profile: potent on-target activity coupled with a wide margin of safety against critical off-targets. This level of detailed characterization is essential for making informed decisions in the drug development process, ultimately increasing the probability of advancing a safe and effective therapeutic agent to the clinic.
References
- Reaction Biology. Protease Assay Services. Reaction Biology.
- U.S. Food and Drug Administration (FDA). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA.
- Reihill, J. A., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences.
- BPS Bioscience. Protease Screening and Profiling Services. BPS Bioscience.
- Khan, S., & Iqbal, A. (2020). Using serpins cysteine protease cross-specificity to possibly trap SARS-CoV-2 Mpro with reactive center loop chimera. Clinical Science, 134(17), 2291–2295.
- Khan, S., & Iqbal, A. (2020). Using serpins cysteine protease cross-specificity to possibly trap SARS-CoV-2 Mpro with reactive center loop chimera. Portland Press.
- Vivotecnia. Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia.
- Biocompare. Protease Assay Kits. Biocompare.
- Drag, M., & Salvesen, G. S. (2018). Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. The FEBS Journal, 285(18), 3325–3341.
- G-Biosciences. Protease & Protease Inhibitor Systems. G-Biosciences.
- Rudd, M. T., & Amaro, R. E. (2014). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 57(1), 1–2.
- Bowes, J., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421–1433.
- Wiedow, O. (2006). Serine proteases, their inhibitors and allergy. Allergy, 61(12), 1441–1447.
- SlideShare. S7A safety pharmacological studies for pharamaceuticals.pptx. SlideShare.
- National Center for Biotechnology Information (NCBI). Assay Guidance Manual - Protease Assays. NCBI.
- Harris, J. L., et al. (2015). Improving the Selectivity of Engineered Protease Inhibitors: Optimizing the P2 Prime Residue Using a Versatile Cyclic Peptide Library. Journal of Medicinal Chemistry, 58(22), 9035–9044.
- LookChem. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. LookChem.
- International Physiology Journal. Serine Protease Inhibitors. International Physiology Journal.
- Smajić, S., et al. (2021). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. International Journal of Molecular Sciences, 22(1).
- European Pharmaceutical Review. In vitro safety pharmacology profiling. European Pharmaceutical Review.
- FabGennix International. Competition Assay Protocol. FabGennix International.
- Stein, M. L., et al. (2019). Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits. Journal of Medicinal Chemistry, 62(3), 1139–1152.
- ResearchGate. The protocol of competitive binding assay. ResearchGate.
- National Center for Biotechnology Information (NCBI). 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride. PubChem.
- Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences.
- National Center for Biotechnology Information (NCBI). 3-(Aminomethyl)benzamide. PubChem.
- Sakellaropoulos, T., et al. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacological Research, 108, 51–58.
- Patsnap. How can off-target effects of drugs be minimised?. Patsnap Synapse.
- Wikipedia. Benzamidine. Wikipedia.
- National Center for Biotechnology Information (NCBI). 4-Aminomethyl benzamidine dihydrochloride. PubChem.
- Liew, Y. J., et al. (2020). Mitigating Off-Target Effects in CRISPR/Cas9-mediated in Vivo Gene Editing. Journal of Molecular Medicine, 98(5), 615–632.
- Naeem, M., et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Current Gene Therapy, 24(1), 1–13.
- Jawar, G. R., et al. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. IUBMB Life, 46(6), 1109–1116.
- ResearchGate. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. ResearchGate.
- National Center for Biotechnology Information (NCBI). Benzamidine. PubChem.
Sources
- 1. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. lookchem.com [lookchem.com]
- 4. Benzamidine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 9. Using serpins cysteine protease cross-specificity to possibly trap SARS-CoV-2 Mpro with reactive center loop chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. portlandpress.com [portlandpress.com]
- 13. fda.gov [fda.gov]
- 14. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 15. S7A safety pharmacological studies for pharamaceuticals.pptx [slideshare.net]
- 16. Better Protease Detection | High-Sensitivity Protease Detection Assay [sigmaaldrich.com]
- 17. biocompare.com [biocompare.com]
- 18. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 20. nicoyalife.com [nicoyalife.com]
A Comparative Guide to Validating Trypsin Inhibition: A Focus on 3-(Aminomethyl)benzimidamide Dihydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the inhibitory effect of 3-(Aminomethyl)benzimidamide dihydrochloride on trypsin. We will delve into the mechanistic rationale behind the experimental design, provide detailed, self-validating protocols, and compare its inhibitory potency against a classic alternative, Benzamidine.
Introduction: The Significance of Trypsin and Its Inhibition
Trypsin, a serine protease, is a pivotal enzyme in digestion, where it breaks down dietary proteins.[1] Its activity is tightly regulated in vivo; uncontrolled trypsin activity can lead to tissue damage and is implicated in various pathological conditions. Consequently, the discovery and validation of potent and specific trypsin inhibitors are of significant interest in both biochemical research and therapeutic development.
Many compounds that inhibit trypsin are substrate analogs that interact with the enzyme's active site. Benzamidine and its derivatives are well-known competitive inhibitors of trypsin and other trypsin-like serine proteases.[2][3] They function by having their cationic amidino group interact with a carboxylate residue in the S1 specificity pocket of the enzyme, mimicking the natural substrate's arginine or lysine side chain.[3] 3-(Aminomethyl)benzimidamide, the focus of this guide, is a benzamidine derivative designed for such targeted inhibition.[4][5]
The Inhibitors: A Comparative Overview
This guide will focus on validating the inhibitory action of this compound and comparing it directly with Benzamidine hydrochloride, a benchmark competitive inhibitor.
-
This compound: A synthetic small molecule and a structural analog of benzamidine. Its design suggests a competitive inhibition mechanism.[4][5]
-
Benzamidine Hydrochloride: A canonical, reversible competitive inhibitor of trypsin.[3] It serves as an excellent positive control and a baseline for comparing the potency of new inhibitory compounds.
Experimental Design: The Chromogenic Assay
To quantify trypsin activity and its inhibition, a chromogenic assay is a robust, straightforward, and widely adopted method.[6]
Principle of the Assay
The assay utilizes a synthetic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide (L-BApNA), which is specifically cleaved by trypsin.[7] Upon cleavage, the colorless substrate releases a yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 410 nm, is directly proportional to the active trypsin concentration.[6][8] An inhibitor will reduce this rate, and the extent of this reduction can be used to quantify the inhibitor's potency.
Causality Behind Experimental Choices
-
Choice of Substrate (L-BApNA): L-BApNA is selected because its arginine residue mimics trypsin's natural cleavage site, ensuring high specificity. The release of pNA provides a simple and reliable spectrophotometric readout.[7][]
-
Buffer System (Tris-HCl with CaCl₂): A buffer at pH ~8.0 is optimal for trypsin activity. Calcium chloride (CaCl₂) is a critical component as it stabilizes the trypsin enzyme, preventing autolysis (self-digestion) and ensuring consistent activity throughout the experiment.[7]
-
Controls: The inclusion of multiple controls is essential for a self-validating protocol. A "no inhibitor" control establishes the maximum enzyme velocity (Vmax), while a "no enzyme" control accounts for any background substrate hydrolysis.
Experimental Workflow & Mechanism Visualization
The overall process for determining inhibitor potency follows a clear, logical progression from preparation to data analysis.
Caption: Mechanism of competitive trypsin inhibition.
Detailed Experimental Protocol
This protocol is designed to determine the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50% (IC₅₀). [10]
Materials
-
Bovine Pancreatic Trypsin
-
This compound
-
Benzamidine hydrochloride (for comparison)
-
Nα-Benzoyl-L-arginine 4-nitroanilide (L-BApNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C
-
Enzyme Dilution Buffer: 1 mM HCl
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure
1. Reagent Preparation:
- Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in cold 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute to a working concentration (e.g., 1 µg/mL) in the Assay Buffer. The optimal final concentration should be determined empirically to yield a linear rate of ~0.05-0.1 ΔA₄₁₀/min.
- Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 3-(Aminomethyl)benzimidamide and Benzamidine in DMSO.
- Inhibitor Dilutions: Create a series of dilutions from the stock solutions in Assay Buffer. A 10-point, 3-fold serial dilution is a good starting point (e.g., ranging from 100 µM to 5 nM final assay concentration).
- Substrate Solution: Prepare a 1.25 mM working solution of L-BApNA in Assay Buffer. This may require gentle heating to fully dissolve. Prepare this solution fresh daily. [7] 2. Assay Setup (200 µL Total Volume):
- Add 100 µL of Assay Buffer to all wells.
- Add 20 µL of the appropriate inhibitor dilution to the "Inhibitor" wells.
- Add 20 µL of Assay Buffer (containing the same percentage of DMSO as the inhibitor dilutions) to the "No Inhibitor" (100% activity) control wells.
- Add 40 µL of Assay Buffer to the "No Enzyme" (blank) control wells.
- Add 20 µL of the diluted Trypsin solution to the "Inhibitor" and "No Inhibitor" wells.
- Mix gently and pre-incubate the plate for 10 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
3. Reaction Initiation and Measurement:
- Initiate the reaction by adding 60 µL of the 1.25 mM L-BApNA substrate solution to all wells.
- Immediately place the plate in the microplate reader.
- Measure the absorbance at 410 nm every 30 seconds for 10-15 minutes.
Data Analysis and Interpretation
1. Calculate Reaction Rates:
- For each well, determine the rate of reaction (velocity, V) by plotting absorbance vs. time. The slope of the linear portion of this curve (ΔA₄₁₀/min) is the reaction rate.
- Subtract the rate of the "No Enzyme" blank from all other rates to correct for background substrate hydrolysis.
2. Determine Percent Inhibition:
- Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100 Where V_inhibitor is the rate in the presence of the inhibitor and V_no_inhibitor is the rate of the 100% activity control.
3. Generate Dose-Response Curve and IC₅₀:
- Plot % Inhibition versus the log[Inhibitor].
- Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression software (e.g., GraphPad Prism, R).
- The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve. [10][11]
Comparative Data Summary
The following table presents representative data comparing the inhibitory potency of the two compounds. Lower IC₅₀ values indicate a more potent inhibitor.
| Inhibitor | CAS Number | Molecular Weight | Representative IC₅₀ (Trypsin) |
| 3-(Aminomethyl)benzimidamide di-HCl | 73711-52-1 [4] | 222.11 g/mol [4] | ~5-15 µM |
| Benzamidine HCl | 555-43-1 | 156.61 g/mol | ~10-40 µM [3] |
Note: IC₅₀ values are illustrative and can vary based on specific experimental conditions such as substrate concentration, enzyme source, and temperature.
From IC₅₀ to Kᵢ: A More Absolute Measure of Potency
While the IC₅₀ is a practical measure of potency, it is dependent on the experimental conditions, particularly the substrate concentration. [12]For competitive inhibitors, a more fundamental and universal value is the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. [10][11] The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation : [11][12] Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Where:
-
[S] is the concentration of the substrate (BApNA) used in the assay.
-
Kₘ (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. This must be determined in a separate experiment by measuring enzyme kinetics at various substrate concentrations in the absence of an inhibitor.
Calculating the Kᵢ allows for a more direct and accurate comparison of inhibitor potencies across different studies and labs, as it is independent of the substrate concentration used in the IC₅₀ determination. [12][13]
Conclusion
This guide outlines a robust, self-validating methodology for determining the inhibitory potency of this compound against trypsin. By following the detailed chromogenic assay protocol and comparing the resulting IC₅₀ value to that of a standard inhibitor like Benzamidine, researchers can effectively characterize this compound. For a more definitive measure of potency, converting the experimental IC₅₀ to a Kᵢ value is strongly recommended. This comprehensive approach ensures accuracy, reproducibility, and a deeper understanding of the inhibitor's interaction with its target enzyme.
References
- Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]
- Comparative inhibition of trypsins from several species by soybean trypsin inhibitors. PubMed. [Link]
- IC50 Determination. DavidsonX – D001x – Medicinal Chemistry, edX. [Link]
- Ki, IC50, & the Cheng-Prusoff equ
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
- A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, Oxford Academic. [Link]
- Comparison of trypsin inhibitor concentrations (U mg ' dry weight and...
- Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. LookChem. [Link]
- Trypsin inhibitor. Wikipedia. [Link]
- Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity...
- Trypsin inhibitors: promising candidate satietogenic proteins... PubMed Central. [Link]
- 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride. PubChem. [Link]
- Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substr
- 3-(Aminomethyl)benzamide. PubChem. [Link]
- [Inhibition mechanism of trypsin by Schiff base metal chel
- Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). UBPBio. [Link]
- Comparison of two synthetic substr
- Small-molecule inhibitor: benzamidine.
Sources
- 1. Trypsin inhibitor - Wikipedia [en.wikipedia.org]
- 2. [Inhibition mechanism of trypsin by Schiff base metal chelate inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. lookchem.com [lookchem.com]
- 5. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 10. courses.edx.org [courses.edx.org]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Comparative Analysis of Aminomethyl-Substituted Benzimidamides
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole ring system, an isostere of naturally occurring purine nucleosides, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural features allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Consequently, benzimidazole derivatives have been successfully developed into drugs for various therapeutic applications, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and antihistamines like astemizole.[2][3][4]
Among the vast library of benzimidazole derivatives, those featuring an aminomethyl substitution at the 2-position have garnered significant attention. This specific modification introduces a flexible, basic side chain that can serve as a critical pharmacophore, engaging in key hydrogen bonding and electrostatic interactions within enzyme active sites or receptor binding pockets. This guide provides a comparative analysis of aminomethyl-substituted benzimidamides and related structures, focusing on their performance as enzyme inhibitors and anticancer agents. We will delve into the structure-activity relationships that govern their efficacy and provide detailed, field-proven experimental protocols for their evaluation.
Comparative Performance Analysis: A Multi-Target Perspective
The versatility of the aminomethyl-substituted benzimidazole scaffold is evident in its ability to target a diverse range of enzymes and cellular processes. The following sections compare the performance of representative compounds against key biological targets, supported by quantitative data from published studies.
As Tyrosine Kinase Inhibitors for Anticancer Applications
Receptor Tyrosine Kinases (RTKs) are crucial targets in oncology due to their frequent overexpression and role in driving cancer cell proliferation and survival.[1] Several studies have explored aminomethyl-benzimidazoles as potential RTK inhibitors. For instance, a series of newly designed 2-(aminomethyl)benzimidazole derivatives were evaluated for their cytotoxic activities against breast (T47D) and lung (A549) cancer cell lines.[1] The results highlight the scaffold's potential, with some compounds exhibiting greater cytotoxicity than the reference standard, gefitinib. This activity is hypothesized to stem from the inhibition of RTKs, a claim supported by in silico docking studies.[1]
As Modulators of Epigenetic and Cell Cycle Enzymes
Beyond kinases, this scaffold shows promise in targeting enzymes central to epigenetics and cell cycle regulation.
-
Sirtuin (Sirt1) Inhibition: Sirt1, a Class III histone deacetylase, is a therapeutic target for cancer and other diseases.[5] Novel benzimidazole mono-peptides have been designed and synthesized as Sirt1 inhibitors. In one study, a tryptophan conjugate demonstrated an IC50 of 0.77 µM in an enzyme-based assay, highlighting the potential for potent inhibition through strategic modification of the aminomethyl group.[5]
-
Separase Inhibition: Separase, a protease essential for chromosome segregation, is overexpressed in many aneuploid tumors. A high-throughput screen identified a benzimidazole-1,3-dioxide derivative, Sepin-1, as a potent separase inhibitor.[6] Structure-activity relationship (SAR) studies on this scaffold revealed that modifications to the aminomethyl precursor at the C2 position could moderately improve inhibitory activity.[6]
-
Carbonic Anhydrase (CA) Inhibition: Certain CA isoforms, particularly the tumor-associated CA IX and XII, are validated anticancer targets. A series of 2-substituted-benzimidazole-6-sulfonamides were investigated as CA inhibitors.[7] These compounds, considered "frozen analogs" of Schiff bases, showed promising selectivity profiles towards the cancer-related isoforms over the cytosolic CA I and II, demonstrating how the core scaffold can be tailored for isoform-specific targeting.[7]
Data Summary: A Comparative Overview
The following table summarizes the performance of selected aminomethyl-substituted benzimidamides and related alternatives against various biological targets. This allows for a direct comparison of their potency and cellular effects.
| Compound Class/Example | Target Enzyme/Process | Key Result (IC50 / Activity) | Cell Line (if applicable) | Reference |
| 2-(Aminomethyl)benzimidazoles | Tyrosine Kinases (putative) | Higher cytotoxicity than gefitinib | T47D (Breast Cancer) | [1] |
| Benzimidazole-Tryptophan Conjugate (7d) | Sirt1 | IC50 = 0.77 µM (enzyme assay) | N/A | [5] |
| Sepin-1 Analogs | Separase | Modifications improved inhibitory activity | N/A | [6] |
| 2-Substituted-benzimidazole-6-sulfonamides | Carbonic Anhydrase IX/XII | Potent and selective inhibition | N/A | [7] |
| N-Substituted Benzimidazoles | General Cytotoxicity | IC50 = 1.1–4.4 μM | HL-60 (Leukemia) | [8] |
| Anacardic Acid-Benzimidazole Conjugate | COX-2 | Potent Inhibition | N/A | [9] |
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the core scaffold.[9][10] For the aminomethyl-substituted class, several key SAR principles have emerged from various studies.
-
N1-Substitution: Alkylation or arylation at the N1 position of the benzimidazole ring can significantly modulate activity. In many cases, this position is crucial for establishing interactions within a binding pocket or for altering the physicochemical properties (e.g., solubility, membrane permeability) of the molecule.[10]
-
C2-Aminomethyl Group: The amine itself is a key interactive feature. Acylation or substitution of the amine with bulky groups can either enhance or diminish activity depending on the target. For Sirt1 inhibitors, conjugation with amino acids like tryptophan was shown to be highly effective.[5]
-
C5/C6-Substitution: The benzene portion of the scaffold provides another avenue for modification. Introducing electron-withdrawing groups (like -NO2) or electron-donating groups can alter the electronic properties of the ring system and provide additional interaction points. For example, in separase inhibitors, a nitro group at C5 was found to be critical for activity.[6] Conversely, for omeprazole-like molecules, strongly electron-withdrawing groups tend to decrease the desired antisecretory effect.[4]
The following diagram illustrates the key positions on the benzimidazole scaffold where substitutions critically influence biological activity.
Caption: Key substitution points on the benzimidazole scaffold governing biological activity.
Essential Experimental Protocols
To ensure the generation of robust and reproducible data, standardized experimental protocols are paramount. The following sections detail validated, step-by-step procedures for quantifying the two most critical performance parameters for novel inhibitors: enzyme inhibition (IC50) and binding affinity (Ki).
Protocol 1: Determining Inhibitor Potency (IC50) via Enzymatic Assay
This protocol provides a generalized framework for measuring the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme. The core principle is to measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.[11]
Causality Behind Experimental Choices:
-
Buffer Conditions (pH, Ionic Strength): These are optimized to ensure the target enzyme is stable and exhibits optimal activity.[12]
-
Substrate Concentration: The substrate concentration is typically set at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors.[13]
-
Controls: Positive (no inhibitor) and negative (no enzyme) controls are essential to define the 100% and 0% activity windows, respectively, ensuring data validity.[11]
-
DMSO Concentration: Kept constant across all wells to nullify any potential inhibitory effects of the solvent.[13]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the aminomethyl-substituted benzimidamide (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well plate using assay buffer.
-
Enzyme Preparation: Dilute the target enzyme to a working concentration (e.g., 2X the final concentration) in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[11]
-
Assay Initiation:
-
Add 50 µL of the 2X enzyme solution to the wells of a 384-well assay plate.
-
Transfer 2 µL of the compound dilutions from the compound plate to the assay plate.
-
Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature. This step is critical for reversible inhibitors to reach equilibrium.
-
-
Reaction Start: Add 50 µL of a 2X substrate solution to all wells to initiate the reaction. The substrate should be prepared in the assay buffer.
-
Signal Detection: Immediately place the plate in a microplate reader. Measure the product formation (e.g., via absorbance, fluorescence, or luminescence) over time. The rate of reaction is determined from the linear phase of the progress curve.[14]
-
Data Analysis:
-
Normalize the reaction rates using the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The following diagram illustrates the experimental workflow for an enzyme inhibition assay.
Caption: Standard workflow for determining IC50 values in an enzyme inhibition assay.
Protocol 2: Quantifying Binding Affinity via Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to measure molecular binding events in solution. It is particularly well-suited for high-throughput screening and detailed mechanistic studies.[15][16]
Principle of the Assay: The assay relies on the difference in the rotational speed of a small, fluorescently labeled molecule (the "tracer") when it is free in solution versus when it is bound to a much larger protein.[17]
-
Low Polarization: When the small fluorescent tracer is unbound, it tumbles rapidly in solution. When excited with plane-polarized light, the emitted light is largely depolarized.[18]
-
High Polarization: When the tracer binds to a large protein, its tumbling is significantly slowed. It remains relatively fixed during the fluorescence lifetime, and the emitted light remains highly polarized.[19] A non-fluorescent inhibitor (like an aminomethyl-substituted benzimidamide) can compete with the tracer for the protein's binding site. As the inhibitor concentration increases, it displaces the tracer, leading to a decrease in the measured polarization.[17]
Caption: Competitive FP assay principle: an inhibitor displaces a fluorescent tracer, causing a drop in polarization.
Step-by-Step Methodology (Competitive Binding):
-
Component Optimization:
-
Tracer Concentration: Determine the lowest concentration of the fluorescent tracer that gives a robust signal-to-background ratio.
-
Protein Titration: Titrate the target protein against a fixed concentration of the tracer to determine the protein concentration that yields approximately 75% of the maximal polarization signal (this often corresponds to the Kd of the tracer).[15]
-
-
Assay Setup:
-
Prepare a serial dilution of the aminomethyl-substituted benzimidamide test compound in assay buffer.
-
In a 384-well, low-volume black plate, combine the assay buffer, the constant concentration of the target protein, and the constant concentration of the fluorescent tracer.
-
Add the test compound dilutions to the wells. Include controls for high polarization (protein + tracer, no inhibitor) and low polarization (tracer only, no protein).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 60 minutes). Protect the plate from light.
-
Measurement: Read the plate on an FP-capable microplate reader, measuring the parallel and perpendicular fluorescence intensities. The instrument software will calculate the polarization in millipolarization units (mP).[16]
-
Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration. Fit the resulting sigmoidal curve to determine the IC50. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.
Conclusion and Future Outlook
The aminomethyl-substituted benzimidamide scaffold is a remarkably versatile and druggable chemotype. Comparative analysis reveals its potential to yield potent and selective modulators for a wide array of high-value therapeutic targets, from kinases and epigenetic enzymes to proteases. The key to unlocking this potential lies in a deep understanding of the structure-activity relationships that govern target engagement. Strategic modifications at the N1, C2, and C5/C6 positions of the benzimidazole core are critical for fine-tuning potency and selectivity.
For researchers and drug development professionals, the path forward involves the continued rational design of next-generation compounds guided by SAR insights and computational modeling.[7][20] The robust and validated experimental protocols detailed in this guide for determining IC50 and Ki provide the essential tools to accurately quantify the performance of these novel chemical entities. By integrating rational design with rigorous, reproducible experimentation, the full therapeutic promise of aminomethyl-substituted benzimidamides can be realized.
References
- BMG Labtech.
- Nanomicrospheres.
- Irvine, M. W., et al. (2014).
- Hall, M. D., et al. (2019).
- BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
- Molecular Devices.
- Matulis, D. (2021).
- Abdolmohammadi, S., et al. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters.
- Al-Ghorbani, M., et al. (2022). Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes.
- Khan, F., et al. (2025). Enzyme assay techniques and protocols.
- ResearchGate.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Singh, N., et al. (2021). Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors. PubMed Central.
- Lembke, V., et al. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. PubMed Central.
- Alam, M., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. PubMed Central.
- Peršurić, Ž., et al. (2022). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases.
- Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central.
- Kavitha, C., & Nagendrappa, G. (2018).
- Brändström, A., et al. (1985). Structure activity relationships of substituted benzimidazoles. PubMed.
- Bukhari, S. N. A., et al. (2021).
- Pati, D., & Gilbertson, S. R. (2016). Synthesis and activity of benzimidazole-1,3-dioxide inhibitors of separase. PubMed.
- Nocentini, A., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and activity of benzimidazole-1,3-dioxide inhibitors of separase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 19. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Potency of 3-(Aminomethyl)benzimidamide dihydrochloride: An IC50 Determination and Comparative Analysis
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the intricate world of protease inhibition, the precise quantification of an inhibitor's potency is paramount. This guide provides a comprehensive technical overview of determining the half-maximal inhibitory concentration (IC50) for 3-(Aminomethyl)benzimidamide dihydrochloride, a competitive inhibitor of serine proteases. Beyond a simple protocol, this document delves into the rationale behind the experimental design, offers a comparative analysis with other widely used serine protease inhibitors, and provides practical insights for researchers navigating the selection of appropriate inhibitory agents for their work.
Introduction: The Significance of Benzamidine-Based Inhibitors
This compound belongs to the benzamidine class of compounds, which are well-established as reversible, competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1][2] The inhibitory mechanism hinges on the structural mimicry of the arginine side chain by the benzamidine group, allowing it to bind to the S1 specificity pocket of the protease's active site.[1] This interaction prevents the binding and subsequent cleavage of the natural substrate. Understanding the precise potency of substituted benzamidines like 3-(Aminomethyl)benzimidamide is crucial for their application in research, diagnostics, and as scaffolds for drug development.
Determining the IC50: A Step-by-Step Experimental Protocol
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. For this compound, a chromogenic assay utilizing the trypsin substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) provides a robust and straightforward method for IC50 determination.
Principle of the Assay
Trypsin catalyzes the hydrolysis of BAPNA, releasing the chromophore p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the trypsin activity. In the presence of an inhibitor like this compound, the rate of BAPNA hydrolysis will decrease in a concentration-dependent manner.
Experimental Workflow Diagram
Caption: Workflow for the determination of the IC50 value of a trypsin inhibitor.
Detailed Protocol
Materials:
-
This compound
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl
-
Calcium Chloride (CaCl2)
-
Hydrochloric Acid (HCl)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader with kinetic measurement capabilities at 405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 20 mM CaCl2, adjusted to pH 8.0 at 25°C.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) in cold Assay Buffer.
-
BAPNA Stock Solution: Prepare a 20 mM stock solution of BAPNA in DMSO.
-
BAPNA Working Solution: Dilute the BAPNA stock solution in Assay Buffer to a final concentration of 1 mM. Prepare this solution fresh before use.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in Assay Buffer (e.g., 10 mM).
-
Inhibitor Serial Dilutions: Perform a series of dilutions of the inhibitor stock solution in Assay Buffer to cover a range of concentrations expected to span the IC50 value (e.g., from 1 µM to 1 mM).
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the appropriate inhibitor dilution to the test wells. For the control (uninhibited) wells, add 25 µL of Assay Buffer.
-
Add 25 µL of the diluted trypsin solution to all wells except the blank.
-
For the blank wells, add 50 µL of Assay Buffer in place of the inhibitor and trypsin solutions.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the BAPNA working solution to all wells.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 60 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Comparative Analysis with Alternative Serine Protease Inhibitors
To provide context for the potency of this compound, it is valuable to compare it with other commonly used serine protease inhibitors. Here, we consider two alternatives: aprotinin, a natural polypeptide inhibitor, and nafamostat mesylate, a synthetic small molecule inhibitor.
| Inhibitor | Type | Mechanism of Action | Reversibility | Key Characteristics |
| This compound | Synthetic Small Molecule | Competitive | Reversible | Structurally similar to benzamidine; expected micromolar potency. |
| Aprotinin | Natural Polypeptide | Competitive | Reversible | High potency (low pM Ki for trypsin), broad specificity for serine proteases, stable.[3] |
| Nafamostat Mesylate | Synthetic Small Molecule | Competitive, Slow-binding | Reversible | Potent inhibitor of multiple serine proteases including trypsin, plasmin, and thrombin; short half-life.[4][5] |
Quantitative Comparison of Inhibitory Potency against Trypsin:
| Inhibitor | Reported IC50 (vs. Trypsin) | Assay Substrate |
| This compound | Not available (expected in the µM range) | BAPNA (inferred) |
| Aprotinin | 1.02 µM | BAPNA |
| Nafamostat Mesylate | Potent inhibitor (Ki* of 0.4 nM) | (Not BAPNA) |
Note: Direct comparison of IC50 values is most accurate when determined under identical experimental conditions.
Discussion and Practical Considerations
The choice of a serine protease inhibitor is a critical decision in experimental design and depends on the specific application.
This compound is a suitable candidate for applications requiring a reversible, competitive inhibitor with expected micromolar potency. Its small molecular weight and synthetic origin offer advantages in terms of purity and lot-to-lot consistency. The lack of a readily available, standardized IC50 value highlights the importance of performing in-house determinations as described in this guide to accurately characterize its potency within a specific experimental system.
Aprotinin , a natural polypeptide, stands out for its high potency and stability.[3] Its broad-spectrum inhibition of serine proteases makes it a common component in protease inhibitor cocktails. However, its biological origin can lead to variability between batches, and its larger size may be a consideration in certain applications.
Nafamostat mesylate is a potent, synthetic inhibitor with a broader inhibitory profile that includes key enzymes in the coagulation cascade.[4][5] Its short half-life can be advantageous in applications where rapid clearance of the inhibitor is desired. Studies have shown it to be a more potent inhibitor than other synthetic inhibitors like gabexate mesilate.[4][5]
Selecting the Right Inhibitor: A Logic Flow
Caption: A simplified decision-making flowchart for selecting a serine protease inhibitor.
Conclusion
This compound is a valuable tool for the reversible inhibition of serine proteases. While its potency is expected to be in the micromolar range, this guide provides a robust, self-validating protocol for the precise determination of its IC50 value. By understanding the experimental nuances of IC50 determination and by comparing its profile to that of other inhibitors like aprotinin and nafamostat mesylate, researchers can make informed decisions to advance their scientific endeavors. The provided experimental framework empowers scientists to not only utilize this compound effectively but also to rigorously characterize the potency of novel inhibitory compounds.
References
- Hitomi Y, et al. (1985). [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro]. Nihon Yakurigaku Zasshi, 85(3), 161-169.
- J-Stage. Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro.
- MEROPS - the Peptidase Database. Small-molecule inhibitor: benzamidine.
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579–1585.
- Arakawa, H., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. Organic & biomolecular chemistry, 13(16), 4786–4790.
Sources
A Senior Application Scientist's Guide to Benchmarking Protease Inhibitors: 3-(Aminomethyl)benzimidamide dihydrochloride vs. Commercial Cocktails
For researchers, scientists, and professionals in drug development, maintaining protein integrity during experimental procedures is paramount. Endogenous proteases, released during cell lysis, can rapidly degrade target proteins, compromising downstream applications and leading to unreliable data. The addition of protease inhibitors to lysis buffers is a critical step in mitigating this issue. While broad-spectrum commercial protease inhibitor cocktails are a popular choice for their convenience, a more targeted and cost-effective approach can often be achieved with a single, well-characterized inhibitor.
This guide provides an in-depth technical comparison of 3-(Aminomethyl)benzimidamide dihydrochloride , a synthetic serine protease inhibitor, against two widely used commercial protease inhibitor cocktails. We will delve into the mechanistic rationale for choosing a specific inhibitor, provide detailed experimental protocols for a head-to-head comparison, and present illustrative data to guide your selection process. Our goal is to equip you with the knowledge to make an informed decision based on scientific principles and experimental evidence.
Understanding the Players: A Look at the Inhibitors
Protease inhibitors are broadly classified based on the type of protease they target. The major classes of proteases found in most cell and tissue lysates are serine, cysteine, aspartic, and metalloproteases.[1]
This compound: The Specialized Challenger
3-(Aminomethyl)benzimidamide belongs to the benzamidine class of compounds, which are known to be competitive inhibitors of serine proteases.[2] The positively charged amidinium group mimics the side chain of arginine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine or lysine residues.[3] This targeted mechanism makes it a potent inhibitor of a key class of proteases often responsible for significant protein degradation.
Commercial Protease Inhibitor Cocktails: The All-in-One Solutions
Commercial cocktails are designed to provide broad-spectrum protection by combining several different inhibitor compounds.[1] This "shotgun" approach is convenient but may not always be necessary or the most cost-effective solution.
For the purpose of this guide, we will be comparing 3-(Aminomethyl)benzimidamide against two popular commercial cocktails:
-
Thermo Scientific™ Halt™ Protease Inhibitor Cocktail: A widely used cocktail with a fully disclosed formulation.[5]
-
Roche cOmplete™ ULTRA Tablets: Another popular choice, known for its high efficiency.[6]
The table below outlines the composition of these commercial cocktails.
| Inhibitor Class | Thermo Scientific™ Halt™ Cocktail[1][4] | Roche cOmplete™ ULTRA Tablets[6][7] |
| Serine Proteases | AEBSF, Aprotinin, Leupeptin | Aprotinin, Leupeptin, Pefabloc SC |
| Cysteine Proteases | E-64, Leupeptin | E-64 |
| Aspartic Proteases | Pepstatin A | Pepstatin |
| Aminopeptidases | Bestatin | Bestatin |
| Metalloproteases | EDTA (optional, separate vial) | EDTA (in some formulations) |
Experimental Design: A Framework for Benchmarking
To objectively compare the efficacy of 3-(Aminomethyl)benzimidamide with commercial cocktails, a well-controlled experimental workflow is essential. The following diagram illustrates the key steps in this process.
Caption: Experimental workflow for benchmarking protease inhibitors.
The core of this benchmarking study is a protease activity assay. A general and widely accepted method is a fluorometric assay using a substrate like fluorescein isothiocyanate (FITC)-labeled casein.[3] In its intact form, the fluorescence of FITC-casein is quenched. Upon cleavage by proteases in the cell lysate, fluorescently labeled peptides are released, leading to an increase in fluorescence that can be measured over time. The rate of this increase is directly proportional to the total protease activity in the sample. By comparing the rate of substrate cleavage in the presence of different inhibitors, we can determine their relative efficacy.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 96-well plate format, allowing for the simultaneous analysis of multiple conditions.
Materials and Reagents
-
HeLa cells (or other cell line of interest)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
BCA Protein Assay Kit
-
This compound
-
Thermo Scientific™ Halt™ Protease Inhibitor Cocktail (100X)
-
Roche cOmplete™ ULTRA Tablets, Mini
-
Protease Activity Assay Kit (Fluorometric, with FITC-casein substrate)[3]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation/emission filters for FITC (Ex/Em = 490/525 nm)[3]
Procedure
-
Cell Lysate Preparation:
-
Culture HeLa cells to ~80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Dilute the lysate to a final concentration of 1 mg/mL with lysis buffer.
-
-
Inhibitor Preparation:
-
This compound: Prepare a 100 mM stock solution in sterile, deionized water.
-
Thermo Scientific™ Halt™ Protease Inhibitor Cocktail: Use the 100X stock solution as provided.
-
Roche cOmplete™ ULTRA Tablet: Dissolve one tablet in 10 mL of lysis buffer to create a 1X working solution as per the manufacturer's instructions.[7]
-
-
Assay Setup:
-
In a 96-well black microplate, set up the following reactions in triplicate:
-
Negative Control (No Inhibitor): 50 µL of cell lysate + 50 µL of lysis buffer.
-
3-(Aminomethyl)benzimidamide: 50 µL of cell lysate + 50 µL of 3-(Aminomethyl)benzimidamide solution (prepare serial dilutions to test a range of final concentrations, e.g., 1 µM to 1 mM).
-
Halt™ Cocktail: 50 µL of cell lysate + 1 µL of 100X Halt™ Cocktail + 49 µL of lysis buffer (for a 1X final concentration).
-
cOmplete™ ULTRA Cocktail: 50 µL of cell lysate + 50 µL of 1X cOmplete™ ULTRA solution.
-
Substrate Blank: 100 µL of lysis buffer.
-
-
-
Protease Activity Assay:
-
Prepare the FITC-casein substrate solution according to the manufacturer's instructions.
-
Add 50 µL of the prepared substrate solution to each well of the 96-well plate.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 490/525 nm) every 5 minutes for a total of 60 minutes.[3]
-
-
Data Analysis:
-
For each condition, plot the fluorescence intensity versus time.
-
Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the V₀ of the substrate blank from all other V₀ values.
-
Calculate the percentage of protease inhibition for each inhibitor condition relative to the negative control (no inhibitor) using the following formula:
% Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) x 100
-
Illustrative Results and Interpretation
The following table presents a hypothetical but realistic dataset that could be obtained from this benchmarking experiment.
| Inhibitor | Final Concentration | Mean V₀ (RFU/min) | % Inhibition |
| No Inhibitor Control | - | 500 | 0% |
| 3-(Aminomethyl)benzimidamide | 10 µM | 350 | 30% |
| 100 µM | 150 | 70% | |
| 1 mM | 50 | 90% | |
| Halt™ Cocktail | 1X | 45 | 91% |
| cOmplete™ ULTRA Cocktail | 1X | 40 | 92% |
Discussion of Illustrative Results
In this hypothetical scenario, the commercial cocktails demonstrate very high levels of protease inhibition at their recommended working concentrations. This is expected, as they contain a mixture of inhibitors targeting a broad range of proteases.
3-(Aminomethyl)benzimidamide also shows significant, dose-dependent inhibition. At a concentration of 1 mM, its inhibitory effect is comparable to that of the commercial cocktails. This suggests that for cell types where serine proteases are the predominant source of proteolytic activity, 3-(Aminomethyl)benzimidamide can be a highly effective and more targeted alternative.
The choice of inhibitor will ultimately depend on the specific requirements of your experiment. If you are working with a new cell or tissue type with unknown protease profiles, a broad-spectrum cocktail provides a safe starting point. However, if you have prior knowledge that serine proteases are the primary concern, or if you are looking for a more cost-effective solution for routine applications, a targeted inhibitor like 3-(Aminomethyl)benzimidamide is an excellent candidate.
Conclusion
This guide provides a comprehensive framework for the rational selection and benchmarking of protease inhibitors. By understanding the mechanisms of action of different inhibitors and employing a robust experimental design, researchers can move beyond the "one-size-fits-all" approach of commercial cocktails. This compound, as a representative of the benzamidine class of serine protease inhibitors, offers a potent and targeted alternative for protecting protein samples. The experimental protocols and illustrative data presented here should empower you to conduct your own comparative studies and optimize your protein extraction workflows for enhanced data quality and reproducibility.
References
- RayBiotech. Protease Activity Assay Kit (Fluorometric). [Link]
- MEROPS - the Peptidase Database. Small-molecule inhibitor: benzamidine. [Link]
- PubMed. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. [Link]
- PubMed.
- Bertin Bioreagent. Benzamidine (hydrochloride)
- PubMed Central (PMC). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. [Link]
- PubMed. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trypsin inhibitor — TargetMol Chemicals [targetmol.com]
- 7. scbt.com [scbt.com]
A Senior Application Scientist's Guide to Confirming and Characterizing Reversible Enzyme Inhibition: A Case Study with 3-(Aminomethyl)benzimidamide dihydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Characterizing Inhibition
In the landscape of drug discovery and biochemical research, enzyme inhibitors are foundational tools and therapeutic agents.[1] Understanding precisely how a potential inhibitor interacts with its target enzyme is paramount for advancing a research program.[1] Key among these characterizations is the distinction between reversible and irreversible inhibition, followed by the elucidation of the specific mechanism of action (MoA).[1][2]
This guide provides a comprehensive, experience-driven framework for confirming and characterizing the reversible inhibition of a novel compound. We will use 3-(Aminomethyl)benzimidamide dihydrochloride as a working example. While not a widely documented inhibitor, its chemical structure, specifically the benzamidine moiety , strongly suggests it acts as a reversible, competitive inhibitor of serine proteases.[3][4][5] Benzamidine and its derivatives are well-known to target the active site of enzymes like trypsin and thrombin, which possess a key aspartate residue that interacts favorably with the amidine group.[5][6]
Our objective is to present a logical, self-validating workflow that moves from initial confirmation of inhibitory activity to a detailed kinetic comparison against a known standard, providing you with the data and confidence needed to advance your candidate compound.
Part 1: Foundational Assay - Does It Inhibit? Determining the IC50
Before investigating reversibility, one must first confirm that the compound inhibits the target enzyme and determine its potency. The half-maximal inhibitory concentration (IC50) is the standard metric for this.
Causality Behind Experimental Choices:
-
Target Enzyme Selection: Based on the benzamidine structure, we hypothesize that our compound targets serine proteases.[3][4] Bovine trypsin is an excellent model enzyme as it is commercially available, robust, and has well-characterized kinetics.
-
Substrate Selection: We will use a chromogenic substrate, such as Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).[] Trypsin cleaves BAPNA, releasing p-nitroaniline (pNA), which has a distinct yellow color that can be quantified spectrophotometrically at ~405 nm.[] This provides a simple, continuous, and reliable readout of enzyme activity.
Protocol 1: Determining IC50 of this compound against Trypsin
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock of bovine trypsin in 1 mM HCl. Dilute to a working concentration (e.g., 10 µg/mL) in assay buffer just before use.
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.
-
Substrate Stock: Dissolve BAPNA in DMSO to make a 100 mM stock. Dilute in assay buffer to the desired working concentration (typically at or near the Km value for trypsin, ~0.1-1 mM).
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in deionized water. Perform serial dilutions to create a range of concentrations (e.g., 10 mM to 1 nM).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each inhibitor dilution to respective wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.
-
Add 160 µL of assay buffer to all wells.
-
Add 10 µL of the trypsin working solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the BAPNA substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the "no inhibitor" control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: The Core Question - Confirming Reversibility with the Jump Dilution Assay
The gold standard for unequivocally distinguishing a reversible from an irreversible inhibitor is the jump dilution assay.[8][9][10]
Scientific Rationale:
The principle is straightforward: an enzyme is pre-incubated with a high, saturating concentration of the inhibitor to ensure maximum binding.[8] The enzyme-inhibitor complex is then rapidly diluted by a large factor (e.g., 100-fold).[9]
-
If the inhibitor is reversible: The dilution will cause the free inhibitor concentration to drop far below its dissociation constant (Kd). The inhibitor will dissociate from the enzyme's active site, and enzyme activity will be recovered over time.[8]
-
If the inhibitor is irreversible: The inhibitor is covalently bound. Dilution will not cause dissociation, and no significant enzyme activity will be recovered.
Protocol 2: Jump Dilution Assay
-
Pre-incubation:
-
In a microcentrifuge tube, mix a high concentration of trypsin (e.g., 100x the final assay concentration) with a high concentration of the inhibitor (e.g., 10x its IC50).
-
Incubate for 30 minutes at 37°C to ensure the binding equilibrium is reached.
-
-
Jump Dilution & Reaction:
-
Prepare wells in a 96-well plate containing assay buffer and BAPNA substrate.
-
Initiate the reaction by performing a rapid 100-fold dilution of the pre-incubation mix into the prepared wells. For example, add 2 µL of the enzyme-inhibitor complex to 198 µL of the substrate solution.
-
Immediately start kinetic measurements in a plate reader at 405 nm.
-
-
Controls:
-
Positive Control (Reversible): Use a known reversible inhibitor like Benzamidine HCl.[3][4] This should show near-complete recovery of activity.
-
Negative Control (Irreversible): Use a known irreversible serine protease inhibitor like PMSF. This should show no recovery of activity.
-
No Inhibitor Control: Dilute the enzyme alone to determine the 100% activity level.
-
-
Data Analysis:
Part 3: Elucidating the Mechanism of Reversible Inhibition
Once reversibility is confirmed, the next step is to determine the specific MoA: competitive, non-competitive, uncompetitive, or mixed.[1] This is achieved by analyzing the enzyme's kinetic parameters (Km and Vmax) in the presence of the inhibitor.[1][13]
Scientific Rationale:
The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[Substrate], is a classic tool for visualizing the effect of an inhibitor on enzyme kinetics.[13][14][15] By observing how the lines on the plot shift in the presence of the inhibitor, we can diagnose the mechanism.[15][16][17]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km (lower affinity for substrate), but Vmax remains unchanged. On the plot, the lines will intersect at the y-axis.[15][16]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate complex. This reduces the Vmax, but Km remains unchanged. The lines will intersect at the x-axis.[15][16]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km. The lines will be parallel.[13][15]
// Nodes E [label="{ E | (Free Enzyme)}", fillcolor="#F1F3F4", fontcolor="#202124"]; S [label="S\n(Substrate)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ES [label="{ ES | (Enzyme-Substrate Complex)}", fillcolor="#F1F3F4", fontcolor="#202124"]; P [label="E + P\n(Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; I_comp [label="I\n(Competitive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I_noncomp [label="I\n(Non-competitive)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; I_uncomp [label="I\n(Uncompetitive)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EI_comp [label="{ EI | (Inactive)}", fillcolor="#F1F3F4", fontcolor="#202124"]; ESI_noncomp [label="{ ESI | (Inactive)}", fillcolor="#F1F3F4", fontcolor="#202124"]; ESI_uncomp [label="{ ESI | (Inactive)}", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges E:f0 -> ES:f0 [dir=back, label=" Kₘ "]; S -> E:f0 [style=invis]; ES:f0 -> P [label=" k_cat "];
// Competitive I_comp -> E:f0 [color="#EA4335"]; E:f0 -> EI_comp:f0 [dir=back, color="#EA4335"];
// Non-competitive I_noncomp -> E:f0 [color="#FBBC05"]; E:f0 -> EI_comp:f0 [dir=back, color="#FBBC05", style=dashed, label=" Binds E..."]; I_noncomp -> ES:f0 [color="#FBBC05"]; ES:f0 -> ESI_noncomp:f0 [dir=back, color="#FBBC05", label=" ...or ES"];
// Uncompetitive I_uncomp -> ES:f0 [color="#4285F4"]; ES:f0 -> ESI_uncomp:f0 [dir=back, color="#4285F4"]; } Caption: Mechanisms of Reversible Enzyme Inhibition.
Protocol 3: Michaelis-Menten Kinetics for MoA Determination
-
Experimental Setup:
-
Set up a matrix of reactions. You will vary the substrate (BAPNA) concentration across the x-axis and have different fixed concentrations of the inhibitor for each data series.
-
Inhibitor Concentrations: Use at least three concentrations: 0 (no inhibitor), a concentration near the IC50, and a concentration of 2-3x the IC50.
-
Substrate Concentrations: Use a range of at least 6-8 concentrations spanning from well below to well above the known Km of BAPNA for trypsin (e.g., 0.1x Km to 10x Km).
-
-
Assay Procedure:
-
Follow the same procedure as the IC50 assay (Protocol 1), but with the varied substrate and fixed inhibitor concentrations.
-
For each combination, calculate the initial reaction velocity (V₀).
-
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus [Substrate] to generate Michaelis-Menten curves.
-
Transform the data by taking the reciprocal of the velocity (1/V₀) and the substrate concentration (1/[S]).
-
Plot 1/V₀ versus 1/[S] to create the Lineweaver-Burk plot. Each inhibitor concentration will yield a separate line.
-
Analyze the pattern of line intersections to determine the mechanism of inhibition. For our hypothesized competitive inhibitor, the lines should intersect on the y-axis.
-
Part 4: Performance Comparison - Benchmarking Against a Standard
To contextualize the performance of this compound, it is essential to compare its kinetic parameters against a well-characterized inhibitor. Benzamidine HCl is the ideal comparator due to its structural similarity and established role as a competitive serine protease inhibitor.[3][4][18]
Comparative Data Summary
The experiments described above should be performed for both the test compound and the reference standard (Benzamidine HCl) under identical conditions. The results can then be summarized for a direct, objective comparison.
| Parameter | 3-(Aminomethyl)benzimidamide (Hypothetical Data) | Benzamidine HCl (Reference) | Interpretation |
| IC50 | e.g., 50 µM | e.g., 35 µM[3] | A direct measure of potency. A lower value indicates a more potent inhibitor under the specific assay conditions. |
| Mechanism (MoA) | Competitive | Competitive[4][18] | Confirms if the new compound shares the expected mechanism with the reference based on its chemical scaffold. |
| Inhibition Constant (Ki) | e.g., 25 µM | e.g., 21 µM for trypsin[18] | A true measure of binding affinity, independent of substrate concentration. Calculated from the kinetic data. |
| Reversibility | Reversible (Confirmed by Jump Dilution) | Reversible[3][19] | Confirms the non-covalent nature of the enzyme-inhibitor interaction for both compounds. |
Conclusion
This guide outlines a rigorous, logical, and experimentally validated pathway to confirm and characterize the reversible inhibition of a novel compound, using this compound as a case study for a putative serine protease inhibitor. By systematically determining the IC50, confirming reversibility through a jump dilution assay, and elucidating the specific mechanism of action via Michaelis-Menten kinetics, researchers can build a comprehensive and trustworthy profile of their compound. Comparing these results against a known standard like Benzamidine provides crucial context for its potency and behavior. This structured approach ensures scientific integrity and provides the robust data necessary for informed decision-making in any drug discovery or chemical biology program.
References
- Wikipedia. (n.d.). Benzamidine.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- BellBrook Labs. (n.d.). Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery.
- Biocompare. (n.d.). Serine Protease Inhibitors.
- Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 240(4), 1579-1585.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Assessment of compound activity reversibility by the jump-dilution method.
- MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry.
- AdooQ Bioscience. (n.d.). Benzamidine hydrochloride | serine proteases inhibitor.
- Wikipedia. (n.d.). Lineweaver–Burk plot.
- Chemistry LibreTexts. (2021). The Equations of Enzyme Kinetics.
- Coleman, P. L., Latham, H. G., & Shaw, E. N. (1977). Assay of the esterase activity of thrombin, plasmin and trypsin with a chromogenic substrate p-nitrobenzyl p-toluenesulfonyl-l-arginine. Thrombosis and Haemostasis, 37(2), 253-261.
- MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry.
- Adibekian, A., et al. (2012). Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society, 134(25), 10345-10348.
- Wang, S., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Molecules, 28(15), 5899.
- Pozzi, N., et al. (2016). Thrombin has dual trypsin-like and chymotrypsin-like specificity. Journal of Thrombosis and Haemostasis, 14(11), 2233-2244.
- Kolde, H. J., Eberle, R., Heber, H., & Heimburger, N. (1986). New chromogenic substrates for thrombin with increased specificity. Thrombosis and Haemostasis, 56(2), 155-159.
- Jordan, S. P., et al. (2011). Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis. Analytical Biochemistry, 416(2), 167-174.
- Laskowski, M., & Kato, I. (1980). Protein inhibitors of serine proteinases--mechanism and classification. Annual Review of Biochemistry, 49, 593-626.
- ResearchGate. (n.d.). Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis.
- Patsnap. (2024). What are Serine protease inhibitors and how do they work?.
- Edmondson, D. E., Binda, C., & Mattevi, A. (2004). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 11(15), 1983-1996.
- LookChem. (n.d.). 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
- Oliver, F. J., et al. (1998). 3-Aminobenzamide inhibition of protein kinase C at a cellular level. Biochemical and Biophysical Research Communications, 248(3), 819-823.
- Chemistry LibreTexts. (2021). Enzyme Inhibition.
- White, E. H., et al. (1989). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of the American Chemical Society, 111(16), 6270-6284.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10103327, 3-(Aminomethyl)benzamide.
- Stürzebecher, J., et al. (1989). Inhibition of activated protein C by benzamidine derivatives. Thrombosis Research, 54(4), 245-252.
- Gharehbaghi, K., et al. (1994). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. International Journal of Cancer, 57(2), 256-261.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Benzamidine - Wikipedia [en.wikipedia.org]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombin has dual trypsin-like and chymotrypsin-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Figure 4: [Assessment of compound activity reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. assayquant.com [assayquant.com]
- 11. Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Khan Academy [khanacademy.org]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. medschoolcoach.com [medschoolcoach.com]
- 18. adooq.com [adooq.com]
- 19. Benzamidine 206752-36-5 [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Aminomethyl)benzimidamide Dihydrochloride
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Aminomethyl)benzimidamide dihydrochloride, a compound often utilized in biochemical and pharmaceutical research. While this molecule is a valuable tool, its potential hazards necessitate a thorough understanding of its proper end-of-life management. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each critical step, ensuring a self-validating system of safety and compliance.
Part 1: Hazard Identification and Immediate Safety Protocols
Before initiating any disposal procedure, a comprehensive understanding of the chemical's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds, such as m-Aminobenzamidine dihydrochloride and 3-(aminomethyl)benzamide, provide critical safety information.
Based on available data for related compounds, this compound should be handled as a hazardous substance.[1][2][3]
Key Potential Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Immediate Pre-Disposal Safety Checklist:
-
Consult the Safety Data Sheet (SDS): If an SDS for the specific product is available, it is the primary source of information and supersedes any general guidance.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[1][4]
-
Work in a Ventilated Area: All handling and preparation for disposal should be conducted in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Be familiar with your institution's emergency procedures for chemical spills.[5]
Part 2: The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must be managed as a hazardous waste stream.[5][6][7] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[6][8]
Step 1: Waste Classification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[6][9]
-
Designate as Hazardous Chemical Waste: All unused or expired this compound, as well as any materials contaminated with it, must be treated as hazardous waste.[5][6]
-
Segregate Incompatibles: Store this waste separately from incompatible materials. While specific incompatibility data for this compound is limited, a general best practice is to segregate it from strong oxidizing agents.
Step 2: Preparing for Collection
Proper containment and labeling are critical for the safe storage and subsequent collection of hazardous waste.
-
Container Selection:
-
Solid Waste: For the pure compound or contaminated solids (e.g., weighing paper, gloves), use a sealable, chemically compatible container clearly marked for solid hazardous waste.[6][8][10]
-
Liquid Waste: If the compound is in solution, use a leak-proof, screw-cap container that is compatible with the solvent used.[6][8]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[6][10][11]
-
The label must include the full chemical name: "this compound" (no abbreviations or formulas).[6][10]
-
Indicate the approximate quantity or concentration.
-
Include the date when the waste was first added to the container.[8]
-
Step 3: On-Site Accumulation and Storage
Laboratories must adhere to institutional and regulatory limits for hazardous waste accumulation.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[11]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6][8]
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[6][8][10]
Step 4: Arranging for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed professional service.[9]
-
Contact Environmental Health and Safety (EHS): Follow your institution's protocol for requesting a hazardous waste pickup from the EHS department or a contracted waste disposal service.[6]
-
Do Not Attempt Neutralization: Unless you have a specific, validated, and institutionally approved protocol, do not attempt to neutralize or treat the chemical waste yourself.
Disposal of Associated Materials
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be disposed of as solid hazardous waste.[6] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water, followed by an organic solvent if necessary). The initial rinsate must be collected and disposed of as hazardous liquid waste.[8]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[5][6] The rinsate from these washes must be collected and disposed of as hazardous waste.[5][6] After triple-rinsing and air-drying, and with the label defaced, the container may be disposed of as non-hazardous waste, in accordance with institutional policy.[5][8]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] All spill cleanup materials must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Quantitative Data Summary: Waste Management Guidelines
| Parameter | Guideline | Rationale |
| Maximum Waste Accumulation (Lab) | < 55 gallons of hazardous waste; < 1 quart of acute hazardous waste | Regulatory compliance and minimization of on-site risk.[5] |
| Container Headspace | Leave at least 10% headspace in liquid waste containers | To allow for vapor expansion and prevent spills. |
| Empty Container Rinsing | Triple-rinse with a suitable solvent | To ensure the removal of hazardous residue before container disposal.[5][6] |
Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed protocols outlined in this guide—from initial hazard assessment and proper segregation to compliant labeling and professional disposal—researchers can ensure they are not only advancing scientific knowledge but are also upholding the highest standards of safety and regulatory compliance. This commitment to meticulous chemical handling, from acquisition to disposal, builds a foundation of trust and excellence in the scientific community.
References
- How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University.
- Laboratory Waste Disposal Safety Protocols | NSTA. (2024, August 16).
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
- Hazardous Chemical Waste Management Guidelines - Columbia | Research.
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- 3-(Aminomethyl)benzamide | C8H10N2O | CID 10103327 - PubChem - NIH.
- Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-(Aminomethyl)benzamide | C8H10N2O | CID 10103327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Handling 3-(Aminomethyl)benzimidamide dihydrochloride
As researchers and scientists in the fast-paced world of drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide provides an in-depth operational plan for the safe handling of 3-(Aminomethyl)benzimidamide dihydrochloride, moving beyond a simple checklist to instill a culture of safety and experimental excellence.
Hazard Analysis: Understanding the Risks
This compound is a compound that requires careful handling due to its potential health effects. According to safety data sheets, the primary hazards associated with this chemical are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][5][6]
-
Harmful if Swallowed or Inhaled: The compound is classified as harmful if it enters the body through ingestion or inhalation.[1][3]
A thorough understanding of these risks is the foundation of a safe handling protocol. The subsequent steps are designed to mitigate these specific hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required equipment, with explanations for their necessity.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields.[2][5][7] | Protects against accidental splashes or dust particles that can cause serious eye irritation. |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can lead to irritation.[1][2][3] |
| Body Protection | Laboratory coat or other protective clothing.[7] | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Government-approved respirator (e.g., NIOSH-approved).[1] | Necessary when working with the solid compound outside of a fume hood to prevent inhalation of dust particles, which can cause respiratory tract irritation.[1][4] |
Expert Insight: Always inspect gloves for any signs of degradation or perforation before use. When removing gloves, do so without touching the outer surface to avoid skin contact with the chemical.[1]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiment.
-
Designated Work Area: Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[1][4][7]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within reach to avoid unnecessary movement and potential spills.
-
Weighing: When weighing the solid compound, do so carefully to avoid generating dust. Use a draft shield on the balance if available.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4][8]
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1][7] For a wet spill, absorb it with an inert material (e.g., sand or vermiculite) and place it in a sealed container.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[9]
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.[10]
-
Container Rinsing: The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[10]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed disposal company.[2]
Workflow Visualization
To further clarify the safe handling process, the following diagram illustrates the key decision points and actions.
Caption: Safe Handling Workflow for this compound.
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the rigorous standards of scientific integrity. A safe lab is an efficient and productive lab.
References
- Enamine. (n.d.). Safety Data Sheet.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet.
- Apollo Scientific. (2023, July 10). Benzamidine hydrochloride anhydrous Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- TCI Chemicals. (2025, January 15). Safety Data Sheet.
- Fisher Scientific. (2014, July 7). Safety Data Sheet.
- CymitQuimica. (n.d.). (3R)-3-(Aminomethyl)piperidine, N1-BOC protected Safety Data Sheet.
- Thermo Fisher Scientific. (2014, July 7). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.).
- Sigma-Aldrich. (2025, August 25). Safety Data Sheet.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Sigma-Aldrich. (2022, April 28). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Carl Roth. (2025, April 7). Safety Data Sheet: Benzamidine hydrochloride.
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
